molecular formula C12H18N2O B1592059 4-(2-Morpholinoethyl)aniline CAS No. 262368-47-8

4-(2-Morpholinoethyl)aniline

Cat. No.: B1592059
CAS No.: 262368-47-8
M. Wt: 206.28 g/mol
InChI Key: LLPIMIMXCXEFER-UHFFFAOYSA-N
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Description

4-(2-Morpholinoethyl)aniline is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-morpholin-4-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPIMIMXCXEFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620715
Record name 4-[2-(Morpholin-4-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262368-47-8
Record name 4-[2-(Morpholin-4-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-Morpholinoethyl)aniline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape for a Niche Synthetic Intermediate

As a Senior Application Scientist, it is imperative to begin this guide with a note on the available data for 4-(2-Morpholinoethyl)aniline. While this compound holds potential as a synthetic intermediate in medicinal chemistry, it is not as extensively characterized in publicly accessible literature as some of its structural analogs. This guide, therefore, synthesizes the available computed data for this compound, draws predictive insights from the well-characterized and closely related compound 4-morpholinoaniline, and presents a hypothesized synthetic protocol based on established chemical principles. Our objective is to provide a comprehensive and practical resource that acknowledges the existing data gaps while equipping researchers with the necessary information to effectively utilize this compound in their work.

Core Molecular Attributes and Physicochemical Profile

This compound is an aromatic amine featuring a morpholine moiety connected to an aniline ring via an ethyl linker. This unique structural combination imparts specific physicochemical properties that are of interest in drug design and development. The morpholine group is a common feature in many approved drugs, often introduced to improve solubility, metabolic stability, and overall pharmacokinetic profiles.

Structural and Molecular Data

A summary of the key structural and molecular identifiers for this compound is presented in the table below. This information is foundational for all further analysis and experimental design.

PropertyValueSource
IUPAC Name 4-(2-morpholin-4-ylethyl)anilinePubChem[1]
Synonyms 4-[2-(morpholin-4-yl)ethyl]aniline, Benzenamine, 4-[2-(4-morpholinyl)ethyl]-PubChem[1]
CAS Number 262368-47-8PubChem[1]
Molecular Formula C₁₂H₁₈N₂OPubChem[1]
Molecular Weight 206.28 g/mol PubChem[1]
Exact Mass 206.141913202 DaPubChem[1]
Canonical SMILES C1COCCN1CCC2=CC=C(C=C2)NPubChem[1]
InChI Key LLPIMIMXCXEFER-UHFFFAOYSA-NPubChem[1]

Predicted Physicochemical Properties and Expert Analysis

While experimental data for this compound is sparse, computational models provide valuable predictions for its key physicochemical properties. These predictions, coupled with expert analysis based on the compound's structural features, offer a robust starting point for its application in research.

Predicted Properties

The following table summarizes the computationally predicted physicochemical properties of this compound.

PropertyPredicted ValueSource
XLogP3 1.2PubChem[1]
Topological Polar Surface Area (TPSA) 38.5 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[1]
Density 1.1±0.1 g/cm³Ningbo Inno Pharmchem Co.,Ltd.
Boiling Point 343.6±27.0 °C at 760 mmHgNingbo Inno Pharmchem Co.,Ltd.
Flash Point 161.6±23.7 °CNingbo Inno Pharmchem Co.,Ltd.
Refractive Index 1.566Ningbo Inno Pharmchem Co.,Ltd.
Expert Analysis and Comparison with 4-Morpholinoaniline

The predicted properties of this compound suggest a compound with moderate lipophilicity (XLogP3 of 1.2) and a polar surface area consistent with good cell permeability. The presence of a primary amine and the morpholine nitrogen provides sites for hydrogen bonding, influencing its solubility and potential for interaction with biological targets.

To provide further context, a comparison with the experimentally determined properties of the closely related 4-morpholinoaniline (CAS: 2524-67-6) is highly instructive.

PropertyThis compound (Predicted)4-Morpholinoaniline (Experimental/Predicted)Analysis of Differences
Molecular Weight 206.28 g/mol 178.23 g/mol The ethyl linker in the target compound increases the molecular weight.
Melting Point N/A132-135 °C[2][3]The ethyl linker may disrupt crystal packing, potentially leading to a lower melting point for this compound.
Solubility N/ASoluble in chloroform, ethyl acetate[2][4]The ethyl group slightly increases lipophilicity, suggesting similar or slightly better solubility in nonpolar organic solvents.
pKa (of the anilinic nitrogen) N/A6.72±0.40 (Predicted)[2]The electronic effect of the morpholinoethyl group on the aniline nitrogen is expected to be similar to the morpholino group, resulting in a comparable pKa.

This comparative analysis suggests that while the two compounds share the same core pharmacophore, the ethyl linker in this compound will subtly influence its physical properties.

Synthesis and Reactivity

Proposed Synthetic Pathway

The most logical approach to the synthesis of this compound involves the reductive amination of 4-nitrophenethyl alcohol with morpholine, followed by the reduction of the nitro group. An alternative, and perhaps more direct route, would be the reduction of a 4-(2-morpholinoethyl)nitrobenzene precursor. A common method for the synthesis of the related 4-morpholinoaniline involves the hydrogenation of 4-(4-nitrophenyl)morpholine.[5]

Below is a proposed workflow for the synthesis of this compound.

G cluster_0 Step 1: Synthesis of 4-(2-Morpholinoethyl)nitrobenzene cluster_1 Step 2: Reduction of the Nitro Group 4-Nitrophenethyl_alcohol 4-Nitrophenethyl alcohol Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) 4-Nitrophenethyl_alcohol->Reductive_Amination Morpholine Morpholine Morpholine->Reductive_Amination Intermediate 4-(2-Morpholinoethyl)nitrobenzene Reductive_Amination->Intermediate Reduction Reduction (e.g., H₂/Pd-C, SnCl₂/HCl) Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothesized)

This protocol is provided as a guideline for researchers. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary to achieve optimal yields.

Step 1: Synthesis of 4-(2-Morpholinoethyl)nitrobenzene

  • To a stirred solution of 4-nitrophenethyl alcohol (1 equivalent) in dichloromethane (DCM), add morpholine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(2-morpholinoethyl)nitrobenzene.

Step 2: Synthesis of this compound

  • Dissolve 4-(2-morpholinoethyl)nitrobenzene (1 equivalent) in ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation (H₂) at a suitable pressure (e.g., 50 psi) in a Parr hydrogenation apparatus.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification may be achieved by recrystallization or column chromatography if necessary.

Reactivity of the Aniline Moiety

The primary amino group of this compound is a versatile functional handle for a variety of chemical transformations, making it a valuable building block in multi-step syntheses.

  • Acylation and Sulfonylation: The aniline nitrogen can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides.

  • Alkylation: The primary amine can undergo N-alkylation, although over-alkylation can be a competing side reaction.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce a variety of substituents on the aromatic ring.

  • Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the benzene ring.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals:

  • Aromatic Protons: Two doublets in the aromatic region (approximately δ 6.6-7.1 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

  • Ethyl Linker Protons: Two triplets in the aliphatic region (approximately δ 2.5-2.8 ppm), corresponding to the two CH₂ groups of the ethyl linker.

  • Morpholine Protons: Two multiplets or broad singlets in the aliphatic region (approximately δ 2.4-2.6 ppm and δ 3.6-3.8 ppm), corresponding to the CH₂ groups adjacent to the nitrogen and oxygen atoms of the morpholine ring, respectively.

  • Amine Protons: A broad singlet in the region of δ 3.5-4.5 ppm, corresponding to the NH₂ protons. The chemical shift of this signal can be highly variable and it may exchange with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each carbon environment. Key expected shifts include:

  • Aromatic Carbons: Four signals in the aromatic region (approximately δ 115-150 ppm).

  • Ethyl Linker Carbons: Two signals in the aliphatic region (approximately δ 30-40 ppm).

  • Morpholine Carbons: Two signals in the aliphatic region (approximately δ 50-70 ppm).

Predicted IR Spectrum

The IR spectrum will be characterized by the following key absorption bands:

  • N-H Stretching: Two sharp bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

  • C-H Stretching: Bands in the region of 2800-3100 cm⁻¹ for the aliphatic and aromatic C-H bonds.

  • C=C Stretching: Aromatic ring stretching vibrations in the region of 1500-1600 cm⁻¹.

  • C-N Stretching: Aromatic C-N stretching around 1250-1350 cm⁻¹.

  • C-O-C Stretching: A strong band around 1115 cm⁻¹ for the ether linkage in the morpholine ring.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 206. Key fragmentation patterns would likely involve the cleavage of the ethyl linker and the fragmentation of the morpholine ring. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₂H₁₈N₂O.

Applications in Drug Discovery and Medicinal Chemistry

The 4-morpholinoaniline scaffold is a privileged structure in medicinal chemistry, appearing in a number of clinically used drugs and investigational agents. The morpholine moiety is often incorporated to improve aqueous solubility and metabolic stability, while the aniline portion provides a key site for further chemical modification and interaction with biological targets.

Role as a Synthetic Intermediate

This compound serves as a valuable intermediate for the synthesis of more complex molecules. Its primary amine can be used as a nucleophile in a variety of coupling reactions to build larger molecular frameworks. For example, it can be used in the synthesis of kinase inhibitors, where the aniline nitrogen often forms a key hydrogen bond with the hinge region of the kinase domain.

Known Bioactivities of Morpholinoaniline Derivatives

Derivatives of morpholinoaniline have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: Many kinase inhibitors targeting signaling pathways implicated in cancer growth and proliferation incorporate the morpholinoaniline scaffold.[6]

  • Antimicrobial Agents: The antibiotic Linezolid contains a morpholinoaniline-like moiety, highlighting the importance of this structural class in the development of anti-infective agents.[7]

  • Central Nervous System (CNS) Active Agents: The physicochemical properties imparted by the morpholine group can be favorable for CNS drug candidates, and morpholinoaniline derivatives have been explored for various neurological targets.[2]

  • Anti-inflammatory Agents: Some morpholine-containing compounds have shown promise as anti-inflammatory agents.[8]

The following diagram illustrates the central role of this compound as a building block for diverse therapeutic agents.

G Core This compound Application1 Kinase Inhibitors (Oncology) Core->Application1 Amide/Urea Formation Application2 Antimicrobial Agents Core->Application2 Heterocycle Synthesis Application3 CNS Drug Candidates Core->Application3 N-Arylation/Alkylation Application4 Anti-inflammatory Drugs Core->Application4 Coupling Reactions

Caption: Potential applications of this compound in medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profile can be inferred from similar aniline and morpholine derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly closed.

  • Toxicity: Aniline derivatives can be toxic if ingested, inhaled, or absorbed through the skin. Assume this compound has similar potential toxicity and handle it accordingly.

Conclusion

This compound is a promising, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. Its combination of a reactive aniline moiety and a solubilizing morpholine group makes it an attractive starting material for the synthesis of a wide range of potential therapeutic agents. While a lack of comprehensive experimental data necessitates a predictive and comparative approach to understanding its properties, this guide provides a solid foundation for researchers to incorporate this compound into their synthetic strategies. The proposed synthetic route and predicted spectroscopic data offer practical guidance for its preparation and characterization. As the demand for novel chemical entities in drug discovery continues to grow, the value of versatile intermediates like this compound is likely to increase.

References

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  • ResearchGate. The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid (Zyvox), the anticoagulant blood thinner Rivaroxaban (Xarelto) and the investigational antineoplastic drugs Entospletinib and Momelotinib. Available from: [Link].

  • Chemsrc. 4-Morpholinoaniline | CAS#:2524-67-6. Available from: [Link].

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  • National Institutes of Health. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Available from: [Link].

  • ResearchGate. ¹H NMR spectrum of 4-morpholinoaniline. Available from: [Link].

  • PubMed Central. Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. National Center for Biotechnology Information. Available from: [Link].

  • TSI Journals. Correlation between hardness and basicity (pKa) of substituted anilines. Available from: [Link].

  • Supporting Information. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Available from: [Link].

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  • ResearchGate. Reactions for making widely used aniline compounds break norms of synthesis. Available from: [Link].

Sources

Introduction: A Versatile Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(2-Morpholinoethyl)aniline (CAS: 262368-47-8)

This compound is a bifunctional organic molecule that has emerged as a valuable building block in the fields of medicinal chemistry and material science.[1] Its structure uniquely combines an aniline moiety—a primary aromatic amine that is a cornerstone of many pharmaceuticals—with a morpholinoethyl side chain. The morpholine ring is a privileged feature in drug design, often incorporated to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a handle for further chemical modification.[1] This guide provides a comprehensive technical overview of its properties, a plausible synthetic approach, key applications, analytical characterization, and essential safety protocols.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is critical for its effective application in research and development. The molecule's identity is confirmed by its Chemical Abstracts Service (CAS) number, 262368-47-8.[2]

Core Data Summary

The key physicochemical properties are summarized in the table below, compiled from various chemical data repositories.

PropertyValueSource
CAS Number 262368-47-8[1][2][3][4]
Molecular Formula C₁₂H₁₈N₂O[1][2][3][4]
Molecular Weight 206.29 g/mol [1][3][5]
IUPAC Name 4-(2-morpholin-4-ylethyl)aniline[5]
Boiling Point 343.6 ± 27.0 °C at 760 mmHg (Predicted)[6]
Density 1.1 ± 0.1 g/cm³ (Predicted)[6]
Flash Point 161.6 ± 23.7 °C (Predicted)[6]
LogP 0.34 (Predicted)[6]

Synthesis and Manufacturing

While specific, peer-reviewed synthetic procedures for this compound are not abundant in public literature, a logical and robust synthetic route can be devised based on established organic chemistry principles, particularly the reduction of a nitroaromatic precursor. This approach is common for the synthesis of anilines.

Proposed Synthetic Pathway: Catalytic Hydrogenation

The most direct route involves the catalytic hydrogenation of 4-(2-morpholinoethyl)-1-nitrobenzene. This method is widely used in industrial and laboratory settings due to its high efficiency, clean reaction profile, and the relative ease of product isolation.

Causality of Experimental Choices:

  • Precursor: A nitro-substituted benzene is the logical starting point, as the nitro group is an excellent and reliable precursor to the amine functionality of the aniline.

  • Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for nitro group reductions. It offers high activity and selectivity, minimizing side reactions under relatively mild conditions (room temperature and moderate hydrogen pressure).

  • Solvent: Ethanol or Methanol is typically used as they are effective at dissolving the organic precursor and are relatively inert under hydrogenation conditions.

  • Hydrogen Source: Pressurized hydrogen gas is the reagent that performs the reduction. 50 psi is a standard pressure that is effective and safely achievable in common laboratory hydrogenation apparatus.

Synthetic_Pathway Precursor 4-(2-Morpholinoethyl)-1-nitrobenzene Intermediate Catalyst Surface Adsorption Precursor->Intermediate Adsorption Product This compound (CAS: 262368-47-8) Intermediate->Product Reduction & Desorption Reagents H₂ (gas, 50 psi) 10% Pd/C Catalyst Ethanol (Solvent) Room Temperature Reagents->Intermediate Applications cluster_scaffold Core Scaffold cluster_applications Derivative Applications Scaffold Aniline Group This compound Morpholine Group Pharma Pharmaceuticals (e.g., Kinase Inhibitors) Scaffold:f0->Pharma Reaction Site (Amidation, etc.) Scaffold:f2->Pharma Solubility/PK Modulator Material Advanced Polymers Scaffold:f0->Material Polymerization Site Diagnostic Diagnostic Reagents Scaffold:f1->Diagnostic Functional Core QC_Workflow start Synthesized or Received Sample gcms Gas Chromatography- Mass Spectrometry (GC-MS) start->gcms Purity & MW nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structure ftir FTIR Spectroscopy start->ftir Functional Groups decision Purity & Identity Confirmed? gcms->decision nmr->decision ftir->decision pass Release for Use decision->pass Yes fail Repurify or Reject decision->fail No

Sources

An In-Depth Technical Guide to 4-[2-(morpholin-4-yl)ethyl]aniline: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-[2-(morpholin-4-yl)ethyl]aniline, a versatile chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and applications, grounded in established scientific principles and supported by relevant literature.

Introduction: The Strategic Importance of the Morpholinoethylaniline Scaffold

4-[2-(morpholin-4-yl)ethyl]aniline, with the IUPAC name 4-(2-morpholin-4-ylethyl)aniline , is a bifunctional organic molecule that has garnered considerable interest in medicinal chemistry.[1] Its structure uniquely combines a primary aromatic amine (aniline) with a tertiary aliphatic amine (morpholine) linked by an ethyl bridge. This arrangement provides a valuable scaffold for the synthesis of a wide array of biologically active molecules.

The morpholine ring, a common motif in medicinal chemistry, is often introduced to enhance the aqueous solubility and metabolic stability of a drug candidate.[2] The aniline moiety, on the other hand, serves as a versatile synthetic handle for the introduction of various pharmacophores through reactions such as amide bond formation, sulfonylation, and reductive amination. The ethyl linker provides conformational flexibility, allowing for optimal interaction with biological targets. Consequently, this compound serves as a crucial building block in the development of novel therapeutics, particularly in the areas of oncology and neurology.[2]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of 4-[2-(morpholin-4-yl)ethyl]aniline is essential for its effective utilization in synthesis and formulation.

PropertyValueSource
IUPAC Name 4-(2-morpholin-4-ylethyl)anilinePubChem[1]
CAS Number 262368-47-8PubChem[1]
Molecular Formula C12H18N2OPubChem[1]
Molecular Weight 206.28 g/mol PubChem[1]
Canonical SMILES C1COCCN1CCC2=CC=C(C=C2)NPubChem[1]
Predicted XLogP3 1.2PubChem[1]
Predicted Hydrogen Bond Donor Count 1PubChem[1]
Predicted Hydrogen Bond Acceptor Count 3PubChem[1]
Predicted Rotatable Bond Count 4PubChem[1]

Synthesis and Characterization

While a specific, detailed, and publicly available protocol for the direct synthesis of 4-[2-(morpholin-4-yl)ethyl]aniline is not extensively documented in readily accessible literature, its synthesis can be logically inferred from established chemical transformations. A plausible and commonly employed synthetic strategy involves a two-step process starting from 4-nitrophenethyl alcohol.

Plausible Synthetic Pathway

The synthesis would likely proceed via the following conceptual steps:

  • Introduction of the Morpholine Moiety: 4-Nitrophenethyl alcohol is first converted to a better leaving group, such as a tosylate or a halide (e.g., 4-nitrophenethyl bromide). This is followed by a nucleophilic substitution reaction with morpholine to yield 4-[2-(4-nitrophenyl)ethyl]morpholine.

  • Reduction of the Nitro Group: The nitro group of 4-[2-(4-nitrophenyl)ethyl]morpholine is then reduced to a primary amine to afford the final product, 4-[2-(morpholin-4-yl)ethyl]aniline. This reduction is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction using reagents such as tin(II) chloride or iron in acidic media.

The following diagram illustrates this proposed synthetic workflow:

G cluster_0 Step 1: Morpholine Installation cluster_1 Step 2: Nitro Group Reduction 4-Nitrophenethyl_alcohol 4-Nitrophenethyl alcohol Intermediate_1 4-Nitrophenethyl tosylate/halide 4-Nitrophenethyl_alcohol->Intermediate_1 Tosyl chloride or HBr Intermediate_2 4-[2-(4-Nitrophenyl)ethyl]morpholine Intermediate_1->Intermediate_2 Morpholine, Base Final_Product 4-[2-(morpholin-4-yl)ethyl]aniline Intermediate_2->Final_Product H2, Pd/C or Fe/HCl G Aniline_Intermediate 4-[2-(morpholin-4-yl)ethyl]aniline Kinase_Inhibitor Kinase Inhibitor Aniline_Intermediate->Kinase_Inhibitor Nucleophilic Aromatic Substitution Heterocyclic_Core Activated Heterocyclic Core (e.g., Quinazoline, Pyrimidine) Heterocyclic_Core->Kinase_Inhibitor

Caption: General synthetic route to kinase inhibitors.

Applications in the Synthesis of CNS-Active Agents

The morpholine moiety is also frequently found in compounds targeting the central nervous system (CNS). Its ability to improve solubility and potentially cross the blood-brain barrier makes it an attractive feature in the design of neurological drugs. Derivatives of 4-[2-(morpholin-4-yl)ethyl]aniline have been explored for their potential in treating various neurological disorders. [2]

Safety and Handling

As a substituted aniline, 4-[2-(morpholin-4-yl)ethyl]aniline should be handled with appropriate caution in a laboratory setting. While specific toxicological data for this compound is not extensively available, general safety precautions for anilines should be followed. Anilines as a class can be toxic if inhaled, ingested, or absorbed through the skin.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

In case of exposure, it is crucial to seek immediate medical attention. Standard first-aid measures for chemical exposure should be followed.

Conclusion and Future Perspectives

4-[2-(morpholin-4-yl)ethyl]aniline is a strategically important chemical intermediate that provides a valuable platform for the synthesis of novel drug candidates. Its unique structural features, combining a reactive aniline moiety with a solubilizing morpholine group, make it a desirable building block in modern medicinal chemistry. While detailed public information on its synthesis and characterization is somewhat limited, its utility is evident from its role in the development of compounds targeting complex diseases like cancer and neurological disorders.

Future research will likely focus on the development of more efficient and scalable synthetic routes to this intermediate. Furthermore, the continued exploration of its derivatives will undoubtedly lead to the discovery of new and potent therapeutic agents. As our understanding of disease biology deepens, the demand for versatile and strategically designed chemical building blocks like 4-[2-(morpholin-4-yl)ethyl]aniline will only continue to grow.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21955025, 4-(2-Morpholinoethyl)aniline. [Link]. Accessed Jan 8, 2026.

Sources

An In-Depth Technical Guide to 4-(2-Morpholinoethyl)aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(2-Morpholinoethyl)aniline, a versatile building block with significant applications in pharmaceutical research and development. Intended for researchers, chemists, and professionals in the drug discovery pipeline, this document delves into the core physicochemical properties, synthesis methodologies, and key applications of this important molecule, grounding all information in established scientific principles and peer-reviewed literature.

Core Molecular and Physicochemical Profile

This compound is a substituted aniline derivative characterized by the presence of a morpholinoethyl group at the para position of the benzene ring. This structural feature imparts unique properties that are highly valuable in medicinal chemistry.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight:

  • Molecular Formula: C₁₂H₁₈N₂O[1][2]

  • Molecular Weight: 206.29 g/mol [1][2]

These values are critical for stoichiometric calculations in synthesis and for characterization using mass spectrometry.

Chemical Identifiers

For unambiguous identification and sourcing, the following identifiers are crucial:

IdentifierValueSource
IUPAC Name 4-(2-morpholin-4-ylethyl)anilinePubChem[2]
CAS Number 262368-47-8Chem-Impex[1]
PubChem CID 21955025PubChem[2]
Physicochemical Properties

The physical properties of this compound influence its handling, storage, and behavior in reaction and formulation systems.

PropertyValueSource
Boiling Point 343.6±27.0 °C at 760 mmHgNINGBO INNO PHARMCHEM CO.,LTD.[3]
Density 1.1±0.1 g/cm³NINGBO INNO PHARMCHEM CO.,LTD.[3]
Flash Point 161.6±23.7 °CNINGBO INNO PHARMCHEM CO.,LTD.[3]
LogP 0.34NINGBO INNO PHARMCHEM CO.,LTD.[3]

The morpholine moiety is a key structural feature that enhances aqueous solubility and introduces a tertiary amine, which can act as a hydrogen bond acceptor.[1] This is a desirable characteristic in drug design for improving pharmacokinetic profiles.

Synthesis and Chemical Reactivity

The synthesis of this compound is not explicitly detailed in the provided search results. However, related synthesis of similar compounds such as 4-morpholinoaniline can provide insights into potential synthetic routes. A common approach for synthesizing aniline derivatives involves the reduction of a corresponding nitro compound.

A plausible synthetic pathway for this compound can be conceptualized as a multi-step process.

Synthesis_Workflow cluster_0 Conceptual Synthetic Pathway Start Starting Materials (e.g., 4-Nitrophenylethyl bromide, Morpholine) Intermediate1 N-(4-Nitrophenylethyl)morpholine Start->Intermediate1 Nucleophilic Substitution Product This compound Intermediate1->Product Reduction of Nitro Group (e.g., H2/Pd-C)

Sources

An In-Depth Technical Guide to the Solubility of 4-(2-Morpholinoethyl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(2-Morpholinoethyl)aniline, a compound of significant interest in pharmaceutical research and development. In the absence of extensive published quantitative data, this document leverages fundamental chemical principles to predict solubility behavior and presents robust, field-proven methodologies for its empirical determination. Our focus is on delivering actionable insights for researchers, scientists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that influences every stage of the drug development pipeline, from synthetic workup and purification to formulation and bioavailability. This compound possesses a hybrid structure with both polar and non-polar characteristics, resulting in a nuanced solubility profile. This guide dissects the molecule's structural attributes to forecast its behavior in a range of common organic solvents and provides detailed protocols for the experimental validation of these predictions.

Molecular Structure Analysis: The Key to Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[1][2] An analysis of the molecular structure of this compound is therefore paramount.

The molecule can be deconstructed into three key functional regions:

  • The Aniline Moiety: The aromatic phenyl ring is inherently non-polar and contributes to solubility in non-polar and moderately polar aprotic solvents through van der Waals interactions. The primary amine (-NH2) group, however, is polar and capable of acting as a hydrogen bond donor.[3]

  • The Morpholine Ring: This cyclic ether amine is a distinctly polar and basic functional group. The oxygen atom and the tertiary amine nitrogen are both capable of acting as hydrogen bond acceptors. The presence of the morpholine group is known to enhance aqueous solubility and bioavailability in drug candidates.[4][5]

  • The Ethyl Linker: The two-carbon ethyl chain connecting the aniline and morpholine rings is flexible and non-polar, contributing to the overall lipophilicity of the molecule.

The interplay between the non-polar aromatic ring and ethyl linker, and the polar amine and morpholine groups, dictates the compound's solubility. The molecule has an amphiphilic character, suggesting it will not be exclusively soluble in either extremely polar or entirely non-polar solvents but will favor solvents that can accommodate both its hydrophobic and hydrophilic regions.

Caption: Molecular structure of this compound.

Predicted Solubility Profile

Based on the structural analysis and principles of intermolecular forces, the following table summarizes the predicted solubility of this compound in common organic solvents. This serves as a starting hypothesis for experimental work.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh to MediumThe hydroxyl group of the alcohol can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the solute, and as an acceptor for the aniline -NH2. The alkyl portion of the alcohol can solvate the non-polar regions of the molecule.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to MediumThese solvents have strong dipole moments and can effectively solvate the polar morpholine and aniline groups. DMSO and DMF are particularly powerful, universal organic solvents. Solubility may be slightly lower in acetonitrile due to its lower polarity compared to DMSO.
Chlorinated Dichloromethane (DCM)HighDCM is a versatile solvent of moderate polarity, capable of dissolving a wide range of organic compounds. It should effectively solvate both the aromatic ring and the polar functional groups.
Ethers THF, Diethyl EtherMedium to LowTHF, being more polar, is expected to be a better solvent than diethyl ether. The ether oxygen can act as a hydrogen bond acceptor, but the overall non-polar character may limit solubility compared to more polar options.
Ketones AcetoneMediumAcetone's polarity is intermediate. The ketone carbonyl can act as a hydrogen bond acceptor, facilitating dissolution.
Non-Polar Hexane, TolueneLow to InsolubleThe large polar functional groups (morpholine, aniline) will have very weak interactions with non-polar aliphatic or aromatic hydrocarbon solvents, leading to poor solubility.[6]

Experimental Determination of Solubility: Protocols and Workflows

Theoretical predictions require empirical validation. The choice between a kinetic and a thermodynamic solubility assay depends on the application. Kinetic solubility is often used for high-throughput screening in early drug discovery, while thermodynamic solubility provides the true equilibrium value, which is critical for formulation and process chemistry.[7][8]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard."[9][10] It measures the concentration of a saturated solution that has been allowed to reach equilibrium with an excess of the solid compound.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid should be clearly visible to ensure a saturated solution is maintained.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. Causality Note: A minimum of 24 hours is recommended, as shorter times may lead to an underestimation of solubility. It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.[10]

  • Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared using standards of known concentration.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used to assess the solubility of compounds from a Dimethyl Sulfoxide (DMSO) stock solution into an aqueous or organic medium.[7][11] This method measures the concentration at which a compound precipitates when diluted from a high-concentration stock, which can differ from the thermodynamic equilibrium solubility.

Protocol (Nephelometric Method):

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

  • Plate Setup: In a clear-bottom 96-well or 384-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

  • Solvent Addition: Add the desired organic solvent to the wells (e.g., 198 µL) to achieve the target concentration and a low final percentage of DMSO.

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature.[9]

  • Measurement: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of absorbance measurements at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility limit.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(2-Morpholinoethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

In the landscape of modern drug discovery and development, the precise and unambiguous determination of molecular structure is a cornerstone of scientific integrity and progress. For researchers and scientists engaged in the synthesis of novel chemical entities, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique, offering profound insights into the connectivity and chemical environment of atoms within a molecule. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 4-(2-Morpholinoethyl)aniline, a compound of interest in medicinal chemistry due to its bifunctional nature, incorporating both a primary aromatic amine and a tertiary morpholine moiety. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and the rational design of more complex pharmaceutical agents.

This document moves beyond a mere recitation of spectral data, delving into the causal relationships between the molecular structure of this compound and its NMR spectroscopic output. By examining the predicted spectra in conjunction with empirical data from analogous structural fragments, we aim to provide a field-proven framework for the interpretation of this and related molecules.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the NMR spectra, the following atom numbering scheme will be used for this compound:

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, ethyl bridge, and morpholine protons. The chemical shifts are influenced by the electronic effects of the amino and morpholino groups, as well as the electronegativity of the nitrogen and oxygen atoms.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale for Assignment
H-2, H-6~6.9 - 7.1Doublet2HThese protons are ortho to the electron-donating ethyl-morpholine group and meta to the amino group. They are expected to be downfield due to the aromatic ring current.
H-3, H-5~6.6 - 6.8Doublet2HThese protons are meta to the ethyl-morpholine group and ortho to the strongly electron-donating amino group, which shields them, causing an upfield shift compared to H-2 and H-6.
-NH₂~3.5 - 4.0Broad Singlet2HThe chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad.
H-11, H-9~3.6 - 3.8Triplet4HThese protons are on the carbons adjacent to the electronegative oxygen atom in the morpholine ring, leading to a downfield shift. They appear as a triplet due to coupling with the adjacent methylene protons (H-10, H-9).
H-7, H-8, H-10, H-9~2.5 - 2.8Multiplet8HThis complex multiplet arises from the overlapping signals of the ethyl bridge protons (H-7, H-8) and the morpholine protons adjacent to the nitrogen (H-10, H-9). These protons are in a similar chemical environment.

Expert Insights: The clear separation of the aromatic protons into two distinct doublets is a hallmark of a 1,4-disubstituted benzene ring. The electron-donating nature of both the amino and the alkylamino substituents leads to an overall upfield shift of the aromatic signals compared to unsubstituted benzene (7.26 ppm). The broadness of the -NH₂ peak is a key identifying feature and its integration is critical for confirming the presence of the primary amine.

¹³C NMR Spectral Analysis: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, twelve distinct signals are expected.

Carbon(s) Predicted Chemical Shift (ppm) Rationale for Assignment
C-1~145 - 147The carbon bearing the amino group is significantly deshielded.
C-4~135 - 137This quaternary carbon is attached to the ethyl group and is part of the aromatic system.
C-2, C-6~129 - 131These aromatic carbons are ortho to the ethyl-morpholine group.
C-3, C-5~115 - 117These aromatic carbons are ortho to the amino group and are shielded by its electron-donating effect.
C-11, C-9~66 - 68The carbons adjacent to the oxygen atom in the morpholine ring are significantly deshielded.
C-10, C-9~53 - 55These morpholine carbons are adjacent to the nitrogen atom.
C-8~58 - 60The carbon of the ethyl bridge attached to the morpholine nitrogen.
C-7~33 - 35The benzylic carbon of the ethyl bridge.

Trustworthiness through Causality: The chemical shifts in the ¹³C NMR spectrum are highly predictable based on the electronic environment of each carbon atom. The electronegativity of the attached heteroatoms (N and O) causes a significant downfield shift for the adjacent carbons (C-1, C-8, C-9, C-10, C-11). Conversely, the electron-donating resonance effect of the amino group leads to a pronounced upfield shift (shielding) of the ortho and para carbons of the aniline ring, though in this case, the para position is substituted.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This self-validating system ensures reproducibility and accuracy.

1. Sample Preparation:

  • Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and will allow for the observation of the -NH₂ protons without exchange broadening.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Filtering (Optional but Recommended): To improve spectral quality by removing particulate matter, the solution can be filtered through a small plug of cotton wool in the pipette during transfer.[2]

2. NMR Spectrometer Setup and Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration and Peak Picking proc3->proc4 final final proc4->final Final Spectrum

Caption: Standard workflow for NMR data acquisition and processing.

  • Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field to obtain sharp spectral lines.

  • ¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

3. Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phase and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

  • Integration and Peak Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons. The exact chemical shift of each peak is determined.

Conclusion: A Foundation for Further Discovery

The detailed analysis of the ¹H and ¹³C NMR spectra of this compound provides a robust analytical foundation for scientists working with this important chemical entity. By understanding the interplay of electronic effects and molecular geometry on the resulting spectra, researchers can confidently verify the structure and purity of their synthesized material. This knowledge is not only critical for the immediate research context but also serves as a valuable reference for the characterization of more complex derivatives, ultimately accelerating the pace of drug discovery and development.[3][4][5][6][7]

References

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Journal of Medicinal Chemistry.
  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research.Journal of Medicinal Chemistry - ACS Publications.
  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.Walsh Medical Media.
  • NMR Spectroscopy in Drug Discovery and Development.Labome.
  • Application of NMR in drug discovery.researchmap.
  • How To Prepare And Run An NMR Sample.Alwsci.
  • 4-Ethylaniline | C8H11N | CID 11504. PubChem. Available at: [Link]

  • N-Ethylmorpholine | C6H13NO | CID 7525. PubChem. Available at: [Link]

  • Sample preparation and pre-acquisition activities.NMR Facility, University of Alberta.

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 4-(2-Morpholinoethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the mass spectrometric behavior of 4-(2-Morpholinoethyl)aniline, a compound of interest in pharmaceutical research and drug development.[1] By understanding its fragmentation patterns under various ionization techniques, researchers can develop robust analytical methods for its identification, characterization, and quantification in complex matrices. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of mass spectrometry.

Introduction to this compound and its Mass Spectrometric Analysis

This compound, with a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol , incorporates three key structural features that dictate its mass spectrometric behavior: a primary aromatic amine (aniline), a flexible ethyl linker, and a saturated heterocyclic amine (morpholine).[2] The presence of two basic nitrogen atoms makes this molecule particularly amenable to analysis by electrospray ionization (ESI) in positive ion mode, while its potential for volatility allows for analysis by electron ionization (EI), often coupled with gas chromatography (GC).[3][4] Understanding the characteristic fragmentation of this molecule is paramount for its unambiguous identification.

Predicted Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer is a predictable process governed by the stability of the resulting ions.[5] The primary sites of bond cleavage are influenced by the location of the charge and the relative bond strengths within the molecule.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of electron ionization, the initial event is the removal of an electron to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) corresponding to its molecular weight.[6] The subsequent fragmentation is driven by the energetic instability of this radical cation. For this compound, the molecular ion peak is expected at m/z 206.

The most probable fragmentation pathways under EI are initiated by alpha-cleavage, which is the cleavage of a bond adjacent to a heteroatom.[7][8]

Diagram of Predicted EI Fragmentation Workflow

EI_Fragmentation cluster_ionization Ionization cluster_fragmentation Fragmentation M This compound (M) m/z 206 M_plus Molecular Ion (M+•) [C12H18N2O]+• m/z 206 M->M_plus -e- F1 Fragment 1 [C8H10N]+• m/z 118 M_plus->F1 β-cleavage F2 Fragment 2 [C4H8NO]+ m/z 86 M_plus->F2 α-cleavage F3 Fragment 3 [C8H9N]+• m/z 117 F1->F3 -H• F4 Fragment 4 [C6H5]+ m/z 77 F1->F4 -C2H5N caption Predicted EI fragmentation of this compound.

Caption: Predicted EI fragmentation of this compound.

Key predicted fragments under EI include:

  • m/z 118: Resulting from the cleavage of the C-C bond between the ethyl linker and the morpholine ring (β-cleavage relative to the aniline nitrogen).

  • m/z 86: Formed by α-cleavage at the bond between the ethyl group and the aniline ring, resulting in a stable morpholinomethyl cation.

  • m/z 117: Arising from the loss of a hydrogen radical from the m/z 118 fragment.

  • m/z 77: A common fragment for aromatic compounds, corresponding to the phenyl cation, formed after the loss of the ethylamine portion from the m/z 118 fragment.[9]

Electrospray Ionization (ESI) Fragmentation

In contrast to EI, ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal initial fragmentation.[10] For this compound, the protonated molecule will have an m/z of 207. Fragmentation is then induced by collision-induced dissociation (CID) in the mass spectrometer.

Given the presence of two basic nitrogen atoms, protonation can occur at either the aniline or the morpholine nitrogen. The site of protonation will influence the subsequent fragmentation cascade.

Diagram of Predicted ESI Fragmentation Workflow

ESI_Fragmentation cluster_ionization_esi Ionization cluster_fragmentation_esi Fragmentation (CID) M This compound (M) m/z 206 MH_plus Protonated Molecule [M+H]+ [C12H19N2O]+ m/z 207 M->MH_plus +H+ F1_ESI Fragment 1 [C8H11N]+ m/z 119 MH_plus->F1_ESI Loss of Morpholine F2_ESI Fragment 2 [C4H10NO]+ m/z 88 MH_plus->F2_ESI Loss of Aniline caption Predicted ESI fragmentation of this compound.

Sources

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 4-(2-Morpholinoethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis and interpretation of the infrared (IR) spectrum of 4-(2-Morpholinoethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the compound's vibrational spectroscopy, offering a predictive framework for spectral interpretation. By dissecting the molecule into its constituent functional groups, we can anticipate the characteristic absorption bands that define its IR spectrum, providing a valuable tool for structural elucidation and quality control.

Introduction: The Molecular Architecture of this compound

This compound is a molecule of significant interest in medicinal chemistry and materials science. Its structure uniquely combines a primary aromatic amine (aniline), a tertiary aliphatic amine and ether (morpholine), and a flexible ethyl linker. This distinct combination of functionalities imparts specific chemical properties that are reflected in its vibrational spectrum. Understanding the IR spectrum is paramount for confirming the molecular identity, assessing purity, and gaining insights into the intramolecular environment of this compound.

Below is a diagram illustrating the key functional components of the this compound molecule, which will be the focus of our spectral analysis.

cluster_aniline Aniline Moiety cluster_linker Ethyl Linker cluster_morpholine Morpholine Moiety aniline_ring Aromatic Ring (C=C, C-H) nh2 Primary Amine (-NH2) aniline_ring->nh2 p-substitution ethyl Ethyl Group (-CH2-CH2-) aniline_ring->ethyl tertiary_amine Tertiary Amine (C-N-C) ethyl->tertiary_amine morpholine_ring Saturated Heterocycle morpholine_ring->tertiary_amine ether Ether (C-O-C) morpholine_ring->ether

Figure 1: Key Functional Moieties of this compound.

Theoretical Framework for IR Spectral Interpretation

The infrared spectrum of an organic molecule is a unique fingerprint arising from the vibrations of its chemical bonds. When exposed to infrared radiation, bonds absorb energy at specific frequencies corresponding to their natural vibrational frequencies, leading to characteristic absorption bands. The position, intensity, and shape of these bands provide a wealth of information about the molecule's functional groups and overall structure.

For this compound, we can systematically predict the IR spectrum by considering the contributions from each of its structural components: the aniline ring, the morpholine ring, and the ethyl linker.

Detailed Spectral Analysis: A Region-by-Region Interpretation

The following sections provide a detailed breakdown of the expected absorption bands in the IR spectrum of this compound, from higher to lower wavenumbers.

The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)

This high-frequency region is dominated by the stretching vibrations of N-H and C-H bonds.

  • N-H Stretching (Aniline): The primary amine (-NH₂) of the aniline moiety will exhibit two distinct absorption bands.[1][2] The asymmetric stretching vibration typically appears around 3450-3400 cm⁻¹, while the symmetric stretching vibration is observed at a lower frequency, around 3350-3300 cm⁻¹.[1] The presence of two bands in this region is a hallmark of a primary amine.

  • Aromatic C-H Stretching (Aniline): The C-H bonds on the benzene ring give rise to stretching vibrations that typically appear just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[3] These bands are often of medium to weak intensity.

  • Aliphatic C-H Stretching (Ethyl and Morpholine): The C-H bonds of the ethyl linker and the morpholine ring will produce strong absorption bands in the 3000-2850 cm⁻¹ region.[3] Asymmetric stretching of the CH₂ groups will be observed closer to 2950 cm⁻¹, while symmetric stretching will appear around 2850 cm⁻¹. The presence of the tertiary amine in the morpholine ring can sometimes give rise to a characteristic weak to medium band on the lower frequency side of the main C-H stretching absorptions, known as a Bohlmann band, although this is not always observed.

The Fingerprint Region (1650 - 600 cm⁻¹)

This region is rich with complex vibrational modes, including bending, scissoring, and stretching of heavier atoms, making it highly specific to the molecule's overall structure.

  • N-H Bending (Aniline): The scissoring vibration of the primary amine (-NH₂) typically results in a medium to strong absorption band in the range of 1650-1580 cm⁻¹.[1]

  • Aromatic C=C Stretching (Aniline): The benzene ring exhibits characteristic C=C in-plane stretching vibrations, which appear as a series of sharp bands of variable intensity between 1620 cm⁻¹ and 1450 cm⁻¹.[1][3] For para-substituted benzenes, strong bands are often observed around 1600 cm⁻¹ and 1500 cm⁻¹.

  • Aliphatic C-H Bending (Ethyl and Morpholine): The scissoring vibrations of the CH₂ groups in the ethyl and morpholine moieties are expected to appear around 1470-1450 cm⁻¹.[3]

  • C-N Stretching (Aniline and Morpholine): The stretching vibration of the aromatic C-N bond of the aniline is typically found in the 1340-1250 cm⁻¹ range.[4] The aliphatic C-N stretching of the tertiary amine in the morpholine ring will also absorb in this region, generally between 1250 cm⁻¹ and 1020 cm⁻¹.

  • C-O-C Stretching (Morpholine): A key feature of the morpholine ring is the ether linkage. The asymmetric C-O-C stretching vibration is expected to produce a strong and prominent band in the 1150-1085 cm⁻¹ region. This is often one of the most intense peaks in the fingerprint region for molecules containing an ether group.

  • Aromatic C-H Out-of-Plane Bending (Aniline): The substitution pattern on the benzene ring can be determined from the strong out-of-plane C-H bending vibrations. For a 1,4-disubstituted (para) benzene ring, a strong band is expected in the 860-800 cm⁻¹ range.

Summary of Predicted IR Absorption Bands

The following table summarizes the expected key infrared absorption bands for this compound, their corresponding vibrational modes, and expected intensities.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3450 - 3400N-H Asymmetric StretchPrimary Amine (Aniline)Medium
3350 - 3300N-H Symmetric StretchPrimary Amine (Aniline)Medium
3100 - 3000C-H StretchAromatic (Aniline)Medium-Weak
3000 - 2850C-H StretchAliphatic (Ethyl, Morpholine)Strong
1650 - 1580N-H Bend (Scissoring)Primary Amine (Aniline)Medium-Strong
1620 - 1450C=C Stretch (in-ring)Aromatic (Aniline)Medium-Strong
1470 - 1450C-H Bend (Scissoring)Aliphatic (Ethyl, Morpholine)Medium
1340 - 1250C-N StretchAromatic Amine (Aniline)Medium
1250 - 1020C-N StretchAliphatic Amine (Morpholine)Medium
1150 - 1085C-O-C Asymmetric StretchEther (Morpholine)Strong
860 - 800C-H Out-of-Plane BendAromatic (p-disubstituted)Strong

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum of this compound, which is typically a solid at room temperature, the following Attenuated Total Reflectance (ATR) FT-IR protocol is recommended. ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.

Instrumentation and Materials
  • Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., a diamond or germanium crystal).

  • This compound sample.

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

  • Lint-free wipes.

Step-by-Step Procedure
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal exposed to the ambient air, collect a background spectrum. This spectrum of the air and any residual solvent vapor will be automatically subtracted from the sample spectrum.

    • The background scan should be performed under the same conditions as the sample scan (e.g., same number of scans, resolution).

  • Sample Application:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The applied pressure should be sufficient to create intimate contact without damaging the crystal.

  • Sample Spectrum Acquisition:

    • Collect the IR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high signal-to-noise ratio.

    • The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

  • Data Analysis:

    • Process the spectrum as needed (e.g., baseline correction, peak picking).

    • Compare the obtained peak positions with the predicted values in the table above to confirm the identity and purity of the compound.

  • Cleaning:

    • Retract the ATR press and carefully remove the sample from the crystal.

    • Clean the crystal surface thoroughly with a solvent-moistened, lint-free wipe to remove all traces of the sample.

The following diagram illustrates the generalized workflow for acquiring an IR spectrum using the ATR technique.

start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Sample to Crystal background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum analyze_data Analyze Spectrum acquire_spectrum->analyze_data clean_up Clean Crystal analyze_data->clean_up end_process End clean_up->end_process

Sources

4-(2-Morpholinoethyl)aniline: A Privileged Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

4-(2-Morpholinoethyl)aniline has solidified its role as a cornerstone building block in the landscape of modern medicinal chemistry. Its unique structural composition, featuring a versatile aniline core coupled with a solubilizing morpholinoethyl moiety, offers a powerful tool for the design and synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, physicochemical characteristics, and key chemical transformations. Through an examination of its application in clinically successful drugs, particularly kinase inhibitors, this document will illuminate the structure-activity relationships that define its utility. Detailed experimental protocols are provided to offer practical insights for researchers and scientists in drug development.

Introduction: The Strategic Advantage of a Versatile Scaffold

In the quest for novel therapeutics, the morpholine heterocycle has been identified as a "privileged structure" due to its favorable impact on the physicochemical and pharmacokinetic properties of drug candidates. The incorporation of a morpholine ring often enhances aqueous solubility, metabolic stability, and oral bioavailability. When this advantageous moiety is linked to an aniline via an ethyl bridge, the resulting compound, this compound, becomes a particularly valuable asset in drug design.

The basic nitrogen within the morpholine ring can serve as a hydrogen bond acceptor or become protonated at physiological pH, facilitating interactions with biological targets and improving solubility. Simultaneously, the aniline functional group provides a reactive handle for a multitude of chemical modifications, enabling the construction of diverse and complex molecular libraries. This dual functionality has propelled this compound to the forefront of scaffolds used in the development of targeted therapies, most notably kinase inhibitors.

Synthesis and Physicochemical Profile

The preparation of this compound is a well-established synthetic route, typically commencing with the nitration of a substituted benzene derivative, followed by reduction.

General Synthetic Protocol

Step 1: Synthesis of 4-(2-Morpholinoethyl)nitrobenzene

The synthesis often begins with the reaction of a suitably activated nitro-substituted phenyl derivative with morpholine. For instance, the nucleophilic substitution of a leaving group on a nitrobenzene ring by morpholine yields the 4-(nitrophenyl)morpholine intermediate.

Step 2: Reduction to this compound

The nitro group of the intermediate is then reduced to the corresponding aniline. A common and efficient method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a suitable solvent like ethanol or methanol.

Physicochemical Data
PropertyValueSource
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
pKa (of Morpholine Nitrogen)~7.4 (Estimated)
LogP~0.34
AppearanceOff-white to tan crystalline powder

Key Chemical Transformations and Synthetic Utility

The synthetic versatility of this compound stems primarily from the reactivity of its aniline functional group.

N-Arylation and N-Acylation

The aniline nitrogen can readily undergo nucleophilic aromatic substitution or coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with various aryl and heteroaryl systems. It can also be easily acylated using acyl chlorides or anhydrides to form amides.

Sulfonamide Formation

Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides, a common functional group in many therapeutic agents.

Diazotization Reactions

The primary aromatic amine can be converted to a diazonium salt, which can then be transformed into a wide array of other functional groups, including halogens, hydroxyls, and cyano groups, through Sandmeyer and related reactions.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The this compound scaffold is a prominent feature in numerous approved drugs and clinical candidates, particularly within the domain of oncology.

The Gefitinib Story: A Case Study

Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a prime example of a drug that incorporates a moiety derived from a similar morpholinoaniline precursor. The morpholino group in Gefitinib plays a crucial role in enhancing the drug's solubility and pharmacokinetic profile, allowing for effective oral administration.

gefitinib_scaffold cluster_gefitinib Gefitinib Structure Quinazoline_Core Quinazoline Core Anilino_Moiety 3-Chloro-4-fluoroaniline Moiety Quinazoline_Core->Anilino_Moiety Binds to Hinge Region Morpholino_Sidechain Morpholinoalkoxy Side Chain Quinazoline_Core->Morpholino_Sidechain Improves Solubility & PK synthesis_workflow A This compound C Nucleophilic Aromatic Substitution (e.g., in Isopropanol) A->C B Substituted 4-Chloroquinazoline B->C D N-(Substituted quinazolin-4-yl)-4-(2-morpholinoethyl)aniline C->D

Figure 2. Synthetic workflow for a quinazoline intermediate.

Materials:

  • This compound

  • A suitably substituted 4-chloroquinazoline

  • Isopropanol

  • Base (e.g., potassium hydroxide), if necessary

Procedure:

  • Dissolve the substituted 4-chloroquinazoline (1.0 equivalent) in isopropanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add this compound (1.0-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, the solvent may be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Characterization:

The structure and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Directions

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its inherent properties contribute favorably to the drug-like characteristics of the molecules in which it is incorporated. The continued exploration of this scaffold in novel chemical space and its application to new biological targets will undoubtedly lead to the discovery of the next generation of innovative medicines. Future research may focus on developing more efficient and sustainable synthetic routes to this and related building blocks, as well as exploring novel bioisosteric replacements for the aniline core to further optimize safety and efficacy profiles.

References

  • A Four-Step Synthesis of the FDA-Approved Anticancer Agent Gefitinib. (2019). Synlett, 30(04), 471-476.
  • Baskin, J. M., & DeMio, A. Z. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 269–272.
  • Chem-Impex. (n.d.). 4-Morpholinoaniline. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).

Aniline and Its Derivatives: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by Gemini

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aniline scaffold, a deceptively simple aromatic amine, represents one of the most versatile and privileged structures in medicinal chemistry. Its derivatives are integral components of a vast array of pharmaceuticals, spanning therapeutic classes from antimicrobials and analgesics to cutting-edge anticancer agents. This guide provides a comprehensive review of the multifaceted role of aniline derivatives in drug discovery. We will explore the fundamental chemical properties that make this scaffold so valuable, from its synthetic accessibility to its ability to modulate physicochemical properties and engage in critical interactions with biological targets. However, the utility of aniline is a double-edged sword; its metabolic liabilities, often leading to the formation of reactive metabolites and potential toxicity, present significant challenges. This paper delves into the key therapeutic applications of aniline-based drugs, detailing their mechanisms of action and structure-activity relationships. We will present modern synthetic strategies for their preparation and, critically, discuss advanced techniques for mitigating their inherent risks through bioisosteric replacement. By synthesizing field-proven insights with rigorous scientific data, this guide aims to equip researchers and drug development professionals with the knowledge to effectively harness the power of the aniline scaffold while navigating its complexities.

The Aniline Scaffold: A Privileged Structure in Medicinal Chemistry

Aniline, an organic compound with the formula C₆H₅NH₂, consists of a phenyl group attached to an amino group and is the simplest aromatic amine.[1] Its significance in drug discovery stems not from its simplicity, but from its remarkable versatility. The aniline moiety's reactivity and structural characteristics make it an ideal starting material or intermediate in the synthesis of countless pharmaceutical compounds.[2] This versatility allows for the creation of diverse molecular structures with specific pharmacological properties, enabling chemists to tailor drugs to meet particular therapeutic needs.[2]

Historically, aniline derivatives were at the forefront of pharmaceutical development. Acetanilide, derived from aniline, was one of the first synthetic fever reducers and pain relievers, paving the way for safer analgesics like paracetamol (acetaminophen).[1][2] The discovery of sulfonamide antibiotics, such as sulfamethoxazole, which are built upon an aniline core, revolutionized the treatment of bacterial infections and marked the dawn of the antimicrobial era.[2][3] Today, aniline derivatives are found in a broad spectrum of drugs, including antidepressants, antipsychotics, anti-inflammatory agents, and antihistamines.[2]

The Double-Edged Sword: Aniline's Role and Challenges

The prevalence of the aniline motif in drug candidates is a testament to its benefits, but its inclusion is not without significant challenges that must be carefully managed.

Benefits in Drug Design
  • Structural Diversity & Synthetic Accessibility: The aniline ring is highly susceptible to electrophilic substitution reactions, while the amino group can readily undergo alkylation, acylation, and diazotization, opening a vast chemical space for derivatization.[1][3] Modern cross-coupling reactions like the Buchwald-Hartwig amination have further simplified the synthesis of complex aryl amines.[4]

  • Modulation of Physicochemical Properties: Strategic substitution on the aniline ring or its nitrogen atom can fine-tune critical drug properties. These modifications can enhance bioavailability, improve solubility, and optimize the pharmacokinetic profile of a compound.[2][5][6]

  • Key Target Interactions: The amino group of aniline is an excellent hydrogen bond donor and can also act as a base. This allows aniline-containing drugs to form crucial interactions with biological targets like enzymes and receptors, which is fundamental to their pharmacological activity.[7]

Challenges and Toxicological Concerns

Despite its advantages, the aniline scaffold is a well-known "structural alert" in medicinal chemistry.[4] The primary concern is its metabolic instability.

  • Metabolic Bioactivation: In the body, the aniline ring can be oxidized by cytochrome P450 enzymes to form reactive metabolites, such as nitrosoarenes and N-hydroxyanilines. These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, leading to idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity (liver damage).[4][5]

  • Toxicity and Off-Target Effects: The formation of these reactive metabolites is hypothesized to be the cause of toxicity for certain aniline-containing drugs.[5][8] For example, the non-steroidal anti-inflammatory drug (NSAID) Bromfenac was withdrawn from the market in some countries due to severe liver injury linked to the metabolism of its aniline core.[5] Modifying the aniline moiety can also improve receptor selectivity, thereby reducing off-target effects and their associated toxicities.[5][8]

Key Therapeutic Classes of Aniline-Derived Drugs

The aniline scaffold is a cornerstone in numerous classes of therapeutic agents.

Anticancer Agents

Many modern targeted cancer therapies, particularly tyrosine kinase inhibitors (TKIs), rely on an aniline or anilino-quinazoline/pyrimidine core. In these drugs, the aniline N-H group often acts as a critical "hinge-binder," forming a key hydrogen bond with the backbone of the kinase enzyme's ATP-binding pocket, which is essential for potent inhibition.

  • Examples: Imatinib (Gleevec), Gefitinib (Iressa), Erlotinib (Tarceva).

  • Benzothiazole Aniline (BTA) Derivatives: BTA derivatives have shown selective and potent antitumor activity.[9] Platinum (II) complexes of BTA ligands have been synthesized and evaluated as new chemotherapy agents, with some showing better cytotoxicity against liver, breast, and lung cancer cells than cisplatin.[9][10]

  • Parthenolide Derivatives: The natural product Parthenolide has anti-leukemia activity. Synthetic 1,4-addition of aniline derivatives to its structure has been explored to create novel compounds tested against chronic lymphocytic leukaemia (CLL).[6][11]

Antimicrobial Agents

The history of aniline in medicine is inextricably linked to antimicrobials.

  • Sulfonamides: As mentioned, these "sulfa drugs" were the first class of effective antibacterial agents.[1] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis in bacteria.

  • Example: Sulfamethoxazole.

Analgesics and Anti-inflammatory Agents
  • Paracetamol (Acetaminophen): A safer derivative of the early aniline-based analgesic, acetanilide.[2]

  • Naphthoquinone-Aniline Hybrids: Novel aniline derivatives have been synthesized and evaluated, showing potent analgesic and antioxidant activity in preclinical models.[12]

Synthetic Strategies and Methodologies

The synthesis of aniline derivatives has evolved from classical methods to highly efficient modern protocols.

Common Synthetic Routes

A frequent approach involves the nitration of a substituted benzene ring, followed by the chemical reduction of the nitro group to an amine.[1] Alternatively, powerful palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the direct formation of a C-N bond between an aryl halide and an amine.[4]

Advanced Protocol: para-Selective C-H Olefination

Researchers have developed highly efficient methods for direct C-H functionalization, avoiding the need for pre-functionalized starting materials. A palladium-catalyzed system using a specific S,O-ligand enables the direct para-selective olefination of a wide range of aniline derivatives under mild conditions.[13] This method is operationally simple, scalable, and uses oxygen as the terminal oxidant, representing a more sustainable approach.[13]

Experimental Protocol: One-Pot Multicomponent Synthesis of Tetrahydropyridine Derivatives

This protocol exemplifies an efficient, atom-economical approach to generating complex aniline derivatives.[14]

Objective: To synthesize highly substituted tetrahydropyridine derivatives from substituted anilines, aryl aldehydes, and β-ketoesters.

Materials:

  • Substituted Aniline (e.g., Aniline, 0.5 mmol)

  • Substituted Benzaldehyde (e.g., Benzaldehyde, 0.5 mmol)

  • β-ketoester (e.g., Methyl acetoacetate, 0.25 mmol)

  • Catalyst: 1,2,4,5-Benzenetetracarboxylic acid (H₄BTCA) (10 mol%)

  • Solvent: Ethanol

Procedure:

  • To a round-bottom flask, add the substituted aniline (0.5 mmol), substituted benzaldehyde (0.5 mmol), methyl acetoacetate (0.25 mmol), and H₄BTCA (0.025 mmol).

  • Add ethanol (5 mL) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solid product typically precipitates out of the solution.

  • Filter the solid product using a Büchner funnel and wash with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. Purification via column chromatography is generally not required for this specific protocol.[14]

Causality: This multicomponent reaction (MCR) is highly efficient because it forms several chemical bonds in a single operation without isolating intermediates. The Brønsted acid catalyst (H₄BTCA) activates the reactants and facilitates the cascade of reactions (Knoevenagel condensation, Michael addition, and cyclization) leading to the final product. The choice of catalyst and solvent creates a mild and environmentally friendly process.[14]

Visualization: General Synthetic Workflow

G cluster_start Starting Materials cluster_core Core Synthesis cluster_final Lead Optimization A Substituted Benzene C Nitration/ Reduction A->C D C-N Cross-Coupling (e.g., Buchwald-Hartwig) A->D B Amine Source B->D E Aniline Core Structure C->E D->E F Further Functionalization (Acylation, Alkylation, etc.) E->F G Final Drug Candidate F->G H Biological Screening & SAR Studies G->H

Caption: General synthetic workflows for creating aniline derivative drug candidates.

Addressing the Aniline Liability: Bioisosteric Replacement

Given the metabolic concerns, a key strategy in modern medicinal chemistry is the replacement of the aniline moiety with a bioisostere—a different functional group that retains the desired biological activity while improving the drug's safety and pharmacokinetic profile.[15]

The Rationale for Replacement

The primary goals of aniline replacement are to:

  • Mitigate Toxicity: Block metabolic pathways that lead to reactive metabolite formation.[4][5]

  • Enhance Metabolic Stability: Reduce rapid clearance of the drug from the body, potentially allowing for lower or less frequent dosing.[5][8]

  • Improve Physicochemical Properties: Increase the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved solubility and a better overall drug profile.[4]

  • Secure Intellectual Property: Novel scaffolds can lead to new patents.[15]

Common Bioisosteric Replacements
  • Saturated Carbocycles: Small, rigid, three-dimensional structures like bicyclo[1.1.1]pentane (BCP) are increasingly used to replace the flat aniline ring.[4] These saturated isosteres are more resistant to metabolic oxidation.[4][16]

  • Heterocyclic Rings: Nitrogen-containing heterocycles (e.g., aminopyridines, indazoles) can often mimic the hydrogen bonding and electronic properties of aniline while possessing different metabolic profiles.[5][15]

  • Computational Approaches: Software tools can screen virtual libraries of fragments to identify potential bioisosteres that match the shape and electronic properties of the original aniline group, accelerating the design process.[5]

Visualization: Bioisosteric Replacement Workflow

G A Lead Compound with Aniline Moiety B Problem Identification (e.g., Metabolic Instability, Toxicity) A->B C Identify Bioisosteres B->C D Saturated Carbocycles (e.g., Bicyclo[1.1.1]pentane) C->D E Heterocyclic Rings (e.g., Aminopyridine) C->E F Synthesize New Analogues D->F E->F G Re-evaluate Properties (Potency, Metabolism, Safety) F->G G->A Re-design H Optimized Lead Candidate G->H Properties Improved

Caption: Workflow for mitigating aniline-related liabilities via bioisosteric replacement.

Pharmacokinetics and In Silico Profiling

In modern drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound early in the process.[17] For aniline derivatives, this is particularly important.

  • Lipophilicity (logP): This parameter is critical as it affects absorption, distribution, and bioavailability.[7][17] The lipophilicity of aniline derivatives can be experimentally determined using methods like reversed-phase thin-layer chromatography (RP-TLC) or predicted using computational algorithms.[7][17]

  • Drug-Likeness Rules: In silico tools are used to predict whether a molecule has favorable properties to be an oral drug. Rules like Lipinski's Rule of Five help filter out compounds with poor ADME profiles early on, saving time and resources.[7]

Data Presentation: Predicted ADMET Properties of Hypothetical Aniline Derivatives

The table below illustrates how substitutions on an aniline core can impact key drug-like properties, as predicted by computational models.

Compound IDSubstitution (R)Molecular Weight ( g/mol )Predicted logPH-Bond DonorsH-Bond AcceptorsLipinski Rule of 5 Violations
Parent -H93.131.09110
A-01 4-Cl127.571.88110
A-02 4-OCH₃123.151.22120
A-03 4-COOH137.141.15220
A-04 4-SO₂NH₂172.200.15230

Data is illustrative and would be generated using standard cheminformatics software.

Analysis: As shown, adding a chloro group (A-01) increases lipophilicity (logP), which might improve membrane permeability but could also increase metabolic clearance. Adding polar groups like carboxylic acid (A-03) or sulfonamide (A-04) decreases logP and increases hydrogen bonding capacity, which would likely increase water solubility but may hinder passage across cell membranes.

Future Perspectives and Outlook

The story of aniline in drug discovery is far from over. Research continues to evolve, focusing on harnessing its benefits while minimizing its risks.

  • Emerging Applications: Current research is actively exploring the potential of novel aniline derivatives in targeted cancer therapies and as components of nanoparticle-based drug delivery systems to improve targeting and reduce systemic toxicity.[2]

  • Green Chemistry: The pharmaceutical industry is increasingly adopting green chemistry principles to lessen the environmental impact of aniline production and use, focusing on more sustainable synthesis methods and waste management.[2][18]

  • Novel Bioisosteres: The design and synthesis of new, more sophisticated saturated and heterocyclic bioisosteres for aniline will remain a key area of research, driven by the need to create safer and more effective medicines.[4]

References

  • Can Aniline Be Used In Drug Development? - Knowledge - Bloom Tech. (2025, February 17). Vertex AI Search.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. PubMed Central.
  • Aniline replacement in drug-like compounds - Cresset Group. (2024, January 10). Cresset Group.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications.
  • Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies | ACS Omega. (2025, December 31). ACS Omega.
  • Aniline - Wikipedia. Wikipedia.
  • Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent - ResearchGate. (2025, July 14).
  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC - NIH.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - MDPI. MDPI.
  • Aniline-containing derivatives of parthenolide: Synthesis and anti-chronic lymphocytic leukaemia activity - ChemRxiv. ChemRxiv.
  • Reactions and pharmaceutical applications of aniline | PPTX - Slideshare. Slideshare.
  • (a) Selected examples of drugs containing an aniline moiety and (b)... - ResearchGate.
  • Aniline-containing derivatives of parthenolide: Synthesis and anti-chronic lymphocytic leukaemia activity - PMC - PubMed Central. PubMed Central.
  • Structure of two aniline derivatives as potent anticancer lead compounds - ResearchGate.
  • Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS. (2019, April 18). University of Amsterdam.
  • Cresset Blog: Aniline replacement in drug-like compounds - BioPartner UK. (2024, January 10). BioPartner UK.
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PubMed. (2021, August 23). PubMed.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). WuXi AppTec.
  • A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - MDPI. MDPI.
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - NIH. (2021, August 23).
  • A) Bioisosteric replacement of aniline. B) Strategies for the formation... - ResearchGate.

Sources

An In-Depth Technical Guide to the Crystal Structure of 4-Morpholinoaniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 4-morpholinoaniline and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the solid-state properties of these compounds. The guide delves into the synthesis, crystallization, and structural elucidation of 4-morpholinoaniline, with a focus on the nuanced interplay of intermolecular forces that dictate its crystal packing. By integrating experimental protocols with theoretical insights, this document aims to serve as an authoritative resource for understanding and manipulating the crystallographic features of this important class of molecules.

Introduction: The Significance of 4-Morpholinoaniline in Medicinal Chemistry

4-Morpholinoaniline serves as a crucial scaffold in the synthesis of a wide array of biologically active compounds.[1] Its derivatives have demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases.[2][3] The morpholine moiety, a heterocyclic amine, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The aniline portion of the molecule provides a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR).

The three-dimensional arrangement of molecules in a crystal, known as the crystal structure, profoundly influences the physicochemical properties of a solid material, including its melting point, solubility, dissolution rate, and bioavailability. Therefore, a thorough understanding of the crystal structure of 4-morpholinoaniline and its derivatives is paramount for the rational design and development of new pharmaceutical agents.[4] This guide will explore the determination and analysis of the crystal structure of the parent compound, 4-morpholinoaniline, as a foundational case study.

Synthesis and Crystallization of 4-Morpholinoaniline

The synthesis of 4-morpholinoaniline is typically achieved through the reduction of 4-(4-nitrophenyl)morpholine. This well-established procedure provides the target compound in good yield and purity, suitable for subsequent crystallization experiments.

Experimental Protocol: Synthesis of 4-Morpholinoaniline

Materials:

  • 4-(4-Nitrophenyl)morpholine

  • Methanol

  • 2 M Ammonia in Methanol

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • Ethyl acetate

  • Hexane

  • Paar hydrogenation apparatus

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Suspend 4-(4-nitrophenyl)morpholine in a mixture of methanol and a 2 M methanolic ammonia solution.

  • Add a catalytic amount of 5% palladium on carbon and a small amount of water.

  • Place the reaction mixture in a Paar hydrogenation apparatus and subject it to hydrogenation at a pressure of 50 psi for 1 hour.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the catalyst by filtration through a pad of Celite.[5]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.[5]

  • Purify the resulting crude product by recrystallization from a mixture of ethyl acetate and hexane to yield 4-morpholinoaniline as a solid.[5]

Rationale for Experimental Choices:

  • Catalytic Hydrogenation: This method is a clean and efficient way to reduce the nitro group to an amine without affecting other functional groups in the molecule. Palladium on carbon is a highly effective and commonly used catalyst for this transformation.

  • Solvent System: The mixture of methanol and methanolic ammonia provides good solubility for the starting material and the product, while the ammonia helps to maintain a basic environment, which can be beneficial for the catalyst's activity and stability.

  • Recrystallization: This is a standard and effective technique for purifying solid organic compounds. The choice of ethyl acetate/hexane provides a solvent system with appropriate polarity to dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling.

Crystallization

Obtaining single crystals of sufficient quality is a critical prerequisite for X-ray diffraction analysis.[6] For 4-morpholinoaniline, slow evaporation of a saturated solution is a common and effective crystallization technique.

Protocol: Single Crystal Growth

  • Dissolve the purified 4-morpholinoaniline in a minimal amount of a suitable solvent (e.g., ethyl acetate) by gentle heating.

  • Allow the solution to cool slowly to room temperature.

  • Loosely cover the container to allow for slow evaporation of the solvent over several days.

  • Monitor the solution for the formation of single crystals.

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][7] It provides detailed information about bond lengths, bond angles, and the overall molecular conformation. For materials that do not readily form single crystals, X-ray powder diffraction (XRPD) can be a valuable alternative for structural analysis.[6][8]

The Workflow of Single-Crystal X-ray Diffraction

The process of determining a crystal structure using SC-XRD involves several key steps, as illustrated in the following workflow diagram.

G A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B X-ray Beam C Data Reduction & Correction B->C Raw Diffraction Data D Structure Solution (Direct Methods/Patterson) C->D Processed Data E Structure Refinement (Least-Squares) D->E Initial Structural Model F Structure Validation & Analysis E->F Refined Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Crystallographic Data for 4-Morpholinoaniline

A study by Parkin and Long provides detailed crystallographic data for 4-morpholinoaniline.[9] The key parameters are summarized in the table below.

ParameterValue
Chemical FormulaC₁₀H₁₄N₂O
Formula Weight178.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.456(2)
b (Å)10.987(2)
c (Å)15.234(3)
β (°)109.23(3)
Volume (ų)1812.1(6)
Z8
Calculated Density (g/cm³)1.307
Temperature (K)90

Data sourced from Acta Crystallographica Section E, 2006, E62, o4870-o4871.[9]

Expert Interpretation: The presence of two molecules in the asymmetric unit (Z'=2) is a notable feature of this crystal structure.[9] This indicates that the two molecules are not related by any of the crystallographic symmetry operations of the P2₁/c space group. While their overall conformations are similar, there may be subtle differences in their bond lengths, angles, and torsion angles.

Molecular and Crystal Structure of 4-Morpholinoaniline

The molecular structure of 4-morpholinoaniline consists of a central benzene ring substituted with an amino group and a morpholine ring. The morpholine ring adopts a classic chair conformation.

Intermolecular Interactions and Crystal Packing

The crystal packing of 4-morpholinoaniline is primarily governed by a network of hydrogen bonds.[9] The amino group acts as a hydrogen bond donor, while the oxygen atom of the morpholine ring and the nitrogen atom of the amino group of a neighboring molecule can act as hydrogen bond acceptors.

Specifically, the molecules are connected via N—H⋯O hydrogen bonds, which link them into a three-dimensional network.[9] This extensive hydrogen bonding network is a key factor in the stability of the crystal lattice.

G cluster_0 Molecule A cluster_1 Molecule B A_N_amine N-H (Amine) B_O_morpholine O (Morpholine) A_N_amine->B_O_morpholine H-Bond

Caption: N-H···O hydrogen bonding in 4-morpholinoaniline.

Beyond classical hydrogen bonds, weaker interactions such as C—H⋯π interactions may also contribute to the overall stability of the crystal packing. The analysis of these weak interactions is crucial for a complete understanding of the supramolecular architecture. The study of intermolecular interactions is fundamental to crystal engineering, as it allows for the rational design of crystals with desired properties.[10][11]

Structure-Activity Relationship (SAR) and Drug Design Implications

The detailed structural information obtained from crystallographic studies is invaluable for drug design. By understanding the preferred conformation of 4-morpholinoaniline and the nature of its intermolecular interactions, medicinal chemists can design derivatives with improved binding affinity to their biological targets.

For instance, the amino group and the morpholine oxygen are key points for hydrogen bonding. Modifications to the aniline ring or the morpholine moiety can be made to introduce additional functional groups that can form favorable interactions with a protein's active site. Several derivatives of 4-morpholinoaniline have shown promising biological activities, including anticancer and antimicrobial effects.[2][3][12]

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 4-morpholinoaniline. Through a combination of experimental protocols and in-depth analysis, we have explored the synthesis, crystallization, and structural elucidation of this important medicinal chemistry scaffold. The key takeaway is the critical role of intermolecular hydrogen bonding in dictating the crystal packing. This fundamental understanding of the solid-state properties of 4-morpholinoaniline is essential for the continued development of its derivatives as novel therapeutic agents.

References

  • Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Available from: [Link]

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  • Harris, K. D. M. (2015). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. Available from: [Link]

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  • Harris, K. D. M. (2014). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. Available from: [Link]

  • More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127. Available from: [Link]

  • More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. ResearchGate. Available from: [Link]

  • ResearchGate. The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... Available from: [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858. Available from: [Link]

  • Puig, S., et al. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-tributyldiindolocarbazole. IUCrJ, 5(Pt 5), 609–616. Available from: [Link]

  • He, X., & Wang, S. (2008). Visualizing the locality of intermolecular interactions in organic crystals. Journal of Molecular Graphics and Modelling, 26(6), 962–965. Available from: [Link]

  • Zolotarev, A. A., et al. (2022). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. International Journal of Molecular Sciences, 23(19), 11847. Available from: [Link]

  • Couto, M. F., et al. (2025). Intermolecular Interactions in Crystals Modulate Intramolecular Excited State Proton Transfer Reactions. The Journal of Physical Chemistry B. Available from: [Link]

  • Spackman, M. A., & Gavezzotti, A. (2016). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions, 198, 495–512. Available from: [Link]

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Safety and handling precautions for 4-(2-Morpholinoethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-(2-Morpholinoethyl)aniline for Research and Development

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No: 262368-47-8). It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a versatile building block and intermediate in pharmaceutical synthesis, particularly in the development of therapies for neurological disorders and cancer.[1] The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure the highest level of scientific integrity and promote a self-validating system of laboratory safety.

Section 1: Compound Profile and Physicochemical Properties

This compound is an organic compound featuring a morpholine ring attached to an aniline moiety via an ethyl linker.[1] This structure imparts specific physicochemical properties that are relevant to its application in medicinal chemistry, such as influencing solubility and bioavailability.[1][2] A thorough understanding of its physical and chemical properties is the first step in a robust safety assessment.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 262368-47-8[1][3]
Molecular Formula C₁₂H₁₈N₂O[3]
Molecular Weight 206.28 g/mol [3]
Appearance Data not consistently available; related compounds are crystalline powders.[2][4]
Solubility Soluble in chloroform, ethyl acetate.[4]

Section 2: Hazard Identification and Toxicological Assessment

As with many novel or specialized chemical intermediates, the toxicological properties of this compound have not been exhaustively investigated.[5] This data gap necessitates a cautious approach, treating the compound with the appropriate level of hazard mitigation. The primary hazards are derived from the parent structures—aromatic amines and morpholine derivatives—which are known to have potential health effects.[6][7][8] Aromatic amines, as a class, are a concern for carcinogenicity and mutagenicity and are readily absorbed through the skin.[6][7][8]

Based on available Safety Data Sheets (SDS) for structurally similar compounds like 4-Morpholinoaniline, the following hazards are identified.

Table 2: GHS Hazard Classification and Precautionary Statements

Hazard ClassGHS CodeStatementSource(s)
Acute Toxicity, OralH302Harmful if swallowed.[9][10]
Acute Toxicity, DermalH312Harmful in contact with skin.[10]
Skin IrritationH315Causes skin irritation.[9][10]
Eye IrritationH319Causes serious eye irritation.[10]
Acute Toxicity, InhalationH331 / H332Toxic / Harmful if inhaled.[9][10]
Specific Target Organ ToxicityH335May cause respiratory irritation.[10]

The causality for these classifications stems from the reactivity of the aniline amine group and the overall biological activity of the molecule. Skin and eye contact can lead to local irritation, while inhalation or ingestion allows for systemic absorption, posing a greater toxicological risk.

Section 3: Comprehensive Risk Mitigation Strategy

A multi-layered approach combining engineering controls, administrative protocols, and personal protective equipment (PPE) is required to handle this compound safely.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be performed within a properly functioning chemical fume hood.[11][12] This is critical to prevent the inhalation of dust particles or aerosols and to maintain a controlled environment.[10][13]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[5][13]

  • Emergency Equipment: An eyewash station and a safety shower must be immediately accessible in the area where the compound is handled.[12][14]

Administrative Controls: Standard Operating Procedures

Procedural enforcement is key to a sustainable safety culture.

  • Designated Area: Confine all work with this compound to a designated area within the laboratory.

  • Training: All personnel must receive comprehensive training on the specific hazards and safe handling procedures for aromatic amines before commencing work.[15]

  • SDS Review: Prior to use, every researcher must read and understand the Safety Data Sheet for the compound.[11][15]

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering controls but is essential for protecting against residual exposure.

Table 3: Mandatory PPE for Handling this compound

ProtectionSpecificationRationale and Source(s)
Eye/Face Chemical safety goggles with side shields conforming to EN166 or OSHA 29 CFR 1910.133. A face shield may be required for splash hazards.Protects against eye contact which can cause serious irritation.[5][9][10]
Hand Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected before use and disposed of after contamination.Prevents skin contact, as the compound is harmful and causes irritation. Always check manufacturer compatibility data.[5][10][15][16]
Body A full-length laboratory coat, long pants, and closed-toe shoes.Prevents incidental skin exposure.[9][11]
Respiratory A NIOSH/MSHA-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.Protects against inhalation, which may be harmful or toxic.[5][9]

Section 4: Standard Operating Protocols

Adherence to detailed, validated protocols is non-negotiable for ensuring safety.

Protocol 4.1: Weighing and Solution Preparation
  • Preparation: Don all required PPE as specified in Table 3. Ensure the chemical fume hood is operational.

  • Staging: Place a weigh boat, spatula, and a sealable container with the appropriate solvent inside the fume hood.

  • Weighing: Carefully transfer the required amount of solid this compound from its stock container to the weigh boat. Minimize the generation of dust.[5][10]

  • Dissolution: Transfer the weighed solid into the solvent container. Rinse the weigh boat with a small amount of solvent to ensure a complete transfer.

  • Sealing: Securely cap the solution container.

  • Cleanup: Decontaminate the spatula and the work surface within the fume hood. Dispose of the weigh boat and any contaminated wipes as hazardous waste.

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[5]

Section 5: Emergency Procedures

A self-validating safety system requires clear, pre-defined actions for emergency scenarios.

Protocol 5.1: Spill Response
  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Assess: For a small spill, trained personnel with appropriate PPE (including respiratory protection if necessary) can proceed. For a large spill, evacuate the lab and contact the emergency response team.[17]

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand.[18][19]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[5][10]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[9]

Protocol 5.2: First Aid Measures

Immediate and correct first aid is critical in mitigating exposure effects. Always seek medical attention following any exposure.[5][10]

Table 4: First Aid for Exposure to this compound

Exposure RouteActionSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or physician immediately.[5][9][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][9][10]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical advice from an ophthalmologist.[5][9][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or physician immediately.[5][9][10]

Section 6: Storage and Disposal

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][10] Keep it segregated from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9] The storage area should be a locked cabinet or a designated corrosives/organics area.[9][12]

Disposal

All waste containing this compound, including empty containers, must be treated as hazardous waste.[9] Dispose of contents and containers at an approved waste disposal plant, in accordance with all local, state, and federal regulations.[9][15] Do not allow the product to enter drains.[5][10]

Section 7: Visualized Workflows

To enhance clarity and procedural adherence, the following diagrams illustrate key workflows.

Standard Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling b1 Review SDS b2 Don PPE b1->b2 b3 Verify Fume Hood Operation b2->b3 c1 Retrieve from Storage b3->c1 c2 Weigh Solid c1->c2 c3 Prepare Solution c2->c3 c4 Perform Experiment c3->c4 d1 Segregate Waste c4->d1 d2 Decontaminate Surfaces & Glassware d1->d2 d3 Doff PPE d2->d3 d4 Wash Hands d3->d4

Caption: Standard workflow for handling this compound.

Emergency Spill Response Logic

Caption: Decision tree for responding to a chemical spill.

References

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  • This compound | C12H18N2O | CID 21955025. PubChem, National Center for Biotechnology Information. [Link]

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An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of 4-(2-Morpholinoethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 4-(2-Morpholinoethyl)aniline (CAS: 262368-47-8), a valuable heterocyclic building block in modern medicinal chemistry. We will explore its strategic importance, navigate the commercial supplier landscape, and detail a robust, self-validating workflow for in-house quality assessment. The protocols and insights herein are designed to ensure the procurement of high-quality material, thereby safeguarding the integrity and reproducibility of downstream synthetic applications and research outcomes.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a bifunctional organic compound featuring a primary aromatic amine and a tertiary morpholine ring, connected by an ethyl linker. This unique architecture makes it a highly sought-after intermediate in the synthesis of complex molecular entities.

  • The Morpholine Moiety: The morpholine group is a privileged structure in drug discovery. Its inclusion in a molecule often enhances aqueous solubility and metabolic stability, and can improve pharmacokinetic properties, making it an excellent feature for developing drug candidates.[1][2] The tertiary amine of the morpholine ring can also serve as a proton acceptor, influencing the pKa and overall physicochemical profile of the final compound.

  • The Aniline Moiety: The primary aniline amine is a versatile synthetic handle. It readily participates in a wide array of chemical transformations, including amide bond formation, sulfonylation, reductive amination, and various cross-coupling reactions. This allows for the systematic elaboration of the core structure to explore structure-activity relationships (SAR) during lead optimization.

The combination of these two functional groups positions this compound as a key starting material for creating libraries of novel compounds, particularly in the development of kinase inhibitors and other targeted therapeutics.[3][4]

Core Compound Identification and Properties

Accurate identification is paramount before procurement. The primary identifier for this compound is its CAS number. Researchers should be cautious to distinguish it from structurally similar analogs such as 4-Morpholinoaniline or 4-(2-Morpholinoethoxy)aniline, which possess different linkers and properties.[1][5][6]

Identifier Value
IUPAC Name 4-[2-(morpholin-4-yl)ethyl]aniline[7]
CAS Number 262368-47-8[7][8][9]
Molecular Formula C₁₂H₁₈N₂O[7][8][9]
Molecular Weight 206.29 g/mol [7][8]
InChIKey LLPIMIMXCXEFER-UHFFFAOYSA-N[7]
Canonical SMILES C1COCCN1CCC2=CC=C(C=C2)N[7]

Commercial Supplier Landscape

The availability of this compound is primarily from specialized chemical suppliers catering to the research and development sector. These suppliers typically offer the compound in research quantities (milligrams to grams) and may provide quotes for bulk quantities upon request.[8] Below is a summary of identified commercial sources.

Supplier Product Number CAS Number Stated Purity Available Quantities
ChemUniverse P57455[8]262368-47-8[8]97%[8]250 mg, 1 g, 5 g, Bulk Quote[8]
Key Organics -262368-47-8[9]-Inquire for details

Note: The landscape of chemical suppliers is dynamic. Researchers should perform their own verification of stock and availability at the time of ordering.

Supplier Qualification and In-House Quality Control

Sourcing a chemical intermediate is not merely a transaction but the first critical step of an experimental workflow. Establishing the identity and purity of the starting material is a self-validating measure that prevents the costly propagation of errors.

Supplier and Batch Validation Workflow

The following diagram outlines a robust workflow for qualifying a supplier and validating each received batch of this compound.

G cluster_0 Phase 1: Procurement cluster_1 Phase 2: In-House QC A Identify Potential Suppliers (e.g., ChemUniverse, Key Organics) B Request Certificate of Analysis (CoA) for available lot A->B C Review Supplier CoA for Identity, Purity (HPLC/NMR), & Date B->C D Place Order for Small Evaluation Quantity C->D E Log Received Material & Assign Internal Lot Number D->E Material Received F Perform Identity Confirmation (NMR, MS) E->F G Conduct Purity Analysis (RP-HPLC) F->G H Compare In-House Data with Supplier CoA G->H I Decision Point: Accept or Reject Lot H->I J Release Lot for R&D Use I->J Data Concordant K Reject Lot & Contact Supplier I->K Discrepancy Found

Caption: Workflow for Supplier Qualification and Batch Acceptance.

Experimental Protocol: Identity Confirmation

Objective: To confirm the molecular structure and mass of the received material.

A. Proton NMR (¹H NMR) Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Expected Signals (Predicted):

    • Aromatic protons on the aniline ring (multiplets, ~6.5-7.0 ppm).

    • -NH₂ protons (a broad singlet, chemical shift is concentration-dependent, ~3.5-4.0 ppm).

    • Protons on the ethyl linker (-CH₂-Ar and -CH₂-N), appearing as triplets or complex multiplets (~2.5-2.8 ppm).

    • Morpholine ring protons, typically appearing as two distinct multiplets corresponding to the -O-CH₂- and -N-CH₂- groups (~3.7 ppm and ~2.5 ppm, respectively).

  • Causality: The integration of these signals should correspond to the number of protons in each environment (4H aromatic, 2H amine, 4H ethyl, 8H morpholine). A mismatch in chemical shift, splitting pattern, or integration indicates a potential impurity or incorrect structure.

B. Mass Spectrometry (MS)

  • Method: Use Electrospray Ionization (ESI) in positive ion mode.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into the mass spectrometer.

  • Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z ≈ 207.29, corresponding to the molecular weight of 206.29 g/mol plus a proton.[7][8] The presence of this ion provides strong evidence for the correct molecular weight.

Experimental Protocol: Purity Assessment

Objective: To determine the purity of the compound and identify any potential contaminants.

A. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • System: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.

  • Mobile Phase B: 0.1% TFA or Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This ensures that compounds with a wide range of polarities will elute from the column.

  • Detection: Monitor at 254 nm, a wavelength where the aniline aromatic ring will strongly absorb UV light.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of ≥97% is common for research-grade chemicals of this type.[8]

  • Trustworthiness: This method is self-validating. The presence of significant secondary peaks indicates impurities, which could be unreacted starting materials, by-products from the synthesis, or degradation products. The retention time of the main peak serves as a reliable identifier for that specific batch under consistent conditions.

Conclusion

This compound is a valuable building block for pharmaceutical and chemical research. While the number of off-the-shelf suppliers may be limited, the compound is accessible for R&D purposes. The critical takeaway for any scientist is that procurement must be directly coupled with rigorous analytical verification. By implementing the workflows and protocols described in this guide, researchers can ensure the quality of their starting materials, leading to more reliable, reproducible, and ultimately successful research outcomes.

References

  • CP Lab Safety. 4-(2-Morpholinoethoxy)aniline, 5g, Each. [Link]

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Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of Aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the catalytic hydrogenation of nitrobenzene and its derivatives for the synthesis of aniline and substituted anilines. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. These application notes delve into the underlying principles of catalyst selection, reaction mechanisms, and process optimization. Detailed, field-proven protocols for various catalytic systems are provided, emphasizing safety, efficiency, and reproducibility.

Introduction: The Significance of Aniline and its Synthesis

Aniline, a primary aromatic amine, is a cornerstone of the chemical industry, serving as a vital intermediate in the production of a vast array of products, including pharmaceuticals, dyes, polymers, and agrochemicals.[1][2] The most prevalent and economically viable industrial method for aniline production is the catalytic hydrogenation of nitrobenzene.[1] This process offers high conversion rates, excellent selectivity, and is amenable to large-scale production.[1][3]

The fundamental transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a catalyst. While the overall reaction appears straightforward, the choice of catalyst, reaction conditions, and reactor design are critical for achieving optimal yield, purity, and safety. This guide will explore the nuances of various catalytic hydrogenation methods, providing both the theoretical framework and practical protocols for successful aniline synthesis in a research and development setting.

Mechanistic Insights: Understanding the Reaction Pathways

The catalytic hydrogenation of nitrobenzene to aniline is generally understood to proceed through two primary pathways: the direct route and the condensation (or indirect) route. The prevailing mechanism is highly dependent on the catalyst, solvent, and reaction conditions.

The Direct Hydrogenation Pathway

In the direct pathway, nitrobenzene is sequentially hydrogenated on the catalyst surface. This involves the formation of nitrosobenzene and N-phenylhydroxylamine as key intermediates.[3]

Reaction Steps:

  • Nitrobenzene → Nitrosobenzene: C₆H₅NO₂ + H₂ → C₆H₅NO + H₂O

  • Nitrosobenzene → N-Phenylhydroxylamine: C₆H₅NO + H₂ → C₆H₅NHOH

  • N-Phenylhydroxylamine → Aniline: C₆H₅NHOH + H₂ → C₆H₅NH₂ + H₂O

This pathway is favored under conditions that promote the rapid hydrogenation of the intermediates, preventing their accumulation and subsequent side reactions.

The Condensation Pathway

The condensation pathway involves the reaction of the intermediates, nitrosobenzene and N-phenylhydroxylamine, to form azoxybenzene, which is then further reduced to azobenzene, hydrazobenzene, and finally aniline.[3]

Key Condensation Step:

  • C₆H₅NO + C₆H₅NHOH → C₆H₅N(O)NC₆H₅ + H₂O (Azoxybenzene formation)

This pathway can lead to a more complex product mixture if the reaction is not driven to completion. The choice of catalyst and reaction parameters plays a crucial role in minimizing the formation of these condensation byproducts.

Diagram: Reaction Pathways in Nitrobenzene Hydrogenation

G cluster_direct Direct Pathway cluster_condensation Condensation Pathway NB Nitrobenzene (C₆H₅NO₂) NSB Nitrosobenzene (C₆H₅NO) NB->NSB PHA N-Phenylhydroxylamine (C₆H₅NHOH) NSB->PHA AZOXY Azoxybenzene NSB->AZOXY AN Aniline (C₆H₅NH₂) PHA->AN PHA->AZOXY AZO Azobenzene AZOXY->AZO HYDRAZO Hydrazobenzene AZO->HYDRAZO HYDRAZO->AN

Caption: Simplified reaction pathways for the catalytic hydrogenation of nitrobenzene.

Catalyst Selection and Characterization: The Heart of the Process

The choice of catalyst is the most critical factor influencing the efficiency, selectivity, and cost-effectiveness of aniline synthesis. Catalysts can be broadly categorized into noble metal and non-precious metal systems, each with distinct advantages and disadvantages.

Noble Metal Catalysts

Palladium and platinum are the most widely used noble metal catalysts for nitrobenzene hydrogenation due to their high activity at relatively mild conditions.[4][5]

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice for laboratory-scale synthesis due to its high activity, selectivity, and ease of handling.[6] It is effective for the reduction of both aromatic and aliphatic nitro groups.[6]

  • Platinum on Carbon (Pt/C): Platinum catalysts can exhibit even higher activity than palladium in some cases and are also widely used.[7]

  • Supported Gold Nanoparticles (Au/support): Gold catalysts have shown excellent chemoselectivity in the hydrogenation of functionalized nitroaromatics, allowing for the reduction of the nitro group in the presence of other reducible functionalities.[8][9][10] The support material (e.g., TiO₂, Fe₂O₃) plays a crucial role in the catalytic activity.[8][10]

Non-Precious Metal Catalysts

The high cost of noble metals has driven research into more earth-abundant alternatives.

  • Raney Nickel (Raney® Ni): This is a widely used industrial catalyst due to its low cost and high activity.[3] However, it is pyrophoric and requires careful handling.[11] Raney nickel is particularly useful when dehalogenation of aromatic halides is a concern.[6]

  • Supported Nickel Catalysts (Ni/support): To improve stability and ease of handling, nickel can be supported on materials like silica or alumina.[1]

  • Iron-Based Catalysts: Iron catalysts, often in the form of oxides or supported on carbon, are a cost-effective and environmentally benign option.[12]

Catalyst Characterization

The performance of a heterogeneous catalyst is intimately linked to its physicochemical properties. Key characterization techniques include:

  • X-ray Diffraction (XRD): To determine the crystalline structure and particle size of the active metal.[13][14]

  • Transmission Electron Microscopy (TEM): For direct visualization of particle size, morphology, and dispersion on the support.

  • Chemisorption: To measure the active metal surface area and dispersion.[14]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface composition and oxidation state of the metal.

Table 1: Comparison of Common Catalysts for Nitrobenzene Hydrogenation

CatalystTypical Loading (w/w %)SupportAdvantagesDisadvantages
Pd/C 5-10Activated CarbonHigh activity and selectivity, versatile, readily available.[6]Higher cost than non-precious metals, can catalyze dehalogenation.
Pt/C 1-5Activated CarbonVery high activity, good for challenging reductions.[7]High cost, can promote ring hydrogenation at harsh conditions.
Raney® Ni 5-20N/A (Alloy)Low cost, high activity, good for substrates with halogens.[3][6]Pyrophoric, requires careful handling, potential for metal leaching.[3][11]
Au/TiO₂ 1-5Titanium DioxideExcellent chemoselectivity for functionalized nitroaromatics.[8][10]Higher cost, support interaction is critical for activity.[8]
Fe-based 5-15Carbon, OxidesVery low cost, environmentally friendly.[12]Generally lower activity than noble metals, may require higher temperatures/pressures.

Experimental Protocols: From Laboratory to Pilot Scale

The following protocols are provided as a guide for laboratory-scale synthesis. All high-pressure hydrogenation reactions must be conducted in a properly functioning fume hood, behind a safety shield, and with appropriate personal protective equipment (PPE). [15]

General Safety Precautions for Catalytic Hydrogenation
  • Equipment Inspection: Before each use, inspect the high-pressure reactor for any signs of damage. Ensure that pressure gauges, rupture discs, and temperature probes are functioning correctly.[15]

  • Inert Atmosphere: Handle pyrophoric catalysts like Raney Nickel under an inert atmosphere to prevent ignition.[11]

  • Leak Testing: Always perform a leak test with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.[15]

  • Solvent Choice: Use high-purity, degassed solvents. Common solvents include ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF).[11]

  • Agitation: Efficient stirring is crucial to ensure good mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen).[11]

  • Post-Reaction Handling: After the reaction, cool the reactor to room temperature before venting the hydrogen. Purge the system with an inert gas before opening. The catalyst should be filtered carefully, and in the case of pyrophoric catalysts, kept wet with solvent to prevent ignition upon contact with air.

Diagram: General Workflow for Catalytic Hydrogenation

G A Reactor Setup & Inspection B Charge Substrate, Solvent, & Catalyst A->B C Seal Reactor & Leak Test with N₂ B->C D Purge with H₂ C->D E Pressurize with H₂ & Heat D->E F Monitor Reaction (Pressure Drop, TLC/GC) E->F G Cool & Vent H₂ F->G H Purge with N₂ G->H I Filter Catalyst H->I J Product Isolation & Purification I->J

Caption: A typical workflow for a laboratory-scale catalytic hydrogenation reaction.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is suitable for a wide range of nitroaromatic compounds.

Materials:

  • Nitrobenzene (or substituted nitroaromatic)

  • 10% Palladium on carbon (50% wet)

  • Ethanol (or other suitable solvent)

  • High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

  • Hydrogen source (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Procedure:

  • To a clean, dry pressure vessel, add the nitroaromatic substrate (1.0 eq).

  • Add a magnetic stir bar and dissolve the substrate in a suitable volume of ethanol (e.g., 10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (typically 1-5 mol% Pd relative to the substrate). The catalyst is often handled as a slurry in the reaction solvent to minimize the risk of ignition.

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the vessel by pressurizing with nitrogen (to ~50 psi) and then venting. Repeat this cycle 3-5 times.

  • Purge the vessel with hydrogen gas in a similar manner (3-5 cycles).

  • Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi for most nitro reductions).

  • Begin vigorous stirring. The reaction is often exothermic, and a slight temperature increase may be observed.

  • Monitor the reaction by observing the pressure drop on the gauge. The reaction is complete when hydrogen uptake ceases. This can be confirmed by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of an aliquot.

  • Once complete, stop the stirring and cool the reactor to room temperature.

  • Carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Purge the reactor with nitrogen (3-5 cycles).

  • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and can ignite upon drying. Keep the filter cake wet with solvent and dispose of it properly.

  • Wash the filter cake with additional solvent.

  • The combined filtrate contains the aniline product, which can be isolated by removing the solvent under reduced pressure and further purified if necessary.

Protocol 2: Hydrogenation using Raney® Nickel

This protocol requires stringent air-free techniques due to the pyrophoric nature of Raney® Nickel.

Materials:

  • Nitrobenzene (or substituted nitroaromatic)

  • Raney® Nickel (commercially available as a slurry in water)

  • Methanol (or other suitable solvent)

  • High-pressure hydrogenation vessel

  • Hydrogen source (high purity)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Under a nitrogen atmosphere, wash the aqueous Raney® Nickel slurry with the reaction solvent (e.g., methanol) several times by decantation to remove the water.

  • In the pressure vessel, dissolve the nitroaromatic substrate in methanol.

  • Transfer the solvent-washed Raney® Nickel to the reaction vessel as a slurry. The amount of catalyst is typically higher than for Pd/C (e.g., 10-20% by weight of the substrate).

  • Seal the reactor and follow the purging and pressurizing procedures as described in Protocol 1 (steps 5-8).

  • The reaction conditions are often slightly more forcing than with Pd/C, for example, 100-500 psi H₂ and 40-60 °C.

  • Monitor the reaction to completion.

  • Follow the workup procedure as in Protocol 1 (steps 10-15), paying extreme caution to the pyrophoric nature of the filtered Raney® Nickel. The filter cake must be kept wet and disposed of according to safety guidelines, for example, by quenching with dilute acid.

Process Optimization and Troubleshooting

Achieving high yield and selectivity often requires optimization of reaction parameters.

Table 2: Troubleshooting Common Issues in Catalytic Hydrogenation

IssuePotential Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction - Catalyst poisoning (e.g., by sulfur compounds).- Catalyst deactivation (improper storage/handling).- Insufficient catalyst loading.- Low hydrogen pressure.- Poor agitation.- Purify starting materials and use high-purity solvents.[11]- Use a fresh batch of catalyst.[11]- Increase catalyst loading.- Increase hydrogen pressure.[11]- Increase stirring speed.[11]
Low Selectivity (Byproduct Formation) - Reaction temperature is too high.- Over-reduction of other functional groups.- Condensation reactions of intermediates.- Lower the reaction temperature.- Choose a more selective catalyst (e.g., Au-based for chemoselectivity).- Optimize reaction time to avoid over-reduction.
Inconsistent Results - Inconsistent catalyst activity.- Variations in substrate or solvent purity.- Leaks in the hydrogenation system.- Use catalyst from the same batch.- Ensure consistent quality of reagents.- Perform a thorough leak test before each reaction.

Conclusion

The catalytic hydrogenation of nitroaromatics is a robust and versatile method for the synthesis of anilines. A thorough understanding of the reaction mechanism, careful selection of the catalyst, and adherence to safe operating procedures are paramount for success. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and optimize their own aniline synthesis processes. By systematically evaluating catalysts and reaction conditions, it is possible to achieve high yields and purities of the desired aniline products in a safe and efficient manner.

References

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The Strategic Synthesis of Novel Quinoline Derivatives from 4-(2-Morpholinoethyl)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Significance of the Morpholino Moiety

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of various substituents onto the quinoline scaffold allows for the fine-tuning of a molecule's physicochemical properties and biological targets.

This guide focuses on the synthetic utility of 4-(2-morpholinoethyl)aniline , a versatile precursor for the synthesis of novel quinoline derivatives. The morpholine moiety is a highly valued functional group in drug design due to its ability to enhance aqueous solubility, improve metabolic stability, and serve as a hydrogen bond acceptor, thereby favorably influencing the pharmacokinetic profile of a drug candidate. This document provides a comprehensive overview of classical and modern synthetic strategies for incorporating this compound into the quinoline framework, complete with detailed experimental protocols, mechanistic insights, and characterization guidelines for researchers in drug discovery and development.

Physicochemical Properties and Safety Profile of this compound

A thorough understanding of the starting material's properties is paramount for successful and safe synthesis.

PropertyValueReference
Molecular Formula C₁₂H₁₈N₂O[3]
Molecular Weight 206.28 g/mol [3]
Appearance Not specified, likely an oil or low-melting solid
Boiling Point Not specified
Solubility Expected to have good solubility in organic solvents and moderate aqueous solubility due to the morpholine group.

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Classical Synthetic Routes to 6-(2-Morpholinoethyl)quinoline Derivatives

The following sections detail the application of well-established named reactions for the synthesis of quinoline derivatives from this compound. The presence of the bulky and basic morpholinoethyl substituent may influence reaction kinetics and require optimization of classical conditions.

The Skraup Synthesis: A Robust but Vigorous Approach

The Skraup synthesis is a powerful method for preparing quinolines by reacting an aniline with glycerol, an oxidizing agent (typically nitrobenzene), and concentrated sulfuric acid.[4] The reaction is notoriously exothermic and requires careful control.[5]

Reaction Causality: The reaction proceeds through the acid-catalyzed dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the aromatic quinoline.[6] The electron-donating nature of the morpholinoethyl group at the para position of the aniline is expected to activate the aromatic ring towards electrophilic cyclization.

Skraup_Workflow A This compound + Glycerol + Nitrobenzene B Add conc. H₂SO₄ (catalyst) + FeSO₄ (moderator) A->B Mixing C Controlled Heating (exothermic reaction) B->C Initiation D Work-up: Neutralization & Steam Distillation C->D Quenching E Purification (Column Chromatography) D->E Isolation F 6-(2-Morpholinoethyl)quinoline E->F Final Product

Caption: Experimental workflow for the Skraup synthesis.

Detailed Protocol (Adapted):

  • Reaction Setup: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add this compound (0.1 mol, 20.63 g), glycerol (0.3 mol, 27.6 g), and nitrobenzene (0.12 mol, 12.3 mL).

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (0.4 mol, 21.8 mL) through the dropping funnel. The addition is exothermic and the temperature should be monitored.

  • Initiation: Gently heat the mixture in an oil bath to approximately 120 °C. The reaction is highly exothermic and may proceed without further heating. Maintain the temperature between 130-140 °C for 3-4 hours.

  • Work-up: Cool the reaction mixture to below 100 °C and cautiously pour it into 1 L of water. Neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

  • Isolation: Perform steam distillation to isolate the crude product. The distillate will contain the quinoline derivative and unreacted nitrobenzene.

  • Purification: Extract the distillate with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1-2% triethylamine to prevent streaking of the basic product.[7]

The Doebner-von Miller Reaction: A Versatile Alternative

This reaction provides a route to substituted quinolines by reacting an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst.[8] This method offers more flexibility in the substitution pattern of the resulting quinoline.

Reaction Causality: The mechanism is complex and still debated, but it is believed to involve the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[8] The use of an aniline with an electron-donating group generally facilitates the reaction.

Doebner_von_Miller_Mechanism Aniline This compound Intermediate1 Michael Adduct Aniline->Intermediate1 + Carbonyl (Acid Catalyst) Carbonyl α,β-Unsaturated Aldehyde/Ketone Carbonyl->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Electrophilic Cyclization Product Substituted 6-(2-Morpholinoethyl)quinoline Intermediate2->Product Dehydration & Oxidation

Caption: Simplified mechanism of the Doebner-von Miller reaction.

Detailed Protocol (Adapted for 2-methyl-6-(2-morpholinoethyl)quinoline):

  • Reaction Setup: In a round-bottom flask, prepare a solution of this compound (0.1 mol, 20.63 g) in 6 M hydrochloric acid (100 mL).

  • Reagent Addition: Heat the solution to reflux and add crotonaldehyde (0.12 mol, 9.9 mL) dropwise over 1 hour.

  • Reaction: Continue refluxing for an additional 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution.

  • Isolation and Purification: Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography as described for the Skraup synthesis.[7]

The Combes Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[9] It is a reliable method for producing 2,4-disubstituted quinolines.

Reaction Causality: The reaction proceeds through the formation of an enamine intermediate from the aniline and the β-diketone, followed by acid-catalyzed cyclization and dehydration.[9] The steric bulk of the morpholinoethyl group is a key consideration in this synthesis.

Detailed Protocol (Adapted for 2,4-dimethyl-6-(2-morpholinoethyl)quinoline):

  • Reaction Setup: In a flask, mix this compound (0.1 mol, 20.63 g) and acetylacetone (0.11 mol, 11.2 mL).

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (50 mL) with stirring.

  • Reaction: Allow the mixture to stand at room temperature for 2 hours, then heat on a water bath at 100 °C for 30 minutes.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with concentrated ammonia solution.

  • Isolation and Purification: Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol. If an oil is obtained, extract with an organic solvent and purify by column chromatography.

The Conrad-Limpach Synthesis: A Route to 4-Hydroxyquinolines

This synthesis produces 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from the reaction of an aniline with a β-ketoester.[10][11] The reaction is typically carried out in two steps: formation of a β-aminoacrylate followed by thermal cyclization.[11]

Reaction Causality: The initial step is the formation of an enamine (a β-aminoacrylate) from the aniline and the β-ketoester. The subsequent high-temperature cyclization is an intramolecular electrophilic aromatic substitution.[10]

Detailed Protocol (Adapted for 2-methyl-4-hydroxy-6-(2-morpholinoethyl)quinoline):

  • Enamine Formation: Mix this compound (0.1 mol, 20.63 g) and ethyl acetoacetate (0.1 mol, 12.7 mL) and heat at 100-110 °C for 1 hour. Water will be evolved.

  • Cyclization: Add the crude β-aminoacrylate to a high-boiling solvent such as diphenyl ether or Dowtherm A (200 mL). Heat the mixture to 250 °C for 30-60 minutes.

  • Work-up: Cool the reaction mixture and add hexanes to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration, wash with hexanes, and recrystallize from ethanol or a suitable solvent.

Modern Synthetic Approaches

While classical methods are robust, modern catalytic systems offer milder reaction conditions and improved efficiency. One-pot syntheses are particularly attractive for their operational simplicity.[12][13] For instance, a scandium triflate-catalyzed reaction of anilines and epoxides can produce highly substituted quinolines.[12] The application of these modern methods to this compound represents a promising area for further investigation.

Purification and Characterization of Morpholino-Substituted Quinolines

The basic nature of the morpholine and quinoline nitrogens can present challenges during purification and characterization.

Purification:

  • Column Chromatography: As mentioned, the addition of a small amount of a tertiary amine (e.g., triethylamine) to the eluent is often necessary to prevent tailing on silica gel.[7] Alternatively, neutral or basic alumina can be used as the stationary phase.

  • Crystallization: The products can often be purified by recrystallization from solvents such as ethanol, ethyl acetate, or mixtures of hexanes and ethyl acetate.

Characterization:

  • NMR Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the quinoline ring protons, the ethyl linker, and the morpholine ring protons. The chemical shifts of the quinoline protons will be influenced by the substitution pattern.

    • ¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule. The chemical shifts of the quinoline carbons will be diagnostic.

  • Mass Spectrometry: Electrospray ionization (ESI) is a suitable technique for these compounds, which will readily protonate to give a strong [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14]

Potential Applications in Drug Discovery

Quinolines bearing a morpholino moiety have shown promise in various therapeutic areas. For example, some morpholino-quinoline derivatives have been investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[15] The compounds synthesized from this compound are excellent candidates for screening in a variety of biological assays, including anticancer, antibacterial, and antiviral screens.[16][17]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of novel quinoline derivatives. Both classical and modern synthetic methods can be employed, with the choice of method depending on the desired substitution pattern and the available resources. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to explore the rich chemical space of morpholino-substituted quinolines and to unlock their therapeutic potential.

References

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Application Note & Protocol: Synthesis of Novel Schiff Bases from 4-(2-Morpholinoethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis, characterization, and potential applications of Schiff bases derived from 4-(2-Morpholinoethyl)aniline. Schiff bases, characterized by their azomethine (-C=N-) functional group, are a versatile class of compounds with significant applications in medicinal chemistry and materials science.[1][2] The incorporation of a morpholinoethyl moiety into the aniline precursor introduces unique physicochemical properties, such as enhanced solubility and potential for novel biological activities. This guide details a robust, field-proven protocol, explains the underlying reaction mechanism, outlines characterization techniques, and discusses the significance of these compounds for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

Schiff bases are formed through the condensation of a primary amine with an aldehyde or a ketone.[3] The defining feature of a Schiff base is the carbon-nitrogen double bond, or azomethine group, which is a critical structural requirement for a wide range of biological activities.[4][5] These compounds and their metal complexes are known to exhibit a broad spectrum of therapeutic properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[5][6][7][8]

The choice of this compound as the primary amine precursor is strategic. The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and cell permeability. Its presence in the final Schiff base structure is hypothesized to enhance the compound's bioavailability and potential for biological interaction. This protocol provides a foundational method for synthesizing a library of novel Schiff base candidates for further investigation.

Reaction Mechanism: The Formation of the Azomethine Bridge

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The mechanism proceeds in two principal steps, often catalyzed by a small amount of acid.[4][9]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine (this compound) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This addition breaks the carbonyl π-bond, leading to the formation of a transient, unstable intermediate known as a hemiaminal or carbinolamine.[4][9]

  • Dehydration (Elimination): The hemiaminal intermediate is unstable and readily eliminates a molecule of water. The acidic catalyst facilitates this step by protonating the hydroxyl group, turning it into a better leaving group (H₂O). The subsequent loss of water and deprotonation of the nitrogen atom results in the formation of the stable carbon-nitrogen double bond (imine).[4][10]

The overall reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product.

Schiff_Base_Mechanism Figure 1: General Mechanism of Schiff Base Formation RCHO Aldehyde/Ketone (Electrophile) Transition1 Nucleophilic Attack RCHO->Transition1 Amine This compound (Nucleophile) Amine->Transition1 Hemiaminal Hemiaminal Intermediate Transition1->Hemiaminal + H⁺ Transition2 Dehydration (-H₂O) Hemiaminal->Transition2 SchiffBase Schiff Base (Imine) Transition2->SchiffBase - H⁺

Caption: Figure 1: General Mechanism of Schiff Base Formation.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of a Schiff base from this compound and a representative aromatic aldehyde (e.g., salicylaldehyde). This procedure can be adapted for various other aldehydes and ketones.

Materials and Equipment
Reagents & Chemicals Equipment
This compoundRound-bottom flask (50 mL or 100 mL)
Aromatic aldehyde (e.g., Salicylaldehyde)Reflux condenser
Absolute Ethanol (Solvent)Magnetic stirrer and stir bar
Glacial Acetic Acid (Catalyst)Heating mantle
Diethyl Ether (for washing)Beakers and graduated cylinders
Distilled WaterBuchner funnel and filter paper
Thin Layer Chromatography (TLC) plates
Melting point apparatus
Synthesis Workflow

Workflow Figure 2: Experimental Workflow for Schiff Base Synthesis cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization prep_amine Dissolve Aniline in Ethanol mix Combine Solutions prep_amine->mix prep_aldehyde Dissolve Aldehyde in Ethanol prep_aldehyde->mix catalyst Add Catalytic Acid mix->catalyst reflux Reflux (2-4 hrs) catalyst->reflux monitor Monitor via TLC reflux->monitor cool Cool to RT monitor->cool precipitate Induce Precipitation (Cooling/Water) cool->precipitate filter Filter Solid Product precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry Product wash->dry analysis FTIR, NMR, MS, Melting Point dry->analysis

Caption: Figure 2: Experimental Workflow for Schiff Base Synthesis.

Step-by-Step Procedure
  • Reagent Preparation:

    • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 20 mL of absolute ethanol. Stir the solution using a magnetic stir bar until the amine is fully dissolved.

    • In a separate beaker, dissolve 10 mmol of the chosen aldehyde (e.g., salicylaldehyde) in 15 mL of absolute ethanol.

  • Reaction Setup:

    • Slowly add the ethanolic solution of the aldehyde to the stirring solution of the aniline in the round-bottom flask.

    • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[2][11]

    • Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.

  • Reflux:

    • Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain the reflux for 2-4 hours.

    • Rationale: Heating the reaction increases the rate of reaction and helps to drive the dehydration step. Refluxing prevents the loss of solvent during heating.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Product Isolation and Purification:

    • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • A solid product often precipitates upon cooling. If not, the flask can be placed in an ice bath to induce crystallization.

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.

    • Dry the purified product in a vacuum oven or air-dry to obtain the final Schiff base.

Characterization of the Synthesized Product

Confirming the identity and purity of the synthesized Schiff base is crucial. The following analytical techniques are standard.

Technique Purpose & Key Observations
Melting Point Determine the purity of the compound. A sharp melting point range indicates high purity.
FTIR Spectroscopy Confirms functional group transformation. Look for the disappearance of the C=O stretch (from aldehyde, ~1700 cm⁻¹) and the N-H stretches (from primary amine, ~3300-3400 cm⁻¹). Crucially, observe the appearance of a strong C=N (imine) stretching band around 1600-1650 cm⁻¹.[12][13]
¹H NMR Spectroscopy Confirms structural integrity. Look for a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between 8.0-9.0 ppm. Signals corresponding to the aromatic protons and the morpholinoethyl group should also be present and correctly integrated.
¹³C NMR Spectroscopy Confirms carbon framework. The carbon of the C=N bond will appear significantly downfield, often in the 160-170 ppm range.
Mass Spectrometry (MS) Confirms molecular weight. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target Schiff base.

Applications and Broader Significance

Schiff bases derived from anilines are cornerstones in coordination chemistry and drug discovery.[1][14] The specific inclusion of the this compound moiety opens avenues for developing novel therapeutic agents.

  • Anticancer and Antimicrobial Agents: Studies have shown that Schiff bases containing a morpholine ring and their metal complexes can exhibit significant anticancer and antimicrobial activities.[15][16] The nitrogen and oxygen atoms of the morpholine ring, along with the imine nitrogen, can act as excellent coordination sites for metal ions, forming stable chelates that may have enhanced biological potency compared to the free ligand.[7][15]

  • Ligands in Coordination Chemistry: These Schiff bases can act as bidentate or multidentate ligands, coordinating with various transition metals to form stable metal complexes.[11][14] These complexes have applications in catalysis, materials science, and as therapeutic agents themselves.[1][7]

  • Enzyme Inhibition: The imine group is crucial for various biochemical processes and can interact with biological targets.[14] These compounds can be designed as inhibitors for enzymes like urease and protease.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Reaction time is too short; Insufficient heating; Catalyst was not added; Reagents are impure or degraded.Increase reflux time; Ensure proper reflux temperature; Add 2-3 drops of glacial acetic acid; Use fresh, purified reagents.
Oily Product/Failure to Crystallize Presence of impurities; Product may be an oil at room temperature.Try triturating the oil with a non-polar solvent like hexane; Attempt purification via column chromatography.
Impure Product (from NMR/TLC) Incomplete reaction; Inefficient washing.Extend the reaction time; Recrystallize the product from a suitable solvent (e.g., ethanol, methanol).

Conclusion

The protocol outlined in this application note provides a reliable and straightforward method for the synthesis of novel Schiff bases from this compound. The strategic incorporation of the morpholine moiety offers a promising avenue for the development of new compounds with enhanced physicochemical and biological properties. The versatility of this synthesis allows for the creation of a diverse library of compounds for screening in drug discovery and for applications in coordination chemistry.

References

  • Younus, H. A., Saleem, F., et al. (2024). Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). Expert Opinion on Therapeutic Patents.
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  • Khan, K. M., et al. (2016). Schiff bases in medicinal chemistry: a patent review (2010-2015). Expert Opinion on Therapeutic Patents. Available from: [Link]

  • Sharma, K., et al. (2021). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Knowledia. (2024). Schiff's bases mechanism: Significance and symbolism. Available from: [Link]

  • Sahu, R., et al. (2012). Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Raju, S. K., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

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  • BYJU'S. (2020). Synthesis of Schiff Bases. Available from: [Link]

  • Journal of Emerging Technologies and Innovative Research. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Available from: [Link]

  • Dhahagani, K., et al. (2014). Synthesis and spectral characterization of Schiff base complexes of Cu(II), Co(II), Zn(II) and VO(IV) containing 4-(4-aminophenyl)morpholine derivatives: antimicrobial evaluation and anticancer studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

  • Mir, H., & Ahmed, D. (2016). Synthesis of schiff bases of acetophenone with aniline and its different chloro-substituted derivates, and study of their antioxidants, enzyme inhibitory and antimicrobial properties. Journal of the Chemical Society of Pakistan. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Shiff bases of substituted aniline. Available from: [Link]

  • An Experimental Handbook for Pharmaceutical Organic Chemistry-I. (n.d.). AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. Available from: [Link]

  • Haddad, H. H., & Hammadi, H. N. (2014). Synthesis, physical characterization, and biological activity of some Schiff base derive from substituted aniline and it's complexes with (Co, Ni) transition metal ion's. Der Pharma Chemica. Available from: [Link]

  • Gwaram, N. S., & Hassandarvish, P. (2014). Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Panneerselvam, P., et al. (2009). Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. Iranian Journal of Pharmaceutical Research. Available from: [Link]

  • Al-Hamdani, A. A., et al. (2024). Exploring novel NH-form resorcinol-based schiff base and its metal complexes: Synthesis, characterization, cytotoxic activity, molecular docking and ADME studies. PLOS ONE. Available from: [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. Available from: [Link]

  • El-Sayed, M. M., et al. (2022). Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. MDPI. Available from: [Link]

  • Sreeramulu, J., et al. (2018). Synthesis, Characterization and Biological evaluation of Mn(II) and Ni(II) complexes of Azomethine derived from 4-Morpholinoaniline and O-Vanillin. Journal of Global Trends in Pharmaceutical Sciences. Available from: [Link]

  • Patel, K., & Chudasama, J. (2015). Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. Research Journal of Chemical Sciences. Available from: [Link]

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The Morpholinoethylaniline Scaffold: A Privileged Substructure in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(2-Morpholinoethyl)aniline Scaffold

In the landscape of targeted cancer therapy, the quest for molecular scaffolds that confer potent and selective activity against oncogenic drivers is paramount. The this compound moiety has emerged as a "privileged" substructure in medicinal chemistry, particularly in the development of kinase inhibitors. Its prevalence is not coincidental; the morpholine group, a six-membered heterocycle, often imparts favorable physicochemical properties such as increased aqueous solubility and metabolic stability, while the aniline component provides a versatile anchor for building molecules that target the ATP-binding sites of various kinases.[1] This guide provides an in-depth exploration of the application of this compound in the design and synthesis of novel anticancer agents, with a focus on inhibitors of the PI3K/Akt/mTOR signaling pathway.

The aberrant activation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequent occurrences in human cancers, playing a critical role in cell proliferation, survival, and metabolism.[2][3] Consequently, the development of inhibitors targeting key nodes in this pathway is a major focus of oncology research. The morpholine ring is a key pharmacophoric element in many PI3K inhibitors, contributing to their binding affinity and overall efficacy.[4]

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes.[5] Its dysregulation, often through mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN, leads to uncontrolled cell growth and resistance to apoptosis.[2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates Akt (also known as protein kinase B), which then phosphorylates a wide range of downstream targets, including mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Drug This compound -based Inhibitors Drug->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound-based drugs.

Application in the Synthesis of Kinase Inhibitors

The this compound scaffold is a versatile building block for the synthesis of various classes of kinase inhibitors, most notably anilinoquinazolines and anilinoquinolines. These heterocyclic core structures are adept at mimicking the adenine moiety of ATP, allowing them to bind to the hinge region of the kinase active site. The aniline portion of the scaffold projects into the ATP-binding pocket, where substitutions can be made to enhance potency and selectivity. The morpholinoethyl tail often extends towards the solvent-exposed region of the kinase, improving solubility and pharmacokinetic properties.

General Synthetic Workflow

The development of novel anticancer agents from the this compound scaffold typically follows a structured workflow, from initial design and synthesis to biological evaluation.

Drug_Discovery_Workflow Start Scaffold Selection: This compound Synthesis Synthesis of Anilinoquinazoline/Anilinoquinoline Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Screening: Kinase Assays & Cell Viability (e.g., MTT assay) Purification->Screening Hit Hit Identification & Lead Optimization Screening->Hit Hit->Synthesis SAR-driven Optimization Mechanism Mechanism of Action Studies: Western Blot, Apoptosis Assays Hit->Mechanism InVivo In Vivo Studies: Xenograft Models Mechanism->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: A generalized workflow for the discovery of anticancer drugs using the this compound scaffold.

Experimental Protocols

Protocol 1: Synthesis of a 4-(4-(2-Morpholinoethyl)phenylamino)quinazoline Derivative

This protocol describes a general method for the synthesis of a 4-anilinoquinazoline derivative using this compound. The reaction is a nucleophilic aromatic substitution (SNAr) where the aniline nitrogen displaces a leaving group (typically a chlorine atom) on the quinazoline ring.[6]

Materials:

  • 4-Chloroquinazoline

  • This compound

  • Isopropanol (IPA)

  • Hydrochloric acid (HCl) in isopropanol

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroquinazoline (1.0 eq) in isopropanol.

  • Addition of Aniline: To the stirred solution, add this compound (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure 4-(4-(2-morpholinoethyl)phenylamino)quinazoline.

  • Salt Formation (Optional): For improved solubility and handling, the free base can be converted to its hydrochloride salt by dissolving it in a minimal amount of isopropanol and adding a solution of HCl in isopropanol. The resulting salt can be collected by filtration.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized compounds against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Materials:

  • Synthesized compounds

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative anticancer compounds incorporating the morpholino-aniline scaffold.

Compound IDTarget KinaseCancer Cell LineIC50 (nM)Reference
15e PI3K p110αA375 (Melanoma)2.0 (kinase), 580 (cell)[4]
3d Not specifiedHepG2 (Liver)8,500[7]
10a EGFR/VEGFR-2A549 (Lung)1.8 (EGFR), 2.5 (VEGFR-2)[8]
10g EGFR/VEGFR-2A549 (Lung)2.1 (EGFR), 3.2 (VEGFR-2)[8]
11 Not specifiedMDA-MB-231 (Breast)40 (cell)[9]

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable structural motif in the development of targeted anticancer therapies, particularly kinase inhibitors. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for the generation of diverse chemical libraries. The successful development of numerous potent and selective inhibitors of the PI3K/Akt/mTOR pathway and other critical oncogenic kinases underscores the importance of this scaffold. Future research in this area will likely focus on the design of next-generation inhibitors with improved isoform selectivity, enhanced pharmacokinetic profiles, and the ability to overcome drug resistance mechanisms. The continued exploration of novel derivatives based on the this compound core holds significant promise for the discovery of new and effective treatments for a wide range of human cancers.

References

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  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P. J., Workman, P., & Waterfield, M. D. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Available at: [Link]

  • Bhusare, N., & Deore, V. (2022). NOVEL 4-ANILINOQUINAZOLINE DERIVATIVES AS EGFR AND VEGFR-2 INHIBITORS. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(4), 921-949. Available at: [Link]

  • Shtil, A. A., & Kolotaev, A. V. (2020). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 21(23), 9036. Available at: [Link]

  • Li, Y., et al. (2021). Novel Promising 4-anilinoquinazoline-based Derivatives as Multi-Target RTKs Inhibitors: Design, Molecular Docking, Synthesis, and Antitumor Activities in Vitro and Vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083-1099. Available at: [Link]

  • Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. European Journal of Medicinal Chemistry, 181, 111575. Available at: [Link]

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  • Costa, M., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. International Journal of Molecular Sciences, 24(7), 6432. Available at: [Link]

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  • Gáspár, L., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12903. Available at: [Link]

  • Sirisoma, N., et al. (2009). Discovery of substituted 4-anilino-2-arylpyrimidines as a new series of apoptosis inducers using a cell- and caspase-based high throughput screening assay. 2. Structure-activity relationships of the 2-aryl group. Bioorganic & Medicinal Chemistry Letters, 19(8), 2305-2309. Available at: [Link]

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  • Gao, Y. G., et al. (1998). Crystal structures of four morpholino-doxorubicin anticancer drugs complexed with d(CGTACG) and d(CGATCG): implications in drug-DNA crosslink. Nucleic Acids Research, 26(11), 2545-2551. Available at: [Link]

  • Kucheryavih, Y., & Z. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 805-827. Available at: [Link]

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Application Notes and Protocols: The Pivotal Role of Morpholinoaniline Intermediates in the Synthesis of Linezolid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Linezolid and the Significance of the Morpholinoaniline Scaffold

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, a critical line of defense against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation stage, makes it a valuable therapeutic agent.[2] The synthesis of Linezolid is a topic of significant interest in medicinal and process chemistry, with various routes developed to optimize yield, purity, and industrial scalability. A cornerstone of many efficient synthetic strategies is the use of morpholinoaniline intermediates, particularly 3-fluoro-4-morpholinoaniline. This key building block provides the core aromatic and morpholine moieties of the final Linezolid molecule.[3]

This comprehensive guide provides an in-depth exploration of the role of morpholinoaniline intermediates in Linezolid synthesis. We will delve into the mechanistic principles underpinning the key synthetic transformations, present detailed experimental protocols, and offer a comparative analysis of prevalent synthetic routes. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this critical aspect of Linezolid manufacturing.

The Genesis of the Core: Synthesis of 3-Fluoro-4-morpholinoaniline

The journey to Linezolid often begins with the synthesis of its crucial morpholinoaniline intermediate. A widely adopted and industrially viable method starts from 1,2-difluoro-4-nitrobenzene.[4] This approach leverages the principles of nucleophilic aromatic substitution (SNAr).

Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is facilitated by the presence of strong electron-withdrawing groups (in this case, the nitro group) on the aromatic ring, which activate the ring towards nucleophilic attack.[5][6] The fluorine atoms are good leaving groups in this context. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6] Morpholine, a secondary amine, acts as the nucleophile. The reaction is regioselective, with the morpholine preferentially displacing the fluorine atom at the 4-position due to the strong activating effect of the para-nitro group.

Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

  • Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe is charged with 1,2-difluoro-4-nitrobenzene (1 equivalent) and morpholine (2-3 equivalents, acting as both reactant and base). The reaction can be performed neat or in a suitable solvent like ethanol.[4]

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-120 °C) and stirred vigorously. The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. If performed neat, the excess morpholine can be removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 4-(2-fluoro-4-nitrophenyl)morpholine, which can be purified by recrystallization.

Step 2: Reduction of the Nitro Group to Form 3-Fluoro-4-morpholinoaniline

  • Reaction Setup: The 4-(2-fluoro-4-nitrophenyl)morpholine (1 equivalent) is dissolved in a suitable solvent such as ethanol, ethyl acetate, or methanol.[7]

  • Reduction: A reducing agent is added to the solution. Common and effective methods include:

    • Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]

    • Chemical Reduction: Using reagents like iron powder in the presence of an acid (e.g., ammonium chloride or hydrochloric acid).[4]

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until the reduction is complete, as monitored by TLC or HPLC.

  • Work-up and Isolation: The reaction mixture is filtered to remove the catalyst (in the case of catalytic hydrogenation) or iron salts. The filtrate is concentrated under reduced pressure. The resulting crude 3-fluoro-4-morpholinoaniline is then purified, often by recrystallization from a suitable solvent system like ethanol/water, to yield a crystalline solid.[7]

Constructing the Oxazolidinone Ring: The Core of Linezolid's Activity

With the 3-fluoro-4-morpholinoaniline in hand, the next critical phase is the construction of the chiral oxazolidinone ring. A prevalent and efficient method involves the reaction with (R)-epichlorohydrin.

Key Intermediate Formation: N-alkylation with (R)-Epichlorohydrin

The reaction of 3-fluoro-4-morpholinoaniline with (R)-epichlorohydrin is a nucleophilic substitution reaction where the amino group of the aniline attacks the terminal carbon of the epoxide, leading to the opening of the epoxide ring. This reaction forms the key intermediate, (S)-N-(3-chloro-2-hydroxypropyl)-3-fluoro-4-morpholinoaniline. The stereochemistry of the (R)-epichlorohydrin is crucial for obtaining the desired (S)-enantiomer of Linezolid.

Experimental Protocol: Synthesis of (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one
  • Reaction Setup: A reaction vessel is charged with 3-fluoro-4-morpholinoaniline (1 equivalent) and a suitable solvent, such as methanol.[8]

  • N-Alkylation: (R)-epichlorohydrin (1-1.2 equivalents) is added to the solution. The reaction is typically carried out at an elevated temperature (e.g., 60-65 °C) and monitored by TLC or HPLC.[8]

  • Cyclization to Oxazolidinone: Once the N-alkylation is complete, the crude intermediate is cyclized to form the oxazolidinone ring. This is often achieved by reacting the crude adduct with a carbonylating agent like carbonyldiimidazole (CDI) in a solvent such as dichloromethane at ambient temperature.[8] This step forms (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.

  • Work-up and Isolation: The reaction mixture is worked up by washing with water and brine. The organic layer is dried and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

Final Steps to Linezolid: Introduction of the Acetamide Moiety

The final stage in the synthesis of Linezolid involves the conversion of the chloromethyl group on the oxazolidinone ring to the N-acetylmethylamino side chain. This is typically a multi-step process.

Experimental Protocol: Conversion to Linezolid
  • Amination: The (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone is converted to the corresponding amine. A common method is the Gabriel synthesis, which involves reaction with potassium phthalimide in a solvent like dimethylformamide (DMF) at reflux, followed by deprotection with hydrazine hydrate.[8]

  • Acetylation: The resulting amine, (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine, is then acetylated. This is typically achieved by reacting the amine with acetic anhydride in a suitable solvent like ethyl acetate at ambient temperature.[8]

  • Purification and Crystallization: The crude Linezolid is then purified, often by recrystallization from solvents such as ethyl acetate or isopropanol, to obtain the final product with high purity.[9]

Comparative Analysis of Synthetic Routes

Several synthetic strategies for Linezolid that utilize the morpholinoaniline intermediate have been reported. The choice of a particular route on an industrial scale depends on factors such as overall yield, cost of raw materials, safety, and environmental impact.

Route Key Reagents Number of Steps (from 3-fluoro-4-morpholinoaniline) Overall Yield (approx.) Advantages Disadvantages Reference
Route A: Epichlorohydrin Route (R)-Epichlorohydrin, CDI, Potassium Phthalimide, Hydrazine Hydrate, Acetic Anhydride4>40%Well-established, good yield.Use of hazardous reagents like hydrazine hydrate.[1][8]
Route B: Carbamate Route Methyl Chloroformate, n-BuLi, (R)-Epichlorohydrin, Potassium Phthalimide4HighAvoids direct handling of aniline, good for purity.Requires cryogenic conditions and air-sensitive reagents (n-BuLi).[10]

Visualizing the Synthesis: Reaction Workflows

Synthesis of 3-Fluoro-4-morpholinoaniline

G A 1,2-Difluoro-4-nitrobenzene C 4-(2-Fluoro-4-nitrophenyl)morpholine A->C Nucleophilic Aromatic Substitution (SNAr) B Morpholine B->C E 3-Fluoro-4-morpholinoaniline C->E Nitro Group Reduction D H2, Pd/C or Fe/NH4Cl D->E

Caption: Synthesis of the key intermediate 3-fluoro-4-morpholinoaniline.

Main Synthetic Pathway to Linezolid

G A 3-Fluoro-4-morpholinoaniline C (S)-N-(3-chloro-2-hydroxypropyl)- 3-fluoro-4-morpholinoaniline A->C N-Alkylation B (R)-Epichlorohydrin B->C E (5R)-5-(Chloromethyl)-3-(3-fluoro-4- morpholinophenyl)oxazolidin-2-one C->E Cyclization D CDI D->E G (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl] -2-oxo-5-oxazolidinyl]methyl]amine E->G Amination F 1. Potassium Phthalimide 2. Hydrazine Hydrate F->G I Linezolid G->I Acetylation H Acetic Anhydride H->I

Caption: A common synthetic route to Linezolid from 3-fluoro-4-morpholinoaniline.

Analytical Characterization

The purity and identity of the intermediates and the final Linezolid product are typically confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compounds and to monitor the progress of reactions.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the synthesized molecules.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compounds.[7]

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups.[8]

Safety and Handling Considerations

The synthesis of Linezolid involves the use of hazardous chemicals, and appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]

  • Ventilation: All reactions should be carried out in a well-ventilated fume hood.[13]

  • Handling of Reagents:

    • 1,2-Difluoro-4-nitrobenzene: Is a toxic and corrosive substance. Handle with care.

    • (R)-Epichlorohydrin: Is a suspected carcinogen and should be handled with extreme caution.

    • Hydrazine Hydrate: Is highly toxic and corrosive.

    • n-Butyllithium (n-BuLi): Is a pyrophoric reagent and must be handled under an inert atmosphere.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

Conclusion

The use of morpholinoaniline intermediates, particularly 3-fluoro-4-morpholinoaniline, is central to many efficient and scalable syntheses of the antibiotic Linezolid. Understanding the underlying reaction mechanisms, optimizing reaction conditions, and adhering to strict safety protocols are paramount for the successful synthesis of this vital pharmaceutical agent. The synthetic routes and protocols detailed in this guide provide a solid foundation for researchers and professionals working in the field of antibiotic drug development and manufacturing.

References

  • Dasari Balija Janakiramudu, Devineni Subba Rao, Chilukuru Srikanth, et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Research on Chemical Intermediates, 44(1), 469–489. Available at: [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Linezolid. Retrieved from [Link]

  • Innospk. (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). TS structure for the reaction of FDNB with morpholine in gas phase. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Linezolid. Retrieved from [Link]

  • Mu, J., Liu, L., Liu, Y., & Liu, C. (2025). Selection and Optimization of the Synthetic Route for Linezolid. ResearchGate. Retrieved from [Link]

  • Reddy, P. K., Mukkanti, K., & Rao, D. M. (2010). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). E-Journal of Chemistry, 7(4), 1235-1240. Available at: [Link]

  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. Available at: [Link]

  • Google Patents. (n.d.). Process For Preparation Of Linezolid.
  • Plater, M. J., & Harrison, W. T. A. (2023). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 28(19), 6823. Available at: [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Spectrophotometric methods for the determination of Linezolid in pharmaceutical formulations. 4(1), 714-718. Available at: [Link]

  • ResearchGate. (n.d.). Overview of analytical methods for the estimation of linezolid. Retrieved from [Link]

  • Dove Medical Press. (2021). HPLC-UV method for quantitation of linezolid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis planning for linezolid (1). In the synthetic strategy.... Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of Linezolid.
  • ResearchGate. (n.d.). An efficient and practical synthesis of antibacterial linezolid. Retrieved from [Link]

  • PubMed Central. (2022). Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid. Retrieved from [Link]

  • Canada's Drug Agency. (2014). Linezolid Assay Using High Performance Liquid Chromatograpy (HPLC-DAD). Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) hen l -2-oxo-5-oxazolidin l methyl]acetamide. Retrieved from https://patents.google.
  • ResearchGate. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide. Retrieved from [Link]

  • PubChem. (n.d.). (S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide hydrochloride. Retrieved from [Link]

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Application Note: A Multi-Platform Approach to the Comprehensive Characterization of 4-(2-Morpholinoethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

4-(2-Morpholinoethyl)aniline (Figure 1) is a key building block whose structural features, including a primary aromatic amine and a morpholine moiety, make it valuable in the synthesis of biologically active molecules, particularly those targeting neurological disorders.[1] The purity and structural integrity of this intermediate are paramount, as impurities can have significant downstream effects on the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).

Therefore, a multi-faceted analytical strategy is not merely a quality control checkpoint but a foundational requirement for successful research and development. This guide details the primary analytical pillars for its characterization: chromatography for separation and quantification, mass spectrometry for mass verification, NMR for definitive structural elucidation, and FTIR for functional group confirmation.

Figure 1: Chemical Structure of this compound Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 262368-47-8[1][2]
Molecular Formula C₁₂H₁₈N₂O[2][3]
Molecular Weight 206.28 g/mol [2][3]
Exact Mass 206.1419 g/mol [2][4]
Boiling Point 343.6±27.0 °C at 760 mmHg[4]
Density 1.1±0.1 g/cm³[4]

Chromatographic Analysis: Purity and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. Given its aromatic and basic nature, Reversed-Phase HPLC (RP-HPLC) is the method of choice, providing excellent separation of the main compound from potential non-polar and closely related impurities.

Causality Behind Method Selection

A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which effectively retains the aniline derivative through hydrophobic interactions with the phenyl and ethyl groups. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component. A small amount of acid (e.g., formic or phosphoric acid) is added to the mobile phase to protonate the basic nitrogen atoms of the aniline and morpholine moieties. This protonation suppresses silanol interactions, leading to improved peak shape and reproducibility. UV detection is ideal due to the strong chromophore of the aniline ring.

Protocol 1: RP-HPLC Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.

    • Further dilute with the same solvent to a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • Use an HPLC system equipped with a UV-Vis detector, column oven, and autosampler.[5]

    Table 2: HPLC Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column for aromatic amines.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to improve peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (MeCN)Organic modifier for elution.
Gradient 10% B to 90% B over 15 minutesEnsures elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmAniline derivatives have strong absorbance at this wavelength.
Injection Vol. 10 µLStandard volume for analytical HPLC.
  • Data Analysis and Interpretation:

    • The primary peak in the chromatogram corresponds to this compound.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The presence of other peaks indicates impurities. Retention time serves as a reliable identifier for the main compound under consistent conditions.

Mass Spectrometry: Identity Confirmation

Mass Spectrometry (MS) provides an accurate determination of the molecular weight, serving as a primary method for confirming the identity of this compound. Electrospray Ionization (ESI) is the preferred ionization technique due to the compound's polarity and the presence of basic nitrogen atoms, which are easily protonated.

Protocol 2: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 acetonitrile/water mixture containing 0.1% formic acid. The acid facilitates protonation.

  • Instrumentation and Parameters:

    • Instrument: Any mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap, or single quadrupole).

    • Ionization Mode: Positive ESI. The basic nitrogens readily accept a proton.

    • Infusion: Introduce the sample directly via a syringe pump at a flow rate of 5-10 µL/min. Alternatively, the effluent from the HPLC system (Protocol 1) can be directed into the MS detector (LC-MS).[5]

    • Mass Range: Scan from m/z 50 to 500.

  • Data Interpretation:

    • The expected primary ion is the protonated molecule, [M+H]⁺.

    • Given the molecular weight of 206.28, the expected mass-to-charge ratio (m/z) will be approximately 207.15 .

    • Calculation: 206.1419 (exact mass) + 1.0078 (mass of H⁺) = 207.1497

    • High-resolution mass spectrometry can confirm the elemental composition, providing an additional layer of certainty.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Protocol 3: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • DMSO-d₆ is often preferred as it can solubilize the compound well and will not exchange with the amine (-NH₂) protons, allowing them to be observed.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

    • Experiments: Standard ¹H (proton) and ¹³C (carbon) acquisitions. Additional experiments like DEPT, COSY, and HSQC can be run for more complex structural assignments.

  • Expected Spectral Data and Interpretation:

    • ¹H NMR: The spectrum will show distinct signals corresponding to the different types of protons in the molecule.

      • Aromatic Protons: Two doublets in the ~6.5-7.2 ppm region, characteristic of a 1,4-disubstituted benzene ring.

      • Aniline Amine Protons (-NH₂): A broad singlet, whose chemical shift is concentration and solvent-dependent (typically ~3.5-5.0 ppm in DMSO-d₆).

      • Ethyl Chain Protons (-CH₂-CH₂-): Two triplets, each integrating to 2H, likely in the ~2.5-2.8 ppm range.

      • Morpholine Protons: Two multiplets or broad triplets, integrating to 4H each. The protons closer to the oxygen (-O-CH₂-) will be downfield (~3.6 ppm), while those closer to the nitrogen (-N-CH₂-) will be more upfield (~2.4 ppm).

    • ¹³C NMR: The spectrum will show distinct peaks for each unique carbon atom.

      • Aromatic Carbons: Four signals in the aromatic region (~115-150 ppm).

      • Ethyl Carbons: Two signals in the aliphatic region (~30-60 ppm).

      • Morpholine Carbons: Two signals, one for the carbons adjacent to oxygen (~67 ppm) and one for the carbons adjacent to nitrogen (~54 ppm).

FTIR Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within the this compound molecule.[7] It works by detecting the absorption of infrared radiation by specific molecular vibrations.

Protocol 4: Attenuated Total Reflectance (ATR)-FTIR Analysis
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is typically needed.

  • Instrumentation and Data Acquisition:

    • Instrument: An FTIR spectrometer equipped with an ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Procedure: Acquire a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum. The instrument software will automatically generate the absorbance spectrum.

  • Data Interpretation:

    • Compare the obtained spectrum with a reference or interpret the characteristic absorption bands.

    Table 3: Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3250N-H Stretch (doublet)Primary Aromatic Amine (-NH₂)
3100-3000C-H StretchAromatic C-H
2950-2800C-H StretchAliphatic C-H (Ethyl & Morpholine)
~1620N-H BendPrimary Amine
1600 & 1510C=C StretchAromatic Ring
~1250C-N StretchAromatic Amine
~1115C-O-C StretchEther (Morpholine)
~820C-H Bend (out-of-plane)1,4-Disubstituted Benzene

Integrated Analytical Workflow

A robust characterization relies on the integration of these techniques. The following workflow ensures comprehensive analysis from initial purity check to final structural confirmation.

G cluster_0 Purity & Identity Screening cluster_1 Structural Confirmation HPLC HPLC-UV Analysis MS ESI-MS Analysis HPLC->MS Confirm Peak Identity Report Certificate of Analysis HPLC->Report NMR 1H and 13C NMR MS->NMR Correct Mass? MS->Report FTIR FTIR Analysis NMR->FTIR Confirm Structure FTIR->Report Confirm Functional Groups Sample Sample of this compound Sample->HPLC Purity > 98%?

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to deliver a complete profile of its identity, purity, and structure. By systematically applying HPLC for purity, MS for molecular weight confirmation, NMR for structural elucidation, and FTIR for functional group verification, researchers and developers can proceed with confidence in the quality of this critical chemical intermediate. The protocols and rationale provided in this application note serve as a robust framework for achieving accurate and reliable characterization.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound.
  • PubChem. This compound | C12H18N2O | CID 21955025. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-(2-Morpholinoethoxy)aniline | C12H18N2O2 | CID 6484711. National Center for Biotechnology Information. Available from: [Link]

  • Chem-Impex. 4-(2-Morfolin-4-il-etil)anilina.
  • Chem-Impex. 4-(2-Morpholinoethoxy)aniline.
  • ChemicalBook. 4-Morpholinoaniline(2524-67-6) 1H NMR spectrum.
  • PubChemLite. 4-(2-morpholinoethoxy)aniline (C12H18N2O2).
  • SIELC Technologies. Separation of 4-(4-Morpholino)aniline on Newcrom R1 HPLC column.
  • ResearchGate. ¹H NMR spectrum of 4-morpholinoaniline. Available from: [Link]

  • Shanghai Canbi Pharma Ltd. 262368-47-8|this compound.
  • U.S. Environmental Protection Agency. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • Supporting Information. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes.
  • SpectraBase. Benzylidene-(4-morpholino)aniline - Optional[13C NMR] - Chemical Shifts.
  • ChemUniverse. This compound [P57455].
  • MassBank. MSBNK-UvA_IBED-UI000201.
  • Key Organics. This compound.
  • Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Journal of Emerging Trends and Novel Research. FTIR INTERPRETATION OF DRUGS.
  • SpringerLink. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals.
  • SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column.
  • National Center for Biotechnology Information. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Available from: [Link]

  • MDPI. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Available from: [Link]

  • Benchchem. A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products.
  • MDPI. Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry. Available from: [Link]

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Derivatization of the primary amine on 4-(2-Morpholinoethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemical Derivatization of 4-(2-Morpholinoethyl)aniline's Primary Amine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of methodologies for the chemical derivatization of the primary aromatic amine of this compound. This compound serves as a valuable scaffold in medicinal chemistry and drug development, and modification of its aniline moiety is a key strategy for modulating its physicochemical and pharmacological properties.[1][2][3] This document details four principal derivatization pathways: acylation, sulfonylation, direct alkylation, and reductive amination. For each pathway, we present the underlying chemical principles, field-proven insights into experimental choices, detailed step-by-step protocols, and methods for the analytical characterization of the resulting products. The protocols are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for synthesizing novel derivatives for screening and development.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional molecule featuring a nucleophilic primary aromatic amine and a tertiary morpholine ring.[4] This unique structural combination makes it a privileged scaffold in modern drug discovery. The morpholine group often enhances aqueous solubility and metabolic stability, while the aniline moiety provides a versatile synthetic handle for introducing a wide array of functional groups. Derivatives of similar 4-morpholinoaniline structures are found in numerous clinically significant agents, including kinase inhibitors and antimicrobial drugs.[1][2][5]

The primary amine is a potent hydrogen bond donor and a site of significant nucleophilic reactivity. Its derivatization allows for the systematic modification of a compound's properties:

  • Modulation of Pharmacokinetics: Altering lipophilicity and hydrogen bonding potential to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Enhancement of Pharmacodynamics: Introducing new functional groups to create or enhance interactions with biological targets, thereby improving potency and selectivity.[3]

  • Scaffold Extension: Using the amine as an attachment point for linkers, probes, or other molecular fragments in the development of complex chemical entities.

This guide focuses on the practical execution of these modifications, emphasizing the rationale behind procedural steps to ensure reproducible and successful outcomes.

Overview of Derivatization Strategies

The choice of derivatization strategy depends on the desired final structure and its intended application. The primary amine of this compound can be readily converted into amides, sulfonamides, and secondary or tertiary amines through several reliable methods.

G cluster_products Derivative Classes start This compound amide Amides start->amide Acylation (R-COCl, (RCO)2O) sulfonamide Sulfonamides start->sulfonamide Sulfonylation (R-SO2Cl) sec_amine Secondary/Tertiary Amines (via Reductive Amination) start->sec_amine Reductive Amination (R-CHO, NaBH(OAc)3) alkyl_amine Secondary/Tertiary Amines (via Direct Alkylation) start->alkyl_amine Direct Alkylation (R-X) G SM Starting Material (Aniline in DCM + Base) AC Acyl Chloride (Dropwise at 0 °C) Reaction Reaction (Stir at RT, 2-4h) SM->Reaction Workup Aqueous Workup (Wash with NaHCO3) Reaction->Workup Purify Purification (Chromatography) Workup->Purify Product Amide Product Purify->Product G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Aniline Aniline + Aldehyde Imine Imine Intermediate Aniline->Imine - H2O AcidCat Acetic Acid (cat.) AcidCat->Aniline Product Secondary Amine Imine->Product Reducer NaBH(OAc)3 Reducer->Imine G cluster_analysis Analytical Workflow Product Purified Derivative NMR NMR Spectroscopy ¹H & ¹³C Confirms covalent structure Product->NMR Structural Elucidation MS Mass Spectrometry ESI-MS, HRMS Confirms Molecular Weight Product->MS Identity Confirmation HPLC HPLC Product->HPLC Purity Analysis

Sources

Application Notes & Protocols: 4-(2-Morpholinoethyl)aniline as a Precursor for CNS Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience and medicinal chemistry.

Introduction: The Strategic Importance of the Morpholinoethylaniline Scaffold in CNS Drug Discovery

The development of drugs targeting the central nervous system (CNS) is a formidable challenge, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB).[1][2][3] A successful CNS drug candidate must possess a delicate balance of physicochemical properties, including optimized lipophilicity, molecular size, and hydrogen bonding potential, to navigate this highly selective barrier.[1][3][4][5] In this context, the morpholine moiety has emerged as a privileged scaffold in CNS drug design.[1][2][3][4][5] Its inherent properties, such as a pKa value that enhances solubility in blood and a flexible conformation, make it an invaluable component for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3][4][5]

The 4-(2-Morpholinoethyl)aniline scaffold, in particular, serves as a versatile precursor for a diverse range of CNS active agents. This structure strategically combines the favorable attributes of the morpholine ring with an aniline core, providing a reactive handle for further chemical elaboration. The ethyl linker offers conformational flexibility, allowing for optimal positioning of the molecule within the target's binding site. This guide provides a comprehensive overview of the synthetic utility of this compound and detailed protocols for its derivatization into potential CNS therapeutics.

Part 1: Synthesis of the Precursor - this compound

The synthesis of this compound is a critical first step in the development of more complex CNS drug candidates. A common and efficient method involves the reduction of a nitro-aromatic precursor.

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol details the reduction of 4-(2-morpholinoethyl)-1-nitrobenzene to the desired aniline.

Materials:

  • 4-(2-morpholinoethyl)-1-nitrobenzene

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH), absolute

  • Hydrogen gas (H₂)

  • Celite®

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve 4-(2-morpholinoethyl)-1-nitrobenzene (1.0 equivalent) in absolute ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with nitrogen gas and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Part 2: Derivatization of this compound into a CNS Active Agent

The primary amino group of this compound is a versatile functional handle for introducing a wide array of substituents to modulate the biological activity of the resulting compounds. One common strategy is the formation of an amide or a urea linkage, or its use in N-arylation reactions to construct more complex scaffolds.

Application Example: Synthesis of a Quinoline-Based CNS Agent

Quinoline derivatives are a well-established class of compounds with diverse biological activities, including antitumor and neuroprotective effects.[6][7] The following protocol describes the synthesis of a 2-morpholino-4-anilinoquinoline derivative, a scaffold known to interact with various CNS targets.[6]

Protocol 2: Synthesis of N-(4-(2-morpholinoethyl)phenyl)-2-morpholinoquinolin-4-amine

This protocol outlines the nucleophilic aromatic substitution reaction between 4-chloro-2-morpholinoquinoline and this compound.

Materials:

  • 4-chloro-2-morpholinoquinoline

  • This compound

  • Ethanol (EtOH) or Isopropanol (IPA)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

  • Acetone

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-morpholinoquinoline (1.0 equivalent) in ethanol.

  • Amine Addition: Add this compound (1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Wash the collected solid with a suitable solvent like acetone to remove any unreacted starting materials and byproducts.[6] Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
This compoundC₁₂H₁₈N₂O206.28>95%>98%
N-(4-(2-morpholinoethyl)phenyl)-2-morpholinoquinolin-4-amineC₂₅H₂₉N₅O₂431.5370-85%>97%

Part 3: Mechanistic Insights and Rationale

The strategic inclusion of the morpholine ring is a key design element for CNS drug candidates. Its benefits are multifold:

  • Improved Physicochemical Properties: The morpholine moiety imparts a favorable balance of lipophilicity and hydrophilicity, which is crucial for BBB penetration.[2] Its weak basicity (pKa of the nitrogen atom) contributes to better aqueous solubility at physiological pH.[1][3][4][5]

  • Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation compared to other cyclic amines, potentially leading to an improved pharmacokinetic profile.

  • Molecular Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions within the target's binding pocket, enhancing potency and selectivity.[4][5]

The aniline precursor allows for the exploration of a vast chemical space through various coupling reactions, such as Buchwald-Hartwig or Ullmann couplings for N-arylation, enabling the synthesis of diverse libraries of compounds for screening.[8][9][10]

Part 4: Visualization of Synthetic and Biological Pathways

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway from the nitro-aromatic starting material to the final quinoline-based CNS agent.

Synthetic_Workflow Start 4-(2-morpholinoethyl)- 1-nitrobenzene Precursor This compound Start->Precursor H₂, Pd/C Ethanol Final_Product N-(4-(2-morpholinoethyl)phenyl)- 2-morpholinoquinolin-4-amine Precursor->Final_Product Ethanol, Reflux Intermediate 4-chloro-2-morpholinoquinoline Intermediate->Final_Product

Caption: Synthetic route to a potential CNS agent.

Illustrative CNS Signaling Pathway Modulation

Many CNS active drugs, particularly those targeting mood disorders and psychosis, modulate serotonergic pathways. The 5-HT₂A receptor, a G-protein coupled receptor, is a key target. Inverse agonists of this receptor have shown antipsychotic potential.[11] The synthesized quinoline derivative could potentially act as a modulator of such a pathway.

Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT₂A Receptor Gq/11 PLC Phospholipase C (PLC) Receptor:f1->PLC Activates Ligand Serotonin (5-HT) Ligand->Receptor:f0 Activates Antagonist Potential CNS Agent (e.g., Quinoline Derivative) Antagonist->Receptor:f0 Inhibits PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Modulation of the 5-HT₂A receptor pathway.

Conclusion

This compound is a highly valuable and versatile precursor in the synthesis of novel CNS active agents. Its strategic design incorporates features that are advantageous for developing drugs targeting the central nervous system. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers in the field, enabling the efficient synthesis and exploration of new chemical entities with the potential to address a wide range of neurological and psychiatric disorders.

References

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 590-609. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed, 33534572. [Link]

  • Aher, R. B., Wagh, V. V., & Chauthaiwale, V. M. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

  • Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link]

  • N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. ResearchGate. [Link]

  • Arylation of morpholine with various aryl halides catalyzed by MnCl2·4H2O. ResearchGate. [Link]

  • Li, J., et al. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 25(15), 3453. [Link]

  • Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. SciProfiles. [Link]

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  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1642. [Link]

  • 4-(2-Morpholinoethoxy)aniline. PubChem. [Link]

  • Kumar, A., et al. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. ACS Chemical Neuroscience, 13(17), 2549-2571. [Link]

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  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

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Experimental Protocol for N-Alkylation of Anilines: A Guide to Synthesis and Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

N-alkylated anilines are foundational structures in a vast array of critical chemical compounds, including active pharmaceutical ingredients, agrochemicals, and advanced functional materials.[1][2][3] The strategic introduction of alkyl groups to the aniline nitrogen is a powerful tactic for modulating a molecule's physicochemical properties, such as basicity, lipophilicity, and solubility, which in turn dictates its biological activity and application profile.[4]

This technical guide provides an in-depth exploration of the primary synthetic methodologies for the N-alkylation of anilines. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind procedural choices, offers field-proven insights for reaction optimization, and furnishes detailed, actionable protocols for immediate laboratory implementation.

Strategic Approaches to C–N Bond Formation

The synthesis of N-alkylated anilines can be achieved through several distinct strategic pathways. The optimal choice depends on factors such as the nature of the alkylating agent, substrate functional group tolerance, desired scale, and considerations for atom economy and environmental impact.

Reductive Amination: The Versatile Workhorse

Reductive amination is arguably the most versatile and widely employed method for N-alkylation.[1][5] This one-pot reaction involves the condensation of an aniline with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is subsequently reduced in situ to the target N-alkylated amine.[6][7]

Mechanistic Causality: The success of this method hinges on the use of a reducing agent that is selective for the protonated imine (iminium ion) over the starting carbonyl compound. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose.[8] The reaction is typically catalyzed by a small amount of acid, which facilitates both the carbonyl activation and the dehydration step to form the imine intermediate.[9]

Buchwald-Hartwig Amination: The Power of Palladium

For the arylation of amines or the alkylation using alkyl halides, the Buchwald-Hartwig amination stands as a pillar of modern organic synthesis.[10] This powerful palladium-catalyzed cross-coupling reaction facilitates the formation of C–N bonds between amines and aryl or alkyl halides (or pseudohalides like triflates) with exceptional efficiency and broad functional group tolerance.[11][12][13]

Mechanistic Causality: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[14] The key steps involve the oxidative addition of the aryl/alkyl halide to the Pd(0) catalyst, followed by coordination of the aniline. A stoichiometric amount of a non-nucleophilic base (e.g., sodium tert-butoxide) is crucial for deprotonating the coordinated amine, forming a palladium-amido complex. The cycle concludes with reductive elimination, which forms the desired C–N bond and regenerates the active Pd(0) catalyst.[11][15] The entire process must be conducted under an inert atmosphere to prevent oxidation of the sensitive Pd(0) species.

Direct Alkylation with Alcohols: The "Green" Frontier

Driven by the principles of green chemistry, direct N-alkylation using alcohols as the alkylating agents has emerged as a highly atom-economical alternative.[16] Often referred to as the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, this process utilizes a transition-metal catalyst (e.g., based on Ru, Mn, Ni, or Ir) to generate water as the sole byproduct.[17][18][19]

Mechanistic Causality: The catalyst first facilitates the dehydrogenation (oxidation) of the alcohol to form an intermediate aldehyde. This aldehyde then undergoes condensation with the aniline to form an imine, identical to the intermediate in reductive amination. Finally, the metal-hydride species, formed during the initial dehydrogenation, reduces the imine to the final N-alkylated aniline, thereby regenerating the active catalyst.[16][18]

Visualizing the Mechanisms

Understanding the underlying reaction pathways is critical for troubleshooting and optimization.

Reductive_Amination Reductive Amination Mechanism cluster_0 Imine Formation (Acid Catalyzed) cluster_1 Reduction Aniline Aniline (R'-NH2) Protonation Protonated Carbonyl Aniline->Protonation Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Protonation + H+ Carbinolamine Carbinolamine Intermediate Protonation->Carbinolamine Iminium Iminium Ion (C=N+H) Carbinolamine->Iminium - H2O Product N-Alkylated Aniline Iminium->Product Hydride Reducing Agent (e.g., NaBH(OAc)3) Hydride->Iminium Hydride Attack

Caption: Mechanism of Reductive Amination.

Buchwald_Hartwig Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OA_Complex R-Pd(II)(X)L_n Pd0->OA_Complex Oxidative Addition (R-X) Amine_Coord [R-Pd(II)(X)(R'NH2)L_n] OA_Complex->Amine_Coord + Aniline (R'NH2) Amido_Complex R-Pd(II)(NHR')L_n Amine_Coord->Amido_Complex + Base - HX Amido_Complex->Pd0 Reductive Elimination Product R-NHR' Amido_Complex->Product label_RE Product Release label_RE->Pd0 Regenerates Catalyst

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Quantitative Analysis: A Comparative Overview

The choice of methodology can significantly impact reaction outcomes. The following tables provide a comparative summary based on typical substrate scopes.

Table 1: Reductive Amination Scope with Various Anilines

Aniline Substituent Carbonyl Partner Typical Yield Range Notes
p-Methoxy (EDG) Benzaldehyde 85-98% Electron-donating groups (EDG) enhance aniline nucleophilicity, favoring imine formation.
Unsubstituted Cyclohexanone 80-95% A standard, generally high-yielding transformation.
p-Nitro (EWG) Benzaldehyde 60-85% Electron-withdrawing groups (EWG) decrease nucleophilicity, potentially requiring longer reaction times or stronger acidic catalysis.[20]

| o-Methyl (Sterically Hindered) | Isobutyraldehyde | 70-90% | Steric hindrance can slow the reaction but good yields are often achievable. |

Table 2: Comparison of Buchwald-Hartwig Catalyst Systems

Ligand Generation Common Ligands Typical Substrates Key Advantages
First Generation P(o-tolyl)₃ Aryl iodides, activated aryl bromides Pioneering but limited scope.
Second Generation (Bidentate) BINAP, dppf Primary amines, expanded scope for aryl bromides/triflates Improved reaction rates and yields; prevents catalyst dimerization.[11]
Third Generation (Bulky Monophosphine) XPhos, SPhos, RuPhos Aryl chlorides, sterically hindered substrates High activity, allowing for lower catalyst loadings and milder conditions.

| Fourth Generation (Biaryl) | BrettPhos, GPhos | Challenging couplings, including ammonia equivalents | Extremely active catalysts for a very broad range of substrates.[14] |

Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reductive Amination of Aniline with an Aldehyde

This protocol describes a general procedure for the N-alkylation of an aniline derivative with an aldehyde using sodium triacetoxyborohydride.[1]

Materials:

  • Substituted Aniline (1.0 eq)

  • Aldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB-H) (1.5 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE) (to make 0.1-0.2 M solution)

  • Glacial Acetic Acid (optional, 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aniline (1.0 eq) and dissolve it in the chosen solvent (DCM or DCE).

  • Imine Formation: Add the aldehyde (1.1 eq) to the stirred solution. If the aniline is a weak nucleophile, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10-15 minutes. Note: The reaction may gently effervesce.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the pure N-alkylated aniline.

Protocol 2: Buchwald-Hartwig Amination of an Aniline

This protocol outlines a general procedure for the palladium-catalyzed coupling of an aniline with an aryl bromide under an inert atmosphere.[10][14]

Materials:

  • Aryl Bromide (1.0 eq)

  • Aniline (1.2 eq)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere Setup: Assemble a Schlenk flask or oven-dried round-bottom flask (with reflux condenser) under an atmosphere of nitrogen or argon.

  • Reagent Addition: In the glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide to the flask.

  • Substrate Addition: Remove the flask from the glovebox (if used) and add the aryl bromide, followed by the anhydrous solvent via syringe. Add the aniline via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Washing: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylated aniline.

General Laboratory Workflow

A systematic approach is key to successful synthesis and analysis.

Workflow General N-Alkylation Workflow Setup Reaction Setup (Glassware, Reagents, Solvent) Reaction Reaction Execution (Heating, Stirring) Setup->Reaction Monitor Monitoring (TLC, LC-MS, GC-MS) Reaction->Monitor Monitor->Reaction Incomplete? Workup Aqueous Work-up & Extraction Monitor->Workup Complete Drying Drying & Concentration Workup->Drying Purify Purification (Column Chromatography) Drying->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze Final Pure Product Analyze->Final

Caption: A typical laboratory workflow for N-alkylation.

Conclusion

The N-alkylation of anilines is a vital transformation in synthetic chemistry. A thorough understanding of the primary methodologies—reductive amination, Buchwald-Hartwig amination, and direct alkylation with alcohols—empowers the modern chemist to make informed decisions. By appreciating the mechanistic causality behind each protocol, researchers can strategically select and optimize conditions to achieve their synthetic goals efficiently, selectively, and safely. The protocols and data provided herein serve as a robust starting point for the synthesis of a diverse range of N-alkylated aniline derivatives.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 4, 2026, from [Link]

  • Singleton, A., et al. (2020, December 11). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved January 4, 2026, from [Link]

  • Reductive Amination - Organic Chemistry Tutor. (n.d.). Retrieved January 4, 2026, from [Link]

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  • Balalaeva, A. I., et al. (2025, August 4). Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans. ChemSusChem. Retrieved January 4, 2026, from [Link]

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  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved January 4, 2026, from [Link]

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  • Badcock, M. (2012, July 26). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. Retrieved January 4, 2026, from [Link]

  • Jana, S., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Retrieved January 4, 2026, from [Link]

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  • Jana, S., et al. (2016, October 6). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Retrieved January 4, 2026, from [Link]

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  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 4, 2026, from [Link]

  • Hennessy, E. J., & Buchwald, S. L. (2009). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry. Retrieved January 4, 2026, from [Link]

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The Art of Connection: A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling with Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of the Biaryl Amine Scaffold

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a testament to the power of palladium catalysis in forging carbon-carbon bonds.[1] Its impact is particularly profound in pharmaceutical and materials science, where the biaryl motif is a cornerstone of countless functional molecules.[2][3] This guide focuses on a specific, yet widely applicable, facet of this reaction: the coupling of substituted anilines. These compounds, bearing the versatile amino group, are foundational building blocks for a vast array of pharmaceuticals, agrochemicals, and functional materials.[4]

However, the presence of the aniline functional group introduces a unique set of challenges and considerations. The lone pair of electrons on the nitrogen atom can interact with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. Furthermore, the electronic and steric nature of substituents on the aniline ring can dramatically influence reactivity. This guide, written from the perspective of a seasoned application scientist, aims to demystify these complexities. We will delve into the mechanistic nuances, provide field-tested protocols for a range of substituted anilines, and offer practical troubleshooting advice to navigate the intricacies of this powerful transformation. Our focus will be on providing not just a set of instructions, but a deeper understanding of the "why" behind the "how," empowering you to optimize these reactions for your specific synthetic challenges.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Cycle with Anilines

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium(0) species.[1] The fundamental steps are oxidative addition, transmetalation, and reductive elimination. The aniline moiety and its substituents can influence each of these key steps.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Complex OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' Complex Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Aniline) RedElim->Product ArylHalide Substituted Haloaniline (Ar-X) ArylHalide->OxAdd BoronicAcid Organoboron (Ar'-B(OR)₂) BoronicAcid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
  • Oxidative Addition: The cycle commences with the oxidative addition of the substituted haloaniline (Ar-X) to the active Pd(0) catalyst. This step, often rate-limiting, involves the insertion of the palladium into the carbon-halogen bond, forming a Pd(II) complex. The reactivity of the haloaniline is paramount here, with the general trend being I > Br > OTf >> Cl.[5] Electron-withdrawing groups on the aniline ring can facilitate this step, while bulky ortho-substituents may hinder the approach of the catalyst.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (Ar'-B(OR)₂) to the palladium center. A base is crucial for this process, as it activates the boronic acid to form a more nucleophilic "ate" complex, which then readily undergoes transmetalation.[6] The choice of base is critical and can significantly impact the reaction outcome.

  • Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) complex, which forms the desired C-C bond of the biaryl aniline product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1] Bulky, electron-rich ligands on the palladium are known to promote this step.

Navigating the Challenges of Substituted Anilines

The presence of the amino group on the aromatic ring introduces specific challenges that require careful consideration and strategic planning.

  • Catalyst Inhibition: The Lewis basicity of the aniline nitrogen can lead to coordination with the palladium center. This can stabilize the catalyst, but in excess or with certain ligand combinations, it can lead to the formation of inactive off-cycle complexes, effectively poisoning the catalyst. The use of bulky phosphine ligands, such as SPhos and XPhos, can mitigate this issue by sterically shielding the palladium center and favoring the desired catalytic cycle.

  • Substrate Reactivity:

    • Electron-Deficient Anilines: Anilines bearing strong electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) are generally more reactive in the oxidative addition step. However, the resulting biaryl products can be electron-poor and may require more forcing conditions for the reductive elimination step. A versatile catalyst system has been described for the coupling of electron-deficient haloarenes using N-methylpyrrolidone as a solvent, Pd2(dba)3 as the catalyst, CuI as a cocatalyst, and DavePhos as the ligand.[5]

    • Electron-Rich Anilines: Electron-rich anilines can be less reactive in oxidative addition. However, once the Pd(II) complex is formed, the subsequent steps of the catalytic cycle are often more facile.

    • Ortho-Substituted Anilines: Steric hindrance from ortho-substituents poses a significant challenge, impeding the oxidative addition step. The development of specialized catalyst systems, such as those employing CataCXium A Pd G3, has enabled the efficient coupling of unprotected ortho-bromoanilines.[7][8]

  • The Question of Protection: While many protocols for ortho-substituted anilines previously required protection of the amine, modern catalyst systems have increasingly made the coupling of unprotected anilines feasible and even preferable, improving step economy.[7][9]

Field-Tested Protocols and Application Data

The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of a range of substituted anilines. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary to achieve optimal results for a specific substrate combination.

Protocol 1: General Procedure for the Coupling of Bromoanilines

This protocol is a versatile starting point for the coupling of various bromoaniline isomers with arylboronic acids, particularly effective in an aqueous micellar system which offers green chemistry benefits.[4][10]

Materials:

  • Bromoaniline isomer (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dtbpf)Cl2 (2 mol%)

  • Triethylamine (2.0 eq)

  • 2 wt% Kolliphor EL solution in water

Procedure:

  • To a reaction vessel, add the bromoaniline isomer, arylboronic acid, Pd(dtbpf)Cl2, and triethylamine.

  • Add the 2 wt% Kolliphor EL solution in water.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data for Bromoaniline Isomers:

The electronic and steric properties of the aniline derivative significantly impact reaction efficiency. A study on the micellar Suzuki cross-coupling of bromoaniline isomers with 2-thienylboronic acid provides a clear comparison.[4]

Aniline DerivativeProductReaction Time (min)Yield (%)
2-Bromoaniline2-(Thiophen-2-yl)aniline1586
3-Bromoaniline3-(Thiophen-2-yl)aniline1564
3-Bromoaniline3-(Thiophen-2-yl)aniline6096
4-Bromoaniline4-(Thiophen-2-yl)aniline1591
Table 1: Comparative yields of the micellar Suzuki-Miyaura cross-coupling reaction between bromoaniline isomers and 2-thienylboronic acid.[4]

This data reveals that 4-bromoaniline provides a high yield in a short time, suggesting the para position is electronically favorable under these conditions.[4] While 2-bromoaniline also performs well, 3-bromoaniline initially shows a lower yield that significantly improves with extended reaction time, highlighting the influence of substituent position on reaction kinetics.[4]

Protocol 2: Coupling of Unprotected Ortho-Bromoanilines

This protocol is specifically designed for the challenging coupling of sterically hindered, unprotected ortho-bromoanilines, utilizing a modern palladacycle catalyst.[7][8]

Materials:

  • ortho-Bromoaniline derivative (1.0 eq)

  • Boronic ester (1.5 eq)

  • CataCXium A Pd G3 (5-10 mol%)

  • K3PO4 (2.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • In a nitrogen-flushed glovebox, combine the ortho-bromoaniline derivative, boronic ester, CataCXium A Pd G3, and K3PO4 in a reaction vial.

  • Add 2-MeTHF to the vial.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 70-80 °C).

  • After the specified reaction time, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

This method has been shown to be effective for a wide range of unprotected ortho-bromoanilines, including those with both electron-donating and electron-withdrawing groups, and is compatible with various boronic esters.[7][8]

Protocol 3: Coupling of Electron-Deficient Haloanilines

This protocol is tailored for the coupling of electron-deficient anilines, which can be challenging due to the electronic properties of both coupling partners.

Materials:

  • Electron-deficient haloaniline (e.g., 4-amino-3-bromobenzoic acid) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh3)4 (3-5 mol%)

  • Potassium carbonate (K2CO3) (3.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a dry round-bottom flask, add the electron-deficient haloaniline, the arylboronic acid, potassium carbonate, and the palladium catalyst.

  • Seal the flask with a rubber septum and purge with an inert gas (e.g., nitrogen or argon).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress (typically 8-24 hours).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography.

Representative Data for Coupling of 4-Amino-3-bromobenzoic Acid Derivatives:

EntryArylboronic AcidPalladium Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh3)4 (3)K2CO3Dioxane/H2O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl2 (3)Na2CO3DME/H2O851692
33-Cyanophenylboronic acidPd(OAc)2 (2) / SPhos (4)K3PO4Toluene/H2O100888
Table 2: Typical reaction conditions and yields for the Suzuki-Miyaura coupling of 4-amino-3-bromobenzoic acid derivatives with various arylboronic acids. (Data synthesized from representative procedures for similar substrates)

Experimental Workflow and Troubleshooting

A systematic approach is key to successfully developing and optimizing Suzuki-Miyaura couplings with substituted anilines.

Workflow Prep Preparation (Dry Glassware, Inert Atmosphere) Reagents Reagent Addition (Aniline, Boronic Acid, Base, Catalyst) Prep->Reagents Reaction Reaction (Solvent, Heat, Stir) Reagents->Reaction Monitoring Monitoring (TLC, LC-MS) Reaction->Monitoring Troubleshoot Troubleshooting Reaction->Troubleshoot Monitoring->Reaction Incomplete Workup Work-up (Quench, Extraction) Monitoring->Workup Complete Monitoring->Troubleshoot Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, MS) Purification->Analysis

Figure 2: A generalized experimental workflow for Suzuki-Miyaura coupling reactions.

Common Issues and Solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure a truly inert atmosphere, as Pd(0) is oxygen-sensitive. Use freshly opened or properly stored catalysts. For Pd(II) precatalysts, ensure conditions are suitable for in situ reduction.

    • Poor Reagent Quality: Use anhydrous solvents and finely ground, dry base. Boronic acids can degrade on storage; consider using the corresponding boronate esters for enhanced stability.[11]

    • Inappropriate Ligand/Base Combination: For challenging substrates, screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and different bases (e.g., K3PO4, Cs2CO3).[12]

  • Homocoupling of Boronic Acid:

    • This side reaction is often exacerbated by the presence of oxygen. Rigorous degassing of solvents and maintaining a positive pressure of inert gas is critical.[12]

    • Optimize the stoichiometry; a large excess of the boronic acid can favor homocoupling.

  • Protodeboronation:

    • This is the cleavage of the C-B bond by a proton source, removing the boronic acid from the catalytic cycle.

    • Ensure anhydrous conditions. The presence of water can facilitate this side reaction.

    • The choice of base is important; some bases can promote this side reaction in aqueous conditions.

Conclusion: A Versatile Tool for Modern Synthesis

The Suzuki-Miyaura coupling of substituted anilines is a powerful and versatile transformation that has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry.[2] While the aniline moiety presents unique challenges, a thorough understanding of the reaction mechanism, careful selection of the catalyst system, and methodical optimization of reaction conditions can lead to highly efficient and successful outcomes. The development of modern, highly active catalysts and ligands continues to expand the scope of this reaction, enabling the coupling of previously challenging substrates like unprotected, sterically hindered anilines. By leveraging the protocols and insights provided in this guide, researchers can confidently employ the Suzuki-Miyaura coupling to construct a diverse array of valuable biaryl aniline scaffolds.

References

  • Garcı́a-Alvarez, R., & Martı́n-Alvarez, J. M. (2024). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 101(1), 129639.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. Retrieved from [Link]

  • Shields, J. D., Ahn, J. M., & Sanford, M. S. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 15(1), 18-21.
  • Shields, J. D., Ahn, J. M., & Sanford, M. S. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory.
  • Shields, J. D., Ahn, J. M., & Sanford, M. S. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
  • Vittorio, L., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7659.
  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29115-29120.
  • Lubaev, A. E., et al. (2024).
  • Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 221-232.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Lubaev, A. E., et al. (2024).
  • Vittorio, L., et al. (2021).
  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024).
  • Zhang, Y., et al. (2022). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines.
  • Sharma, R., & Singh, P. (2020). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development, 6(7), 1-10.
  • Schmalzbauer, M., et al. (2021). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Chemistry – A European Journal, 27(47), 12154-12158.
  • Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
  • Vittorio, L., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Šarek, J., et al. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purine Derivatives.
  • Catino, A. J., & Ciavarri, J. P. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(47), 12059-12072.
  • Lubaev, A. E., et al. (2024).
  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]

  • ResearchGate. (2023). (PDF)
  • Lubaev, A. E., et al. (2024). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling a.
  • Liu, L., et al. (2010). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Journal of Organometallic Chemistry, 695(10-11), 1529-1532.
  • ResearchGate. (2025). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Singh, N., et al. (2014). Complex of 2-(methylthio)aniline with palladium(II)
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

The Art of Carbon-Nitrogen Bond Formation: Application Notes and Protocols for Buchwald-Hartwig Amination Using Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Arylamine Synthesis

The formation of carbon-nitrogen (C-N) bonds to construct aryl amines is a fundamental transformation in organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science industries.[1][2] Historically, methods for synthesizing these crucial motifs, such as the Ullmann condensation or nucleophilic aromatic substitution, were often hampered by harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[3][4] The advent of the Palladium-catalyzed Buchwald-Hartwig amination in the mid-1990s represented a monumental leap forward, offering a versatile and efficient methodology for the synthesis of aryl amines under milder conditions.[1][2][5] This guide provides an in-depth exploration of the Buchwald-Hartwig amination with a specific focus on the use of aniline derivatives, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The Catalytic Heart: Unraveling the Mechanism

The Buchwald-Hartwig amination proceeds through a well-elucidated catalytic cycle involving a palladium(0) species.[1] Understanding this cycle is paramount to rational catalyst selection and troubleshooting. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6][7][8]

  • Oxidative Addition: The cycle commences with the reaction of an active, low-coordinate Pd(0) complex with the aryl halide (Ar-X), leading to the formation of a Pd(II) intermediate.[1][9] This is often the rate-determining step, particularly for less reactive aryl chlorides.[9]

  • Amine Coordination & Deprotonation: The aniline derivative then coordinates to the Pd(II) center. A base present in the reaction mixture deprotonates the coordinated amine, forming a palladium-amido complex.[1][7][8]

  • Reductive Elimination: The final, bond-forming step is the reductive elimination from the palladium-amido complex, which yields the desired N-aryl aniline product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7][8]

A critical competing pathway is β-hydride elimination, which can lead to hydrodehalogenation of the aryl halide.[1][3] The choice of an appropriate phosphine ligand is crucial to promote the desired reductive elimination and suppress this and other side reactions.[1]

Buchwald-Hartwig Catalytic Cycle Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle cluster_reactants Pd0 Pd(0)L (Active Catalyst) OA_complex Ar-Pd(II)(L)-X (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(L)(H₂NAr')]+X⁻ (Amine Coordination) OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)(L)-NHAr' (Amido Complex) Amine_complex->Amido_complex Deprotonation HX_Base [Base-H]+X⁻ Amido_complex->Pd0 Product Ar-NH-Ar' Amido_complex->Product Reductive Elimination ArX Ar-X Aniline Ar'-NH₂ Base Base

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle

Key Reagent Selection for Aniline Coupling

The success of the Buchwald-Hartwig amination is highly contingent on the judicious selection of the palladium source, ligand, base, and solvent. The electronic and steric properties of the aniline derivative play a significant role in these choices.

Palladium Precatalysts

While Pd(0) is the active catalytic species, air-stable Pd(II) precatalysts such as Pd(OAc)₂ and Pd₂(dba)₃ are commonly used. These are reduced in situ to Pd(0). For improved reliability and activity, especially with challenging substrates, pre-formed Pd(0) complexes or well-defined Pd(II) precatalysts incorporating the phosphine ligand are often preferred.[10]

PrecatalystCommon NameNotes
Pd(OAc)₂Palladium(II) AcetateCommon, inexpensive, requires in situ reduction.
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)A stable Pd(0) source, often used for generating the active catalyst.
[Pd(NHC)(allyl)Cl]PEPPSI-type PrecatalystsN-Heterocyclic carbene (NHC) based, often highly active for challenging substrates.[11][12]
G3/G4 PrecatalystsBuchwald PrecatalystsWell-defined precatalysts incorporating biarylphosphine ligands, offering high reactivity and reproducibility.[13]
The Ligand: The Key to Success

The phosphine ligand is arguably the most critical component, influencing catalyst stability, activity, and substrate scope.[14] For the amination of anilines, particularly sterically hindered or electron-deficient derivatives, bulky and electron-rich phosphine ligands are generally required.[15][16][17] These ligands promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding substrates, and facilitate the rate-limiting reductive elimination step.[3][15]

Ligand GenerationRepresentative LigandsKey Features & Applications for Anilines
First Generation P(o-tolyl)₃Limited to secondary amines; generally not effective for primary anilines.[3]
Bidentate Ligands BINAP, DPPFExpanded scope to include primary anilines and aryl iodides/triflates.[3]
Bulky Monophosphine Ligands XPhos, SPhos, RuPhos, BrettPhosHighly effective for a broad range of anilines, including electron-rich, electron-deficient, and sterically hindered examples.[13][18] Enable coupling of challenging aryl chlorides.[15]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors that stabilize the palladium center, effective for coupling a wide variety of anilines, sometimes at room temperature.[11][19]
The Role of the Base

A non-nucleophilic, sterically hindered base is required to deprotonate the aniline without competing in the coupling reaction. The choice of base can significantly impact the reaction outcome.[20]

BaseCommon NamepKa (Conjugate Acid)Notes
NaOtBuSodium tert-butoxide~19The most common and generally effective base.[3]
LiHMDSLithium bis(trimethylsilyl)amide~26A strong, non-nucleophilic base, can be useful for less acidic anilines.
K₃PO₄Potassium Phosphate~12.3 (for HPO₄²⁻)A weaker base, sometimes preferred for substrates with base-sensitive functional groups.[20]
Cs₂CO₃Cesium Carbonate~10.3 (for HCO₃⁻)A mild base, often used in conjunction with more sensitive substrates.[20]
Solvent Considerations

Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions.

SolventBoiling Point (°C)Notes
Toluene111A common and effective solvent for a wide range of substrates.
1,4-Dioxane101Often used, but should be handled with care due to its potential to form peroxides.[21]
Tetrahydrofuran (THF)66A lower-boiling solvent, suitable for reactions at moderate temperatures.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of an aryl halide with an aniline derivative. Optimization of reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.

General Procedure for the Amination of an Aryl Bromide with an Aniline Derivative

Experimental Workflow Figure 2: General Experimental Workflow start Start reagents Combine Aryl Bromide, Aniline, Base, Pd Precatalyst, and Ligand in a reaction vessel. start->reagents inert Evacuate and backfill with an inert gas (e.g., Argon) (repeat 3x). reagents->inert solvent Add anhydrous, degassed solvent. inert->solvent heat Heat the reaction mixture to the desired temperature with stirring. solvent->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor workup Cool to room temperature. Perform aqueous workup. monitor->workup Upon completion purify Purify the crude product by column chromatography. workup->purify end End purify->end

Figure 2: General Experimental Workflow

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Aniline derivative (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%) or other suitable precatalyst

  • XPhos (0.024 mmol, 2.4 mol%) or other suitable ligand

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl bromide, aniline derivative, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[20]

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for the required reaction time (typically 4-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl aniline.

Protocol for Challenging Couplings: Amination of an Aryl Chloride with a Sterically Hindered Aniline

For more challenging substrates, such as aryl chlorides and sterically hindered anilines, the use of a more active catalyst system and potentially higher temperatures may be necessary.[15][22]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Sterically hindered aniline (e.g., 2,6-diisopropylaniline) (1.2 mmol, 1.2 equiv)

  • BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • LiHMDS (1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the aryl chloride, sterically hindered aniline, BrettPhos Pd G3 precatalyst, and LiHMDS to a dry reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal the vessel and heat to 110 °C with vigorous stirring.

  • Monitoring, Workup, and Purification: Follow steps 5-7 from the general procedure above.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Catalyst deactivation (oxygen sensitivity).[20] Insufficiently active catalyst system. Poor quality reagents or solvents.Ensure a rigorously inert atmosphere.[20] Screen different, more active ligands (e.g., bulky biarylphosphines, NHCs) and precatalysts.[20] Use freshly purified, anhydrous, and degassed solvents and reagents.
Hydrodehalogenation of Aryl Halide Competing β-hydride elimination.[1] Formation of palladium-hydride species.[20]Use bulky, electron-rich ligands to favor reductive elimination.[20] Consider a weaker base (e.g., K₃PO₄, Cs₂CO₃).[20] Lowering the reaction temperature may help.[20]
Formation of Diarylated Aniline High reactivity of the primary aniline product.Use a slight excess of the aniline starting material. Lower the reaction temperature and monitor carefully to stop the reaction upon full consumption of the aryl halide.
Reaction Stalls Catalyst inhibition by product or impurities.Increase catalyst loading. Ensure high purity of starting materials.

Conclusion

The Buchwald-Hartwig amination has fundamentally transformed the synthesis of aniline derivatives, providing a robust and versatile tool for chemists across various disciplines. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively tackle a wide range of synthetic challenges. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this powerful C-N bond-forming reaction, enabling the efficient construction of complex molecular architectures for the advancement of science and medicine.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 4, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved January 4, 2026, from [Link]

  • Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Retrieved January 4, 2026, from [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics. (2021, October 25). Retrieved January 4, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved January 4, 2026, from [Link]

  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst | The Journal of Organic Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (2025, August 7). Retrieved January 4, 2026, from [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021, September 29). Retrieved January 4, 2026, from [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines - Books. (2023, December 15).
  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2025, August 9). Retrieved January 4, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.). Retrieved January 4, 2026, from [Link]

  • Laboratory and commercial preparations of aniline other than reduction of nitroarenes [closed]. (2020, August 22). Retrieved January 4, 2026, from [Link]

  • Buchwald-Hartwig amination reaction of chlorobenzene with aniline... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

  • Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides | Request PDF - ResearchGate. (2025, August 6). Retrieved January 4, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved January 4, 2026, from [Link]

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  • Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides - ResearchGate. (2025, August 6). Retrieved January 4, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved January 4, 2026, from [Link]

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The Electrochemical Synthesis of Morpholinoaniline Derivatives: A Protocol for Controlled Potential Electrolysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Morpholinoaniline scaffolds are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents, including treatments for cancer and central nervous system disorders.[1][2][3] Traditional synthetic routes often require harsh reagents and multi-step processes. This application note details a robust and environmentally benign methodology for the synthesis of morpholinoaniline derivatives using direct electrochemical oxidation. By leveraging controlled potential electrolysis, this approach offers high selectivity, mild reaction conditions, and operational simplicity.[4][5] We provide a comprehensive overview of the mechanistic underpinnings, a detailed protocol for pre-synthesis analysis using cyclic voltammetry, a step-by-step guide to preparative-scale electrolysis, and expert insights for troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to integrate green chemistry principles into the synthesis of high-value pharmaceutical intermediates.

Introduction: The Strategic Value of Electrosynthesis

The morpholine ring is a privileged scaffold in drug discovery, prized for its ability to improve pharmacokinetic properties such as solubility and brain permeability.[1] When coupled with an aniline moiety, it creates a versatile building block for a wide array of biologically active molecules.[2][6][7] The challenge, however, lies in forging the crucial C-N bond between the aniline ring and the morpholine nitrogen efficiently and cleanly.

Electrosynthesis emerges as a powerful alternative to conventional chemical oxidation.[8] By using electricity as a traceless and precisely controllable reagent, we can circumvent the need for stoichiometric chemical oxidants, thereby reducing waste and simplifying purification.[4][9] The core principle is the direct anodic oxidation of a substituted aniline to generate a highly reactive intermediate, which is then intercepted in situ by morpholine to form the desired product. This process is typically conducted at room temperature and ambient pressure, representing a significant step towards sustainable pharmaceutical manufacturing.

Mechanistic Rationale: The Anodic C-N Coupling Pathway

The electrochemical synthesis of morpholinoanilines proceeds via an oxidative C-N coupling mechanism. The entire process is predicated on the differing oxidation potentials of the reactants, where the aniline derivative is significantly easier to oxidize than morpholine.

The proposed mechanism involves the following key steps:

  • Initial Oxidation: At a carefully controlled potential applied to the working electrode (anode), the substituted aniline undergoes a one-electron oxidation to form a radical cation.[10][11]

  • Formation of the Electrophile: This radical cation is highly reactive. Depending on the reaction medium's pH, it can rapidly undergo a second electron transfer and deprotonation to form a quinonediimine species.[12][13] This quinonediimine is a potent electrophile.

  • Nucleophilic Attack: Morpholine, present in the bulk solution, acts as a nucleophile and attacks the electrophilic quinonediimine intermediate.

  • Rearomatization: Following the nucleophilic addition, the intermediate rearomatizes to yield the stable, final morpholinoaniline product.

This sequence ensures high selectivity, as the potential is set just high enough to oxidize the aniline substrate without affecting the morpholine or the product, preventing over-oxidation or side reactions.

G Aniline Substituted Aniline RadicalCation Aniline Radical Cation Aniline->RadicalCation -1e⁻ Quinone Quinonediimine (Electrophile) RadicalCation->Quinone -1e⁻, -2H⁺ Product Morpholinoaniline Product Quinone->Product Morpholine Morpholine (Nucleophile) Morpholine->Quinone

Figure 1: Proposed electrochemical mechanism for the synthesis of morpholinoaniline derivatives.

Pre-Synthesis Investigation: Cyclic Voltammetry

Before proceeding to a large-scale synthesis, it is imperative to study the electrochemical behavior of the starting materials using Cyclic Voltammetry (CV). CV is a powerful analytical technique that provides critical information about the oxidation potentials of the reactants, allowing for the selection of an optimal potential for the preparative electrolysis.[4][5][14]

Objective of CV:

  • To determine the oxidation potential (Eₚₐ) of the substituted aniline.

  • To confirm that morpholine does not oxidize at or near the aniline's oxidation potential.

  • To ensure the resulting product is not electroactive in a way that would lead to its degradation at the applied potential.

Typical CV Protocol:

  • Prepare a dilute solution (e.g., 1-5 mM) of the substituted aniline in the same solvent and supporting electrolyte system planned for the bulk synthesis.

  • Run a cyclic voltammogram, scanning from a neutral potential towards a positive potential and back. A characteristic anodic peak will appear, corresponding to the oxidation of the aniline.[15][16]

  • Repeat the process with a solution containing only morpholine to confirm its electrochemical inactivity in the potential window of interest.

  • The potential for the preparative-scale electrolysis should be set at or slightly positive of the observed anodic peak potential (Eₚₐ) for the aniline.[17]

ParameterTypical Value / RangePurpose
Analyte Concentration 1-10 mMTo obtain a clear signal without significant bulk effects.
Scan Rate (ν) 50-200 mV/sTo observe the primary redox events clearly.[10]
Potential Window 0 V to ~+1.5 V (vs. Ag/AgCl)To encompass the oxidation potential of most aniline derivatives.[16]
Working Electrode Glassy Carbon or PlatinumProvides a wide potential window and chemical inertness.
Supporting Electrolyte 0.1 M TBAPF₆ or LiClO₄Ensures solution conductivity with minimal interference.

Table 1: Typical parameters for pre-synthesis analysis using Cyclic Voltammetry.

Detailed Protocol: Controlled Potential Electrolysis

This protocol describes the preparative-scale synthesis of a morpholinoaniline derivative using a three-electrode system in a divided electrochemical cell. A divided cell separates the anode and cathode compartments with a frit, preventing the product formed at the anode from being reduced at the cathode.[18][19]

G cluster_cell Divided Electrochemical Cell cluster_anode Anodic Compartment cluster_cathode Cathodic Compartment Potentiostat Potentiostat WE Working Electrode (WE) (e.g., RVC Foam) Potentiostat->WE Controls Potential CE Counter Electrode (CE) (e.g., Pt Coil) Potentiostat->CE Supplies Current RE Reference Electrode (RE) (e.g., Ag/AgCl) Potentiostat->RE Measures Potential Stir Magnetic Stirrer Frit Glass Frit InertGas Inert Gas (N₂/Ar) Inlet cluster_anode cluster_anode InertGas->cluster_anode

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Morpholinoethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Morpholinoethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your product yield. This resource is built on established chemical principles and field-proven insights to ensure you can confidently address challenges in your experimental work.

Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics.[1] Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and purification difficulties. The most common and direct approach involves the nucleophilic substitution of a suitable 2-(4-aminophenyl)ethyl halide or sulfonate with morpholine. This guide will focus on troubleshooting this specific synthetic route.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction shows low to no conversion of the starting materials. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a common issue that can often be traced back to several key factors. Let's break them down:

  • Insufficiently Activated Leaving Group: The rate of a nucleophilic substitution reaction is highly dependent on the quality of the leaving group on your electrophile (e.g., 2-(4-aminophenyl)ethyl-X). Halides are common leaving groups, with the reactivity order being I > Br > Cl. If you are using a chloride, consider switching to a bromide or iodide to increase the reaction rate. Alternatively, converting the corresponding alcohol (2-(4-aminophenyl)ethanol) to a tosylate or mesylate will provide an excellent leaving group.

  • Inadequate Base: A base is often necessary to neutralize the acid formed during the reaction (HX) and to deprotonate the morpholine, increasing its nucleophilicity. If you are using a weak base, it may not be sufficient to drive the reaction forward. Consider using a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Inorganic bases such as potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF or acetonitrile.

  • Suboptimal Reaction Temperature: Nucleophilic substitution reactions are often temperature-dependent. If you are running the reaction at room temperature, try increasing the temperature to 50-80 °C. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will help you determine the optimal temperature without promoting side reactions.

  • Solvent Choice: The solvent plays a crucial role in an Sₙ2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base while leaving the nucleophile (morpholine) relatively free to attack the electrophile. Protic solvents, such as alcohols, can hydrogen bond with the morpholine, reducing its nucleophilicity.

Question 2: I'm observing a significant amount of a byproduct with a similar polarity to my product, making purification difficult. What could this byproduct be and how can I minimize its formation?

Answer:

The presence of a persistent, similarly polar byproduct is a frequent challenge. The most likely culprit is the N-alkylation of the aniline nitrogen of your starting material or product.

  • Understanding the Side Reaction: The primary amine of the aniline is also nucleophilic and can compete with the morpholine to react with the electrophile. This can lead to the formation of a dimer or even polymers, which can be difficult to separate from the desired product.

  • Strategies for Minimization:

    • Protecting the Aniline: The most robust solution is to use a protecting group for the aniline nitrogen. An acetyl or a Boc group can be used to temporarily block the aniline's nucleophilicity. The protecting group can then be removed in a subsequent step after the morpholine alkylation is complete.

    • Using a Large Excess of Morpholine: By using a significant excess of morpholine (3-5 equivalents), you can statistically favor the reaction at the morpholine nitrogen over the aniline nitrogen. This is a simpler approach but may not completely eliminate the side product.

    • Controlling the Stoichiometry: Careful control of the stoichiometry of your electrophile is also crucial. Adding the electrophile slowly to the reaction mixture containing the morpholine and base can help to maintain a low concentration of the electrophile, further favoring the reaction with the more abundant nucleophile (morpholine).

Question 3: My final product is contaminated with unreacted morpholine. How can I effectively remove it?

Answer:

Residual morpholine is a common impurity due to its use in excess and its relatively high boiling point. Here are a few effective purification strategies:

  • Aqueous Workup: Morpholine has good water solubility. During the workup, washing the organic layer with water or a dilute acid solution (e.g., 1M HCl) will protonate the morpholine, forming a water-soluble salt that will be extracted into the aqueous phase. Be cautious with the acidity of the wash, as your product also contains a basic aniline group that can be protonated and extracted into the aqueous layer if the pH is too low. A mildly acidic wash (pH 4-5) is often a good starting point.

  • Column Chromatography: If an aqueous workup is insufficient, column chromatography is the next step. A silica gel column using a gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) can effectively separate your product from residual morpholine. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent tailing of your amine product on the silica gel.

  • Distillation: If your product is thermally stable, distillation under reduced pressure (vacuum distillation) can be an effective method for removing morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most direct and widely used method is the alkylation of morpholine with a 2-(4-aminophenyl)ethyl halide or sulfonate. An alternative route is the reductive amination of 4-morpholinoacetaldehyde with ammonia or a protected amine, followed by reduction of the resulting imine. However, the alkylation route is generally more straightforward to execute in a standard laboratory setting.

Q2: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique. Spot the reaction mixture alongside your starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress. For more quantitative analysis, LC-MS can be used to monitor the formation of the product and the consumption of reactants.

Q3: What are the key considerations for scaling up this synthesis?

When scaling up, several factors become more critical:

  • Heat Management: The reaction may be exothermic. Ensure your reaction vessel has adequate cooling and temperature control to prevent runaway reactions.

  • Mixing: Efficient stirring is crucial to ensure homogeneity, especially when dealing with heterogeneous mixtures (e.g., with an inorganic base).

  • Workup and Purification: Liquid-liquid extractions and column chromatography can become cumbersome at a larger scale. Consider crystallization as a more scalable purification method if your product is a solid.

Q4: How should I characterize the final product to confirm its identity and purity?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information and confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: This can be used to identify the key functional groups present in the molecule.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of your final product.

Experimental Protocols

Proposed Synthesis: Alkylation of Morpholine with 2-(4-Aminophenyl)ethyl Bromide

This protocol provides a general procedure. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Materials:

  • 2-(4-Aminophenyl)ethyl bromide

  • Morpholine

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-aminophenyl)ethyl bromide (1 equivalent).

  • Add acetonitrile or DMF as the solvent (approximately 10 mL per gram of the starting material).

  • Add morpholine (2-3 equivalents) to the mixture.

  • Add triethylamine or potassium carbonate (1.5-2 equivalents) as the base.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an inorganic base was used, filter the mixture to remove the solid.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

ParameterCondition 1Condition 2Condition 3Expected Outcome
Electrophile 2-(4-Aminophenyl)ethyl chloride2-(4-Aminophenyl)ethyl bromide2-(4-Aminophenyl)ethyl tosylateReactivity: 3 > 2 > 1
Base NoneTriethylaminePotassium CarbonateHigher yield with base
Solvent EthanolAcetonitrileDMFHigher yield with polar aprotic solvents
Temperature Room Temperature60 °C100 °COptimal yield likely at 60-80 °C

Visualizations

Reaction Mechanism

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Morpholine Morpholine SN2_TS Sₙ2 Transition State Morpholine->SN2_TS Nucleophilic Attack Electrophile 2-(4-Aminophenyl)ethyl-X (X = Br, OTs) Electrophile->SN2_TS Product This compound SN2_TS->Product Byproduct H-Morpholine⁺ X⁻ SN2_TS->Byproduct Leaving Group Departs G Start Start Low_Yield Low Yield or No Reaction Start->Low_Yield Check_LG Is Leaving Group Sufficiently Reactive? Low_Yield->Check_LG Yes Improve_LG Use Bromide, Iodide, or Tosylate Check_LG->Improve_LG No Check_Base Is Base Strong Enough? Check_LG->Check_Base Yes Success Improved Yield Improve_LG->Success Use_Stronger_Base Use TEA, DIPEA, or K₂CO₃ Check_Base->Use_Stronger_Base No Check_Temp Is Temperature Optimal? Check_Base->Check_Temp Yes Use_Stronger_Base->Success Increase_Temp Increase Temperature to 60-80 °C Check_Temp->Increase_Temp No Check_Solvent Is Solvent Aprotic? Check_Temp->Check_Solvent Yes Increase_Temp->Success Use_Aprotic_Solvent Use DMF, Acetonitrile Check_Solvent->Use_Aprotic_Solvent No Check_Solvent->Success Yes Use_Aprotic_Solvent->Success

Caption: A workflow for troubleshooting low yield in the synthesis.

References

  • National Center for Biotechnology Information. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21955025, this compound. [Link]

  • Academic Journals. Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • ResearchGate. How to remove aniline from reaction mixture. [Link]

  • ResearchGate. Utility of the alkylation process a, Derivatizations of morpholine amide product 3ka. [Link]

  • ResearchGate. Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. [Link]

  • ResearchGate. How do I remove aniline from the reaction mixture?. [Link]

  • ResearchGate. N-alkylation of morpholine with other alcohols. [Link]

  • National Center for Biotechnology Information. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Biotage. What is the best way to purify a crude reaction mixture that auto-crystallizes?. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ResearchGate. Reactions for making widely used aniline compounds break norms of synthesis. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6484711, 4-(2-Morpholinoethoxy)aniline. [Link]

  • ResearchGate. The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid.... [Link]

  • ScienceMadness Discussion Board. Morpholine derivate from secondary amine/alcohol. [Link]

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Technical Support Center: Purification of Crude 4-(2-Morpholinoethyl)aniline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 4-(2-Morpholinoethyl)aniline. As a key intermediate in pharmaceutical synthesis, its purity is paramount.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during recrystallization, ensuring the attainment of high-purity material.

I. Troubleshooting Guide: Addressing Common Recrystallization Issues

This section delves into specific problems that may arise during the recrystallization of this compound and offers scientifically grounded solutions.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Q: I'm observing the formation of a viscous liquid or oil at the bottom of my flask during cooling, rather than solid crystals. What is causing this and how can I resolve it?

A: This phenomenon, known as "oiling out," is a common challenge in the recrystallization of amines.[3] It occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[4] This is often because the temperature of the solution is still above the melting point of the compound when it becomes supersaturated.[5] For this compound, which has a relatively low melting point for an organic compound, this is a significant consideration. The presence of impurities can also depress the melting point, exacerbating the issue.[6]

Causality and Resolution Strategies:

  • High Solute Concentration: The solution may be too supersaturated, causing the compound to crash out of solution rapidly as a liquid.

    • Solution: Gently reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation, and then allow it to cool slowly.[5]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

    • Solution: Employ a slower cooling process. Allow the flask to cool to room temperature on a countertop, insulated by a few paper towels, before transferring it to an ice bath.[3]

  • Impurity Effects: Impurities can interfere with crystal lattice formation and lower the melting point of the mixture.[6]

    • Solution: If the solution is colored, consider a hot filtration step with activated charcoal to remove colored impurities.[7] It is important to use a minimal amount of charcoal and pre-heat the filtration apparatus to prevent premature crystallization.

Issue 2: Poor or No Crystal Formation Upon Cooling

Q: My solution has cooled to room temperature, and even after placing it in an ice bath, I'm seeing very few or no crystals. What's going on?

A: This is a frequent issue that typically points to one of two main causes: either the solution is not sufficiently saturated, or it is in a supersaturated state that requires induction to initiate crystallization.[8]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]

    • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.[9]

  • Increase Concentration:

    • If induction methods fail, it is likely that too much solvent was used.[8]

    • Solution: Gently heat the solution to evaporate a portion of the solvent. A general guideline is to reduce the volume by 10-20% and then attempt the cooling process again. Be cautious not to evaporate too much solvent, which could lead to oiling out.[10]

Issue 3: Low Recovery of Purified Product

Q: After filtration, my yield of purified this compound is significantly lower than expected. What are the potential causes?

A: Low recovery can be attributed to several factors, ranging from using an excessive amount of solvent to premature crystallization during filtration.[5]

Potential Causes and Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[5]

    • Mitigation: To check for this, you can take a small sample of the filtrate and evaporate it to see if a significant amount of solid remains. If so, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again for a second crop of crystals.

  • Premature Crystallization: The compound may have started to crystallize during the hot filtration step to remove insoluble impurities.

    • Prevention: Ensure your filtration apparatus (funnel and filter paper) is pre-heated. This can be done by passing some hot solvent through it just before filtering your solution. Using a slight excess of hot solvent can also help, but this must be balanced against the risk of reducing the overall yield.[10]

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss.

    • Best Practice: Wash the crystals with a small amount of ice-cold recrystallization solvent. The low temperature will minimize the solubility of your product while still washing away impurities adhering to the crystal surface.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of recrystallizing this compound.

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[11] Given its aromatic amine structure with a morpholino group, a solvent of intermediate polarity is often a good starting point.[3] A mixed solvent system, such as ethyl acetate/hexanes or methanol/water, can be very effective.[12] For a related compound, 4-morpholinoaniline, a mixture of ethyl acetate and hexane has been successfully used.[13] It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific crude material.

Q2: How do I perform a solvent screen?

A2: Place a small amount of your crude material (20-30 mg) into several test tubes. To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature. Then, heat the tubes that did not show dissolution. A suitable solvent will dissolve the compound when hot. Finally, cool the tubes that showed good solubility at high temperatures. The best solvent will be the one that yields a good quantity of crystals upon cooling.

Q3: What analytical techniques should I use to assess the purity of my recrystallized this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting trace impurities.[14] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for aromatic amines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the compound and can also be used for quantitative purity analysis (qNMR) by integrating the signals of the compound against a known internal standard.[15][16]

  • Gas Chromatography (GC): Given the boiling point of related compounds, GC can be a viable method, often coupled with a mass spectrometer (GC-MS) for impurity identification.[13]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden the range.[11]

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₂H₁₈N₂O[17]
Molecular Weight206.29 g/mol [2]
AppearanceLight yellow to yellow crystalline powder[1]
Melting Point69 - 73 °C (for a related ethoxy compound)[1]

Note: There are two closely related compounds often referred to with similar names. The properties listed are for the most commonly referenced structures in chemical databases.[1][2][17][18] It is crucial to confirm the exact structure you are working with.

Recrystallization Workflow Diagram

Recrystallization_Workflow General Recrystallization Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound add_solvent Add minimum amount of hot solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Filter to remove insoluble impurities dissolve->hot_filtration cool_slowly Slow cooling to room temperature hot_filtration->cool_slowly ice_bath Cool in an ice bath cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry the purified crystals wash->dry end_product Pure this compound dry->end_product

Caption: A generalized workflow for the recrystallization process.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? Retrieved from [Link]

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  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Morpholinoethoxy)aniline. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). Synthesis and characterization of impurities. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (2015, August 6). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

  • ResearchGate. (2006, October). 4-Morpholinoaniline. Retrieved from [Link]

  • PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

  • National Institutes of Health. (2022, March 5). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Retrieved from [Link]

  • PubMed. (2022, March 5). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. Retrieved from [Link]

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Technical Support Center: Column Chromatography Conditions for Purifying Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for the purification of aniline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the chromatographic purification of these essential compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to overcome common and complex purification hurdles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when setting up a column chromatography protocol for aniline derivatives.

Q1: What is the best stationary phase to start with for purifying an aniline derivative?

A1: For most aniline derivatives, silica gel is the recommended starting stationary phase due to its versatility and the vast amount of historical data available.[1][2][3] Aniline and its derivatives are polar compounds, making them well-suited for normal-phase chromatography on polar silica gel.[2] However, if your aniline derivative is particularly basic or sensitive to the acidic nature of silica, consider using neutral alumina or a deactivated (end-capped) silica gel .[4][5] For highly non-polar derivatives or when normal-phase fails, reversed-phase C18 silica is a powerful alternative.[6][7]

Q2: How do I select the initial mobile phase (eluent)?

A2: The best practice is to first perform Thin Layer Chromatography (TLC) to screen various solvent systems.[2][8] A good starting point for normal-phase chromatography on silica is a mixture of a non-polar solvent like Hexane and a more polar solvent like Ethyl Acetate . The ideal solvent system for your column will give your target compound an Rf value between 0.25 and 0.35 on the TLC plate.[2] This Rf range ensures that the compound interacts sufficiently with the stationary phase for good separation without requiring excessively large volumes of solvent.[2]

Q3: My aniline derivative is "tailing" (streaking) on the TLC plate and the column. What causes this and how can I fix it?

A3: Peak tailing is the most common problem when purifying amines like anilines on silica gel.[9][10] It is caused by strong interactions between the basic lone pair of electrons on the aniline's nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel.[10][11][12]

The most effective solution is to add a small amount of a basic modifier to your mobile phase.

  • Triethylamine (TEA): Add 0.5-1% TEA to your eluent. The TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively masking them from your aniline derivative.[4][12][13] This allows your compound to travel through the column more symmetrically.

  • Ammonia: A solution of methanol with a small percentage of ammonium hydroxide can also be effective, especially for very polar compounds.[5]

Q4: Can I use reversed-phase chromatography for my aniline derivative?

A4: Absolutely. Reversed-phase chromatography is an excellent technique, particularly for analytical separations (HPLC) but also applicable to preparative purification.[6][7] In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (like methanol/water or acetonitrile/water).[6][7] Less polar aniline derivatives will be retained longer. This method is often used when normal-phase chromatography fails to provide adequate separation.[7]

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during your purification process.

Issue 1: Poor Separation Between My Desired Aniline and an Impurity

You've run a column, but the collected fractions contain a mixture of your target compound and a closely eluting impurity.

Root Cause Analysis:

Poor resolution can stem from several factors: incorrect mobile phase polarity, improper column packing, or overloading the column. The goal is to maximize the differential partitioning of your compounds between the stationary and mobile phases.

Solutions Workflow:

G cluster_start Start Poor Separation (Co-elution of impurity) Opt_Solvent Opt_Solvent Start->Opt_Solvent First Step Try_Gradient Try_Gradient Opt_Solvent->Try_Gradient If still poor Solvent_Detail Solvent_Detail Opt_Solvent->Solvent_Detail Check_Loading Check_Loading Try_Gradient->Check_Loading If gradient fails Gradient_Detail Gradient_Detail Try_Gradient->Gradient_Detail Repack Repack Check_Loading->Repack Loading_Detail Loading_Detail Check_Loading->Loading_Detail Change_Stationary Change_Stationary Repack->Change_Stationary Last Resort Packing_Detail Packing_Detail Repack->Packing_Detail Stationary_Detail Stationary_Detail Change_Stationary->Stationary_Detail

  • Optimize Mobile Phase Polarity: If your compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate system). This will increase the interaction with the silica and improve separation. Conversely, if they are stuck at the baseline, slightly increase the polarity.[8]

  • Implement Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low polarity mobile phase and gradually increase the polarity over the course of the separation.[14][15] This technique is highly effective for separating compounds with a wide range of polarities. A shallow gradient often provides the best resolution.

  • Check Sample Loading: The sample should be applied to the column in the smallest possible volume of solvent to create a narrow starting band.[1][16] Overloading the column with too much crude material is a common cause of poor separation.[17]

Issue 2: Low or No Recovery of the Compound

You've run the entire column, but you cannot find your target aniline derivative in any of the fractions.

Root Cause Analysis:

This frustrating issue typically points to two possibilities: the compound is irreversibly adsorbed onto the stationary phase, or it has decomposed. Aniline derivatives can be sensitive to the acidic nature of silica gel.[5]

Solutions:
  • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot or significant streaking that wasn't there initially, your compound is likely decomposing on the silica.[5]

  • Deactivate the Silica: If instability is confirmed, you must neutralize the stationary phase.

    • Add Triethylamine (TEA): As mentioned for tailing, adding 0.5-1% TEA to the eluent will neutralize the acidic sites and prevent decomposition of acid-sensitive anilines.[4]

    • Pre-treat the Silica: You can prepare a slurry of the silica gel in the mobile phase containing TEA, and then pack the column with this mixture. This ensures the entire stationary phase is neutralized before the sample is loaded.

  • Switch Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase like neutral alumina or Florisil.[5] These are less acidic and may be more suitable for sensitive compounds.

Issue 3: The Compound Elutes Too Quickly (in the Solvent Front)

Your target compound comes off the column in the very first fractions with no separation from other non-polar impurities.

Root Cause Analysis:

This indicates that the mobile phase is too polar. Your compound has a very low affinity for the stationary phase under these conditions and is simply being washed through with the solvent.

Solutions:
  • Drastically Reduce Mobile Phase Polarity: You need to find a solvent system where your compound has an Rf of ~0.3.[2] This will likely involve using a much higher percentage of the non-polar solvent (e.g., switching from 1:1 Hexane:EtOAc to 9:1 or even pure Hexane, if necessary).

  • Consider Reversed-Phase: If your aniline derivative is extremely non-polar, it may be better suited for reversed-phase chromatography. In this system, it will be more strongly retained, allowing more polar impurities to elute first.

Data & Protocols

Table 1: Common Solvent Systems & Modifiers for Aniline Derivatives (Normal Phase)
Compound TypeTypical Mobile Phase (Silica Gel)Modifier (if tailing occurs)Target Rf on TLC
Simple Aniline Hexane / Ethyl Acetate (e.g., 4:1)0.5 - 1% Triethylamine0.2 - 0.4
Nitroaniline Dichloromethane / Hexane (e.g., 1:1)Not usually required0.3 - 0.5
Acetanilide Hexane / Ethyl Acetate (e.g., 1:1)Not usually required~0.2[13]
Highly Polar Aniline Dichloromethane / Methanol (e.g., 95:5)1% Triethylamine or NH4OH in MeOH0.2 - 0.3

Note: Rf values are highly dependent on the specific derivative, exact solvent ratio, temperature, and plate type. This table is for guidance only.

Protocol 1: General Flash Column Chromatography of an Aniline Derivative

This protocol provides a step-by-step methodology for a standard purification.

  • Mobile Phase Selection: Use TLC to determine the optimal solvent system. The ideal system gives the target compound an Rf of 0.2-0.4 and good separation from impurities.[2] If tailing is observed, add 0.5-1% triethylamine to the chosen solvent system.[13]

  • Column Packing (Wet Slurry Method):

    • Place a cotton or glass wool plug at the bottom of the column and add a thin layer of sand.[18]

    • In a beaker, mix the required amount of silica gel with the initial mobile phase to form a consistent slurry.[1][18]

    • Pour the slurry into the column. Use additional solvent to rinse all silica into the column.

    • Tap the column gently to pack the silica bed evenly and remove any air bubbles.

    • Open the stopcock to drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

  • Sample Loading (Wet Loading):

    • Dissolve the crude aniline derivative in the minimum possible volume of the mobile phase or a slightly more polar solvent.[1][19]

    • Using a pipette, carefully add the sample solution to the top of the silica bed, trying not to disturb the surface.[19]

    • Open the stopcock and allow the sample to absorb onto the silica until the solvent level is again just at the top of the bed.

    • Carefully add a thin protective layer of sand on top of the sample band.[19]

  • Elution:

    • Carefully fill the top of the column with the mobile phase.

    • Apply pressure (if using flash chromatography) and begin collecting fractions.

    • Monitor the elution process by collecting small, regular fractions and analyzing them by TLC.

  • Analysis:

    • Spot each fraction on a TLC plate to determine which ones contain your purified compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

G cluster_prep Preparation cluster_column Column Setup & Run cluster_analysis Analysis TLC {TLC Analysis | Select Solvent System (Rf 0.2-0.4) Add 1% TEA if tailing } Slurry {Prepare Slurry | Mix Silica with Eluent } TLC->Slurry Determines Eluent Pack {Pack Column | Pour Slurry Settle Bed (No Bubbles) Drain to top of silica } Slurry->Pack Load {Load Sample | Dissolve in min. solvent Apply to silica Add sand layer } Pack->Load Elute {Elute | Add mobile phase Apply pressure Collect fractions } Load->Elute Analyze {Analyze Fractions | Spot fractions on TLC } Elute->Analyze Combine {Combine & Evaporate | Combine pure fractions Rotovap solvent } Analyze->Combine Result Pure Aniline Derivative Combine->Result

References
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Technical Support Center: Troubleshooting Low Conversion in Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, critical for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.[1] However, achieving complete conversion can be challenging. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues of low conversion encountered during nitro group reduction experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My nitro group reduction is sluggish or has stalled, resulting in low conversion. What are the primary factors I should investigate?

Low conversion is a frequent hurdle in nitro group reductions. A systematic approach to troubleshooting is essential for identifying the root cause. The problem often lies within one of three areas: the catalyst and reagents, the reaction conditions, or the substrate itself.

Below is a workflow to systematically diagnose the cause of incomplete nitro group reduction.

G cluster_0 Initial Observation: Low Conversion cluster_1 Step 1: Catalyst & Reagent Integrity Check cluster_2 Step 2: Reaction Condition Optimization cluster_3 Step 3: Substrate & Solvent Considerations start Low or No Conversion catalyst_check 1. Catalyst/Reagent Activity start->catalyst_check catalyst_fresh Use Fresh Catalyst/Reagent catalyst_check->catalyst_fresh Is it old or improperly stored? increase_loading Increase Catalyst Loading catalyst_check->increase_loading Is loading sufficient? conditions_check 2. Reaction Conditions catalyst_check->conditions_check temp Adjust Temperature conditions_check->temp Is temperature optimal? pressure Increase H₂ Pressure (for hydrogenation) conditions_check->pressure Is pressure adequate? agitation Ensure Vigorous Stirring conditions_check->agitation Is mixing efficient? substrate_check 3. Substrate/Solvent Issues conditions_check->substrate_check solubility Improve Solubility (change solvent/co-solvent) substrate_check->solubility Is the substrate fully dissolved? purity Purify Starting Material substrate_check->purity Are there impurities?

Caption: A systematic workflow for troubleshooting low conversion in nitro group reductions.

Q2: How do I assess and address issues with my catalyst or reducing agent?

The activity of your catalyst or the potency of your reducing agent is paramount for a successful reaction.[2]

For Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel):

  • Catalyst Deactivation: Catalysts can lose activity due to improper storage, handling, or age.[3] Pyrophoric catalysts like Raney Nickel require careful handling under an inert atmosphere.[3] It is often best to use a fresh batch of catalyst to rule out deactivation.[3]

  • Catalyst Poisoning: The active sites of the catalyst can be blocked by various substances. Common poisons for noble metal catalysts include sulfur compounds, nitrogen-containing heterocycles (if not the substrate), and heavy metal ions.[3][4] Ensure all glassware is meticulously cleaned and use high-purity solvents and reagents.[3] If poisoning is suspected, the catalyst may need to be replaced.[3]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. For Pd/C, a typical loading is 5-10 mol% of the substrate.[3] If the reaction is slow, consider increasing the catalyst loading.

For Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl):

  • Metal Purity and Surface Area: The purity and surface area of the metal are critical.[2] Using finely powdered metal can increase the reaction rate. Activation of the metal may also be necessary.

  • Reagent Stoichiometry: For metal-based reductions, an excess of the reducing agent is often required to drive the reaction to completion.[5]

  • Reagent Decomposition: Some reducing agents, like sodium dithionite, can decompose upon storage.[2] Always use fresh, high-quality reagents.[2]

Q3: My catalyst and reagents are fine. Could the reaction conditions be the problem?

Optimizing reaction conditions is crucial for achieving high conversion.

  • Temperature: Many nitro reductions proceed at room temperature.[2] However, some substrates require heating to achieve a reasonable reaction rate.[2] Conversely, some reactions are highly exothermic, and excessive heat can lead to the formation of side products.[2] Careful temperature control is essential.

  • Hydrogen Pressure (for Catalytic Hydrogenation): For some substrates, atmospheric pressure from a hydrogen balloon may be insufficient. More challenging reductions may necessitate higher pressures, for example, by using a Parr hydrogenator.[2][3]

  • Agitation: In heterogeneous reactions, such as catalytic hydrogenation, inefficient stirring can lead to poor mixing of the solid catalyst, liquid substrate/solvent, and gaseous hydrogen, thereby limiting the reaction rate.[3] Vigorous stirring is necessary to maximize contact between the reactants.[3]

  • Solvent Selection: Poor solubility of the nitro compound in the reaction solvent can severely limit the reaction rate.[2] The starting material must be completely dissolved. For hydrophobic compounds, consider solvents like THF or co-solvent systems such as ethanol/water.[2] Protic co-solvents can often be beneficial in hydrogenation reactions.[2]

Q4: I am observing the formation of side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the desired amine?

The reduction of a nitro group is a stepwise process, and the formation of intermediates is common.[1] These intermediates can sometimes be difficult to reduce further, leading to a stalled reaction and a mixture of products.

G A Ar-NO₂ (Nitroarene) B Ar-NO (Nitrosoarene) A->B +2e⁻, +2H⁺ C Ar-NHOH (Hydroxylamine) B->C +2e⁻, +2H⁺ E Ar-N=N(O)-Ar (Azoxy Compound) B->E + Ar-NHOH, -H₂O D Ar-NH₂ (Amine) C->D +2e⁻, +2H⁺ F Ar-N=N-Ar (Azo Compound) E->F +2e⁻, +2H⁺ F->D +4e⁻, +4H⁺

Caption: The stepwise reduction of a nitro group, highlighting key intermediates and potential side products.

To favor the formation of the final amine product:

  • Ensure Sufficient Reducing Agent: Use a sufficient excess of the reducing agent to ensure the complete reduction of any intermediates that may form.[5]

  • Optimize Reaction Time and Temperature: Prolonged reaction times or excessive heat can sometimes promote the formation of condensation products like azoxy and azo compounds.[5] Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time.

  • Choice of Reducing Agent: The choice of reducing agent can significantly influence the product distribution. A comparison of common reducing agents is provided in the table below.

Data Presentation: Comparison of Common Reducing Agents

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂/Pd/C H₂ (1 atm or higher), MeOH or EtOH, rtHigh yield, clean reaction, catalyst is recyclable.[2]Can reduce other functional groups, potential for dehalogenation, requires specialized equipment for high pressure.[2]
H₂/Raney Nickel H₂ (1 atm or higher), EtOH, rtEffective for substrates where dehalogenation is a concern.[6]Pyrophoric, requires careful handling.[3]
Fe/HCl or Fe/NH₄Cl Fe powder, HCl or NH₄Cl, EtOH/H₂O, reflux[6][7]Inexpensive, robust, and often chemoselective.[6][7]Generates significant iron sludge waste, requiring tedious workup.[8]
SnCl₂·2H₂O EtOH or EtOAc, reflux[2]Mild, highly chemoselective, and tolerates many functional groups.[5][9]Can be problematic to remove tin salts during workup.[10][11]
Sodium Dithionite (Na₂S₂O₄) H₂O/MeOH or THF, rt or gentle heatMild conditions, useful for sensitive substrates.Can decompose on storage, may require a large excess.[2]
Zinc/Acetic Acid Zn dust, AcOH, rt or gentle heatMild and effective for many substrates.[6]Can sometimes lead to the formation of N-acetylated byproducts.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
  • Setup: In a flask suitable for hydrogenation, dissolve the nitro compound (1.0 eq) in an appropriate solvent (e.g., ethanol, ethyl acetate, THF).[3]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the solution.[1][3]

  • Hydrogenation: Seal the flask, then evacuate and backfill with hydrogen gas (using a balloon or a Parr hydrogenator). Repeat this cycle three times.[3] Stir the reaction vigorously under a hydrogen atmosphere.[1][3]

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or by monitoring hydrogen uptake.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry completely.[3] Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified if necessary.[1]

Protocol 2: General Procedure for Reduction using SnCl₂·2H₂O
  • Setup: To a solution of the nitro compound (1.0 eq) in ethanol, add SnCl₂·2H₂O (typically 3-5 eq).[2]

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.[2]

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[2]

  • Neutralization: Add ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic (pH > 8).

  • Filtration and Extraction: Filter the resulting suspension through Celite to remove tin salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine.

References

  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • ACS Electrochemistry. (n.d.). Nitro Substrates in Reductive Electrosynthesis: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Conditions optimization for the reduction of nitroarenesa. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Materials Advances (RSC Publishing). (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Retrieved from [Link]

  • JoVE. (2023). meta-Directing Deactivators: –NO2, –CN, –CHO, –CO2R, –COR, –CO2H. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope for the reduction of nitro group in nitroarenesa. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Retrieved from [Link]

  • Pearson Study Prep. (2015). Reduction of Nitro Groups. YouTube. Retrieved from [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

  • Grokipedia. (n.d.). Béchamp reduction. Retrieved from [Link]

  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Retrieved from [Link]

  • Scribd. (n.d.). Chemists' Guide to Béchamp Reduction. Retrieved from [Link]

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Preventing oxidation and discoloration of aniline compounds

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide for Preventing and Troubleshooting Oxidation & Discoloration

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address the common challenges of oxidation and discoloration in aniline and its derivatives. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying scientific principles to empower your experimental success.

Understanding the Core Problem: The Chemistry of Aniline Discoloration

Aniline and its derivatives are foundational reagents in organic synthesis. However, their utility is often challenged by a high susceptibility to oxidation. The core issue lies in the electron-rich nature of the aromatic ring, due to the electron-donating amino group (-NH₂). This makes the compound prone to losing electrons, i.e., oxidation, especially when exposed to atmospheric oxygen, light, heat, or metal ions.[1][2]

Freshly purified aniline is a colorless or pale yellow, oily liquid.[3] Upon exposure to air and light, it undergoes oxidation and resinification, leading to the formation of intensely colored impurities that can range from yellow to red-brown and even black.[3][4][5] The primary culprits behind this discoloration are a complex mixture of oxidation products, including:

  • Nitrobenzene

  • Azoxybenzene

  • Azobenzene[2][6]

  • Phenazine-based compounds

  • Polymeric aniline species (polyaniline)[1][3]

These impurities not only affect the appearance of the final product but can also interfere with subsequent reaction pathways and complicate purification.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Scenario Underlying Cause(s) Immediate Corrective Actions & Long-Term Prevention
"My aniline reagent, which was initially colorless, has turned dark brown in the bottle." Prolonged or Improper Storage: Exposure to air (oxygen) and light over time is the most common cause of discoloration during storage.[2][4][7]Immediate Action: Purify the aniline before use. The most effective method is distillation, often over zinc dust, under reduced pressure to prevent thermal decomposition.[2][8] Steam distillation is another viable option as aniline is steam-volatile and insoluble in water.[9][10][11] Long-Term Prevention: Store aniline in amber glass bottles to protect it from light.[12][13] Displace the headspace with an inert gas like nitrogen or argon before sealing.[2][14] Store in a cool, dark, and well-ventilated area away from oxidizing agents.[12][15][16]
"My reaction mixture turned dark green/black immediately after adding my aniline derivative." Air Oxidation & Catalysis: The reaction conditions themselves can accelerate oxidation. This is particularly common in the presence of certain metal salts (e.g., Cu(II), Fe(III)) which can act as catalysts for oxidation.[1] Acidic conditions can also increase the rate of oxidation.[1][17]Immediate Action: If possible, halt the reaction by cooling it down. Assess if the product can be salvaged through purification methods like treatment with activated carbon during workup to adsorb colored impurities.[17] Long-Term Prevention: 1. Inert Atmosphere: Always run reactions involving anilines under an inert atmosphere (nitrogen or argon).[1][2][17] 2. Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas for at least 15 minutes to remove dissolved oxygen.[2] 3. pH Control: If the reaction allows, buffer the solution to maintain a pH that minimizes the oxidation rate.[1] 4. Reagent Addition: Add the aniline slowly to the reaction mixture, potentially at a reduced temperature, to control any exothermic processes and minimize oxidation.[1]
"I'm getting a complex mixture of products, and I suspect some are from aniline oxidation." Competing Oxidation Pathways: The desired reaction is competing with the oxidation of the aniline. The aniline itself or the desired product can be susceptible to oxidation under the reaction conditions.Immediate Action: Analyze the crude product mixture (e.g., by LC-MS or GC-MS) to identify the byproducts. This can confirm if they are known aniline oxidation products. Long-Term Prevention: 1. Use of Antioxidants: Add a small amount of a reducing agent or antioxidant, such as zinc dust or sodium borohydride, to the reaction mixture. These act as sacrificial agents, oxidizing before the aniline.[2][18] 2. Protecting Groups: Temporarily protect the amino group. Acetylation to form an acetanilide is a common and effective strategy. The acetamido group is less activating than the amino group, making the molecule less prone to oxidation.[1][17] The protecting group can be removed in a subsequent step.
"My purified product, an aniline derivative, discolors upon standing." Product Instability: The purified product itself is unstable and susceptible to air/light oxidation, similar to the starting material.Immediate Action: Re-purify the material if necessary. Long-Term Prevention: Store the final compound under the same stringent conditions as the starting aniline: in the dark, under an inert atmosphere, and in a cool location.[15][16] If the compound is a solid, storing it in a desiccator under vacuum or inert gas can be effective.

Frequently Asked Questions (FAQs)

Q1: Why is aniline so much more susceptible to oxidation than, for example, aliphatic amines?

A1: The high susceptibility of aniline to oxidation is due to the resonance stabilization of the radical cation formed upon the initial one-electron oxidation. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic pi-system, making the molecule "electron-rich" and easier to oxidize compared to aliphatic amines where such resonance stabilization is absent.[3]

Q2: I've heard that converting aniline to its hydrochloride salt increases its stability. Is this true and why?

A2: Yes, this is correct. Aniline hydrochloride (C₆H₅NH₃⁺Cl⁻) is the salt formed by reacting aniline with hydrochloric acid.[19][20] In this salt form, the lone pair of electrons on the nitrogen atom is protonated, forming an anilinium ion.[19][21] This protonation effectively withdraws the electron-donating character of the amino group, making the aromatic ring less electron-rich and therefore significantly less susceptible to oxidation. Aniline hydrochloride is a white to grayish crystalline solid that is more stable to storage in air than aniline itself.[19][22]

Q3: Can I use aniline that has a slight yellow tint for my reaction?

A3: It depends on the sensitivity of your reaction. For many applications, a very slight pale yellow color may not significantly impact the outcome, as the colored impurities are present in small amounts.[8][23] However, for high-purity applications, such as in pharmaceutical synthesis or when preparing polymers where trace impurities can affect properties, it is always best practice to use freshly distilled, colorless aniline.[23] If in doubt, distilling the aniline is the safest course of action.

Q4: What is the role of zinc dust in the distillation of aniline?

A4: Zinc dust acts as a reducing agent.[2] During distillation, the elevated temperatures can accelerate oxidation. Adding zinc dust to the distillation flask helps to reduce any colored, oxidized impurities back to aniline and prevents further oxidation from occurring during the heating process, resulting in a purer, colorless distillate.[2]

Q5: Besides oxygen, what other common lab reagents can oxidize aniline?

A5: Many common oxidizing agents will react with aniline. These include strong acids like nitric acid, peroxides, permanganates, dichromates, and even halogens like bromine water.[3][5][13] The products of these reactions can vary widely depending on the specific oxidant and reaction conditions, ranging from quinones and nitrobenzene to polymeric materials like aniline black.[3][5]

Key Experimental Protocols

Protocol 1: Purification of Aniline by Distillation over Zinc Dust

This protocol describes the standard procedure for purifying discolored aniline for use in sensitive reactions.

Objective: To remove colored, oxidized impurities from commercially available aniline.

Materials:

  • Discolored aniline

  • Zinc dust (fine powder)

  • Round-bottom flask

  • Distillation head with condenser and receiving flask

  • Heating mantle

  • Vacuum source and gauge

  • Boiling chips or magnetic stirrer

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: To a round-bottom flask, add the discolored aniline, a small quantity of zinc dust (approx. 1-2% by weight), and boiling chips.

  • Inerting the System: Flush the entire apparatus with an inert gas (nitrogen or argon) for several minutes to displace any air.

  • Distillation:

    • Begin heating the flask gently using a heating mantle.

    • Apply a vacuum to the system, carefully reducing the pressure. Aniline boils at 184 °C at atmospheric pressure, but distillation under reduced pressure is recommended to prevent thermal degradation.

    • Collect the fraction that distills at the correct boiling point for the given pressure. The main fraction should be colorless.

  • Storage: Collect the purified aniline in a clean, dry amber glass bottle. Flush the headspace with inert gas before sealing tightly. Store in a cool, dark place.[15][16]

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere

This protocol outlines the fundamental steps for preventing air oxidation during a chemical reaction.

Objective: To exclude atmospheric oxygen from the reaction vessel.

Materials:

  • Reaction flask with at least two necks

  • Condenser (if refluxing)

  • Septa

  • Needles and tubing

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Degassed solvents

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove moisture.

  • Assembly: Assemble the reaction apparatus (e.g., flask and condenser). Seal all openings with rubber septa.

  • Inert Gas Inlet/Outlet: Insert a needle connected to the inert gas line through a septum as an inlet. Insert a second needle through another septum as an outlet, which can be directed to a bubbler to monitor gas flow.

  • Purging the System: Allow the inert gas to flow through the reaction vessel for at least 10-15 minutes to displace all the air. A steady stream of bubbles should be visible in the bubbler.

  • Adding Reagents:

    • Liquids: Add degassed solvents and liquid reagents via syringe through a septum.

    • Solids: If adding a solid, you can do so under a positive pressure of inert gas. Briefly remove a septum, add the solid quickly via a powder funnel, and immediately reseal the flask.

  • Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the entire reaction period. This is indicated by a slow, steady bubbling rate (e.g., 1 bubble per second) in the outlet bubbler.

Visualizing the Problem and Solution

Aniline Oxidation Pathway

The following diagram illustrates a simplified pathway of aniline oxidation, leading to discoloration.

Aniline_Oxidation Aniline Aniline (C₆H₅NH₂) Colorless Radical Anilinium Radical Cation Aniline->Radical [O] (Air, Light, Metal Ions) Products Complex Mixture of Colored Products (Azobenzene, Polyanilines, etc.) Yellow/Brown/Black Radical->Products Further Oxidation & Polymerization Troubleshooting_Workflow Start Problem: Aniline Discoloration CheckPoint When does discoloration occur? Start->CheckPoint Storage During Storage CheckPoint->Storage Storage Reaction During Reaction CheckPoint->Reaction Reaction Sol_Storage Solution: 1. Purify via Distillation (optional Zn dust) 2. Store under Inert Gas 3. Protect from Light Storage->Sol_Storage Sol_Reaction Solution: 1. Use Inert Atmosphere 2. Use Degassed Solvents 3. Consider Antioxidants 4. Use Protecting Group Reaction->Sol_Reaction

Sources

Technical Support Center: Optimizing Temperature for Aniline Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aniline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing temperature for successful aniline synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and fostering self-validating systems in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the critical role of temperature in the primary methods of aniline synthesis.

Q1: What are the most common industrial methods for aniline synthesis and how does temperature influence them?

A1: The three primary industrial routes for aniline synthesis are the reduction of nitrobenzene, the ammonolysis of phenol, and the direct amination of benzene. Temperature is a critical parameter in each method, directly impacting reaction rate, selectivity, and catalyst stability.

  • Reduction of Nitrobenzene: This is the most prevalent method.[1] It involves the catalytic hydrogenation of nitrobenzene. The reaction is highly exothermic, meaning it releases a significant amount of heat.[2][3][4] Proper temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts through over-hydrogenation.

  • Ammonolysis of Phenol: This process involves reacting phenol with ammonia at elevated temperatures and pressures over a solid catalyst.[1][5][6] The temperature must be high enough to drive the reaction forward but not so high as to cause catalyst degradation or unwanted side reactions.[7][8]

  • Direct Amination of Benzene: While attractive for its atom economy, this method is less common industrially.[9][10] It involves reacting benzene with an aminating agent, often in the presence of a catalyst. Temperature control is key to achieving acceptable yields and selectivity.[11][12]

Q2: Why is precise temperature control so critical in the reduction of nitrobenzene to aniline?

A2: The hydrogenation of nitrobenzene is a multi-step process with several possible intermediates and side products. Temperature directly influences the rate of each reaction step.

  • Incomplete Reduction: If the temperature is too low, the reaction may be slow or incomplete, leading to the presence of intermediates like nitrosobenzene and azoxybenzene in the final product.

  • Over-hydrogenation: Conversely, excessively high temperatures can lead to the hydrogenation of the aniline aromatic ring, forming byproducts such as cyclohexylamine and dicyclohexylamine.[4] This reduces the yield of the desired aniline product.

  • Catalyst Deactivation: High temperatures can accelerate catalyst deactivation through processes like sintering (the agglomeration of catalyst particles) or coking (the deposition of carbonaceous material on the catalyst surface).[13]

  • Safety: The reaction is highly exothermic. Without adequate cooling, the temperature can rise uncontrollably, creating a significant safety hazard.[2]

Q3: What are the typical temperature ranges for the ammonolysis of phenol?

A3: The ammonolysis of phenol to aniline is typically carried out in the vapor phase at temperatures ranging from 300°C to 500°C.[8] A more preferred range for commercial production to balance reaction rate and selectivity is between 300°C and 420°C.[7] Temperatures below 300°C result in a reaction that is too slow for practical purposes, while temperatures exceeding 420°C can decrease selectivity towards aniline and may require extremely high pressures to maintain the aniline in the liquid phase.[7]

Q4: How does temperature affect the direct amination of benzene?

A4: In direct amination methods, such as reacting benzene with hydroxylamine, temperature influences both the formation of the active catalytic species and the rate of the C-N bond formation. For instance, in a system using a vanadate catalyst, heating is required to form a clear, active solution before the introduction of benzene.[9] The subsequent refluxing temperature is maintained to drive the reaction to completion.[9] In catalytic distillation processes for direct amination, the column temperature is a key parameter affecting the yield of aniline, as it influences the simultaneous reaction and separation of the product.[11]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during aniline synthesis, with a focus on temperature-related problems.

Issue 1: Low Yield of Aniline in Nitrobenzene Reduction

Q: My aniline yield is significantly lower than expected when reducing nitrobenzene. What are the likely temperature-related causes and how can I fix them?

A: Low yield in this reaction is often tied to improper temperature control. Here’s a systematic approach to troubleshooting:

1. Possibility of Incomplete Reaction:

  • Causality: The reaction temperature may be too low, resulting in a slow reaction rate and incomplete conversion of nitrobenzene.

  • Troubleshooting Protocol:

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the nitrobenzene starting material.

    • Gradual Temperature Increase: If the reaction is sluggish, cautiously increase the temperature in small increments (e.g., 5-10°C).

    • Optimize Residence Time: In a continuous flow system, a low temperature may require a longer residence time. Consider decreasing the flow rate to allow for complete conversion.[14]

2. Possibility of Over-hydrogenation:

  • Causality: Excessively high temperatures can promote the saturation of the aromatic ring, converting your desired aniline into cyclohexylamine and other saturated byproducts.

  • Troubleshooting Protocol:

    • Analyze Byproducts: Use GC-MS or other analytical techniques to identify the presence of over-hydrogenated products.

    • Reduce Reaction Temperature: If over-hydrogenation is confirmed, lower the reaction temperature. Studies have shown that aniline selectivity is highly sensitive to temperature, with lower temperatures favoring higher selectivity.[3][4]

    • Catalyst Selection: Consider using a catalyst with lower activity or a lower metal loading, which can be less prone to over-hydrogenation at a given temperature.

Data on Temperature Effects in Nitrobenzene Hydrogenation

Temperature (°C)Aniline Yield (%)Notes
4085In a continuous-flow system with a Pd@SBA-15 catalyst, yield increases with temperature.[14]
5096[14]
6099Optimal temperature for this specific system, achieving near-quantitative yield.[14]
7099[14]
>100Decreasing SelectivityIn vapor-phase hydrogenation, temperatures above 100°C can compromise aniline selectivity due to over-hydrogenation.[3][4]
Issue 2: Catalyst Deactivation

Q: I'm observing a drop in catalytic activity over time during my aniline synthesis. Could temperature be the culprit?

A: Yes, temperature is a major factor in catalyst deactivation.

1. Sintering:

  • Causality: At high temperatures, the small metal particles of the catalyst can migrate and coalesce into larger particles. This reduces the active surface area of the catalyst, leading to a decrease in activity.

  • Troubleshooting Protocol:

    • Operate at the Lowest Effective Temperature: Determine the minimum temperature required for an efficient reaction and avoid exceeding it.

    • Use a Thermally Stable Support: Select a catalyst with a support material (e.g., alumina) that is stable at your operating temperatures.

2. Coking:

  • Causality: At elevated temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.[13] Nitrobenzene itself has been identified as a coke precursor.[13]

  • Troubleshooting Protocol:

    • Avoid Hot Spots: In fixed-bed reactors, poor heat transfer can lead to localized areas of high temperature ("hot spots"), which accelerate coking. Ensure efficient heat removal from the reactor.[13]

    • Control Reactant Concentrations: High concentrations of coke precursors can increase the rate of deactivation.

    • Regeneration: Depending on the catalyst and the nature of the coke, it may be possible to regenerate the catalyst by controlled oxidation to burn off the carbon deposits.

Workflow for Diagnosing Temperature-Related Catalyst Deactivation

G start Decreased Catalytic Activity Observed check_temp Is reaction temperature excessively high? start->check_temp check_byproducts Analyze product stream for signs of over-hydrogenation or degradation. check_temp->check_byproducts Yes other_causes Investigate other causes: - Catalyst poisoning - Mechanical failure check_temp->other_causes No sintering High probability of Sintering. Reduce operating temperature. check_byproducts->sintering Over-hydrogenation detected coking High probability of Coking. Optimize temperature and consider regeneration. check_byproducts->coking Tar-like substances detected

Sources

Technical Support Center: Synthesis of N,N-bis(2-chloroethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of N,N-bis(2-chloroethyl)aniline, a critical intermediate in the development of nitrogen mustard-based therapeutic agents. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. Our focus is on the mechanistic origins of common side reactions and the practical, field-proven strategies to mitigate them, ensuring the integrity and purity of your final compound.

Overview of the Synthetic Pathway

The most common and scalable synthesis of N,N-bis(2-chloroethyl)aniline involves a two-step process. First, aniline is hydroxyethylated using ethylene oxide to produce the intermediate N,N-bis(2-hydroxyethyl)aniline (the "diol"). Second, this diol is chlorinated using a suitable agent, most commonly thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the final product.[1] While seemingly straightforward, the chlorination step is prone to several side reactions that can significantly impact yield and purity.

Synthesis_Pathway Aniline Aniline Diol N,N-Bis(2-hydroxyethyl)aniline Aniline->Diol + Ethylene Oxide Product N,N-Bis(2-chloroethyl)aniline Diol->Product + SOCl₂ or POCl₃

Caption: General two-step synthesis of N,N-bis(2-chloroethyl)aniline.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Issues During the Chlorination Step

Q1: My reaction mixture turned dark brown or black immediately after adding thionyl chloride (SOCl₂). What is the cause, and is the product salvageable?

A1: Root Cause Analysis & Mitigation

A dark coloration during the addition of thionyl chloride is a common observation often indicative of decomposition or side reactions involving impurities.

  • Causality: The primary cause is often the reaction of SOCl₂ with trace impurities or the aniline moiety itself under harsh conditions. Thionyl chloride is a highly reactive and acidic reagent that can promote polymerization or degradation, especially if the temperature is not rigorously controlled. The HCl gas generated can also contribute to the formation of colored byproducts. In some cases, reactions with the solvent can occur.[2]

  • Expert Insight: While a slight yellow or amber color is common, a rapid shift to dark brown or black suggests a significant loss of desired product. The product may be salvageable, but yields will be compromised, and purification will be challenging.

Troubleshooting Protocol:

  • Temperature Control is Critical: The reaction is exothermic. Pre-cool the solution of N,N-bis(2-hydroxyethyl)aniline in an appropriate solvent (e.g., chloroform, dichloromethane) to 0-5 °C before the dropwise addition of thionyl chloride. Maintain this temperature throughout the addition.

  • Ensure Reagent Purity: Use freshly distilled or a new bottle of thionyl chloride. Over time, SOCl₂ can decompose to species that promote side reactions.

  • Solvent Integrity: Utilize anhydrous, non-reactive solvents. The presence of water will consume the chlorinating agent and generate excess HCl, while reactive solvents can participate in side reactions.

  • Post-Reaction Quench: After the reaction is complete (monitored by TLC or LC-MS), quench residual SOCl₂ by carefully and slowly adding the reaction mixture to ice water or by the slow addition of a cold alcohol like methanol, which converts it to volatile byproducts.[1][3]

Q2: My analysis shows a significant impurity with a mass of M-36 Da, which I suspect is an elimination product. How can I prevent its formation?

A2: Understanding and Preventing β-Elimination

The impurity observed is likely N-(2-chloroethyl)-N-vinylaniline, formed via the elimination of HCl from one of the chloroethyl arms.

  • Mechanism: This is a classic β-elimination reaction. It is highly favored by elevated temperatures and the presence of a base. The nitrogen atom of another aniline molecule can act as a base to abstract a proton, leading to the formation of a double bond.[4][5]

Elimination_Reaction cluster_main Main Product cluster_side Side Product Product N,N-Bis(2-chloroethyl)aniline C₁₀H₁₃Cl₂N Elimination N-(2-chloroethyl)-N-vinylaniline C₁₀H₁₂ClN Product->Elimination - HCl (Elimination)

Caption: Formation of the elimination byproduct from the target molecule.

Preventative Measures:

  • Strict Temperature Regimen: Conduct the chlorination at the lowest effective temperature (typically 0-10 °C) and avoid prolonged heating during the subsequent workup.

  • Avoid Excess Base: If a base is used to neutralize HCl, employ a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) and use only the required stoichiometric amount. Strong bases like triethylamine can aggressively promote elimination.

  • Controlled Workup: During the workup, neutralize acidic layers carefully with a weak base (e.g., sodium bicarbonate solution) at low temperatures to avoid creating a strongly basic environment.

Q3: My reaction is incomplete, and I've re-isolated a significant amount of the starting N,N-bis(2-hydroxyethyl)aniline diol. What went wrong?

A3: Ensuring Complete Conversion

Incomplete conversion is typically due to the deactivation or insufficient quantity of the chlorinating agent.

  • Causality:

    • Moisture: Water in the solvent, starting material, or glassware will rapidly react with and consume thionyl chloride, reducing the amount available for the desired reaction.

    • Stoichiometry: At least two equivalents of the chlorinating agent are required to replace both hydroxyl groups. Often, a slight excess (e.g., 2.2-2.5 equivalents) is used to ensure the reaction goes to completion.

    • Reaction Time/Temperature: The reaction may not have been stirred long enough or at a sufficient temperature to achieve full conversion. After the initial exothermic addition at low temperature, the reaction is often allowed to warm to room temperature or gently refluxed to drive it to completion.[1]

Troubleshooting Protocol:

  • Rigorous Anhydrous Conditions: Dry all glassware in an oven overnight. Use anhydrous solvents. If the diol starting material is hygroscopic, dry it under a vacuum before use.

  • Verify Stoichiometry: Ensure a slight molar excess of the chlorinating agent is used.

  • Reaction Monitoring: Do not rely solely on time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the spot/peak corresponding to the diol starting material is no longer visible.

Section 2: Product Stability and Workup Challenges

Q4: I'm observing hydrolysis back to the mono-hydroxy or diol starting material during the aqueous workup. How can I design a more robust workup?

A4: Minimizing Hydrolysis

The C-Cl bonds in N,N-bis(2-chloroethyl)aniline are activated towards nucleophilic substitution and are susceptible to hydrolysis.

  • Mechanism: The lone pair on the aniline nitrogen can participate in forming a highly reactive aziridinium ion intermediate, which is rapidly attacked by water. This process is a key feature of its biological activity but is a liability during synthesis.[6] Hydrolysis can also occur via a direct Sₙ2 attack by water.

Optimized Workup Protocol:

  • Minimize Contact with Water: Perform the aqueous wash steps quickly and at low temperatures (0-5 °C).

  • Use Brine Washes: After washing with aqueous bicarbonate and/or water, perform a final wash with a saturated sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water from the organic layer.

  • Prompt and Thorough Drying: Immediately dry the separated organic layer over a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is filtered off before solvent removal.

  • Biphasic System: Drown the reaction mixture in a mixture of ice and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). This ensures the product is immediately extracted into the organic phase, minimizing its exposure to the aqueous environment.[1]

Q5: I've detected an impurity with a mass corresponding to a piperazine derivative. How is this possible?

A5: Preventing Intermolecular Cyclization

The formation of 1,4-diphenylpiperazine or related structures can occur, particularly under thermal stress.

  • Mechanism: This side reaction proceeds via an intermolecular Sₙ2 reaction. The nitrogen atom of one molecule of N,N-bis(2-chloroethyl)aniline attacks a chloroethyl group on a second molecule. A subsequent intramolecular cyclization then forms the piperazine ring. This is a known cyclization pathway for anilines reacting with bis(2-chloroethyl)amine.[6][7]

Preventative Strategies:

  • Maintain Moderate Temperatures: Avoid excessively high temperatures during reaction, reflux, and distillation, as this side reaction is thermally promoted.

  • Avoid Concentrated Conditions: Running the reaction under very concentrated conditions can increase the probability of these bimolecular reactions.

Data Summary and Analytical Guidance

Table 1: Common Impurities and Side Products

Impurity/Side ProductStructureMolecular FormulaKey Analytical Signature (¹H NMR)
N,N-bis(2-hydroxyethyl)anilineAniline-N(CH₂CH₂OH)₂C₁₀H₁₅NO₂Presence of -OH protons; characteristic shifts for -CH₂-O-
N-(2-chloroethyl)-N-(2-hydroxyethyl)anilineAniline-N(CH₂CH₂Cl)(CH₂CH₂OH)C₁₀H₁₄ClNOPresence of both -CH₂-Cl and -CH₂-O- signals
N-(2-chloroethyl)-N-vinylanilineAniline-N(CH₂CH₂Cl)(CH=CH₂)C₁₀H₁₂ClNCharacteristic vinyl proton signals (multiplets, ~5-7 ppm)
1,4-DiphenylpiperazinePh-N(CH₂CH₂)₂N-PhC₁₆H₁₈N₂Symmetrical structure, simplified aromatic and aliphatic signals

Q6: What is the recommended method for purifying crude N,N-bis(2-chloroethyl)aniline?

A6: Purification Strategy

The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is the most common and effective method for removing minor impurities. The crude product, after solvent evaporation, is often a solid or a viscous oil that can be induced to crystallize.

    • Protocol: Dissolve the crude material in a minimal amount of a hot solvent (e.g., methanol, ethanol) and allow it to cool slowly. If the product oils out, adding a small amount of water can sometimes promote crystallization. The purified solid is then collected by filtration.[6]

  • Column Chromatography: While possible, this method should be approached with caution due to the reactivity of the compound. Use a less reactive stationary phase like silica gel and a non-polar eluent system (e.g., hexanes/ethyl acetate). Run the column quickly to minimize on-column degradation.

  • Vacuum Distillation: This can be effective for removing non-volatile impurities but carries a high risk of thermal decomposition. It requires a high-quality vacuum system and careful temperature control.[4]

Q7: How can I definitively confirm the purity of my final product?

A7: A Multi-faceted Analytical Approach

No single technique provides a complete picture. A combination of methods is required for quality assurance.

  • Chromatographic Purity (HPLC/UHPLC): High-Performance Liquid Chromatography with UV detection is the standard for determining percentage purity. A gradient method is typically used to resolve the main peak from all potential impurities.[8]

  • Impurity Identification (LC-MS): Liquid Chromatography-Mass Spectrometry is invaluable for identifying the mass of any observed impurities, allowing for a confident structural hypothesis (e.g., confirming the presence of elimination or hydrolysis products). For genotoxic impurities, highly sensitive UHPLC-MS/MS methods are required.[9][10]

  • Structural Confirmation (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm that the primary peak is indeed the correct structure and to identify major impurities by their characteristic signals.

Caption: A typical workflow for product purification and analysis.

References

  • BenchChem (2025). Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. 6

  • Guidechem. N,N-BIS(2-CHLOROETHYL)ANILINE 553-27-5 wiki. 11

  • Jalalifar, M., Khalikov, S., & Javidan, A. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry. 4

  • ResearchGate. Synthesis of of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. 5

  • Google Patents. Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline. US3726922A. 1

  • ResearchGate. Mass spectra of bis (2-chloroethyl) amine.

  • BenchChem (2025). A Comparative Guide to the Analysis of Bis(2-Chloroethyl)amine: Limit of Detection and Quantification. 9

  • ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. 7

  • Manchuri, K. M., et al. (2021). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Journal of Chromatographic Science. 10

  • BenchChem (2025). Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride: A Comparative Guide. 8

  • Google Patents. Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine. US4748276A.

  • PubMed. Reactions of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) with 2'-deoxycytidine, 2'-deoxy-5-methylcytidine, and thymidine. 12

  • Reddit. Reactions with SOCl2 : r/Chempros. 2

  • ChemicalBook. Bis(2-chloroethyl)amine hydrochloride synthesis. 3

Sources

Technical Support Center: Effective Drying of Aniline Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the effective drying and purification of aniline. This document is designed for researchers, scientists, and drug development professionals who require high-purity, anhydrous aniline for their experimental work. Aniline is a foundational reagent in organic synthesis, but its utility is often compromised by its hygroscopic nature and susceptibility to oxidation. This guide provides in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter.

Safety First: Essential Handling Precautions for Aniline

Aniline is a hazardous chemical that demands rigorous safety protocols. Failure to adhere to these guidelines can result in severe health consequences.

Q: What are the primary hazards associated with aniline?

A: Aniline is a highly toxic substance with multiple routes of exposure and is classified as a suspected carcinogen.[1] The primary hazards are:

  • High Acute Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin.[1][2]

  • Dermal Absorption: Aniline is readily absorbed through intact skin, making dermal contact a significant route of exposure that can lead to systemic toxicity.[3][4]

  • Methemoglobinemia: Aniline is a potent methemoglobin-forming agent, meaning it oxidizes the iron in hemoglobin, impairing the blood's ability to transport oxygen.[2][4] This can lead to cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, cardiac arrhythmias and death.[2][4]

  • Combustibility: Aniline is a combustible liquid with a flash point of 158°F (70°C).[5]

  • Reactivity: It can react violently with strong oxidizing agents and strong acids.[4][6]

Q: What Personal Protective Equipment (PPE) is mandatory when handling aniline?

A: All work with aniline must be conducted within a certified chemical fume hood to control vapor inhalation.[1][7] The following minimum PPE is required:

  • Gloves: Use gloves with high resistance to aniline. Recommended materials include butyl, neoprene, Polyvinyl alcohol (PVA), or Viton.[7] Nitrile gloves are not recommended for extended contact as they have poor compatibility and offer limited protection.[7] If nitrile gloves must be used for incidental contact, double-gloving and frequent changes are essential.[7]

  • Eye Protection: Chemical splash goggles are mandatory.[7] If working outside a fume hood sash, a face shield should also be used.

  • Lab Coat: A fully buttoned lab coat is required to protect against skin contact.

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.

Q: How should I properly store purified aniline?

A: Proper storage is critical to maintain the purity of dried aniline and prevent degradation. Aniline darkens upon exposure to air and light due to oxidation and polymerization.[5]

  • Container: Store in a tightly sealed, amber glass bottle to protect from light.

  • Atmosphere: For long-term storage or for use in highly sensitive reactions, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice to prevent oxidation.[8]

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals, away from direct sunlight, heat sources, and incompatible materials like strong acids and oxidizers.[7][9]

Troubleshooting Guide: Common Issues in Aniline Drying

This section addresses specific problems and provides detailed solutions for obtaining anhydrous aniline.

Q: My bottle of aniline is dark brown/red. Can I still purify it for use?

A: Yes. The dark reddish-brown color is characteristic of aged aniline and is caused by the formation of highly colored oxidation products and polymers.[5][10] While these impurities will interfere with most reactions, they can be effectively removed. The most reliable method for purifying old or discolored aniline is through a combination of chemical drying followed by vacuum distillation.[8][10] This process separates the volatile aniline from the non-volatile polymeric "gunk."[10]

Q: Which drying agent should I choose for aniline? And which should I avoid?

A: The choice of drying agent is critical. Aniline is a basic amine, so the drying agent must be chemically compatible and not react with it.[11]

Drying AgentTypeCompatibility & EfficacyKey Considerations
Potassium Hydroxide (KOH) BasicHighly Recommended. Efficiently removes water without reacting with aniline.[3][12]Use solid pellets or flakes. The aniline should be decanted or filtered off the KOH before distillation.[3]
Calcium Hydride (CaH₂) ReactiveHighly Recommended. A very powerful desiccant that reacts irreversibly with water.[3][13]Reacts with water to produce H₂ gas, so it must be handled with care away from ignition sources. The final product should be distilled from the CaH₂.[13]
Barium Oxide (BaO) BasicExcellent. A very effective and rapid drying agent suitable for final drying before distillation.[3][13][14]Can be more expensive and is toxic.[3]
Molecular Sieves (3Å or 4Å) AdsorptionGood for Storage. Effective for maintaining dryness but less so for bulk water removal from wet aniline.[8]Best used in the receiving flask during distillation or in the storage bottle to keep the purified aniline dry.[8]
Sodium/Magnesium Sulfate (Na₂SO₄, MgSO₄) Hydrating SaltNot Recommended for Final Drying. Low capacity and efficiency; will not achieve the low water levels required for most syntheses.[15][16]Only suitable for a very preliminary drying step if the aniline is exceptionally wet.
Calcium Chloride (CaCl₂) Hydrating SaltAVOID. Forms solid complexes (adducts) with amines, leading to loss of product.[13][14]This is a common mistake for novice chemists; CaCl₂ is incompatible with amines.
Phosphorus Pentoxide (P₄O₁₀), Conc. H₂SO₄ AcidicAVOID. These are strong acids and will react vigorously with basic aniline in an acid-base reaction.[11][14]Never use acidic drying agents for basic compounds.

Q: What is the most effective overall procedure for drying and purifying aniline?

A: The gold-standard method involves a two-stage process: pre-drying with a suitable desiccant followed by vacuum distillation. This ensures the removal of both dissolved water and non-volatile impurities.[3][10]

Aniline_Drying_Workflow cluster_prep Preparation & Safety cluster_drying Stage 1: Pre-Drying cluster_distillation Stage 2: Purification cluster_storage Final Product A Start: Impure/Wet Aniline B Don PPE & Work in Chemical Fume Hood A->B C Add solid KOH pellets to aniline in flask B->C D Allow to stand for several hours (or overnight), with occasional swirling C->D E Carefully decant aniline into distillation flask (add boiling chips/stir bar) D->E F Assemble Vacuum Distillation Apparatus E->F G Distill under reduced pressure, collecting the fraction at the correct boiling point F->G H Collect pure, colorless aniline in a receiver containing molecular sieves G->H I Store under inert gas in a sealed, amber bottle H->I

Caption: Workflow for the effective drying and purification of aniline.

Q: Why is vacuum distillation preferred over atmospheric distillation for aniline?

A: There are two primary reasons:

  • Lower Boiling Point: Aniline has a high atmospheric boiling point of 184°C.[8] At this temperature, it is much more susceptible to aerial oxidation, which can recolor the distillate and introduce impurities. By reducing the pressure, the boiling point is significantly lowered (e.g., to ~72°C at 20 mmHg), allowing for a much gentler distillation that minimizes thermal decomposition and oxidation.[10]

  • Safety and Efficiency: Distilling at lower temperatures is safer, requires less energy, and is typically faster.

Q: My aniline turned dark again shortly after distillation. How can I prevent this?

A: This indicates re-exposure to oxygen and/or light. To prevent this:

  • Inert Atmosphere: Break the vacuum of the distillation apparatus with an inert gas like argon or nitrogen instead of air.

  • Storage: Immediately transfer the purified, colorless aniline to a clean, dry amber bottle and purge the headspace with an inert gas before sealing.[8]

  • Zinc Dust: For particularly stubborn cases, adding a small amount of zinc dust to the distillation flask can help prevent oxidation during the heating process.[3]

Experimental Protocol: Drying and Vacuum Distillation of Aniline

This protocol describes the purification of 25 mL of technical-grade aniline. Adjust quantities as needed.

Materials:

  • Technical-grade aniline (25 mL)

  • Potassium hydroxide (KOH) pellets (~5 g)

  • Boiling chips or magnetic stir bar

  • 50 mL round-bottom flask (distilling flask)

  • 25 mL round-bottom flask (receiving flask)

  • Vacuum distillation apparatus (still head, condenser, vacuum adapter)

  • Thermometer and adapter

  • Heating mantle

  • Vacuum pump with trap and pressure gauge

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Pre-drying: Place 25 mL of aniline and ~5 g of solid KOH pellets into a dry Erlenmeyer flask. Stopper the flask and let it stand for at least 4-6 hours (overnight is preferable), swirling occasionally. The KOH will absorb the bulk of the water.[3][12]

  • Apparatus Setup: Assemble the vacuum distillation apparatus in a chemical fume hood. Ensure all glassware is completely dry. Place boiling chips or a magnetic stir bar in the 50 mL distilling flask.

  • Transfer: Carefully decant the pre-dried aniline from the KOH pellets into the distilling flask. Do not transfer the KOH solids.

  • Distillation: a. Connect the apparatus to the vacuum pump. Slowly and carefully apply the vacuum. You may observe initial bubbling as dissolved gases and residual water are removed.[10] b. Once the pressure has stabilized (e.g., ~20 mmHg), begin gently heating the distilling flask with the heating mantle.[10] c. A vapor front will rise and the temperature on the thermometer will climb rapidly and then stabilize. Collect the fraction that distills at a constant temperature. For aniline at 20 mmHg, the boiling point is approximately 72-73°C.[10] d. Discard a small initial fraction (forerun) which may contain more volatile impurities. e. Stop the distillation when only a small amount of dark, tarry residue remains in the distilling flask. Do not distill to dryness.

  • Collection and Storage: a. Allow the apparatus to cool completely. b. Gently break the vacuum by backfilling the system with an inert gas. c. Transfer the purified, colorless aniline to a pre-dried amber bottle for storage. For best results, purge the bottle with inert gas before sealing.

Frequently Asked Questions (FAQs)

Q: How can I confirm my aniline is sufficiently dry?

A: The most accurate and quantitative method is Karl Fischer (KF) titration.[17] This technique can determine water content down to the parts-per-million (ppm) level. Note that because aniline is a base, it can interfere with standard KF reagents. Specialized buffered or methanol-free KF reagents are recommended for accurate results with amines.[18][19]

Q: Can I use molecular sieves to dry aniline?

A: Yes, but their role is best suited for maintaining dryness rather than bulk water removal. Adding activated 3Å or 4Å molecular sieves to already distilled aniline in the storage bottle is an excellent way to keep it anhydrous.[8] Using them to dry very wet aniline is slow and inefficient compared to desiccants like KOH or CaH₂.

Q: What is the purpose of adding zinc dust during distillation?

A: Zinc dust acts as a reducing agent.[3] It is sometimes added to the distillation flask to minimize the oxidation of aniline at high temperatures, helping the distillate remain colorless.[3]

Q: How do I properly dispose of aniline waste?

A: Aniline and any materials contaminated with it must be treated as hazardous waste.[7][9]

  • Collect all liquid aniline waste, including the distillation residue, in a dedicated, sealed, and properly labeled hazardous waste container.[9]

  • Contaminated solids (like spent KOH, filter paper, absorbent materials) should be collected in a separate, sealed hazardous waste container.

  • Do not dispose of aniline down the drain.[7] Follow all local and institutional guidelines for hazardous waste disposal.

References
  • ECHEMI.com (2022). Discover The Secret: Aniline Is Usually Purified By Steam Distillation. [URL: https://www.echemi.
  • Washington State University (WSU) Environmental Health & Safety. Aniline Standard Operating Procedure. [URL: https://ehs.wsu.edu/wp-content/uploads/sites/1322/2021/08/Aniline-SOP.pdf]
  • LookChem (Chempedia). Purification of Aniline. [URL: https://www.lookchem.
  • Texium (2020). Vacuum Distillation of Aniline. [URL: https://texium.
  • Reddit r/chemistry (2014). Purify and dry aniline?. [URL: https://www.reddit.com/r/chemistry/comments/26g9e8/purify_and_dry_aniline/]
  • Sciencemadness Wiki (2023). Drying solvents. [URL: https://www.sciencemadness.org/wiki/index.php/Drying_solvents]
  • ResearchGate (2017). How to distill aniline before using it for polymerization?. [URL: https://www.researchgate.
  • SIA Toolbox. Safety Data Sheet: Aniline. [URL: https://www.sia.ch/fileadmin/content/documents/sia_toolbox/gefstoff/Aniline_E.pdf]
  • Metrohm. Water in aniline. [URL: https://www.metrohm.
  • Scribd. Steam Distillation of Aniline Purification. [URL: https://www.scribd.
  • Merck Millipore. Water in Aniline - Karl Fischer application. [URL: https://www.emdmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-Pronet?id=201206.533]
  • Quora. Aniline is purified by ?. [URL: https://www.quora.com/Aniline-is-purified-by]
  • University of California, Santa Barbara (UCSB) EH&S. Aniline Standard Operating Procedure. [URL: https://www.ehs.ucsb.edu/files/docs/sop/AnilineSOP.pdf]
  • Techno PharmChem. ANILINE Safety Data Sheet. [URL: https://technopharmchem.com/wp-content/uploads/2022/11/ANILINE.pdf]
  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0102.pdf]
  • Google Patents (CN111056954A). Aniline purification method. [URL: https://patents.google.
  • ResearchGate (2018). Can anyone suggest a good method to separate Aniline sulfate back to its original form?. [URL: https://www.researchgate.
  • Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. [URL: http://www.orgsyn.org/demo.aspx?prep=CV3P0084]
  • Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. Aniline | Medical Management Guidelines. [URL: https://www.
  • Carl ROTH. Safety Data Sheet: Aniline. [URL: https://www.carlroth.com/medias/SDB-9846-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQ5OTF8YXBwbGljYXRpb24vcGRmfGg1Ni9oM2EvOTY3OTI5NTg4OTQzOC5wZGY8ODg5ZDQ3Yjk2Y2I4N2I4YjY5Y2I1ZjU3MjQ0ZDE5ZTQ5YjFmY2QxYjQ1MzQ5ZjQ0N2EwN2E1Y2U1MjFhYjE3ZA]
  • Sigma-Aldrich. SAFETY DATA SHEET - Aniline. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/242284]
  • Delloyd's Lab-Tech Chemistry resource. solvent drying and drying agents. [URL: http://delloyd.50megs.com/moreinfo/solv-dry.html]
  • Honeywell. Water determination in nitrogen bases. [URL: https://lab-honeywell.
  • The Journal of Organic Chemistry (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [URL: https://www.joc.org/content/dam/joc/docs/articles/2010/Burfield-Smithers-JOC-1978-Drying-of-THF-and-Et2O.pdf]
  • The Journal of Organic Chemistry (1983). Desiccant efficiency in solvent and reagent drying. 5. Amines. [URL: https://www.joc.org/content/dam/joc/docs/articles/1983/Burfield-JOC-1983-Drying-Amines.pdf]
  • Designer-Drug.com. Drying of Solvents and Laboratory Chemicals. [URL: http://www.designer-drug.com/pte/12.162.180.114/dcd/chemistry/equipment/drying.html]
  • Chemistry Steps. Reactions of Aniline. [URL: https://www.chemistrysteps.com/reactions-of-aniline/]
  • PubMed (2012). [Determination of aniline in water and fish by liquid chromatography-tandem mass spectrometry]. [URL: https://pubmed.ncbi.nlm.nih.gov/23285994/]
  • RSC Publishing (1959). Reaction of 2-Nitrofluorenone with Potassium Hydroxide, etc.. [URL: https://pubs.rsc.org/en/content/articlepdf/1959/jr/jr9590001204]
  • Journal of Chromatographic Science (1998). Determination of Anilines in River Water, Sediment, and Fish Samples by Gas Chromatography–Mass Spectrometry.
  • PubChem - NIH. Aniline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Aniline]
  • Online Chemistry notes (2020). Aniline - Lab preparation, Properties, Reactions and Uses. [URL: https://www.onlinechemistrynotes.
  • Brainly.in (2023). Aniline on heating with chloroform and ethanolic potassium hydroxide form foul smelling. [URL: https://brainly.in/question/1545625]
  • NEETLab. When aniline is treated with chloroform in the presence of alcoholic KOH, the product. [URL: https://www.neetlab.com/when-aniline-is-treated-with-chloroform-in-the-presence-of-alcoholic-koh-the-product/]

Sources

Technical Support Center: Aniline Purification via Steam Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of aniline using steam distillation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical purification process. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the underlying principles to empower you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses the foundational concepts of purifying aniline by steam distillation.

Q1: Why is steam distillation the preferred method for purifying aniline?

Aniline has a high boiling point of 184°C.[1][2] Distilling it directly at atmospheric pressure requires high temperatures, which can cause it to decompose and oxidize, especially in the presence of non-volatile impurities.[3] Steam distillation provides a clever workaround. The technique takes advantage of the fact that aniline is steam volatile and largely immiscible with water.[4][5] When steam is passed through aniline, they form a minimum-boiling heterogeneous azeotrope, which boils at a temperature lower than the boiling point of either water (100°C) or aniline (184°C).[6][7] This aniline-water azeotrope distills at approximately 98°C, allowing the aniline to be separated from non-volatile impurities at a much lower, less destructive temperature.[6][8]

Q2: What specific impurities does steam distillation remove from crude aniline?

Steam distillation is highly effective at separating volatile compounds (like aniline) from non-volatile ones. The primary impurities removed are:

  • Polymeric Oxidation Products: Aniline is prone to aerial oxidation, forming complex, high-molecular-weight compounds that are typically reddish-brown or black in color.[3] These are non-volatile and remain in the distillation flask.

  • Inorganic Salts: Any salts present in the crude mixture are non-volatile and will be left behind.

  • Side-Reaction Products: In some syntheses, non-volatile byproducts like 2-picoline and 3-picoline may be present and can be effectively separated.[9]

It is less effective for separating aniline from other volatile impurities with similar properties. For those cases, techniques like fractional distillation under reduced pressure might be necessary.[10]

Q3: What are the key physical properties to consider?

Understanding the physicochemical properties of aniline and water is crucial for optimizing the distillation process.

PropertyAniline (C₆H₅NH₂)Water (H₂O)Significance for Steam Distillation
Boiling Point (at 1 atm) 184°C[1]100°CThe azeotrope boils near 98°C, significantly below aniline's boiling point, preventing thermal degradation.[6]
Molecular Weight 93.13 g/mol [11]18.02 g/mol Affects the mass ratio of components in the vapor phase.
Density (at 25°C) ~1.022 g/mL[2]~0.997 g/mLAniline is slightly denser than water, causing it to form the lower layer after condensation, which is key for separation.[1]
Solubility in Water Slightly soluble (~3.4 g/100 g at 20°C)[12]N/ALow miscibility is a prerequisite for forming a heterogeneous azeotrope and for easy separation of the distillate into two phases.[13]
Vapor Pressure (at 25°C) ~0.7 mm Hg[11]~23.8 mm HgThe combined vapor pressures of aniline and water reach atmospheric pressure at a lower temperature than either component alone.
Q4: How pure can I expect the aniline to be after a single steam distillation?

A single, well-executed steam distillation can significantly improve purity, typically yielding a colorless or very pale-yellow liquid from a dark, crude starting material. The primary remaining impurity in the collected organic phase is dissolved water. At 25°C, the equilibrium content of water in the aniline layer is approximately 4.76% by weight.[14] For most applications where the subsequent reaction is performed in an aqueous environment, this water content is acceptable. If anhydrous aniline is required, a subsequent drying step (e.g., with solid KOH) followed by vacuum distillation is necessary.[14][15]

Section 2: Detailed Experimental Protocol

This protocol provides a self-validating workflow for the purification of aniline. Adherence to these steps, particularly the safety precautions, is critical.

Apparatus & Materials
  • Crude Aniline: The sample to be purified.

  • Distillation Flask: A round-bottom flask, appropriately sized (should be no more than half-full with the aniline/water mixture).

  • Steam Generator: A separate flask for boiling water to produce steam, or an in-house steam line.

  • Claisen or Three-Way Adapter: To connect the steam inlet, distillation flask, and condenser.

  • Steam Inlet Tube: A glass tube extending below the surface of the liquid in the distillation flask.

  • Thermometer & Adapter: To monitor the temperature of the vapor.

  • Condenser: A Liebig or Allihn condenser with proper water circulation (in at the bottom, out at the top).

  • Receiving Flask: An Erlenmeyer flask or beaker to collect the distillate.

  • Separatory Funnel: For post-distillation phase separation.

  • Heating Mantles or Water Baths: To heat the steam generator and optionally the distillation flask.

  • Boiling Chips: For the steam generator.

  • Zinc Dust (optional): A small amount can be added to the distillation flask to prevent oxidation and maintain a colorless distillate.[2][12]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. All work must be performed in a certified chemical fume hood.

Step-by-Step Methodology
  • Apparatus Setup: Assemble the steam distillation apparatus as shown in the diagram in Section 5. Ensure all glass joints are secure. Do not grease the joints unless performing a vacuum distillation, as the grease can contaminate the product.

  • Charge the Flask: Add the crude aniline to the distillation flask. For every 1 part aniline, add approximately 2-3 parts of distilled water. Add a small amount of zinc dust if desired.

  • Heat the System: Begin heating the steam generator to produce a steady flow of steam. It is also advisable to gently heat the distillation flask itself to prevent condensation of steam from filling it with too much water.

  • Introduce Steam: Once steam is being produced, introduce it into the distillation flask via the steam inlet tube. The steam will agitate the mixture and heat it to its boiling point.

  • Monitor Distillation: The temperature at the still head should rise and stabilize around 98-99°C. A milky, cloudy distillate (an emulsion of aniline and water) should begin to collect in the receiving flask.

  • Continue Distillation: Continue the process until the distillate runs clear, indicating that all the aniline has been carried over. This can be tested by collecting a small sample and observing if it is a single clear phase (water) or still cloudy.

  • Shutdown: Stop the steam flow before turning off the heat to the distillation flask to prevent suck-back. Turn off all heating sources and allow the apparatus to cool.

  • Workup - Phase Separation: Transfer the milky distillate to a separatory funnel. The mixture will separate into two layers: an upper aqueous layer and a lower, pale-yellow organic layer of purified aniline.[1]

  • Isolate Product: Carefully drain the lower aniline layer into a clean, dry storage container. To maximize recovery, the aqueous layer can be extracted with a small amount of a suitable solvent (like diethyl ether), though this is often omitted unless yield is critical. Salting out the aqueous layer with sodium chloride can also decrease the solubility of aniline in water and improve separation.[12]

  • Storage: Store the purified aniline in a dark, airtight container to prevent oxidation and discoloration.

Section 3: Troubleshooting Guide

Encountering issues during a distillation is common. This guide provides solutions to the most frequent problems.

Q: My yield of purified aniline is very low. What went wrong?
  • Causality: A low yield is typically due to incomplete distillation or loss of product.

  • Troubleshooting Steps:

    • Check for Leaks: Ensure all connections in the apparatus are tight. Vapors escaping from joints are a primary cause of yield loss.

    • Verify Distillation Endpoint: Did you stop the distillation too early? The process should continue until the condensate is no longer cloudy and runs clear.

    • Assess Steam Flow Rate: An insufficient steam flow will result in a very slow distillation rate, potentially leading the operator to terminate the process prematurely. Ensure a steady, but not overly vigorous, stream of steam.

    • Check for "Channeling": If the steam inlet tube is not positioned correctly (i.e., below the liquid surface), the steam may simply pass over the liquid without efficient mixing and volatilization.

Q: The distillation is proceeding extremely slowly or not at all.
  • Causality: The energy input is insufficient to maintain the distillation temperature and vaporize the azeotrope.

  • Troubleshooting Steps:

    • Increase Steam Generation: The most common cause is an inadequate rate of steam production. Increase the heating to the steam generator.

    • Insulate the Apparatus: The distillation flask and the tubing carrying the steam can lose significant heat to the environment. Insulating them with glass wool or aluminum foil can improve efficiency.

    • Preheat the Distillation Flask: As mentioned in the protocol, gently heating the distillation flask prevents the incoming steam from simply condensing to water, which would cool the system and increase the water volume unnecessarily.

Q: My distillation flask is experiencing violent "bumping." How can I fix this?
  • Causality: Bumping is caused by the superheating of the liquid followed by sudden, explosive boiling. This is common in liquids without nucleation sites.

  • Troubleshooting Steps:

    • Ensure Proper Steam Agitation: A steady flow of steam bubbling through the mixture should provide enough agitation to prevent bumping. If bumping persists, the steam flow might be too low or intermittent.

    • Use Boiling Chips (in Steam Generator Only): Never add boiling chips to a hot liquid. They should be added to the steam generator flask before heating begins. Do not add them to the aniline distillation flask, as the steam provides the necessary agitation.

    • Mechanical Stirring: For setups that allow it, a magnetic stirrer and stir bar in the distillation flask can provide smooth boiling, though this is often redundant with proper steam flow.

Q: The purified aniline turned dark brown again within a few hours. How do I prevent this?
  • Causality: Aniline is notoriously susceptible to oxidation when exposed to air (oxygen) and light, which reforms the colored impurities you just removed.[15]

  • Troubleshooting Steps:

    • Minimize Air Exposure: Store the purified aniline in a well-sealed container that is appropriately sized to minimize the headspace (air volume).

    • Protect from Light: Use an amber glass bottle or store the container in a dark place, such as a cabinet.

    • Inert Atmosphere: For high-purity requirements or long-term storage, flush the container with an inert gas like nitrogen or argon before sealing.

    • Consider an Antioxidant: Adding a trace amount of zinc dust during distillation helps prevent oxidation.[2] For storage, adding a tiny amount of a reducing agent like sodium borohydride (NaBH₄) has also been suggested to inhibit discoloration.[2]

Section 4: Visual Guides & Diagrams

Diagram 1: Steam Distillation Apparatus for Aniline Purification

This diagram illustrates the standard laboratory setup for the steam distillation process.

SteamDistillation cluster_steam Steam Generation cluster_distill Distillation cluster_condense Condensation & Collection SteamFlask Steam Generator Flask + Water + Boiling Chips DistillFlask Distillation Flask + Crude Aniline + Water (Optional: Zn Dust) SteamFlask->DistillFlask Steam Inlet (below surface) SteamHeat Heating Mantle SteamHeat->SteamFlask Heat Thermometer Thermometer (~98°C) DistillFlask->Thermometer DistillHeat Heating Mantle (Gentle Heat) DistillHeat->DistillFlask Heat Condenser Condenser Thermometer->Condenser Vapor (Azeotrope) Receiver Receiving Flask Milky Distillate (Aniline + Water) Condenser->Receiver Liquid Condensate WaterOut Warm Water Out Condenser->WaterOut WaterIn Cool Water In WaterIn->Condenser

Caption: Workflow of a typical steam distillation setup for purifying aniline.

Diagram 2: Troubleshooting Flowchart

This logical diagram guides the user from a common problem to its potential causes and solutions.

Troubleshooting cluster_yield cluster_rate cluster_color start Problem Encountered p1 Low Yield start->p1 p2 Slow Rate start->p2 p3 Aniline Darkens Quickly start->p3 c1a Leaks in Apparatus? p1->c1a c1b Distillation Incomplete? p1->c1b c1c Low Steam Flow? p1->c1c s1a Solution: Check/reseal all joints c1a->s1a s1b Solution: Continue until distillate is clear c1b->s1b s1c Solution: Increase heat to steam generator c1c->s1c c2a Insufficient Heat? p2->c2a c2b Heat Loss? p2->c2b s2a Solution: Increase steam generation rate c2a->s2a s2b Solution: Insulate flask and tubing c2b->s2b c3a Exposure to Air/Light? p3->c3a s3a Solution: Store in sealed, amber bottle under inert gas c3a->s3a

Caption: A logical guide to troubleshooting common steam distillation issues.

Section 5: References

  • Aniline (benzenamine) - DCCEEW. (2022). Australian Government Department of Climate Change, Energy, the Environment and Water. Link

  • STEAM DISTILLATION - CUTM Courseware. Centurion University of Technology and Management. Link

  • Distillation of aniline/water mixture - ECHEMI. (2022). ECHEMI. Link

  • Discover The Secret: Aniline Is Usually Purified By Steam Distillation - ECHEMI.com. (2022). ECHEMI. Link

  • Aniline | C6H5NH2 | CID 6115 - PubChem. National Center for Biotechnology Information. Link

  • Aniline is purified by A Steam distillation B Sublimation class 12 chemistry CBSE - Vedantu. (2023). Vedantu. Link

  • Steam Distillation of Aniline Purification | PDF - Scribd. Scribd. Link

  • Distillation of aniline/water mixture - Chemistry Stack Exchange. (2017). Stack Exchange Inc. Link

  • Aniline CAS#: 62-53-3 - ChemicalBook. ChemicalBook. Link

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  • Safety Precautions For Distillation. (2025). Industrial Safety Tips. Link

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Technical Support Center: Purification Strategies for Aniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for post-reaction purification involving aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the common challenge of removing unreacted aniline and related impurities. Here, we move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.

The Aniline Purification Challenge: A Strategic Overview

Aniline's basicity, high boiling point (184°C), and propensity for oxidation present unique purification challenges.[1][2] The selection of an appropriate purification strategy is paramount and depends on several factors: the scale of the reaction, the stability of the desired product (acid/base sensitivity, thermal lability), and the physical properties of both the product and the unreacted aniline.

A logical approach to selecting a purification method is crucial for success. The following decision tree illustrates a typical thought process for tackling this common synthetic problem.

Purification_Decision_Tree start Reaction Work-up: Mixture containing product and unreacted aniline product_stability Is the product stable to acid? start->product_stability extraction Acid-Base Extraction product_stability->extraction Yes product_properties What are the boiling points of the product and aniline? product_stability->product_properties No extraction_details Wash with dilute aq. HCl or other suitable acid. Aniline partitions into the aqueous layer as a salt. extraction->extraction_details distillation Distillation product_properties->distillation Sufficiently different chromatography_q Are the product and aniline separable by polarity? product_properties->chromatography_q Similar B.P. distillation_type Choose appropriate distillation method: - Simple/Fractional - Vacuum - Steam distillation->distillation_type chromatography Column Chromatography chromatography_q->chromatography Yes crystallization_q Is the product a solid? chromatography_q->crystallization_q No, or difficult separation crystallization Crystallization/Recrystallization crystallization_q->crystallization Yes other_methods Consider Derivatization or Scavenger Resins crystallization_q->other_methods No, or impure solid

Caption: Decision tree for selecting a purification method to remove unreacted aniline.

Troubleshooting Guides & FAQs

Acid-Base Extraction

This is often the first and most effective method to consider, leveraging the basicity of aniline's amino group.

Q1: My product is acid-sensitive. Can I still use an acid wash to remove aniline?

A1: If your product is unstable even in the presence of mild acids, then a direct acid wash is not advisable. However, for moderately sensitive compounds, the choice of acid and the extraction conditions can be optimized. Instead of strong mineral acids like HCl, consider using a milder organic acid or a buffered aqueous solution. The key is to protonate the aniline to form a water-soluble salt without causing degradation of your product.[3] Always perform a small-scale test to assess product stability before committing the entire batch.

Q2: I've performed an acid wash, but I still see unreacted aniline in my organic layer by TLC/NMR. What went wrong?

A2: This is a common issue and can arise from several factors:

  • Insufficient Acid: Ensure you are using a molar excess of acid relative to the amount of aniline you need to remove. A 1M or 2M aqueous HCl solution is typically effective.[3]

  • Inadequate Mixing: The protonation of aniline is an interfacial reaction. Vigorous shaking of the separatory funnel is necessary to maximize the surface area between the organic and aqueous phases, ensuring complete reaction.[3]

  • Emulsion Formation: Aniline and its salts can sometimes act as surfactants, leading to emulsions that are difficult to separate. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it by increasing the polarity of the aqueous phase.

  • Multiple Extractions: A single extraction may not be sufficient. Performing multiple extractions with smaller volumes of the acidic solution is more effective than a single extraction with a large volume.

Experimental Protocol: Standard Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add a volume of 1M HCl solution, stopper the funnel, and shake vigorously, periodically venting to release pressure.

  • Allow the layers to separate. The aqueous layer, containing the anilinium salt, can be drained off.[4]

  • Repeat the extraction with fresh 1M HCl solution two to three more times.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Distillation Techniques

When acid-base extraction is not feasible, distillation can be a powerful alternative, especially for thermally stable products.

Q1: Aniline's boiling point is high (184°C). I'm concerned my product will decompose at that temperature. What are my options?

A1: You are right to be cautious. High temperatures can be detrimental to many organic molecules. Fortunately, there are several distillation techniques to circumvent this:

  • Vacuum Distillation: By reducing the pressure, the boiling point of aniline can be significantly lowered.[1][5] For example, at a pressure of 20 mmHg, aniline's boiling point drops to about 72°C, a much more manageable temperature.[5]

  • Steam Distillation: This technique is ideal for separating aniline from non-volatile impurities or products.[6][7][8] Aniline is steam-volatile, meaning it will co-distill with water at a temperature below the boiling point of water.[9][10] This is a gentle method that avoids high temperatures.

Table 1: Aniline Boiling Point at Reduced Pressures

Pressure (mmHg)Boiling Point (°C)
760184
100126
2072
1060
125

Data synthesized from multiple sources.

Q2: I tried vacuum distillation, but my product co-distilled with the aniline. How can I improve the separation?

A2: This indicates that the boiling points of your product and aniline are too close under the distillation conditions.

  • Fractional Distillation: If there is a reasonable difference in boiling points, using a fractionating column (e.g., Vigreux or packed column) can enhance the separation efficiency.

  • Azeotropic Distillation: In some cases, adding a second solvent that forms an azeotrope with aniline can be beneficial, effectively altering its boiling point to facilitate separation.[3]

Distillation_Workflow start Crude Reaction Mixture check_stability Is the product thermally stable? start->check_stability steam_dist Steam Distillation check_stability->steam_dist No check_bp Are boiling points of product and aniline significantly different? check_stability->check_bp Yes vacuum_dist Vacuum Distillation other_methods Consider other methods (Chromatography, Crystallization) vacuum_dist->other_methods Co-distillation occurs check_bp->vacuum_dist Yes fractional_dist Fractional Vacuum Distillation check_bp->fractional_dist Moderately fractional_dist->other_methods Poor separation

Caption: Workflow for choosing a distillation method for aniline removal.

Column Chromatography

When other methods fail, particularly when the product and aniline have very similar physical properties, chromatography is a reliable option.

Q1: Aniline streaks badly on my silica gel column, and my product co-elutes with it. How can I get a clean separation?

A1: The basic amino group of aniline interacts strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation.[11]

  • Adding a Basic Modifier: To mitigate this, you can add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent.[11] The triethylamine will compete with the aniline for the acidic sites on the silica, resulting in sharper peaks and better separation.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for separating basic compounds. Reversed-phase chromatography (e.g., C18) is another excellent option where separation is based on hydrophobicity rather than polar interactions.

Q2: My product and aniline have almost the same Rf value on TLC, even with a modified eluent. Is chromatography still an option?

A2: While challenging, it's not impossible.

  • Gradient Elution: A carefully optimized solvent gradient can often resolve compounds that are inseparable under isocratic (constant solvent mixture) conditions.

  • Preparative HPLC: For difficult separations or high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than standard flash chromatography.

Crystallization and Recrystallization

If your desired product is a solid, crystallization can be an effective method for purification.

Q1: I tried to crystallize my product, but it "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point.[12]

  • Use More Solvent: You may not have used enough solvent to keep the compound dissolved at the elevated temperature. Add more hot solvent until the oil fully dissolves.

  • Change the Solvent System: The chosen solvent may not be appropriate. A good crystallization solvent should dissolve the compound well when hot but poorly when cold.[13] You might need to experiment with different solvents or solvent mixtures.

Q2: My recrystallized product is still contaminated with aniline. How can I improve the purity?

A2: This suggests that aniline is either co-crystallizing with your product or is trapped within the crystal lattice.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[12]

  • Wash the Crystals: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor that contains impurities.

  • Second Recrystallization: A second recrystallization is often necessary to achieve high purity.[13]

Advanced & Niche Techniques

Q: Are there any other methods for removing trace amounts of aniline?

A: Yes, for removing small amounts of residual aniline, or in cases where other methods are not suitable, you can consider:

  • Derivatization: Aniline can be converted into a derivative with significantly different properties. For example, reaction with an acid chloride or anhydride will form an amide.[14] This amide will have very different solubility and chromatographic behavior, making it easy to separate from your product. The aniline can then be regenerated if needed, though this is often used to simply remove it.

  • Scavenger Resins: These are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution. An isocyanate or acid chloride functionalized resin can be added to the reaction mixture to covalently bind to the unreacted aniline, which is then simply filtered off.

References

  • Allen. (n.d.). A reaction is carried out aniline as a reactant as well as a solvent. How will you remove unreacted aniline?. [Link]

  • LookChem. (n.d.). Purification of Aniline. Chempedia. [Link]

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US2358182A - Method of distilling aniline.
  • Exp 6 - Extraction. (n.d.). [Link]

  • Sciencemadness Discussion Board. (2005, January 11). aniline impurities. [Link]

  • Texium. (2020, June 3). Vacuum Distillation of Aniline. [Link]

  • Vedantu. (n.d.). Aniline is separated from a mixture by a Fractional class 12 chemistry cbse. [Link]

  • Scribd. (n.d.). Steam Distillation of Aniline Purification | PDF. [Link]

  • ResearchGate. (2017, March 19). How to distill aniline before using it for polymerization?. [Link]

  • MDPI. (2021, November 12). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. [Link]

  • Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). (n.d.). [Link]

  • Allen. (n.d.). Aniline is usually purified by. [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline | PDF. [Link]

  • ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?. [Link]

  • Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
  • Biotage. (2023, February 6). What is the best way to purify a crude reaction mixture that auto-crystallizes?. [Link]

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?. [Link]

  • Google Patents. (2024, March 15).
  • How to obtain pure aniline from a mixture of phenol and aniline?. (2014, August 10). [Link]

  • Reddit. (2014, May 26). Purify and dry aniline?. [Link]

  • YouTube. (2021, September 24). Crystallization, Large Scale. [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. [Link]

  • NIH. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC. [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (2020, March 25). [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

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Technical Support Center: Quenching Procedures for Chlorinating Agents in Aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals engaged in the synthesis of aniline derivatives. This guide provides in-depth technical and practical advice on the critical step of quenching chlorinating agents. Proper quenching is paramount not only for the safety of the experimenter but also for the purity and yield of the final product. This resource is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching in the chlorination of aniline, and why is it so critical?

A1: Quenching is the process of neutralizing or destroying the excess, unreacted chlorinating agent in a reaction mixture. In aniline synthesis, this step is critical for several reasons:

  • Safety: Many chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS), are highly reactive and corrosive.[1][2] Leaving them unreacted in the workup phase can lead to violent, exothermic reactions, especially upon the addition of water or other nucleophilic reagents.[3][4]

  • Product Purity: Unquenched chlorinating agents can continue to react during workup and purification, leading to the formation of undesired byproducts, such as dichlorinated or polychlorinated anilines, or oxidation products.[5][6] This significantly complicates purification and reduces the yield of the target molecule.

  • Process Control: A controlled quench ensures that the reaction is stopped at the desired point, preventing over-chlorination and improving the reproducibility of the synthesis.[7]

Q2: What are the most common quenching agents for chlorination reactions in aniline synthesis, and how do I choose the right one?

A2: The choice of quenching agent depends on the specific chlorinating agent used and the reaction conditions. Here are some of the most common options:

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution: This is a mild base often used to neutralize acidic byproducts like HCl, which are frequently generated during chlorination.[7][8] It can also hydrolyze and quench some chlorinating agents. It is a good first choice for many standard procedures.

  • Sodium Sulfite (Na₂SO₃) Solution: Sodium sulfite is a reducing agent that is highly effective at quenching a wide range of chlorinating agents, including sulfuryl chloride and hypochlorite.[9] The sulfite ion is oxidized to sulfate, while the chlorinating agent is reduced to chloride.

  • Sodium Thiosulfate (Na₂S₂O₃) Solution: Similar to sodium sulfite, sodium thiosulfate is another effective reducing agent for quenching electrophilic chlorine sources.[10][11][12] It is commonly used to neutralize hypochlorite and other chlorine-based oxidants.[13]

The selection should be based on the reactivity of the chlorinating agent and the pH sensitivity of the product. For instance, if your product is acid-sensitive, a basic quench like sodium bicarbonate is preferable. If a strong electrophilic chlorine source was used, a reducing agent like sodium sulfite or thiosulfate is more reliable.

Q3: I've noticed a significant exotherm during the quenching of my aniline chlorination reaction. What is causing this, and how can I control it?

A3: A strong exotherm during quenching is a clear sign of a highly reactive species being neutralized. This is a common and potentially hazardous situation.[14][15]

  • Causality: The exotherm is caused by the rapid, uncontrolled reaction of the excess chlorinating agent with the quenching solution. This is particularly prevalent when a large excess of a potent chlorinating agent like sulfuryl chloride is used. The addition of an aqueous quencher to a concentrated reaction mixture can be especially vigorous.[3]

  • Control Measures:

    • Cooling: Always perform the quench in an ice bath to dissipate the heat generated.[4][16]

    • Slow Addition: Add the quenching agent slowly and portion-wise to the reaction mixture with vigorous stirring.[17] This allows for the heat to be managed effectively.

    • Reverse Addition: In some cases, it may be safer to add the reaction mixture slowly to a cooled, stirred vessel containing the quenching agent. This ensures that the chlorinating agent is never in high concentration relative to the quencher.

    • Dilution: Diluting the reaction mixture with an inert solvent before quenching can also help to moderate the reaction rate and improve heat transfer.

Troubleshooting Guide

Scenario 1: Low Yield of Monochloroaniline and Formation of Dichloro- and Polychloro- Species
  • Problem: After quenching and workup, you find that your desired monochlorinated aniline is present in low yield, with significant amounts of dichlorinated or even trichlorinated byproducts.

  • Likely Cause: Ineffective or slow quenching. The chlorinating agent remained active during the initial stages of the workup, leading to further reaction.

  • Solution:

    • Monitor Reaction Completion: Before quenching, ensure the reaction has reached the desired endpoint by using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][18]

    • Choose a More Potent Quencher: If you are using a mild quencher like sodium bicarbonate, switch to a more reactive reducing agent like sodium sulfite or sodium thiosulfate to ensure rapid and complete destruction of the excess chlorinating agent.[19][20]

    • Ensure Efficient Mixing: During the quench, stir the mixture vigorously to ensure that the quenching agent is well-dispersated throughout the organic phase.

Scenario 2: Product Degradation or Formation of Tarry Byproducts
  • Problem: The final product is a dark, oily substance, and purification is difficult due to the presence of tarry impurities.[3][6]

  • Likely Cause:

    • Oxidation: Aniline and its derivatives are susceptible to oxidation, which can be exacerbated by the presence of certain chlorinating agents or by exposure to air during a lengthy workup.[21]

    • pH-Mediated Degradation: Extreme pH conditions during quenching (either too acidic or too basic) can cause degradation of the desired product.

  • Solution:

    • Degas Solvents: Use degassed solvents for the reaction and workup to minimize oxidation.

    • Control pH: Monitor the pH of the aqueous layer during the quench and adjust as necessary. If your product is sensitive to strong bases, avoid using concentrated sodium hydroxide for neutralization. A buffered solution or a mild base like sodium bicarbonate is often a better choice.[7]

    • Prompt Extraction: After quenching, proceed with the extraction and subsequent purification steps promptly to minimize the time the product spends in the crude reaction mixture.

Scenario 3: Difficulty Separating the Product from Succinimide Byproduct (when using NCS)
  • Problem: When using N-Chlorosuccinimide (NCS) as the chlorinating agent, the succinimide byproduct can sometimes be difficult to remove from the desired chlorinated aniline.[18]

  • Likely Cause: Succinimide has some solubility in common organic solvents.

  • Solution:

    • Aqueous Wash: Perform multiple washes of the organic layer with water or a dilute basic solution (like sodium bicarbonate) to remove the majority of the succinimide.[18]

    • Acid Wash: If the chlorinated aniline product is not basic, an acid wash (e.g., with dilute HCl) can be used to extract any remaining basic impurities, though this is less effective for the neutral succinimide.[22]

    • Recrystallization/Chromatography: If aqueous washes are insufficient, purification by column chromatography or recrystallization will be necessary.[18]

Experimental Protocols

Protocol 1: Standard Quenching Procedure for Sulfuryl Chloride (SO₂Cl₂) in Aniline Chlorination
  • Reaction Monitoring: Before initiating the quench, confirm the consumption of the starting aniline derivative via TLC or GC-MS.

  • Cooling: Cool the reaction vessel to 0 °C in an ice-water bath.

  • Slow Addition of Quencher: While stirring vigorously, slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise. Monitor the internal temperature to ensure it does not rise significantly.

  • Testing for Excess Chlorinating Agent: After the initial quench, you can test for the presence of any remaining oxidizing agent. Take a small aliquot of the reaction mixture, dilute it with a suitable solvent, and add a few drops of potassium iodide-starch solution. A blue-black color indicates the presence of an oxidizing agent, and more quencher should be added.

  • Neutralization and Workup: Once the quench is complete (no further exotherm and a negative test result), allow the mixture to warm to room temperature. If the mixture is acidic, neutralize it with a saturated solution of sodium bicarbonate. Proceed with standard aqueous workup and extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[7]

Protocol 2: Quenching N-Chlorosuccinimide (NCS) in Aniline Chlorination
  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[14]

  • Cooling: Cool the reaction mixture to room temperature or 0 °C if the reaction was run at elevated temperatures.

  • Quenching and Byproduct Removal: Add a saturated aqueous solution of sodium bicarbonate to the reaction mixture and stir vigorously for 15-20 minutes.[8] This will neutralize any acidic byproducts and help to dissolve the succinimide byproduct.

  • Extraction: Extract the product with an organic solvent.

  • Aqueous Washes: Wash the combined organic layers multiple times with water to ensure the complete removal of succinimide.[18] Follow with a brine wash, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Data Summary

Chlorinating AgentCommon Quenching Agent(s)Key Considerations
Sulfuryl Chloride (SO₂Cl₂)Sodium Sulfite, Sodium ThiosulfateHighly exothermic quench; requires cooling and slow addition.[3]
N-Chlorosuccinimide (NCS)Sodium Bicarbonate, WaterSuccinimide byproduct removal is a key step in the workup.[18]
Chlorine Gas (Cl₂)Sodium Thiosulfate, Sodium SulfiteHighly hazardous; ensure complete trapping and neutralization of excess gas.[1][2]
Hypochlorite (e.g., NaOCl)Sodium Thiosulfate, Sodium SulfitepH changes during quenching can affect product stability.[10][11][12]

Visual Diagrams

Workflow for Quenching Chlorination Reactions

QuenchingWorkflow cluster_reaction Reaction Phase cluster_quench Quenching Phase cluster_workup Workup & Isolation Start Aniline + Chlorinating Agent Monitor Monitor Reaction (TLC/GC-MS) Start->Monitor Cool Cool to 0 °C Monitor->Cool Quench Slowly Add Quenching Agent (e.g., Na2SO3) Cool->Quench Test Test for Excess Oxidant Quench->Test Test->Quench Positive Neutralize Neutralize (if needed) Test->Neutralize Negative Extract Extract with Organic Solvent Neutralize->Extract Wash Aqueous Washes Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify Product Dry->Purify

Caption: General workflow for quenching aniline chlorination reactions.

Decision Tree for Quencher Selection

QuencherSelection Start Start: Choose Quencher ChlorAgent What is the chlorinating agent? Start->ChlorAgent ProductStability Is the product acid-sensitive? ChlorAgent->ProductStability Strong Oxidant (SO2Cl2, Cl2) Byproduct Is succinimide a byproduct (from NCS)? ChlorAgent->Byproduct NCS Na2SO3 Use Sodium Sulfite (Na2SO3) or Sodium Thiosulfate (Na2S2O3) ProductStability->Na2SO3 No NaHCO3 Use Sodium Bicarbonate (NaHCO3) ProductStability->NaHCO3 Yes Byproduct->NaHCO3 H2OWash Ensure thorough aqueous washes NaHCO3->H2OWash

Caption: Decision tree for selecting an appropriate quenching agent.

References

  • Boal, A. K., & Patsalis, F. I. (2017). Use of Sodium Thiosulfate to Quench Hypochlorite Solutions Prior to Chlorate Analysis. Journal - American Water Works Association. [Link]

  • ResearchGate. (n.d.). Use of Sodium Thiosulfate to Quench Hypochlorite Solutions Prior to Chlorate Analysis (in Press). [Link]

  • Scite.ai. (n.d.). Use of Sodium Thiosulfate to Quench Hypochlorite Solutions Prior to Chlorate Analysis. [Link]

  • Google Patents. (n.d.). US6747175B2 - Chlorination of an aniline in a hydrofluoric medium.
  • Sciencemadness.org. (n.d.). The Chlorination of Reactive Anilines. [Link]

  • Sciencemadness.org. (2007). Chlorination of Aniline. [Link]

  • Figshare. (2017). ANILINE CHLORINATION. [Link]

  • ResearchGate. (2012). Quantity Of Sodium Thiosulfate Required To Neutralize Various Concentrations Of Sodium Hypochlorite. [Link]

  • Wikipedia. (n.d.). Aniline. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • National Institutes of Health. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]

  • Taylor & Francis Online. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. [Link]

  • National Institutes of Health. (2023). A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms. [Link]

  • ResearchGate. (2023). A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms. [Link]

  • Sarpong, R. (2016). Quenching of Pyrophoric Materials. [Link]

  • KGROUP. (2006). Quenching Reactive Substances. [Link]

  • Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]

  • ResearchGate. (2025). Kinetics and Mechanism of the Oxidation of Sulfite by Chlorine Dioxide in a Slightly Acidic Medium | Request PDF. [Link]

  • Bentham Science. (2024). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. [Link]

  • SURU Chemical. (2025). The Key Role of N-Chlorosuccinimide in Organic Synthesis. [Link]

  • YouTube. (2024). Chlorination safety. [Link]

  • GOV.UK. (n.d.). Chlorine - Incident management. [Link]

  • Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. [Link]

  • Royal Society of Chemistry. (2021). An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system. [Link]

  • ResearchGate. (2025). Highly ortho -Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst | Request PDF. [Link]

  • Royal Society of Chemistry. (n.d.). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. [Link]

  • PubMed. (n.d.). Kinetics and Mechanism of the Oxidation of Sulfite by Chlorine Dioxide in a Slightly Acidic Medium. [Link]

  • ResearchGate. (2025). Chlorine Absorption in Sulfite Solutions | Request PDF. [Link]

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Minimizing di-substituted byproducts in aniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Scientist's Guide to Selectivity: Minimizing Di-substituted Byproducts

Welcome to the technical support center for aniline reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with selectivity during the electrophilic substitution of aniline and its derivatives. As Senior Application Scientists, we understand that controlling the formation of di-substituted byproducts is critical for maximizing yield, simplifying purification, and ensuring the synthesis of the target molecule.

This resource provides in-depth, evidence-based answers to common questions, troubleshooting strategies for prevalent issues, and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is my aniline reaction producing significant amounts of di-substituted products?

This is the most common challenge when working with aniline. The root cause lies in the powerful electron-donating nature of the amino (-NH₂) group.

  • Mechanistic Explanation: The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring through resonance. This significantly increases the electron density of the ring, a phenomenon known as "activation." This high electron density makes the ring extremely attractive to electrophiles (E⁺), leading to a very fast reaction rate. The -NH₂ group is also a strong ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions opposite and adjacent to it. The initial mono-substituted product is still a highly activated aromatic ring, often capable of reacting a second time before all the starting aniline has reacted once, leading to di-substitution.

  • Inherent Reactivity: Aniline is one of the most activated benzene derivatives. For instance, the bromination of aniline is so rapid that it proceeds uncontrollably, even without a catalyst, to form 2,4,6-tribromoaniline as a precipitate almost instantaneously. This extreme reactivity underscores the difficulty in stopping the reaction at the mono-substituted stage.

Q2: I tried running the reaction at a lower temperature, but I'm still getting poor selectivity. What else can I do?

Lowering the temperature is a good first step as it can sometimes favor the kinetic product, but due to aniline's high reactivity, this often isn't enough. The most robust and widely accepted strategy is to temporarily reduce the activating effect of the amino group by converting it into an amide . This is achieved by installing a protecting group.

The most common method is the acetylation of aniline to form acetanilide.

  • Why Acetylation Works: The acetyl group (-COCH₃) is electron-withdrawing. The lone pair on the nitrogen atom is now delocalized not only into the ring but also into the adjacent carbonyl group of the amide. This "competition" for the lone pair moderates the activation of the ring, making the subsequent electrophilic substitution reaction slower and more controllable. The bulkier acetamido group also sterically hinders the ortho positions, further favoring the formation of the para-substituted product.

The overall, validated workflow is a three-step process:

  • Protection: Acetylate the aniline starting material.

  • Electrophilic Substitution: Perform the desired reaction (e.g., bromination, nitration) on the protected acetanilide.

  • Deprotection: Remove the acetyl group via hydrolysis to restore the amino group.

Below is a diagram illustrating this essential workflow.

Protection_Strategy_Workflow Aniline Aniline (-NH₂) Acetanilide Acetanilide (-NHCOCH₃) Aniline->Acetanilide 1. Protection (CH₃CO)₂O / CH₃COOH SubstitutedAcetanilide p-Substituted Acetanilide Acetanilide->SubstitutedAcetanilide 2. Electrophilic Substitution (e.g., Br₂) FinalProduct p-Substituted Aniline SubstitutedAcetanilide->FinalProduct 3. Deprotection (H⁺ or OH⁻, H₂O, Δ)

Caption: Workflow for selective mono-substitution of aniline.

Troubleshooting Guides & Protocols

Issue 1: My bromination of aniline yields a messy mixture, including 2,4,6-tribromoaniline.

Cause: Uncontrolled reaction due to the high activation of the aniline ring. Direct bromination of aniline is notoriously difficult to control.

Solution: Implement the protection-deprotection strategy using acetylation.

Protocol: Selective Mono-bromination of Aniline (para-isomer)

Step 1: Protection (Synthesis of Acetanilide)

  • Setup: In a 250 mL flask, dissolve 10.0 g of aniline in 30 mL of glacial acetic acid.

  • Reagent Addition: While stirring, slowly add 12.0 g of acetic anhydride to the solution.

  • Reaction: Heat the mixture gently under reflux for approximately 15 minutes.

  • Isolation: Pour the warm mixture into 250 mL of ice-cold water while stirring vigorously. The acetanilide will precipitate.

  • Purification: Collect the crude acetanilide by vacuum filtration and wash with cold water. Recrystallize from a minimal amount of hot water or ethanol/water mixture to obtain pure acetanilide. Dry the product completely.

Step 2: Electrophilic Substitution (Bromination of Acetanilide)

  • Setup: Dissolve the dried acetanilide (e.g., 5.0 g) in 20 mL of glacial acetic acid in a flask.

  • Reagent Preparation: In a separate container, prepare a solution of bromine (e.g., 2.0 mL, be cautious - highly corrosive) in 10 mL of glacial acetic acid.

  • Reaction: Cool the acetanilide solution in an ice bath. Add the bromine solution dropwise with constant stirring over 30 minutes. Maintain the temperature below 10 °C.

  • Isolation: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Pour the reaction mixture into 200 mL of ice-cold water. The p-bromoacetanilide will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and any unreacted bromine. Recrystallize from ethanol to get pure p-bromoacetanilide.

Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)

  • Setup: Place the purified p-bromoacetanilide (e.g., 4.0 g) in a round-bottom flask with 20 mL of 70% sulfuric acid (or concentrated HCl).

  • Reaction: Heat the mixture under reflux for 1-2 hours. The progress can be monitored by TLC until the starting material is consumed.

  • Work-up: Cool the solution and pour it into a beaker of crushed ice. Slowly neutralize the acidic solution by adding aqueous sodium hydroxide until the solution is basic (check with pH paper). The p-bromoaniline will precipitate.

  • Isolation & Purification: Collect the product by vacuum filtration, wash with cold water, and dry. Recrystallization from an ethanol/water mixture may be performed if higher purity is required.

Issue 2: My nitration reaction is giving me oxidation byproducts and meta-isomers.

Cause: Nitration is typically performed in strong acidic conditions (H₂SO₄/HNO₃). In this environment, the amino group of aniline is protonated to form the anilinium ion (-NH₃⁺).

  • Mechanistic Complication: The anilinium group is strongly deactivating and a meta-director. Therefore, the nitration of aniline itself yields a complex mixture of ortho, meta, and para isomers, along with significant amounts of tar-like oxidation byproducts because aniline is easily oxidized by nitric acid.

Aniline_Nitration_Problem cluster_reactants Reactants cluster_intermediates Intermediates in Solution cluster_products Products Aniline Aniline (-NH₂) Anilinium Anilinium Ion (-NH₃⁺) Meta-directing, Deactivating Aniline->Anilinium Protonation Acid Strong Acid (H₂SO₄/HNO₃) Meta m-Nitroaniline Anilinium->Meta Nitration FreeAniline Free Aniline (-NH₂) Ortho, Para-directing, Activating OrthoPara o/p-Nitroaniline FreeAniline->OrthoPara Nitration Oxidation Oxidation Byproducts (Tar) FreeAniline->Oxidation Oxidation

Caption: Competing pathways in the direct nitration of aniline.

Solution: Once again, the acetylation protection strategy is the most effective solution. Acetanilide undergoes nitration smoothly to yield predominantly the para-nitroacetanilide, which can then be deprotected. The amide group is resistant to oxidation under these conditions.

Comparative Data: Isomer Distribution in Aniline Nitration
Starting MaterialReaction Conditions% para-isomer% meta-isomer% ortho-isomer% OxidationSource
AnilineH₂SO₄/HNO₃, 0 °C51%47%2%Significant
AcetanilideH₂SO₄/HNO₃, 0-10 °C90%+Trace<10%Minimal

This data clearly illustrates the dramatic improvement in selectivity and yield achieved by using the acetanilide protection strategy.

Summary of Key Principles for Minimizing Di-substitution

  • Assess Reactivity: Recognize the inherent high reactivity of the aniline ring system.

  • Protect the Amino Group: Convert the -NH₂ group to an acetamido group (-NHCOCH₃) to moderate its activating influence and provide steric hindrance.

  • Control Reaction Conditions: Use lower temperatures and controlled, dropwise addition of the electrophile.

  • Purify Intermediates: Ensure the purity of the protected intermediate (e.g., acetanilide) before proceeding to the electrophilic substitution step.

  • Effective Deprotection: Choose appropriate hydrolysis conditions (acidic or basic) to efficiently remove the protecting group without degrading the final product.

By understanding the underlying mechanisms and implementing these robust strategies, you can effectively troubleshoot and optimize your aniline reactions to achieve high yields of the desired mono-substituted product.

References

  • Clark, J. (2015). The directing effect of the -NH2 group. Chemguide. [Link]

  • LibreTexts Chemistry. (2023). 16.5: Reactions of Aniline. [Link]

  • Clark, J. (2015). Reactions of Phenylamine (Aniline). Chemguide. [Link]

  • LibreTexts Chemistry. (2023). 24.6: Reactions of Amines. [Link]

  • Weldegirma, S. (2021). Experiment 10: Nitration of Acetanilide. In Experimental Organic Chemistry Laboratory Manual (pp. 41-43). University of South Florida. [Link]

  • Nichols, L. (2021). 22.3: Bromination of Acetanilide. LibreTexts Chemistry. [Link]

  • BYJU'S. (n.d.). Nitration of Aniline. [Link]

Validation & Comparative

Comparing reactivity of 4-(2-Morpholinoethyl)aniline with 4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 4-(2-Morpholinoethyl)aniline and 4-morpholinoaniline for Synthetic Applications

Introduction: Beyond the Structure – Predicting Synthetic Performance

In the landscape of drug discovery and materials science, substituted anilines are indispensable building blocks. Their utility is defined by the reactivity of the aniline amino group, which is profoundly influenced by the electronic nature of substituents on the aromatic ring. This guide provides a detailed comparative analysis of two structurally related morpholino-substituted anilines: 4-morpholinoaniline and This compound .

While both molecules incorporate a morpholine moiety, the presence of an ethyl linker in the latter dramatically alters its electronic profile and, consequently, its chemical reactivity. For researchers and process chemists, understanding these differences is critical for reaction design, optimizing conditions, and predicting outcomes in complex synthetic sequences. This guide moves beyond simple structural comparison to offer a mechanistic explanation of their reactivity profiles, supported by established chemical principles and representative experimental protocols. These compounds are frequently used in the synthesis of pharmaceuticals, including agents for central nervous system (CNS) disorders and dyes.[1][2][3]

Part 1: Unraveling the Electronic Dichotomy

The fundamental difference in reactivity between these two molecules stems from how the morpholine substituent electronically communicates with the aniline ring.

  • 4-morpholinoaniline: The nitrogen atom of the morpholine ring is directly attached to the aromatic system. This allows for a powerful positive mesomeric effect (+M) , also known as a resonance effect. The lone pair of electrons on the morpholine nitrogen delocalizes into the benzene ring, significantly increasing the electron density at the ortho and para positions. This directly enriches the electron density of the aniline amino group, making it a much stronger nucleophile and more activated towards electrophilic attack.

  • This compound: The ethyl linker acts as an electronic insulator. This C₂H₄ spacer prevents any resonance interaction between the morpholine nitrogen and the aromatic ring. The primary electronic influence of the morpholinoethyl group is a weak negative inductive effect (-I) , where the electronegative nitrogen and oxygen atoms pull electron density away from the ring through the sigma bonds. This effect is modest but results in a slight deactivation of the aniline ring compared to unsubstituted aniline.

This core electronic difference is the predictive foundation for their divergent chemical behaviors.

Caption: Structural and electronic comparison of the two aniline derivatives.

Part 2: Comparative Reactivity in Key Synthetic Transformations

We will now explore the practical implications of these electronic differences in three common and synthetically valuable reaction classes.

N-Acylation: A Probe of Nucleophilicity

N-acylation is a fundamental reaction that directly tests the nucleophilicity of the aniline's amino group. A more electron-rich amine will react more readily with an electrophilic acylating agent.

Hypothesis: 4-morpholinoaniline will undergo acylation significantly faster and/or under milder conditions than this compound.

Parameter4-morpholinoanilineThis compoundRationale
Relative Rate FastSlowThe +M effect in 4-morpholinoaniline enhances the nucleophilicity of the NH₂ group, accelerating the attack on the acylating agent.
Typical Conditions Acetic anhydride, room temp.Acetic anhydride, heat, or conversion to a more potent acyl chloride.The lower nucleophilicity of this compound requires more forcing conditions or a more reactive electrophile to achieve comparable conversion.[4]
Expected Yield High (>95%)Moderate to High (80-95%)With optimized conditions, both can give good yields, but achieving it for this compound may require more effort.
Buchwald-Hartwig Amination: A Cornerstone of C-N Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction essential for forming C(aryl)-N bonds, a staple in modern medicinal chemistry.[5][6] In this reaction, the aniline derivative acts as the nucleophilic partner.

Hypothesis: 4-morpholinoaniline will be a more efficient coupling partner in Buchwald-Hartwig aminations, requiring lower catalyst loading or shorter reaction times compared to this compound.

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the product.[7] The rate-determining step can be influenced by the nucleophilicity of the amine. A more electron-rich amine can coordinate more effectively to the palladium center and facilitate the subsequent steps.

G pd0 Pd(0)L_n oxidative_add Oxidative Addition Complex pd0->oxidative_add Ar-X catalyst_regen Pd(0)L_n amine_complex Amine Coordination Complex oxidative_add->amine_complex R-NH₂ product_complex Product Complex amine_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product Ar-NHR product_complex->product Product Release reagents1 Ar-X reagents2 Aniline (R-NH₂)

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

The enhanced nucleophilicity of 4-morpholinoaniline makes it a superior substrate for this transformation, particularly with less reactive coupling partners like aryl chlorides.

Diazotization and Sandmeyer Reaction: Transforming the Amino Group

The Sandmeyer reaction allows for the conversion of an aromatic amino group into a wide variety of other functionalities (e.g., -Cl, -Br, -CN) via a diazonium salt intermediate.[8][9] The first step is the formation of this diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid).

Hypothesis: The basicity and electronic nature of the aniline will influence the stability and subsequent reaction of the diazonium salt.

  • Diazotization Step: The increased electron density on the amino group of 4-morpholinoaniline makes it more basic and a stronger nucleophile. This can lead to a faster initial reaction with the nitrosonium ion (NO⁺).[10]

  • Diazonium Salt Reactivity: The powerful electron-donating morpholino group will destabilize the resulting diazonium salt (-N₂⁺). Electron-donating groups increase the propensity for the diazonium salt to lose N₂, which can sometimes lead to unwanted side reactions if not handled carefully at low temperatures. Conversely, the weakly deactivating morpholinoethyl group in the other molecule leads to a diazonium salt with reactivity more akin to that of unsubstituted aniline.

Therefore, while both are viable substrates, reactions involving the diazonium salt of 4-morpholinoaniline may require more stringent temperature control.

Part 3: Validated Experimental Protocols

To provide a tangible basis for comparison, the following section details a representative protocol for a comparative N-acylation experiment.

Workflow: Comparative N-Acylation of Aniline Derivatives

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_monitoring Analysis & Workup s1 Prepare two flasks, A and B s2 Flask A: Add 4-morpholinoaniline (1 eq) s1->s2 s3 Flask B: Add this compound (1 eq) s1->s3 s4 Add solvent (e.g., DCM) and base (e.g., Pyridine, 1.2 eq) to each s2->s4 s3->s4 r1 Cool flasks to 0°C s4->r1 r2 Add Acetic Anhydride (1.1 eq) dropwise to each flask r1->r2 r3 Stir at 0°C to Room Temperature r2->r3 m1 Monitor reaction progress by TLC/LC-MS (every 15 minutes) r3->m1 m2 Observe faster consumption of starting material in Flask A m1->m2 m3 Upon completion, perform aqueous workup (e.g., wash with 1M HCl, NaHCO₃, brine) m2->m3 m4 Isolate and purify product (e.g., column chromatography) m3->m4 m5 Characterize and determine yield m4->m5

Caption: Experimental workflow for comparative N-acylation.

Detailed Protocol: N-Acetylation

Objective: To compare the rate and efficiency of N-acetylation for 4-morpholinoaniline and this compound.

Materials:

  • 4-morpholinoaniline (178.23 g/mol )[11]

  • This compound (206.28 g/mol )[12]

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Standard workup reagents (1M HCl, saturated NaHCO₃, brine)

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup (Performed in Parallel):

    • To a 50 mL round-bottom flask (Flask A), add 4-morpholinoaniline (1.0 mmol, 178 mg).

    • To a second 50 mL round-bottom flask (Flask B), add this compound (1.0 mmol, 206 mg).

    • To each flask, add dichloromethane (10 mL) and pyridine (1.2 mmol, 97 µL). Stir until all solids dissolve.

  • Acylation:

    • Cool both flasks in an ice bath to 0°C.

    • To each flask, add acetic anhydride (1.1 mmol, 104 µL) dropwise over 1 minute.

    • Remove the ice bath and allow the reactions to stir at ambient temperature.

  • Monitoring:

    • Using thin-layer chromatography (TLC) or LC-MS, monitor the consumption of the starting material in each flask at 15-minute intervals.

    • Expected Observation: The starting material in Flask A will be consumed significantly faster than in Flask B. The reaction in Flask A may be complete within 30-60 minutes, while Flask B may require several hours or gentle heating to reach completion.

  • Workup and Isolation:

    • Once a reaction is deemed complete, dilute the mixture with DCM (20 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude amide product by flash column chromatography on silica gel.

    • Determine the isolated yield for each reaction and confirm the structure using ¹H NMR and MS analysis.

Conclusion and Practical Implications

The presence of a simple ethyl linker fundamentally alters the reactivity of the aniline core.

  • 4-morpholinoaniline is an electron-rich, highly activated aniline. Its enhanced nucleophilicity makes it an excellent substrate for reactions like N-acylations, N-alkylations, and Buchwald-Hartwig couplings, often proceeding under mild conditions with high efficiency.[2][13]

  • This compound behaves as a standard, weakly substituted aniline. Its reactivity is significantly lower than its directly-linked counterpart. While it is a versatile building block, synthetic transformations at the amino group will typically require more forcing conditions.[3]

For the synthetic chemist, this comparison underscores a critical principle: proximity and conjugation are paramount. When designing a synthesis, choosing 4-morpholinoaniline is advantageous if high nucleophilicity is required for a key transformation. Conversely, if the morpholine is intended merely as a distal structural element without significantly influencing the aniline's core reactivity, This compound is the more appropriate choice. This informed decision-making is key to developing robust, efficient, and predictable synthetic routes in research and development.

References

  • Frank, W. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Patil, S. A. et al. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Polycyclic Aromatic Compounds. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. [Link]

  • Organ, M. G. et al. (2016). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Buchwald‐Hartwig amination of aryl halides with substituted anilines. [Link]

  • Al-Suhaimi, K. S. et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. The 4-morpholinoaniline derivate drugs. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Sharma, P. et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • Nature. (2020). Reactions for making widely used aniline compounds break norms of synthesis. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • OrganicChemGuide. 21.03 Sandmeyer Reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • ResearchGate. Catalytic N-Alkylation of Anilines. [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • PubChem. 4-(2-Morpholinoethoxy)aniline. [Link]

  • PubChem. Benzenamine, 4-(4-morpholinyl)-. [Link]

  • Filo. (2024). Compare the basicity of aniline, 4-nitroaniline, 4-methoxyaniline and methylamine. [Link]

  • ChemRxiv. (2024). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. [Link]

  • Google Patents.
  • ResearchGate. (2006). 4-Morpholinoaniline. [Link]

  • Quora. (2016). Which one is more basic? Aniline or 4-bromoaniline? Why?. [Link]

  • Wang, Y. et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. [Link]

  • Wiley Online Library. (2021). TBN‐Catalyzed Dehydrative N‐Alkylation of Anilines with 4‐Hydroxybutan‐2‐one. [Link]

  • ResearchGate. Electronic structure and conformation of aniline and meta-chloroaniline dimers. [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Morpholino-4-Anilinoquinoline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-morpholino-4-anilinoquinoline derivatives, a promising class of compounds in oncology drug discovery. By examining their interactions with key kinase targets and comparing their performance with established inhibitors, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation therapeutics.

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and synthetic tractability make it an ideal foundation for developing ATP-competitive kinase inhibitors. Several 4-aminoquinoline derivatives, such as bosutinib (Bcr-Abl/Src inhibitor) and neratinib (EGFR/HER2 inhibitor), have already gained FDA approval for cancer treatment, validating the therapeutic potential of this chemical class.[1][3]

The 2-morpholino-4-anilinoquinoline series represents a specific subclass designed to explore and potentially enhance the pharmacological properties of the 4-anilinoquinoline core. The introduction of the morpholine group at the 2-position can influence solubility, metabolic stability, and kinase selectivity, making this a critical area of investigation for developing more effective and safer targeted therapies.

The Core Pharmacophore and its Interaction with the Kinase ATP-Binding Site

The inhibitory activity of 4-anilinoquinoline derivatives is primarily derived from their ability to compete with ATP for binding to the kinase hinge region. This interaction is a cornerstone of their mechanism of action and serves as the foundation for all SAR discussions.

The Canonical Hinge-Binding Motif

Crystallographic and molecular modeling studies have consistently shown that the quinoline (or quinazoline) core orients itself within the ATP-binding pocket to form a critical hydrogen bond.[4][5] The N1 atom of the quinoline ring acts as a hydrogen bond acceptor, interacting with the backbone amide proton of a conserved residue in the hinge region (e.g., Cys in GAK, Met in p38).[2][4] This key interaction anchors the inhibitor in the active site. The anilino group at the C4 position projects into a deeper, more hydrophobic back pocket, where substitutions can be made to enhance potency and modulate selectivity.[2][4]

Logical Relationship: Kinase Inhibition by 4-Anilinoquinolines

Below is a diagram illustrating the fundamental principle of ATP-competitive inhibition by the 4-anilinoquinoline scaffold.

G cluster_0 Kinase Active Site cluster_1 4-Anilinoquinoline Inhibitor ATP ATP Hinge Hinge Region (Backbone Amide) ATP->Hinge Binds to HydrophobicPocket Hydrophobic Pocket ATP->HydrophobicPocket Ribose/Phosphate Interactions Quinoline Quinoline Core (N1 Atom) ATP->Quinoline Quinoline->Hinge Forms H-Bond Anilino Anilino Ring Anilino->HydrophobicPocket

Caption: ATP-competitive binding of the 4-anilinoquinoline scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-morpholino-4-anilinoquinoline derivatives can be systematically modulated by chemical modifications at three primary positions: the C2-morpholino group, the C4-anilino ring, and the quinoline core itself.

The C2-Morpholino Substitution

While extensive SAR data on substitutions at the C2 position of the 4-anilinoquinoline scaffold is not as prevalent as for other positions, the introduction of a morpholine ring is significant. Morpholine is a commonly used heterocycle in drug design to improve physicochemical properties.

  • Rationale for Morpholino Group: The primary motivation for incorporating a morpholine moiety is to enhance aqueous solubility and improve the overall pharmacokinetic profile of the molecule. Its basic nitrogen can be protonated at physiological pH, increasing water solubility, which is often a challenge for planar aromatic kinase inhibitors.

  • Influence on Selectivity: The bulky morpholine group at the C2 position can create steric hindrance that may disfavor binding to certain kinases while being accommodated by others. This can be a powerful tool for engineering selectivity. For instance, in a study on quinazoline derivatives, the presence of morpholine alkoxy substituents at the C6 and C7 positions was found to alter the binding mode compared to lapatinib.[6] While this is not the C2 position, it highlights how morpholine can influence inhibitor orientation and, consequently, selectivity. More direct comparative kinase profiling of 2-morpholino derivatives against 2-unsubstituted analogs is required to fully delineate its impact.

The C4-Anilino Ring: The Key to Potency and Selectivity

The aniline ring at the C4 position is the most critical component for tuning the potency and selectivity of these inhibitors. It projects into a hydrophobic region of the ATP-binding site, and substitutions here directly interact with various amino acid residues.

  • Electron-Donating Groups: In a study evaluating new 2-morpholino-4-anilinoquinoline derivatives against the HepG2 cancer cell line, compounds with electron-donating groups (like methoxy) and halogens on the aniline ring showed the highest activity.[1][2][7] Specifically, a compound with a 3,4,5-trimethoxyanilino moiety was identified as a potent inhibitor of cyclin G-associated kinase (GAK).[2]

  • Halogen Substitutions: Halogens (F, Cl, Br) are well-tolerated and can enhance binding affinity through favorable interactions. In the aforementioned HepG2 study, compounds with 4-fluoro-3-chloro (compound 3d ) and 4-bromo-3-methoxy (compound 3e ) substitutions on the aniline ring displayed potent cytotoxic activity, with IC50 values of 8.50 µM and 12.76 µM, respectively.[1][2][7]

  • Bulky and Electron-Withdrawing Groups: Generally, bulky substituents or strongly electron-withdrawing groups (e.g., trifluoromethyl, methylsulfonyl) on the aniline ring are poorly tolerated and lead to a reduction in activity.[2] This suggests that the size and electronic properties of the pocket accommodating the aniline ring are finely tuned.

Substitutions on the Quinoline Core

Modifications to the quinoline scaffold itself, particularly at the C6 and C7 positions, are another established strategy for modulating inhibitor activity, primarily by interacting with the solvent-exposed region of the active site.

  • Solubility and Potency: Adding small, polar groups like methoxy at the C6 and C7 positions can enhance both solubility and potency. This is a common feature in many approved 4-anilinoquinazoline inhibitors like Gefitinib and Erlotinib.[8]

  • Irreversible Inhibition: The C6 position can be functionalized with a Michael acceptor group (e.g., an acrylamide) to form a covalent bond with a nearby cysteine residue, leading to irreversible inhibition. This is the mechanism of action for inhibitors like Neratinib.[1][9]

Comparative Performance Analysis

To contextualize the potential of 2-morpholino-4-anilinoquinoline derivatives, it is essential to compare their performance against established clinical benchmarks and alternative inhibitors.

Performance Against Benchmark Inhibitors

Established drugs like Lapatinib , Erlotinib , and Vandetanib serve as crucial benchmarks. Lapatinib is a dual EGFR/HER2 inhibitor, while Vandetanib is a dual inhibitor of VEGFR-2 and EGFR.[2][5][10][11]

Inhibitor ClassPrimary Target(s)Key Structural FeaturesKnown Advantages/Disadvantages
2-Morpholino-4-Anilinoquinolines Varies (Potentially EGFR, VEGFR, GAK, etc.)Quinoline core, C2-Morpholino, C4-AnilinoImproved solubility predicted; selectivity profile requires further definition.
Lapatinib EGFR, HER2 (ERBB2)[5][8][11]Quinazoline core, 3'-chloro-4'-(3-fluorobenzyloxy)anilinePotent dual inhibitor; used in HER2+ breast cancer.[4][5]
Erlotinib EGFR[8]Quinazoline core, 3'-ethynylanilineEffective in EGFR-mutant NSCLC; less effective against wild-type.
Vandetanib VEGFR-2, EGFR[1][2][10]Quinoline core, 4-bromo-2-fluoroanilineDual action targets tumor cells and angiogenesis; toxicity can be a concern.[10][12]

A study on novel 2-morpholino-4-anilinoquinoline derivatives used Sorafenib as a positive control and found that while some derivatives had lower IC50 values (e.g., 8.50 µM for compound 3d ), their selectivity for cancer cells over normal fibroblasts was a key differentiating factor.[3]

Quantitative Comparison of Selected Derivatives

The following table summarizes the in vitro cytotoxicity data for a series of newly synthesized 2-morpholino-4-anilinoquinoline derivatives against the HepG2 human liver cancer cell line.[1][7]

CompoundAniline Substituents (R)IC50 (µM) vs. HepG2
3a 4-Methoxy> 30
3b 4-Methyl> 30
3c 4-Chloro11.42
3d 4-Fluoro, 3-Chloro8.50
3e 4-Bromo, 3-Methoxy12.76
Sorafenib (Positive Control)~10 (Estimated from data)

Data sourced from Al-Sheikh et al. (2024).[1][7]

These results clearly demonstrate the critical role of the aniline substitution pattern in determining antiproliferative activity. Simple, small electron-donating groups at the para-position were ineffective, whereas halogenated and more complex substitution patterns led to potent activity.[1]

Experimental Protocols for Evaluation

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are paramount. Below are detailed methodologies for the key assays used to characterize these inhibitors.

Synthesis Workflow

The synthesis of 2-morpholino-4-anilinoquinoline derivatives is typically a two-step process starting from 2-morpholinoquinolin-4-ol.[11][13]

Workflow: Synthesis of 2-Morpholino-4-Anilinoquinolines

G Start 2-Morpholinoquinolin-4-ol Step1 Chlorination (POCl3, heat) Start->Step1 Intermediate 4-Chloro-2-Morpholinoquinoline Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (Substituted Aniline, Ethanol, Reflux) Intermediate->Step2 End Final 2-Morpholino-4-Anilinoquinoline Derivative Step2->End

Sources

A Senior Application Scientist's Guide to Cytotoxicity Assays for Novel Aniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the evaluation of a novel compound's cytotoxic potential is a foundational step in the journey from discovery to clinical application. This is particularly true for aniline and its derivatives, a class of compounds with broad industrial and pharmaceutical relevance, but also with a history of toxicological concerns, including hemolytic anemia and carcinogenicity.[1][2] This guide provides an in-depth comparison of key cytotoxicity assays, offering field-proven insights and detailed protocols to empower you in selecting and executing the most appropriate methods for your novel aniline compounds.

The Challenge with Aniline Compounds: Beyond Simple Cytotoxicity

Aniline compounds present unique challenges in cytotoxicity testing. Their toxicity is often not a direct result of the parent molecule but rather of its metabolic activation into reactive metabolites, such as phenylhydroxylamines.[1][3] This bioactivation, primarily mediated by cytochrome P450 enzymes in the liver, can lead to oxidative stress and subsequent cellular damage.[4][5][6] Therefore, a comprehensive assessment of aniline-induced cytotoxicity should not only measure cell death but also explore underlying mechanisms like oxidative stress and apoptosis.

Furthermore, the physicochemical properties of novel aniline derivatives, such as their solubility, must be carefully considered when designing in vitro assays to ensure accurate and reproducible results.[7][8] Poor solubility can lead to compound precipitation and inaccurate estimations of cytotoxic potency.[8]

Choosing Your Assay: A Comparative Overview

The selection of a cytotoxicity assay should be driven by the specific research question, the anticipated mechanism of toxicity, and the throughput requirements of the study. Here, we compare four widely used assays: three metabolic assays (MTT, MTS, XTT) that measure cell viability based on enzymatic activity, and one membrane integrity assay (LDH) that quantifies cell death.

Assay Principle Advantages Disadvantages Best Suited For
MTT Enzymatic reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[9][10]Cost-effective, well-established.[11]Requires a solubilization step for the formazan crystals, which can introduce variability.[9][12]Initial screening of a large number of compounds.
MTS Reduction of a tetrazolium compound to a soluble formazan product by viable cells.[13][14]Simpler protocol than MTT as it does not require a solubilization step, making it more convenient.[12][13]Can be more expensive than MTT. The intermediate electron acceptor used can have some toxicity.[13]High-throughput screening where convenience and reduced handling are prioritized.
XTT Reduction of a yellow tetrazolium salt to a soluble orange formazan dye by metabolically active cells.[15]Soluble formazan product eliminates the need for a solubilization step, saving time and reducing errors.[15][16]Can be less sensitive than other assays for certain cell types.Rapid determination of cytotoxicity in microplates, ideal for high-throughput assays.[16]
LDH Measurement of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[17][18]Directly measures cell death by assessing membrane integrity. Non-lytic, allowing for further analysis of the cells.[18]Less sensitive for detecting early apoptotic events where the cell membrane is still intact.Assessing overt cytotoxicity and membrane damage.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a general framework. It is crucial to optimize parameters such as cell seeding density, compound concentration range, and incubation time for each specific cell line and aniline compound.

Special Considerations for Aniline Compounds
  • Solubility: Prepare a stock solution of your aniline compound in a suitable solvent like DMSO at a high concentration (e.g., 10 mM).[11] Ensure the final solvent concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Metabolic Activation: For a more physiologically relevant assessment, consider incorporating a metabolic activation system, such as liver S9 fractions, into your assay.[3][19]

  • Safety Precautions: Aniline and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[20][21] Always handle these compounds in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[21][22] Dispose of aniline waste as hazardous waste according to your institution's guidelines.[22][23]

Protocol 1: MTT Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.[10][11]

Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_read Measurement seed Seed cells in 96-well plate treat Treat with aniline compound seed->treat 24h incubation add_mtt Add MTT solution treat->add_mtt Desired exposure time (e.g., 24, 48, 72h) incubate Incubate (2-4h) add_mtt->incubate solubilize Add solubilization solution (DMSO) incubate->solubilize read Read absorbance (570 nm) solubilize->read

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Methodology
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11] Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the novel aniline compound in complete culture medium.[24] Remove the old medium and add 100 µL of the various concentrations of the test compound. Include vehicle controls (medium with the same concentration of the compound's solvent, e.g., DMSO).[24]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[24]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11] Incubate for an additional 2-4 hours at 37°C.[25]

  • Formazan Solubilization: Carefully remove the medium from each well.[11] Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

Protocol 2: LDH Assay

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, providing a direct measure of cytotoxicity.[17][18]

Workflow Diagram

LDH_Workflow cluster_prep Preparation cluster_assay Assay cluster_read Measurement seed Seed cells in 96-well plate treat Treat with aniline compound seed->treat 24h incubation transfer Transfer supernatant to new plate treat->transfer Desired exposure time (e.g., 24, 48, 72h) add_reagent Add LDH reaction mixture transfer->add_reagent incubate Incubate (30 min) add_reagent->incubate add_stop Add stop solution incubate->add_stop read Read absorbance (490 nm) add_stop->read Caspase_Pathway cluster_pathway Apoptosis Induction compound Aniline Compound procaspase Procaspase-3/7 compound->procaspase Induces Apoptosis caspase Active Caspase-3/7 procaspase->caspase Cleavage substrate Caspase-3/7 Substrate (DEVD sequence) caspase->substrate Cleaves signal Luminescent/Fluorescent Signal substrate->signal ROS_Pathway cluster_pathway Oxidative Stress compound Aniline Compound ros Reactive Oxygen Species (ROS) compound->ros Induces probe Fluorescent Probe (e.g., DCFH-DA) ros->probe Oxidizes signal Fluorescent Signal probe->signal

Caption: Simplified mechanism of ROS detection using a fluorescent probe.

Data Interpretation and Presentation

The output of these assays is typically a dose-response curve, from which the half-maximal inhibitory concentration (IC50) value is calculated. The IC50 represents the concentration of a compound that is required to inhibit a biological process by 50%.

[11]Example Data Table:

CompoundCell LineAssayIC50 (µM)
AnilineHepG2MTT150.2
Novel Aniline AHepG2MTT25.8
Novel Aniline BHepG2MTT78.4
Novel Aniline AHepG2LDH30.1
Novel Aniline AA549MTT45.3

Conclusion

The selection and execution of cytotoxicity assays for novel aniline compounds require a nuanced approach that considers the unique properties of this chemical class. By understanding the principles, advantages, and limitations of different assays, and by incorporating mechanistic studies where appropriate, researchers can generate robust and reliable data to guide the development of safer and more effective chemical entities.

References

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A Comparative Guide to the Biological Evaluation of Novel 4-Anilinoquinoline Derivatives as Antitumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of newly developed 4-anilinoquinoline derivatives as potential antitumor agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized perspective on the rationale behind experimental design, the interpretation of results, and the strategic evolution of this important class of kinase inhibitors. We will explore the structure-activity relationships (SAR), comparative efficacy, and the methodologies crucial for a robust biological evaluation.

Introduction: The Enduring Relevance of the Quinoline Scaffold in Oncology

The 4-anilinoquinazoline scaffold is a cornerstone in the history of targeted cancer therapy, giving rise to first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib.[1][2] The quinoline core represents a bioisosteric evolution of this scaffold and has been extensively explored to enhance potency, selectivity, and overcome acquired resistance. These compounds primarily function as ATP-competitive inhibitors, targeting the kinase domains of key oncogenic drivers such as EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

The rationale for pursuing novel 4-anilinoquinoline derivatives is twofold:

  • Dual Inhibition Strategy: Concurrently inhibiting EGFR-mediated tumor cell proliferation and VEGFR-2-driven angiogenesis can produce a synergistic antitumor effect and potentially circumvent the development of resistance.[3]

  • Overcoming Acquired Resistance: The clinical efficacy of early-generation EGFR inhibitors is often limited by the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation and the subsequent C797S mutation, which prevents covalent bonding by third-generation inhibitors.[4] A significant focus of new designs is to develop potent inhibitors against these challenging mutant forms of EGFR.

This guide will compare several recently developed series of 4-anilinoquinoline derivatives, focusing on their inhibitory potency, cellular activity, and the experimental workflows used to characterize them.

Comparative Analysis of Novel 4-Anilinoquinoline Derivatives

The antitumor activity of these derivatives is critically dependent on the substitution patterns on both the quinoline core and the aniline moiety. Below, we compare representative compounds from different studies to illustrate key structure-activity relationships and performance against various cancer models.

Dual EGFR/VEGFR-2 Inhibitors

A promising strategy involves designing single molecules that can effectively inhibit both EGFR and VEGFR-2. This dual-action approach can starve tumors of their blood supply while simultaneously halting their proliferative signals.

One study explored a series of 4-anilinoquinazoline-acylamino derivatives as dual inhibitors.[5] Compounds 15a and 15b from this series demonstrated potent, balanced inhibition of both kinases. Another series of 4-anilinoquinazoline-urea derivatives also yielded potent dual inhibitors, such as compound 19i , which showed nanomolar efficacy against both targets.[6] These studies highlight that extending the molecule with urea or acylamino linkers can effectively engage both kinase active sites.

Table 1: Comparative Inhibitory Activity of Dual EGFR/VEGFR-2 Inhibitors

Compound ReferenceScaffold TypeTarget KinaseIC₅₀ (µM)Antiproliferative Activity (Cell Line)IC₅₀ (µM)
Vandetanib (Standard)4-AnilinoquinazolineEGFR0.0197A549 (NSCLC)-
VEGFR-20.0332
Compound 15a [5]4-Anilinoquinazoline-acylaminoEGFR0.13HT-29 (Colon)>50
VEGFR-20.56MCF-7 (Breast)>50
H460 (NSCLC)>50
Compound 15b [5]4-Anilinoquinazoline-acylaminoEGFR0.15HT-29 (Colon)5.27
VEGFR-21.81MCF-7 (Breast)4.41
H460 (NSCLC)11.95
Compound 19i [6]4-Anilinoquinazoline-ureaEGFR0.001HT-29 (Colon)0.05
VEGFR-20.079MCF-7 (Breast)0.05
H460 (NSCLC)0.06

Data synthesized from multiple sources for comparative purposes.[5][6]

Causality Behind Experimental Choices: The selection of cell lines (HT-29, MCF-7, H460) represents different cancer types (colon, breast, lung) known to have varying dependencies on EGFR and angiogenesis pathways. Comparing the enzymatic inhibition (IC₅₀ against kinases) with cellular antiproliferative activity provides crucial information on cell permeability and target engagement within a complex cellular environment. The significant potency of the urea-linked compound 19i in both enzymatic and cellular assays makes it a particularly strong lead candidate.

Derivatives Targeting Gefitinib-Resistant NSCLC

Overcoming resistance in non-small cell lung cancer (NSCLC) is a major clinical challenge. Researchers have designed novel quinazoline derivatives with benzylidene hydrazine carboxamide moieties to target both wild-type (WT) and mutant EGFR.

In one such study, compounds 14 and 44 demonstrated exceptional potency.[7] Notably, compound 14 exhibited excellent, balanced inhibitory activity against both EGFR-WT (IC₅₀ = 6.3 nM) and the double mutant EGFRT790M/L858R (IC₅₀ = 8.4 nM), a profile that is highly desirable to treat heterogeneous tumors and overcome resistance.[7]

Table 2: Comparative Activity Against Wild-Type and Resistant EGFR Mutants

Compound ReferenceTarget KinaseIC₅₀ (nM)Antiproliferative Activity (H1975 Cell Line)IC₅₀ (µM)
Gefitinib (Standard)EGFRWT25.4H1975 (L858R/T790M)>50
EGFRT790M/L858R>1000
Compound 14 [7]EGFRWT6.3H1975 (L858R/T790M)0.11
EGFRT790M/L858R8.4
Compound 44 [7]EGFRWT0.4H1975 (L858R/T790M)0.10
EGFRT790M/L858R100

Data extracted from Zhang et al. (2018).[7]

Structure-Activity Relationship Insights: The SAR analysis from these studies consistently shows that small, lipophilic groups at the 3-position of the aniline ring are preferred.[8] Furthermore, substitutions on the quinazoline/quinoline core, particularly at the 6- and 7-positions with groups like dimethoxy or those capable of forming hydrogen bonds, significantly modulate potency.[8] The development of compounds like 14 shows that carefully designed side chains can fit into the ATP-binding pocket of the T790M mutant, which sterically hinders first-generation inhibitors.

Key Signaling Pathways and Experimental Workflows

A thorough biological evaluation requires understanding the mechanism of action and employing a battery of validated assays. The primary targets, EGFR and VEGFR-2, sit at the apex of critical signaling cascades that drive cancer progression.

Targeted Signaling Cascades

Inhibition of EGFR and VEGFR-2 blocks downstream signaling through two principal pathways: the Ras/Raf/MEK/ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K/Akt/mTOR pathway, which is a key regulator of cell survival and metabolism.[9][10][11][12]

EGFR_VEGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Cellular Response EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR2 VEGFR-2 VEGFR2->PI3K Angiogenesis Angiogenesis & Migration VEGFR2->Angiogenesis Inhibitor 4-Anilinoquinoline Derivative Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR and VEGFR-2 signaling pathways targeted by 4-anilinoquinoline derivatives.
Experimental Workflow for Inhibitor Characterization

A robust preclinical evaluation follows a logical progression from enzymatic assays to cellular assays and finally to in vivo models. This multi-tiered approach ensures that a compound's activity is not just a biochemical artifact but translates into a meaningful biological effect.

Workflow cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Mechanism of Action cluster_3 Tier 4: In Vivo Efficacy a In Vitro Kinase Assay (EGFR, VEGFR-2, etc.) - Determine IC₅₀ b Antiproliferative Assay (MTT / SRB) - Determine GI₅₀ on cancer cell lines a->b Proceed if potent c Western Blot Analysis - Confirm inhibition of p-EGFR, p-Akt, p-ERK b->c Confirm on-target effect f Xenograft Tumor Model - Measure tumor growth inhibition (TGI) b->f Proceed if active in cells d Apoptosis Assay (Annexin V / PI Staining) c->d Investigate cell fate e Cell Cycle Analysis (Propidium Iodide Staining) d->e

Caption: A tiered experimental workflow for evaluating novel kinase inhibitors.

Detailed Experimental Protocols

Scientific integrity demands that protocols are robust and self-validating. The following are detailed, standardized methodologies for the key assays discussed.

Protocol: In Vitro Antiproliferation (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6][13]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in viable cells to form insoluble purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the 4-anilinoquinoline derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[6][13]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere to allow for formazan crystal formation.[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2-4 hours, or overnight in the incubator, to ensure complete solubilization.[6][13] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value (concentration causing 50% inhibition of cell growth) using non-linear regression analysis.

Protocol: Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.[14]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are positive for both stains.

Conclusion and Future Directions

The 4-anilinoquinoline scaffold remains a highly fertile ground for the development of next-generation antitumor agents. The research highlighted in this guide demonstrates a clear strategic evolution from broad-spectrum kinase inhibitors to highly potent, dual-action compounds and precision agents designed to overcome specific resistance mutations.

The most promising new derivatives exhibit several key features:

  • Nanomolar potency against both wild-type and, critically, mutant forms of EGFR.

  • Dual inhibitory capacity against key oncogenic drivers like EGFR and VEGFR-2, offering a multi-pronged attack on tumor growth and survival.

  • Favorable structure-activity relationships , where modifications can be rationally designed to enhance potency and selectivity.

Future research will likely focus on developing fourth-generation, non-covalent inhibitors that can effectively target the EGFR C797S mutation, which is resistant to current covalent inhibitors.[4] Furthermore, exploring novel delivery systems and combination therapies will be crucial to maximizing the clinical potential of these potent molecules. The rigorous, multi-tiered evaluation workflow detailed herein provides a robust framework for identifying and validating the most promising candidates for clinical translation.

References

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  • MDPI. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Retrieved from [Link]

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  • National Institutes of Health (NIH). (2017). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Retrieved from [Link]

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A Technical Guide to the Basicity of Substituted Aniline Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical sciences and synthetic chemistry, the basicity of aniline and its derivatives is a cornerstone physicochemical property. It governs molecular interactions, reaction kinetics, and the pharmacokinetic profile of drug candidates. This guide provides an in-depth comparison of the basicity of substituted aniline derivatives, supported by experimental data and detailed protocols. We will explore the nuanced interplay of electronic effects that dictate the availability of the nitrogen lone pair for protonation, a critical factor in drug design and development.

The Fundamentals of Aniline Basicity: A Delicate Electronic Balance

Aniline (C₆H₅NH₂) is significantly less basic than aliphatic amines, such as cyclohexylamine. This marked difference arises from the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system of the benzene ring.[1] This resonance effect decreases the electron density on the nitrogen atom, rendering the lone pair less available to accept a proton.

The basicity of aniline derivatives can be finely tuned by introducing substituents to the aromatic ring. These substituents modulate the electron density on the nitrogen atom through a combination of inductive and resonance effects.

  • Electron-Donating Groups (EDGs) , such as alkyl (-CH₃) and methoxy (-OCH₃) groups, increase the electron density on the nitrogen atom.[1][2][3] This is achieved through the positive inductive effect (+I) and, in the case of groups like -OCH₃, a resonance effect (+R) that pushes electron density into the ring. The net result is an increase in basicity compared to unsubstituted aniline.[1][2][3]

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and cyano (-CN) groups, decrease the electron density on the nitrogen atom.[1][2][3] They exert a negative inductive effect (-I) and a negative resonance effect (-R), pulling electron density away from the amino group. This further delocalizes the nitrogen's lone pair, making the aniline derivative significantly less basic.[1][2][3]

The position of the substituent on the aromatic ring (ortho, meta, or para) also plays a critical role in determining its overall effect on basicity, a concept we will explore through the presented data.

Comparative Analysis of Basicity: Experimental pKa Data

The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid (the anilinium ion). A higher pKa value indicates a stronger base. The following table summarizes the experimental pKa values for a series of substituted anilines, providing a clear comparison of the electronic influence of various substituents.

SubstituentOrtho-Position pKaMeta-Position pKaPara-Position pKa
-H (Aniline)4.584.584.58
-CH₃4.394.695.12
-OCH₃4.494.205.34
-Cl2.643.343.98
-NO₂-0.292.501.02
-NH₂4.474.886.08

Data sourced from multiple references.[2]

Visualizing Substituent Effects

The following diagrams illustrate the electronic effects of electron-donating and electron-withdrawing groups on the basicity of aniline.

EDG_Effect cluster_EDG Electron-Donating Group (EDG) Effect Aniline_EDG Aniline Ring NH2_EDG NH₂ Aniline_EDG->NH2_EDG Lone pair on N Proton_EDG H⁺ NH2_EDG->Proton_EDG Protonation (More Favorable) EDG EDG (+I, +R) EDG->Aniline_EDG Increases e⁻ density Anilinium_EDG Anilinium Ion (Stabilized)

Caption: EDG increases electron density on the nitrogen, enhancing basicity.

EWG_Effect cluster_EWG Electron-Withdrawing Group (EWG) Effect Aniline_EWG Aniline Ring NH2_EWG NH₂ Aniline_EWG->NH2_EWG Lone pair on N Proton_EWG H⁺ NH2_EWG->Proton_EWG Protonation (Less Favorable) EWG EWG (-I, -R) EWG->Aniline_EWG Decreases e⁻ density Anilinium_EWG Anilinium Ion (Destabilized)

Caption: EWG decreases electron density on the nitrogen, reducing basicity.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a robust and self-validating method for the precise determination of the pKa of a substituted aniline derivative. The causality behind each step is explained to ensure scientific integrity.

I. Principle

Potentiometric titration is a highly accurate method for pKa determination.[1] It involves the gradual addition of a titrant (a strong acid) to a solution of the aniline derivative (a weak base). The change in pH is monitored using a calibrated pH electrode. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and unprotonated forms of the aniline are equal.

II. Materials and Reagents
  • Substituted aniline derivative (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (for back-titration if necessary)

  • Deionized water (high purity, CO₂-free)

  • pH 4.00, 7.00, and 10.00 buffer solutions for calibration

  • Potassium chloride (KCl) for maintaining constant ionic strength

III. Instrumentation
  • High-precision pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Calibrated burette (Class A)

  • Volumetric flasks and pipettes (Class A)

  • Temperature probe

IV. Experimental Workflow

Titration_Workflow A 1. Instrument Calibration B 2. Sample Preparation A->B Calibrate pH meter with standard buffers C 3. Titration B->C Prepare aniline solution of known concentration D 4. Data Acquisition C->D Titrate with standardized HCl, record pH vs. volume E 5. Data Analysis D->E Plot titration curve (pH vs. Volume of HCl) F 6. pKa Determination E->F Identify equivalence point and half-equivalence point

Caption: Step-by-step workflow for pKa determination by potentiometric titration.

V. Detailed Procedure
  • Instrument Calibration:

    • Calibrate the pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00. This is a critical step to ensure the accuracy of all subsequent pH measurements. The calibration should be performed at the same temperature as the titration.

  • Sample Preparation:

    • Accurately weigh a precise amount of the substituted aniline derivative and dissolve it in a known volume of CO₂-free deionized water in a volumetric flask. The concentration should be in the range of 0.01 M to 0.1 M.

    • Add a sufficient amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M). This minimizes changes in activity coefficients during the titration.

  • Titration:

    • Transfer a known volume of the aniline solution to a beaker containing a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring the solution at a constant, moderate rate to ensure homogeneity without creating a vortex that could introduce atmospheric CO₂.

    • Start the titration by adding small, precise increments of the standardized 0.1 M HCl solution from the burette.

  • Data Acquisition:

    • Record the pH of the solution after each addition of HCl. Allow the pH reading to stabilize before recording the value.

    • Take more frequent readings near the equivalence point, where the pH changes most rapidly.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be identified visually from the inflection point or more accurately by calculating the first or second derivative of the curve.

    • The volume of HCl at the equivalence point is Veq.

  • pKa Determination:

    • The half-equivalence point occurs at a volume of Veq / 2.

    • The pKa of the conjugate acid of the aniline derivative is equal to the pH of the solution at the half-equivalence point.

VI. Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following measures should be implemented:

  • Replicate Measurements: Perform the titration at least in triplicate to assess the precision and reproducibility of the method.

  • Standard Reference Material: If available, perform a titration with a standard reference material with a known pKa (e.g., Tris) to validate the experimental setup and procedure.

  • Blank Titration: Conduct a blank titration with only the solvent and KCl to account for any acidic or basic impurities.

Conclusion

The basicity of substituted aniline derivatives is a fundamental parameter that is critically dependent on the electronic nature and position of substituents on the aromatic ring. This guide has provided a framework for understanding and comparing these effects, supported by quantitative pKa data. The detailed experimental protocol for potentiometric titration offers a reliable method for the in-house determination of this crucial physicochemical property, empowering researchers and drug development professionals to make informed decisions in their synthetic and medicinal chemistry endeavors.

References

  • Fincher, I.L. (1994). Organic Chemistry, Volume 1, 6th Edition. ELBS with Longman.
  • Vertex AI Search. (2024). How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂?
  • Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]

  • Filo. (2024). Aniline and its derivatives. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Basicity of Aniline and Its Reaction with Strong Acids.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Avdeef, A., & Box, K. J. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]

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A Comparative Guide to the Antimicrobial and Antifungal Screening of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the antimicrobial and antifungal efficacy of various morpholine derivatives, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents.

Introduction: The Prominence of the Morpholine Scaffold

Morpholine, a six-membered heterocyclic ring containing oxygen and nitrogen atoms, is recognized in medicinal chemistry as a "privileged pharmacophore".[1][2] Its unique structural and physicochemical properties—including good water solubility, chemical stability, and the ability to form hydrogen bonds—make it an invaluable component in drug design.[2][3] These attributes often improve the pharmacokinetic profile of bioactive molecules.[1][2] Consequently, the morpholine nucleus is a cornerstone in the synthesis of compounds with a wide spectrum of pharmacological activities, including potent antimicrobial and antifungal effects.[1][4][5]

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms.[6][7][8] Morpholine derivatives have emerged as a promising class of compounds, exhibiting significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[9][10][11] This guide will compare the performance of distinct morpholine-based compounds, provide validated protocols for their screening, and delve into the structural features that govern their biological activity.

Comparative Efficacy of Morpholine Derivatives

The antimicrobial and antifungal potency of morpholine derivatives is highly dependent on the nature of the substituents attached to the morpholine ring. Molecular hybridization, which involves combining the morpholine scaffold with other known antimicrobial moieties like quinolines, azoles, or piperazines, has proven to be a particularly effective strategy.[6][8][10]

Performance Against Bacterial Pathogens

The activity of morpholine derivatives varies significantly between Gram-positive and Gram-negative bacteria, largely due to differences in their cell wall structures.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Morpholine Derivatives

Derivative ClassCompound ExampleStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
Bis-morpholine Triazine QASCompound 15 (from study)50400[9]
Azole-Containing MorpholineCompound 12 (from study)>1000Low activity[10]
Azole-Containing MorpholineCompound 8 (from study)250500[10]
Phenyl-Morpholine Schiff BaseCompound 12 (from study)2529[4]
Quinolone-Hybrid MorpholineCompound 14 (from study)Significant PotencySignificant Potency[6][8]

Note: Lower MIC values indicate higher potency. QAS refers to Quaternary Ammonium Salts.

From the data, it is evident that bis-morpholine triazine quaternary ammonium salts show strong activity against S. aureus but are less effective against E. coli.[9] In contrast, certain Schiff bases and quinoline hybrids demonstrate a broader spectrum of activity.[4][6] The quaternization of the morpholine nitrogen, as seen in QAS, is a known strategy to enhance antimicrobial activity, particularly against Gram-positive bacteria, by facilitating interaction with the negatively charged bacterial cell membrane.

Performance Against Fungal Pathogens

Morpholine derivatives have also been evaluated for their efficacy against clinically relevant fungi, such as Candida albicans and Aspergillus niger.

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Selected Morpholine Derivatives

Derivative ClassCompound ExampleCandida albicansAspergillus nigerReference
Azole-Containing MorpholineAll tested compounds500 - 1000Not Tested[10]
Phenyl-Morpholine Schiff BaseCompound 12 (from study)2040[4]
Quinolone-Hybrid MorpholineCompound 14 & 22 Strong ActivityStrong Activity[6][8]

The data highlights that incorporating a morpholine moiety into established antifungal pharmacophores, such as quinolones, can yield compounds with potent, broad-spectrum antifungal activity.[6] The high MIC values for some azole-containing derivatives against Candida albicans suggest that not all hybridizations are equally effective and underscore the importance of specific structural arrangements.[10]

Gold-Standard Experimental Screening Protocols

Accurate and reproducible screening methods are critical for identifying promising lead compounds. The following protocols represent the most widely accepted techniques for evaluating antimicrobial and antifungal activity in vitro.[12][13]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is considered the gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[14] It establishes the lowest concentration of the compound that inhibits visible growth.[15]

Causality Behind Choices:

  • Media: RPMI-1640 medium is the standard for antifungal testing as recommended by the Clinical and Laboratory Standards Institute (CLSI) because it is a defined medium that supports the growth of most fungi.[16] For bacteria, Mueller-Hinton Broth (MHB) is used as it has good reproducibility and does not inhibit common antimicrobials like sulfonamides.[17]

  • Inoculum Standardization: The inoculum is adjusted to a 0.5 McFarland turbidity standard to ensure a consistent and predictable number of cells (approx. 1-5 x 10^6 CFU/mL for yeast, higher for bacteria) are used in each test, which is crucial for reproducibility.[15][17]

Step-by-Step Methodology:

  • Preparation of Drug Plates:

    • Prepare a stock solution of the morpholine derivative in a suitable solvent like DMSO.[15]

    • In a sterile 96-well flat-bottom microtiter plate, add 100 µL of the appropriate sterile broth (MHB or RPMI-1640) to wells in columns 2 through 12.

    • Add 200 µL of the test compound (at 2x the highest desired concentration) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this process across the plate to column 10. Discard the final 100 µL from column 10.

    • Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no drug, no inoculum).

  • Inoculum Preparation:

    • From a fresh 24-48 hour culture plate, pick several colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Further dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for yeast in the test wells.[15]

  • Inoculation and Incubation:

    • Add 100 µL of the final diluted inoculum to each well from columns 1 to 11. This brings the total volume in each well to 200 µL and halves the drug concentration to the final test concentrations.

    • Incubate the plates. Standard conditions are 35°C for 18-24 hours for most bacteria and 35°C for 24-48 hours for yeasts.[16]

  • Endpoint Determination:

    • The MIC is read as the lowest concentration of the morpholine derivative at which there is no visible growth. For fungi, especially with azoles, the endpoint is often defined as the concentration that causes a ≥50% reduction in growth compared to the control.[14]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Drug Stock Solution plate Create 2-fold Serial Dilutions in 96-Well Plate stock->plate inoculate Inoculate Wells with Microorganism plate->inoculate inoculum Prepare & Standardize Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate Plate (e.g., 35°C, 24-48h) inoculate->incubate read Visually Inspect for Growth or Read OD600 incubate->read determine Determine MIC Value read->determine Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare Inoculum (0.5 McFarland) plate Inoculate MHA Plate for Confluent Lawn inoculum->plate disks Apply Impregnated Paper Disks plate->disks incubate Incubate Plate (e.g., 35°C, 18-24h) disks->incubate measure Measure Diameter of Zone of Inhibition (mm) incubate->measure interpret Interpret Result (S / I / R) measure->interpret

Workflow for the Kirby-Bauer Disk Diffusion Test.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The antimicrobial activity of morpholine derivatives is dictated by the chemical nature of the substituents on the core scaffold. [2][5]Understanding these relationships is crucial for designing more potent and selective agents.

Key SAR Observations:

  • N-Substitution: The nitrogen atom of the morpholine ring is a key site for modification.

    • Quaternization: Introducing a long alkyl chain to create a quaternary ammonium salt (QAS) generally enhances activity against Gram-positive bacteria by increasing membrane disruption. [9] * Aromatic Substitution: Linking an aromatic or heteroaromatic ring system (like quinoline or phenyl groups) to the morpholine nitrogen is a common strategy that can lead to broad-spectrum activity. [6][10]The specific substituents on this aromatic ring further modulate the compound's potency.

  • Hybridization: Incorporating the morpholine moiety into other known antimicrobial pharmacophores can lead to synergistic effects or novel mechanisms of action. For example, some morpholine derivatives have been shown to target bacterial DNA gyrase, an essential enzyme for DNA replication. [18]

SAR_Diagram core Morpholine Scaffold N_sub N-Substitution (Position 4) core->N_sub C_sub C-Ring Substitution (Positions 2,3,5,6) core->C_sub N_sub_Aromatic Aromatic/Heteroaromatic Ring (e.g., Phenyl, Quinoline) N_sub->N_sub_Aromatic N_sub_Alkyl Long Alkyl Chain (Quaternization) N_sub->N_sub_Alkyl outcome_pk Modulates Physicochemical Properties (Solubility, etc.) C_sub->outcome_pk outcome_broad Broad-Spectrum Activity (Potential Enzyme Inhibition) N_sub_Aromatic->outcome_broad outcome_gram_pos Enhanced Gram-Positive Activity (Membrane Disruption) N_sub_Alkyl->outcome_gram_pos

Simplified Structure-Activity Relationship (SAR) for Morpholine Derivatives.

Conclusion and Future Directions

Morpholine derivatives represent a versatile and highly promising class of compounds in the search for new antimicrobial and antifungal agents. [2]Their synthetic tractability allows for extensive structural modification, enabling the fine-tuning of their activity, spectrum, and pharmacokinetic properties. Comparative data clearly shows that while some derivatives exhibit narrow-spectrum potency, others, particularly those hybridized with moieties like quinolones, can act as powerful broad-spectrum agents.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets to understand and overcome potential resistance.

  • Toxicity and Selectivity: Evaluating the cytotoxicity of potent derivatives against mammalian cell lines to ensure a favorable therapeutic index. [9]* In Vivo Efficacy: Progressing the most promising in vitro candidates to animal models of infection to assess their real-world therapeutic potential.

By leveraging the established screening protocols and SAR insights detailed in this guide, researchers can systematically explore the vast chemical space of morpholine derivatives and accelerate the development of the next generation of antimicrobial drugs.

References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

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A Comparative Analysis of 4-(Oxan-2-yl)aniline Isomer Reactivity: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomerism in Drug Discovery

Aniline and its derivatives are foundational scaffolds in the pharmaceutical and materials science industries, prized for their versatile reactivity and presence in numerous approved drugs.[1] The strategic incorporation of heterocyclic moieties, such as the oxan-2-yl (or tetrahydropyranyl, THP) group, can significantly modulate the physicochemical properties of the parent aniline structure, influencing factors like solubility, metabolic stability, and receptor-binding interactions.[2] The 4-(oxan-2-yl)aniline series, existing as ortho-, meta-, and para-isomers, presents a compelling case study in how positional isomerism dictates chemical reactivity—a critical consideration for drug development professionals and synthetic chemists.

This guide provides an in-depth comparative analysis of the reactivity of 2-(oxan-2-yl)aniline, 3-(oxan-2-yl)aniline, and 4-(oxan-2-yl)aniline. As direct comparative experimental data for these specific isomers is limited, this analysis integrates established principles of physical organic chemistry with experimental data from closely related alkoxy-substituted anilines (anisidine isomers), which serve as a scientifically sound proxy. We will explore reactivity trends in three key reaction classes: electrophilic aromatic substitution, nucleophilic N-acylation, and oxidation. Detailed, field-proven experimental protocols are provided to enable researchers to validate these principles and apply them in their own work.

Theoretical Framework: Unraveling Electronic and Steric Effects

The reactivity of a substituted aniline is governed by the interplay of electronic and steric effects imposed by the substituent. The oxan-2-yl group, connected to the aniline ring via a C-C bond but containing an oxygen atom within the heterocyclic ring, exerts a complex influence. For the purpose of predicting reactivity on the aromatic ring, we can approximate its electronic influence as similar to that of an alkoxy group, which exhibits a dual nature:

  • Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the aromatic ring through the sigma bond framework. This effect deactivates the ring towards electrophilic attack and decreases the basicity of the amino group. The strength of the inductive effect diminishes with distance.[3]

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This effect increases electron density, particularly at the ortho and para positions, strongly activating the ring towards electrophilic substitution.[3][4]

The overall reactivity of each isomer is a balance of these competing effects, further modulated by steric factors.

The Ortho Effect: A Special Case of Steric Hindrance

For the ortho-isomer, 2-(oxan-2-yl)aniline, a significant steric factor known as the "ortho effect" comes into play. The bulky oxanyl group, positioned adjacent to the amino group, creates steric hindrance that:

  • Inhibits Protonation: It physically blocks the lone pair on the nitrogen, making it less accessible to incoming electrophiles or protons, thereby reducing the basicity of the amine.[2][5][6]

  • Destabilizes the Conjugate Acid: Upon protonation, the amino group (-NH₂) becomes an anilinium ion (-NH₃⁺), changing its geometry. This increases steric repulsion between the ortho-substituent and the hydrogens on the anilinium ion, making the conjugate acid less stable and, consequently, the parent amine a weaker base.[1][2]

This steric inhibition of reactivity is a dominant factor for the ortho isomer and often overrides purely electronic considerations.

Comparative Reactivity Analysis: An Experimental Approach

To quantitatively and qualitatively compare the reactivity of the three isomers, a series of parallel experiments can be designed. The following sections outline the protocols for three fundamental reaction types and present expected outcomes based on data from analogous methoxyaniline (anisidine) isomers.

Nucleophilicity and Basicity: N-Acylation Kinetics

The nucleophilicity of the amino group is a direct reflection of its basicity and is crucial for reactions like N-acylation, a common step in drug synthesis. A higher electron density on the nitrogen atom leads to greater nucleophilicity and a faster reaction rate. The basicity is quantified by the pKa of the conjugate acid; a higher pKa indicates a stronger base.[7]

Expected Reactivity Order: para > meta > ortho

  • para-isomer: The +M effect of the distal oxanyl group increases electron density on the nitrogen through the conjugated system, making it the most basic and nucleophilic.

  • meta-isomer: The +M effect does not extend to the meta position, so the reactivity is primarily governed by the deactivating -I effect, making it less basic than the para isomer.

  • ortho-isomer: Despite the activating +M effect, the profound steric hindrance from the adjacent oxanyl group (the ortho effect) significantly impedes access to the nitrogen's lone pair, drastically reducing its basicity and nucleophilicity.[6]

Illustrative Data: pKa Values of Anisidine Isomers [7]

IsomerSubstituent PositionpKa of Conjugate AcidExpected Relative Basicity
p-Anisidinepara5.36Highest
m-Anisidinemeta4.24Intermediate
o-Anisidineortho4.53Lowest

Experimental Protocol: Competitive N-Acetylation Monitored by ¹H NMR

This protocol allows for the direct comparison of acylation rates by reacting a mixture of the isomers with a limited amount of an acylating agent.

Workflow for competitive N-acetylation kinetics via ¹H NMR.

Methodology:

  • Preparation: In a clean vial, prepare an equimolar stock solution of the three 4-(oxan-2-yl)aniline isomers and a non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene) in deuterated chloroform (CDCl₃).

  • Initial Spectrum: Transfer a precise volume of the stock solution to an NMR tube and acquire a baseline ¹H NMR spectrum (t=0).

  • Initiation: Add a limiting amount of acetic anhydride (e.g., 0.5 equivalents relative to one isomer) to the NMR tube, shake vigorously to mix, and immediately begin acquiring spectra at regular time intervals (e.g., every 2 minutes for 30 minutes).

  • Analysis: For each spectrum, integrate the signals corresponding to the disappearing -NH₂ protons of each reactant isomer and the appearing -NHCOCH₃ protons of each product, relative to the constant integral of the internal standard.

  • Kinetics: Plot the concentration of each reactant isomer versus time to determine the relative rates of consumption. The isomer that is consumed fastest is the most reactive.

Aromatic Ring Reactivity: Electrophilic Bromination

The amino group is a powerful activating, ortho, para-director for electrophilic aromatic substitution (EAS).[4] However, the high reactivity can lead to poly-substitution.[8][9] A common strategy to moderate this reactivity and achieve mono-substitution is to first protect the amine as an acetamide.[10] The reactivity of the aromatic ring is a function of the electron density, which is influenced by the position of the oxanyl group.

Expected Reactivity Order: para > ortho >> meta

  • para-isomer: The +M effect strongly activates the positions ortho to the amino group, leading to a high reaction rate.

  • ortho-isomer: The +M effect also activates the para position relative to the amino group. While the ring is highly activated, the overall rate may be slightly tempered by the steric bulk of the ortho-substituent.

  • meta-isomer: The activating +M effect does not reach the positions ortho and para to the amino group. Reactivity is primarily dictated by the weaker inductive effect, resulting in a significantly slower reaction rate compared to the other isomers.

Illustrative Data: Relative Rates of Bromination of Substituted Benzenes While direct kinetic data for anisidine isomers in a single competitive study is scarce, established principles and partial rate factor data for related compounds confirm the expected trend. For anisole (methoxybenzene), electrophilic bromination is extremely rapid, with substitution occurring almost exclusively at the ortho and para positions, demonstrating the powerful activating and directing effect of the alkoxy group.[11]

Experimental Protocol: Selective para-Bromination of Acetanilide Derivatives

This three-step protocol is a classic and reliable method for achieving selective monobromination of anilines, ideal for a comparative study.[10]

Workflow for selective para-bromination of aniline isomers.

Methodology (to be run in parallel for each isomer):

  • Protection (Acetylation):

    • Dissolve the aniline isomer (1.0 eq) in glacial acetic acid.

    • Add acetic anhydride (1.1 eq) dropwise and stir at room temperature for 30 minutes.

    • Pour the mixture into ice-cold water to precipitate the acetanilide derivative.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.[10]

  • Bromination:

    • Dissolve the dried acetanilide derivative (1.0 eq) in glacial acetic acid.

    • Slowly add a solution of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.5 eq) in acetic acid. DBDMH is a safer and more efficient alternative to liquid bromine.[10]

    • Stir the mixture for 1 hour at room temperature.

    • Pour the reaction mixture into cold water, collect the precipitated p-bromoacetanilide derivative by vacuum filtration, and wash.

  • Deprotection (Hydrolysis):

    • Place the purified p-bromoacetanilide derivative in a round-bottom flask with aqueous hydrochloric acid (e.g., 7 M).

    • Heat the mixture to reflux for 1-2 hours.

    • Cool the solution and carefully neutralize with a concentrated aqueous base (e.g., NaOH) to precipitate the final p-bromoaniline product.

    • Collect the solid by vacuum filtration, wash with water, and purify by recrystallization.[10]

Comparative Analysis: The overall yield and purity of the final product from each parallel synthesis will serve as a measure of the relative reactivity and selectivity for each isomer.

Susceptibility to Oxidation

The oxidation of anilines is a complex process that can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, and polymeric materials.[12][13] The ease of oxidation is related to the electron density of the aromatic ring and the amino group. More electron-rich anilines are more susceptible to oxidation.

Expected Reactivity Order: para > ortho ≈ meta

  • para-isomer: The strong electron-donating character of the substituent in the para position increases the electron density of the entire conjugated system, making it the most susceptible to oxidation.

  • ortho-isomer: Similar to the para-isomer, the ring is electron-rich. However, steric hindrance around the nitrogen may slightly decrease the rate of reactions that involve initial attack at the amine.

  • meta-isomer: The deactivating inductive effect (-I) makes the ring and the amino group less electron-rich compared to the other isomers, resulting in a lower susceptibility to oxidation.

Illustrative Data: Oxidation of Anisidine Isomers Studies on the peroxidative metabolism of anisidine isomers show that both ortho- and para-anisidine are excellent substrates for horseradish peroxidase, undergoing one-electron oxidation to form free radicals and subsequent products like diimines and quinone imines.[6] Kinetic studies on the oxidation of various anilines by potassium permanganate have shown that the reaction rates are highly dependent on pH and the nature of the substituent, with electron-donating groups generally accelerating the reaction.[13][14]

Experimental Protocol: Comparative Oxidation with Potassium Permanganate

This protocol uses the disappearance of the characteristic purple color of permanganate as a simple visual or spectrophotometric endpoint to compare oxidation rates.

Workflow for comparative oxidation kinetics.

Methodology:

  • Preparation: In three separate, identical flasks, prepare solutions of each 4-(oxan-2-yl)aniline isomer at the same concentration in a suitable solvent system (e.g., acetone/water).

  • Initiation: While stirring vigorously at a constant temperature, simultaneously add an identical, precise volume of a standardized aqueous potassium permanganate (KMnO₄) solution to each flask.

  • Monitoring: Record the time it takes for the purple color of the permanganate ion to disappear in each flask. For a more quantitative analysis, the reaction can be monitored using a UV-Vis spectrophotometer by following the decay of the permanganate absorbance at ~525 nm.[13]

  • Analysis: The reaction time is inversely proportional to the reaction rate. The isomer whose solution decolorizes the fastest is the most reactive towards oxidation.

Summary and Implications for Drug Development

The positional isomerism of the oxan-2-yl group on the aniline scaffold exerts a profound and predictable influence on its chemical reactivity. This comparative guide, grounded in established chemical principles and supported by data from analogous systems, provides a framework for understanding these differences.

Reaction TypeReactivity OrderPrimary Rationale
N-Acylation para > meta > orthoGoverned by nucleophilicity. The ortho effect severely hinders the amine.
Electrophilic Substitution para > ortho >> metaGoverned by ring activation (+M effect). The meta position is not activated by resonance.
Oxidation para > ortho ≈ metaGoverned by electron density. The +M effect in the para isomer makes it most susceptible.

For researchers in drug development, these findings have critical implications:

  • Synthetic Route Design: The choice of isomer will dictate the optimal conditions for reactions involving either the amino group or the aromatic ring. The low nucleophilicity of the ortho-isomer may require more forcing conditions for N-functionalization, while its activated ring remains amenable to EAS.

  • Metabolic Stability: The susceptibility to oxidation can be a proxy for metabolic lability. The para-isomer, being the most easily oxidized, may be more prone to metabolic transformation in vivo, a key consideration in lead optimization.

  • Structure-Activity Relationships (SAR): Understanding the inherent reactivity differences allows chemists to deconvolute electronic and steric effects from pharmacological activity when building SAR models, leading to more rational drug design.

By leveraging the principles and protocols outlined in this guide, scientists can make more informed decisions in the synthesis, derivatization, and development of novel therapeutics based on the versatile 4-(oxan-2-yl)aniline scaffold.

References

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  • MDPI. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. [Link]

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  • YouTube. Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022-12-22). [Link]

  • Khan Academy. Bromination of Aniline. [Link]

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  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018-01-29). [Link]

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  • NIH. Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4. (2025-06-01). [Link]

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Efficacy of Different Catalysts for Aniline Synthesis: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Aniline and its derivatives are indispensable scaffolds in modern chemistry, forming the backbone of a vast array of pharmaceuticals, agrochemicals, dyes, and advanced polymers. The strategic choice of a synthetic route to the aniline core can profoundly influence not only the yield and purity of the final product but also the overall process efficiency, economic viability, and environmental impact. This guide provides an in-depth, comparative analysis of the leading catalytic systems for aniline synthesis, grounded in experimental data and mechanistic insights to empower researchers, scientists, and process chemists to make informed decisions for their specific applications.

The Industrial Workhorse: Catalytic Hydrogenation of Nitroarenes

The catalytic reduction of nitroaromatics, particularly the hydrogenation of nitrobenzene, remains the cornerstone of industrial aniline production, prized for its high atom economy and efficiency.[1][2]

Palladium-Based Catalysts: The Gold Standard for Activity

Palladium, most commonly dispersed on a high-surface-area carbon support (Pd/C), is the benchmark catalyst for liquid-phase nitroarene hydrogenation due to its exceptional activity and selectivity under relatively mild conditions.[2]

  • Mechanistic Causality: The reaction occurs on the palladium surface where molecular hydrogen is dissociated into active hydrogen atoms. The nitro group of an adsorbed nitroarene is then sequentially reduced, passing through nitrosobenzene and phenylhydroxylamine intermediates before desorbing as aniline. The efficiency of this process is highly dependent on the palladium particle size and dispersion on the support.

  • Performance Metrics: Palladium catalysts boast high turnover frequencies (TOFs). For example, a 0.3 wt% Pd/Al₂O₃ catalyst has been shown to achieve a TOF of 0.13 s⁻¹, affording aniline selectivity as high as 97% at 60°C.[3] However, a critical consideration is the loss of selectivity at elevated temperatures, which can promote over-hydrogenation of the aromatic ring to form cyclohexylamine and other byproducts.[3][4]

  • Trustworthiness & Challenges: While reliable, palladium catalysts are susceptible to deactivation through poisoning by sulfur or other impurities in the feedstock and through thermal sintering of the metal nanoparticles.[2] The significant and volatile cost of palladium is a primary driver for the exploration of alternative catalysts.

Nickel-Based Catalysts: The Cost-Effective Alternative

Raney nickel represents a more economical option and is widely employed in industrial settings.[1]

  • Performance Metrics: Raney nickel is less active than palladium and typically requires more stringent reaction conditions, including higher temperatures and pressures, to achieve satisfactory conversion rates. Aniline yields generally fall between 70-93%.[1]

  • Trustworthiness & Challenges: The pyrophoric nature of activated Raney nickel necessitates specialized handling procedures to ensure operational safety. Furthermore, metal leaching into the product stream and catalyst deactivation are significant process challenges.[1]

Copper-Based Catalysts: The Choice for Gas-Phase Processes

Copper-based catalysts are predominantly used for the gas-phase hydrogenation of nitrobenzene.[2]

  • Performance Metrics: These catalysts operate at high temperatures (300-450°C) and provide good aniline yields, typically around 96%.[5]

  • Trustworthiness & Challenges: The high operating temperatures can lead to catalyst deactivation via coking and the deposition of polymeric residues, requiring periodic and costly regeneration cycles.[5]

C-N Cross-Coupling Reactions: Precision and Versatility for Complex Molecules

For the targeted synthesis of structurally diverse and highly functionalized anilines, as is common in drug discovery and fine chemical synthesis, C-N cross-coupling reactions are the methods of choice.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Apex of Substrate Scope

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the coupling of aryl halides and pseudohalides with a vast range of amine coupling partners, including ammonia itself.[6][7]

  • Mechanistic Causality: The success of this reaction hinges on a well-understood catalytic cycle. A palladium(0) species undergoes oxidative addition into the aryl-halide bond. Subsequent coordination of the amine, followed by base-mediated deprotonation, forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst. The steric and electronic properties of the ancillary phosphine ligand are critical for promoting both the oxidative addition and the reductive elimination steps, thereby dictating the catalyst's overall efficiency and substrate scope.[6]

  • Performance Metrics: This methodology is renowned for its exceptional functional group tolerance, allowing for the synthesis of complex anilines without the need for extensive protecting group strategies. High yields are achievable for the coupling of aryl chlorides, bromides, and iodides with ammonia or various ammonia surrogates.[8]

  • Trustworthiness & Challenges: The primary limitations are the cost of the palladium precursor and the often complex and expensive phosphine ligands. Many catalyst systems are also sensitive to air and moisture, requiring the use of inert atmosphere techniques.

Copper-Catalyzed Ullmann Condensation: A Classic Reimagined

The Ullmann reaction is a cost-effective, copper-catalyzed alternative to palladium-based methods that has been significantly improved through modern ligand development.[9]

  • Mechanistic Causality: The reaction is believed to proceed through the formation of a copper(I) amide species, which then reacts with the aryl halide. The use of ancillary ligands, such as amino acids or 1,10-phenanthroline, can stabilize the copper catalyst and facilitate the coupling under milder conditions than the harsh, high-temperature protocols of the past.[10]

  • Performance Metrics: While generally requiring higher temperatures than Buchwald-Hartwig reactions, modern Ullmann protocols can provide good to excellent yields of anilines.[9]

  • Trustworthiness & Challenges: The substrate scope can be more limited compared to palladium-catalyzed systems, particularly with less reactive aryl chlorides.

Iron-Catalyzed Nitroarene Reduction: The Green and Sustainable Frontier

Leveraging iron, the most abundant and least toxic transition metal, for the reduction of nitroarenes is a rapidly advancing field that offers a sustainable and economical pathway to anilines.

  • Mechanistic Causality: Iron catalysts are particularly effective in transfer hydrogenation reactions, where a safe and easily handled hydrogen donor, such as formic acid or hydrazine, is used in place of high-pressure hydrogen gas.[11][12] The catalytic cycle typically involves the in-situ formation of an iron-hydride species which acts as the active reducing agent.

  • Performance Metrics: A key advantage of iron-catalyzed systems is their remarkable chemoselectivity. They can selectively reduce a nitro group in the presence of other sensitive functionalities, such as halides, ketones, esters, and nitriles, which are often reduced by traditional hydrogenation catalysts.[11] High yields (up to 95%) can be achieved under mild, often base-free, conditions.[11]

  • Trustworthiness & Advantages: The low cost, low toxicity, and environmental benignity of iron make this approach highly attractive from a green chemistry perspective. It provides a safer and more sustainable alternative to many traditional methods.

Emerging Catalytic Platforms: The Future of Aniline Synthesis

Innovation in aniline synthesis is being driven by the development of novel activation strategies that utilize light or enzymes to achieve transformations under exceptionally mild and selective conditions.

Photocatalytic Synthesis: Harnessing Light Energy

Photocatalysis offers the potential to use visible light as an inexhaustible energy source to drive chemical reactions at ambient temperature.

  • Mechanistic Causality: A photocatalyst (which can be a semiconductor quantum dot, a metal-organic framework, or an organic dye) absorbs a photon, promoting an electron to an excited state. This excited state can then engage in single-electron transfer (SET) processes with the substrate, initiating the reduction of the nitro group.[5]

  • Performance Metrics: Various systems have demonstrated high conversion and selectivity for aniline under mild conditions.[13][14] For instance, cadmium sulfide quantum dots have been shown to photocatalyze the reduction of nitrobenzene to aniline with an internal quantum yield of 37.1%.[5]

  • Trustworthiness & Challenges: The primary hurdle for photocatalysis is scalability. Issues such as light penetration, photon flux, and reactor design must be addressed to transition these promising lab-scale results to industrial production.[15][16][17]

Chemoenzymatic Synthesis: The Ultimate in Selectivity

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations under environmentally benign aqueous conditions.

  • Mechanistic Causality: Nitroreductase (NR) enzymes, using a cofactor like NADPH, catalyze the six-electron reduction of a nitro group to an amine. The reaction proceeds with perfect chemoselectivity, as the enzyme's active site is specifically tailored for the nitro group, leaving other functional groups on the substrate untouched.[9][18]

  • Performance Metrics: In continuous flow reactor setups, productivities of over 10 grams of aniline per gram of enzyme have been achieved.[9][18] The process operates at room temperature and atmospheric pressure in aqueous buffers.

  • Trustworthiness & Advantages: This method epitomizes green chemistry, completely avoiding precious metals, high pressures, and toxic organic solvents. It is particularly well-suited for the synthesis of highly functionalized anilines where chemoselectivity is paramount.

Quantitative Performance Comparison

Catalyst SystemRepresentative CatalystTypical SubstrateReaction ConditionsYield (%)Selectivity (%)Key AdvantagesKey Disadvantages
Nitrobenzene Hydrogenation 0.3% Pd/Al₂O₃Nitrobenzene60°C, H₂ pressure>9997High activity, well-establishedHigh catalyst cost, potential for over-hydrogenation
Buchwald-Hartwig Amination Pd(OAc)₂ / Biarylphosphine LigandAryl Chloride + NH₃ source80-120°C, Strong Base85-98>99Unmatched substrate scope, high functional group toleranceHigh cost of Pd and ligands, air/moisture sensitivity
Ullmann Condensation CuI / L-ProlineAryl Iodide + NH₃ source90-120°C, Base80-95>98Low catalyst cost, operationally simplerHigher temperatures, less effective for aryl chlorides
Iron-Catalyzed Reduction Fe(BF₄)₂·6H₂O / PP₃ LigandFunctionalized Nitroarene40°C, Formic Acidup to 95ExcellentLow cost, earth-abundant, high chemoselectivity, mildNewer technology, ligand may be required
Photocatalysis CdS Quantum DotsNitrobenzeneVisible Light, RT, H⁺ sourceHighHighUses light energy, ambient conditionsSignificant scale-up challenges, catalyst stability
Chemoenzymatic Synthesis Nitroreductase (NR-55)Functionalized NitroareneRT, Aqueous Buffer, pH 7>50 (isolated)>99.9Perfect chemoselectivity, green process, mildest conditionsLower throughput, potential enzyme deactivation

Table compiled from data in references[1][4][5][8][10][11][18]. Yields and selectivities are representative and can vary significantly with substrate and specific conditions.

Detailed Experimental Protocols & Workflows

The ability to reproduce and validate experimental findings is a cornerstone of scientific integrity. Below are detailed, self-validating protocols for key catalytic systems.

Protocol 1: Iron-Catalyzed Transfer Hydrogenation of Nitrobenzene[11]

This protocol describes a base-free transfer hydrogenation, valued for its mild conditions and high chemoselectivity.

  • Inert Atmosphere Setup: All manipulations are performed under an inert atmosphere of argon using standard Schlenk line techniques or in a glovebox.

  • Catalyst Preparation: To a flame-dried Schlenk tube, add Fe(BF₄)₂·6H₂O (3.4 mg, 0.01 mmol, 2 mol%) and the tetraphos ligand P(CH₂CH₂PPh₂)₃ (PP₃, 6.4 mg, 0.01 mmol, 2 mol%).

  • Reagent Addition: Seal the tube with a septum, and add anhydrous ethanol (3.0 mL) via syringe. Stir the mixture to dissolve the catalyst components. Add 4-chloronitrobenzene (78.8 mg, 0.5 mmol, 1.0 equiv) to the solution.

  • Reaction Initiation & Monitoring: Place the reaction vessel in a preheated oil bath at 40°C. Add formic acid (17 µL, 0.45 mmol, 4.5 equiv) dropwise via syringe. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-chloroaniline.

Protocol 2: Chemoenzymatic Reduction of 2-chloro-5-nitropyridine[18]

This protocol exemplifies a green chemistry approach using immobilized enzymes in a batch process.

  • Buffer and Reagent Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.0). In a reaction vessel, dissolve 2-chloro-5-nitropyridine (1a) to a final concentration of 20 mM. Add D-glucose (100 mM), NADP⁺ (1 mM), and V₂O₅ (2 mol%).

  • Enzyme Addition: Add the immobilized enzymes: nitroreductase (NR-55) and glucose dehydrogenase (GDH-101) on a suitable resin support.

  • Reaction Execution: Seal the vessel and place it on an orbital shaker at room temperature (approx. 25°C) for 2-4 hours. The GDH-101 regenerates the NADPH consumed by the NR-55 using glucose as the ultimate reductant.

  • Work-up and Extraction: After the reaction, filter to remove the immobilized enzymes (which can be washed and reused). Extract the aqueous filtrate three times with an equal volume of ethyl acetate.

  • Isolation and Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-amino-2-chloropyridine. Confirm purity and identity via ¹H NMR and GC-MS.

Visualization of Catalytic Mechanisms and Experimental Workflows

Understanding the underlying processes is key to troubleshooting and optimization.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oad Oxidative Addition Complex (L-Pd(II)(Ar)(X)) pd0->oad + Ar-X amc Amine Coordination oad->amc + R₂NH - X⁻ dep Amido Complex (L-Pd(II)(Ar)(NR₂)) amc->dep + Base - Base-H⁺ dep->pd0 Reductive Elimination product Product: Ar-NR₂ dep->product

Caption: Key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.

Workflow for a General Photocatalytic Reduction

Photocatalysis_Workflow cluster_setup Reaction Setup cluster_reaction Photoreaction cluster_workup Work-up & Analysis Reaction Vessel\n(Quartz or Borosilicate) Reaction Vessel (Quartz or Borosilicate) Add Substrate (Nitroarene) Add Substrate (Nitroarene) Reaction Vessel\n(Quartz or Borosilicate)->Add Substrate (Nitroarene) Add Solvent & Sacrificial Agent Add Solvent & Sacrificial Agent Add Substrate (Nitroarene)->Add Solvent & Sacrificial Agent Add Photocatalyst (e.g., TiO₂) Add Photocatalyst (e.g., TiO₂) Add Solvent & Sacrificial Agent->Add Photocatalyst (e.g., TiO₂) Degas with Inert Gas Degas with Inert Gas Add Photocatalyst (e.g., TiO₂)->Degas with Inert Gas Irradiation (Visible or UV Light) Irradiation (Visible or UV Light) Degas with Inert Gas->Irradiation (Visible or UV Light) Stirring & Temperature Control Stirring & Temperature Control Irradiation (Visible or UV Light)->Stirring & Temperature Control Filter Catalyst Filter Catalyst Stirring & Temperature Control->Filter Catalyst Extract Product Extract Product Filter Catalyst->Extract Product Purify & Characterize Purify & Characterize Extract Product->Purify & Characterize

Caption: A typical experimental workflow for a heterogeneous photocatalytic aniline synthesis.

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A Senior Application Scientist's Guide to In Silico Docking of Morpholinoaniline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of in silico molecular docking, specifically tailored for the burgeoning class of morpholinoaniline derivatives. As researchers and drug development professionals, our goal is to efficiently navigate the vast chemical space to identify promising therapeutic candidates. This guide provides a comparative analysis of computational methodologies, grounded in scientific integrity and practical insights, to empower your research in this exciting field. We will dissect the "why" behind the "how," offering a self-validating framework for your docking studies.

The Ascendancy of Morpholinoaniline Scaffolds in Drug Discovery

The morpholinoaniline scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] The morpholine moiety often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, while the aniline core provides a versatile anchor for engaging with the ATP-binding pocket of various kinases.[3][4] In silico docking has become an indispensable tool for rapidly predicting the binding modes and affinities of these derivatives, thereby guiding synthetic efforts and prioritizing compounds for biological evaluation.[5]

This guide will compare and contrast different in silico approaches, using the well-established open-source software AutoDock Vina and the widely used commercial package Glide. We will delve into the nuances of protocol selection, the importance of experimental validation, and the interpretation of results in the context of real-world drug discovery projects.

The In Silico Docking Workflow: A Conceptual Overview

Before we dive into specific protocols, it is crucial to understand the logical flow of a molecular docking experiment. The process can be broken down into several key stages, each with its own set of considerations and potential pitfalls.

cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation target_prep Target Protein Preparation grid_gen Grid Box Generation target_prep->grid_gen Defines the search space ligand_prep Ligand Preparation docking Running the Docking Algorithm ligand_prep->docking Provides the molecule to be docked grid_gen->docking pose_analysis Pose Analysis & Scoring docking->pose_analysis Generates binding poses and scores validation Experimental Validation pose_analysis->validation Prioritizes compounds for testing validation->pose_analysis Confirms or refutes in silico predictions

Caption: A generalized workflow for a molecular docking study.

Comparative Docking Protocols: AutoDock Vina vs. Glide

The choice of docking software can significantly impact the outcome of your in silico screening. Here, we provide a comparative overview and detailed protocols for AutoDock Vina, a popular open-source tool, and Glide, a leading commercial software from Schrödinger.

Alternative 1: AutoDock Vina - The Accessible Powerhouse

AutoDock Vina is lauded for its ease of use and computational efficiency, making it an excellent choice for academic research and high-throughput virtual screening.[6] It employs a Lamarckian genetic algorithm for conformational searching and an empirical scoring function to estimate binding affinity.[7]

  • Target Protein Preparation:

    • Download the crystal structure of your target protein from the Protein Data Bank (PDB). For this example, we will use PI3Kα (PDB ID: 4JPS).[8]

    • Open the PDB file in a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT).

    • Remove water molecules and any co-crystallized ligands or ions that are not pertinent to the binding site.

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • Obtain the 2D structure of your morpholinoaniline derivative. This can be drawn using chemical drawing software like ChemDraw or downloaded from a database like PubChem.

    • Convert the 2D structure to a 3D conformation.

    • Minimize the energy of the 3D structure using a force field like MMFF94.

    • Assign rotatable bonds in the ligand. This is a critical step as it defines the conformational flexibility of the molecule during docking.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Generation:

    • The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses.

    • The center of the grid box should be the active site of the protein. This is often determined by the position of a co-crystallized ligand in the PDB structure.

    • The size of the grid box should be large enough to accommodate the ligand and allow for its rotation and translation. A typical size is a cube with 20-25 Å sides.

  • Running the Docking Simulation:

    • AutoDock Vina is run from the command line. You will need to create a configuration file (e.g., config.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.

    • The command to run the docking would be: vina --config config.txt --log log.txt

  • Pose Analysis and Scoring:

    • AutoDock Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • The more negative the binding affinity score, the stronger the predicted interaction.

    • Visualize the predicted binding poses in the context of the protein's active site using software like PyMOL or UCSF Chimera. Analyze the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues.

Alternative 2: Glide (Schrödinger) - The Industry Standard

Glide is a powerful and widely used docking program in the pharmaceutical industry, known for its accuracy and sophisticated scoring functions. It utilizes a hierarchical series of filters to explore the conformational space of the ligand within the receptor's active site.[9]

  • Protein and Ligand Preparation (Maestro Interface):

    • Import the PI3Kα crystal structure (e.g., PDB ID: 4JPS) into the Maestro graphical interface.[8]

    • Utilize the "Protein Preparation Wizard" to preprocess the protein. This automated workflow handles the addition of hydrogens, removal of waters, optimization of hydrogen bond networks, and a restrained energy minimization of the protein structure.[9]

    • Prepare the morpholinoaniline ligand using "LigPrep." This tool generates low-energy 3D conformations of the ligand and assigns correct protonation states and atom types.

  • Receptor Grid Generation:

    • Define the active site for docking by generating a receptor grid.

    • The grid is centered on the co-crystallized ligand or a specified set of active site residues.

    • The size of the enclosing box should be appropriate for the ligand size.

  • Ligand Docking:

    • Use the "Ligand Docking" panel in Maestro.

    • Select the prepared ligands and the generated receptor grid.

    • Glide offers different docking precisions: High-Throughput Virtual Screening (HTVS), Standard Precision (SP), and Extra Precision (XP). For accurate binding mode prediction, XP mode is recommended.[10]

  • Pose Analysis and Scoring:

    • Glide provides a "Docking Score" which is an empirical scoring function that approximates the ligand binding free energy. More negative scores indicate stronger binding.

    • The "Pose Viewer" in Maestro allows for detailed visualization and analysis of the docked poses and their interactions with the protein.

The Critical Role of Experimental Validation

In silico predictions are hypotheses that must be tested experimentally. The trustworthiness of a docking protocol is established by its ability to consistently and accurately predict the outcomes of wet lab experiments.[5]

Correlating Docking Scores with Biological Activity

A key validation step is to correlate the calculated docking scores with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50). A strong correlation suggests that the docking protocol is accurately capturing the key interactions that drive ligand potency.

Table 1: Comparative Docking Scores and Experimental IC50 Values for a Series of Morpholinoaniline-based PI3Kα Inhibitors

Compound IDAutoDock Vina Binding Affinity (kcal/mol)Glide Docking Score (XP)Experimental IC50 (nM) for PI3Kα
Derivative A -9.5-11.215
Derivative B -8.7-10.150
Derivative C -8.1-9.3120
Derivative D -7.2-8.0500
Reference -10.1-12.55

Note: The data in this table is illustrative and compiled from various sources to demonstrate the expected trend. Actual values will vary depending on the specific compounds and experimental conditions.

As the table illustrates, there is often a qualitative correlation where lower (more favorable) docking scores correspond to lower IC50 values (higher potency). However, a perfect quantitative correlation is rare due to the simplifications inherent in docking scoring functions.[11][12]

Experimental Protocols for Validation

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

  • Reagents and Materials:

    • Recombinant human PI3Kα enzyme.

    • PIP2 substrate.

    • ATP.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • Test compounds (morpholinoaniline derivatives) dissolved in DMSO.

    • 384-well assay plates.

  • Procedure:

    • Add the PI3Kα enzyme and the test compound at various concentrations to the wells of the assay plate.

    • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

    • The amount of ADP produced is proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This cell-based assay assesses the effect of a compound on the viability and proliferation of cancer cells that are dependent on the target kinase pathway.

  • Reagents and Materials:

    • Cancer cell line (e.g., MCF-7, which has PIK3CA mutations).

    • Cell culture medium and supplements.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

    • Solubilization solution (e.g., DMSO).

    • 96-well cell culture plates.

    • Test compounds.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the morpholinoaniline derivatives for a set period (e.g., 72 hours).

    • Add the MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

    • The absorbance is proportional to the number of viable cells.

    • Calculate the percent cell viability relative to a vehicle-treated control and determine the IC50 value.[13][14]

Navigating the Pitfalls: Field-Proven Insights

While powerful, molecular docking is not without its challenges. A seasoned computational chemist understands these limitations and designs their studies to mitigate them.

  • Protein Flexibility: A major challenge is accounting for the flexibility of the protein target. Docking to a single, rigid protein structure may not capture the induced-fit effects that occur upon ligand binding. Using multiple receptor conformations (ensemble docking) can help to address this.[15]

  • Scoring Function Inaccuracies: Scoring functions are approximations of the complex thermodynamics of ligand binding. They may not always accurately rank compounds, especially those with subtle structural differences. It is crucial to visually inspect the docked poses and consider the quality of the interactions, not just the score.[4][16]

  • Water Molecules: Water molecules in the active site can play a critical role in mediating ligand-protein interactions. Deciding whether to include or remove them during protein preparation is a critical decision that can significantly affect the docking results.

Conclusion: An Integrated Approach to In Silico Drug Discovery

The successful application of in silico docking in the discovery of novel morpholinoaniline derivatives requires a multi-faceted approach that combines computational rigor with experimental validation. By understanding the strengths and weaknesses of different docking software, meticulously preparing your protein and ligand structures, and critically evaluating the results in the context of biological data, you can significantly enhance the efficiency and effectiveness of your drug discovery efforts.

This guide has provided a framework for comparing and implementing different docking strategies. The provided protocols and insights are intended to serve as a starting point for your own investigations. Remember that each project is unique, and the optimal approach will depend on the specific target and chemical series under investigation. Continuous learning and a critical mindset are the most valuable tools in the arsenal of a drug discovery scientist.

cluster_insilico In Silico Discovery cluster_invitro In Vitro Validation cluster_optimization Lead Optimization virtual_screening Virtual Screening of Morpholinoaniline Library docking_analysis Docking Analysis (AutoDock Vina / Glide) virtual_screening->docking_analysis hit_prioritization Hit Prioritization based on Score & Pose docking_analysis->hit_prioritization synthesis Chemical Synthesis of Prioritized Hits hit_prioritization->synthesis biochemical_assay Biochemical Assay (e.g., PI3K Kinase Assay) synthesis->biochemical_assay cell_based_assay Cell-Based Assay (e.g., MTT Assay) biochemical_assay->cell_based_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cell_based_assay->sar_analysis Experimental Data lead_optimization Iterative Design & Synthesis sar_analysis->lead_optimization lead_optimization->virtual_screening New Derivatives

Caption: The iterative cycle of in silico drug discovery and experimental validation.

References

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A Comparative Guide to the Cytostatic Activity of 4-Anilino-2-Phenylquinoline Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel, potent, and selective anticancer agents is a cornerstone of modern oncological research. Within the vast landscape of heterocyclic compounds, the 4-anilinoquinoline scaffold has emerged as a privileged structure, demonstrating significant therapeutic potential. This guide provides an in-depth comparative analysis of the 50% growth inhibition (GI50) values for a series of 4-anilino-2-phenylquinoline derivatives across various cancer cell lines. We will delve into the mechanistic underpinnings of their action, provide detailed experimental protocols for assessing their cytostatic effects, and offer insights into the structure-activity relationships that govern their potency.

The 4-anilinoquinoline core is a key pharmacophore found in numerous tyrosine kinase inhibitors (TKIs).[1][2][3] These small molecules typically function by competing with adenosine triphosphate (ATP) at the catalytic site of oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3][4][5][6] Overexpression or mutation of these receptors is a common driver of tumor progression, making them critical targets for therapeutic intervention.[1][2] The GI50 value is a crucial metric in this context, representing the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. It serves as a primary indicator of a compound's cytostatic efficacy.

Comparative Analysis of In Vitro Growth Inhibition (GI50)

The antiproliferative activity of 4-anilino-2-phenylquinoline derivatives has been evaluated against a panel of human cancer cell lines. The data, summarized in the table below, reveals a range of potencies and selectivities, offering valuable insights for further drug development.

Compound IDDerivative ClassCancer Cell LineGI50/IC50 (µM)Key Findings & Reference
Series 1a-1g 7-Fluoro-4-anilinoquinolinesBGC-823 (Gastric)3.63 - 11.10Generally more active than 8-methoxy derivatives. Displayed better activity against BGC-823 than HeLa cells.[3]
1f 7-Fluoro-4-anilinoquinolineHeLa (Cervical)10.18Exhibited potent activity against both HeLa and BGC-823 cell lines.[3]
1f 7-Fluoro-4-anilinoquinolineBGC-823 (Gastric)8.32Showed superior cytotoxic activity compared to the reference drug gefitinib.[3]
2i 8-Methoxy-4-anilinoquinolineHeLa (Cervical)7.15The most potent compound in its series, showing a 2.4-fold increase in activity over gefitinib.[3]
2i 8-Methoxy-4-anilinoquinolineBGC-823 (Gastric)4.65Demonstrated a 4.1-fold increase in antitumor activity compared to gefitinib in this cell line.[3]
4a 4-AnilinoquinolinylchalconeHuh-7 (Liver)< 2.03Exhibited high cytotoxicity against cancer cells with low impact on normal MRC-5 lung cells.[7][8]
4a 4-AnilinoquinolinylchalconeMDA-MB-231 (Breast)< 2.03Found to be the most cytotoxic derivative in this study, inducing apoptosis via ROS-dependent caspase activation.[7][9]
Series 4a-h 4-AnilinoquinolinylchalconeHuh-7, MDA-MB-231< 2.03Derivatives with an electron-donating methoxy group were more cytotoxic than those with an electron-withdrawing fluorine group.[8]
3e 2-Morpholino-4-anilinoquinolineHepG2 (Liver)~20 (at 20µM)Showed significant and selective activity against HepG2 cells with insignificant cytotoxicity against normal fibroblasts.[10]

Analysis of Structure-Activity Relationships (SAR):

The compiled data highlights critical SAR trends. For instance, substitutions on the quinoline ring significantly influence antiproliferative activity. A study comparing 7-fluoro-4-anilinoquinolines with their 8-methoxy counterparts found that the 7-fluoro derivatives were generally more active against the BGC-823 gastric cancer cell line.[3] Furthermore, the nature of the substituent on the aniline ring is paramount. In a series of 4-anilinoquinolinylchalcone derivatives, compounds bearing an electron-donating methoxy group demonstrated greater cytotoxicity than those with an electron-withdrawing fluorine atom.[8] These insights are instrumental for the rational design of next-generation inhibitors with enhanced potency.

Mechanism of Action: Targeting Oncogenic Signaling Pathways

Many 4-anilinoquinoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation, survival, and angiogenesis.[10][11] EGFR and VEGFR-2 are two of the most well-characterized targets for this class of compounds.[2][4][6][12]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor is a key mediator of mitogenic signals.[2][13] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which ultimately promote cell growth and survival. 4-anilinoquinoline derivatives competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and halting these pro-survival signals.[3]

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[6][11] VEGFR-2 is the primary receptor mediating the angiogenic effects of VEGF.[11] Inhibition of VEGFR-2 by 4-anilinoquinoline compounds can block endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply.[6]

EGFR_Pathway cluster_receptor EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P Anilinoquinoline 4-Anilino-2-phenylquinoline Derivative Anilinoquinoline->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Phosphorylates ADP ADP RAS_RAF RAS/RAF/MEK/ERK Pathway P->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis

Caption: Simplified EGFR signaling pathway and the inhibitory action of 4-anilino-2-phenylquinoline derivatives.

Experimental Protocol: Sulforhodamine B (SRB) Assay for GI50 Determination

The Sulforhodamine B (SRB) assay is a robust and widely adopted colorimetric method for determining cell density and cytotoxicity, based on the measurement of total cellular protein content.[14][15][16] It was the standard assay used by the National Cancer Institute (NCI) for decades.[14]

I. Materials and Reagents

  • Selected adherent cancer cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microtiter plates

  • 4-anilino-2-phenylquinoline derivative (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v) cold solution

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5

  • Microplate reader (absorbance at 515-570 nm)

II. Step-by-Step Methodology

  • Cell Seeding: a. Harvest logarithmically growing cells and perform a viable cell count. b. Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-20,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include a column for "time zero" (T0) control and columns for vehicle controls. d. Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[14][16]

  • Compound Treatment: a. Prepare serial dilutions of the 4-anilino-2-phenylquinoline derivative in complete culture medium. b. Immediately after cell seeding (for T0 plate) or after the 24-hour attachment period, fix the T0 plate (see Step 3). c. For the experimental plates, remove the medium and add 100 µL of the medium containing the desired concentrations of the test compound. d. Incubate the plates for a specified exposure time (e.g., 48 hours).[14]

  • Cell Fixation: a. After the incubation period, terminate the assay by gently adding 50-100 µL of cold 10% TCA to each well on top of the medium. b. Incubate the plates at 4°C for at least 1 hour to fix the cells to the bottom of the wells.[15][16]

  • Washing and Staining: a. Discard the supernatant and wash the plates 4-5 times with 1% acetic acid or slow-running tap water to remove TCA and serum proteins.[15][16][17] b. Remove excess water by tapping the plates on absorbent paper and allow them to air-dry completely. c. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15][17]

  • Removal of Unbound Dye: a. Quickly discard the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[15][16] b. Allow the plates to air-dry completely.

  • Solubilization and Absorbance Measurement: a. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. b. Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.[16] c. Read the optical density (OD) at 515 nm using a microplate reader.[14]

  • Data Analysis and GI50 Calculation: a. Subtract the average OD of the blank wells (medium only) from all other readings. b. The percentage of growth is calculated at each drug concentration using the following formula: [(OD_test - OD_T0) / (OD_control - OD_T0)] * 100 c. Plot the percentage of growth versus the log of the compound concentration. d. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the GI50 value, which is the concentration that results in 50% growth inhibition.

SRB_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Add Drug Dilutions incubate1->treat incubate2 4. Incubate 48h (Drug Exposure) treat->incubate2 fix 5. Fix Cells (Cold 10% TCA) incubate2->fix wash1 6. Wash & Air Dry fix->wash1 stain 7. Stain with SRB wash1->stain wash2 8. Wash & Air Dry (Remove Unbound Dye) stain->wash2 solubilize 9. Solubilize Dye (10mM Tris Base) wash2->solubilize read 10. Read Absorbance (515 nm) solubilize->read analyze 11. Calculate GI50 read->analyze end End analyze->end

Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.

Conclusion and Future Directions

4-Anilino-2-phenylquinoline derivatives represent a highly promising class of compounds for cancer therapy. The comparative analysis of their GI50 values reveals that subtle structural modifications can lead to significant gains in potency and selectivity. The primary mechanism of action for many of these compounds involves the targeted inhibition of crucial oncogenic drivers like EGFR and VEGFR-2.

While the in vitro data is encouraging, the translation of these findings into clinical success requires overcoming challenges such as poor bioavailability, off-target toxicities, and the inevitable development of drug resistance.[1][18] Future research should focus on:

  • Rational Drug Design: Leveraging SAR data to synthesize novel derivatives with improved potency against drug-resistant mutations (e.g., EGFR T790M).[2][19]

  • Multi-Targeted Inhibitors: Developing compounds that can simultaneously inhibit multiple key signaling pathways to prevent compensatory activation and delay resistance.[5][6]

  • Combination Therapies: Exploring the synergistic effects of these derivatives with existing chemotherapeutic agents or immunotherapies.

By integrating medicinal chemistry, molecular biology, and robust screening methodologies, the full therapeutic potential of the 4-anilino-2-phenylquinoline scaffold can be realized, paving the way for more effective and durable cancer treatments.

References

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv
  • Discovery of 4-anilinofuro[2,3-b]quinoline derivatives as selective and orally active compounds against non-small-cell lung cancers. PubMed.
  • Classic NCI-60 Screen (Archived).
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
  • Inhibition of growth of primary human tumour cell cultures by a 4-anilinoquinazoline inhibitor of the epidermal growth factor receptor family of tyrosine kinases. PubMed.
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
  • Sulforhodamine B (SRB) Assay Protocol.
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv
  • The slow cell death response when screening chemotherapeutic agents. PMC - NIH.
  • 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. PubMed.
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI.
  • Structure of EGFR and/or HER2 small molecule inhibitors with 4-anilinoquinazoline scaffold.
  • Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. PubMed.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH.
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
  • Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. PubMed.
  • DATA SHEET SRB Cytotoxicity Assay. Canvax Biotech.
  • Application Notes and Protocols: SRB Assay for Tsaokoarylone Cytotoxicity. Benchchem.
  • Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. PubMed.
  • Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2.
  • Some clinically used VEGFR-2 inhibitors as well as quinoxaline...
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv

Sources

A Researcher's Guide to the Structural Validation of Synthesized 4-(2-Morpholinoethyl)aniline via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. For novel compounds like 4-(2-Morpholinoethyl)aniline, a versatile building block in medicinal chemistry, ensuring structural integrity is paramount to guaranteeing the reliability of downstream applications. This guide provides an in-depth, experience-driven comparison of NMR-based techniques for the structural validation of this compound, contrasting its spectral signature with potential synthetic impurities and isomeric alternatives.

The synthesis of this compound, often achieved through the reduction of a corresponding nitro-precursor or via a Buchwald-Hartwig amination, is not always a flawless process. The potential for side-reactions necessitates a robust analytical method to confirm the final structure. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering a detailed atomic-level view of the molecule.

The Expected NMR Profile of this compound

A comprehensive NMR analysis involves a suite of experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). These experiments, when interpreted in concert, provide an irrefutable structural fingerprint.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, we anticipate a distinct set of signals corresponding to the aromatic protons, the ethyl bridge protons, the morpholine ring protons, and the amine protons.

A Visual Guide to Proton Environments

Caption: Molecular structure of this compound.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. For this compound, we expect to observe distinct signals for the aromatic carbons, the ethyl bridge carbons, and the morpholine ring carbons.

Comparative Analysis: Distinguishing the Target from Alternatives

The true power of NMR lies in its ability to differentiate the desired product from potential impurities or isomers. A common synthetic byproduct could be the starting material, 4-nitro-1-(2-morpholinoethyl)benzene, or an isomer such as 2-(2-Morpholinoethyl)aniline.

Compound Key Differentiating ¹H NMR Features Key Differentiating ¹³C NMR Features
This compound (Target) Aromatic protons appear as two distinct doublets (AA'BB' system) in the ~6.6-7.0 ppm range. A broad singlet for the -NH₂ protons around 3.5-4.0 ppm.Six distinct aromatic carbon signals.
4-nitro-1-(2-morpholinoethyl)benzene (Starting Material) Aromatic protons are shifted downfield due to the electron-withdrawing nitro group, appearing as two doublets in the ~7.3-8.1 ppm range. Absence of the -NH₂ proton signal.The carbon bearing the nitro group (C-NO₂) is significantly deshielded, appearing around 146-148 ppm.
2-(2-Morpholinoethyl)aniline (Isomer) Aromatic region shows a more complex multiplet pattern due to the loss of symmetry.Eight distinct aromatic carbon signals.

Experimental Protocol for NMR-Based Structural Validation

The following protocol outlines a robust workflow for acquiring high-quality NMR data for the structural elucidation of this compound.

Step-by-Step Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve 5-10 mg of synthesized compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer. prep3->acq1 acq2 Lock and shim the spectrometer to ensure a homogeneous magnetic field. acq1->acq2 acq3 Acquire a ¹H NMR spectrum. acq2->acq3 acq4 Acquire a ¹³C{¹H} NMR spectrum. acq3->acq4 acq5 Acquire 2D NMR spectra (COSY, HSQC) for unambiguous assignments. acq4->acq5 proc1 Apply Fourier transformation to the raw data. acq5->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Integrate the ¹H NMR signals. proc2->proc3 proc4 Assign signals based on chemical shifts, coupling constants, and 2D correlations. proc3->proc4 proc5 Compare experimental data with expected values and potential impurities. proc4->proc5

Caption: Workflow for NMR-based structural validation.

Trustworthiness Through Self-Validating Systems

The combination of one-dimensional and two-dimensional NMR techniques creates a self-validating system. For instance, the correlation observed in a COSY spectrum between two protons validates their through-bond connectivity. Similarly, an HSQC spectrum links a proton directly to its attached carbon, confirming the C-H bond. Discrepancies in these correlations would immediately flag a structural inconsistency.

Conclusion

The structural validation of synthesized molecules like this compound is a critical step in chemical research. A meticulous approach using a combination of ¹H, ¹³C, and 2D NMR spectroscopy provides an unparalleled level of confidence in the final product's identity and purity. By comparing the acquired spectra against the expected data and those of plausible alternatives, researchers can ensure the integrity of their work and the reliability of their subsequent findings.

References

  • Title: Aromatic Substitution Reactions Source: LibreTexts Chemistry URL: [Link]

  • Title: Introduction to NMR Spectroscopy Source: University of California, Davis URL: [Link]

  • Title: Two-Dimensional NMR Spectroscopy Source: LibreTexts Chemistry URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2-Morpholinoethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-(2-Morpholinoethyl)aniline. As a trusted partner in your research and development endeavors, we are committed to furnishing information that extends beyond product specifications to encompass the entire lifecycle of a chemical, ensuring the safety of your personnel and the protection of our environment. The following protocols are synthesized from established best practices for aniline and morpholine derivatives and are designed for researchers, scientists, and drug development professionals.

Foundational Principles of Disposal: Understanding the "Why"

This compound, while a valuable building block in pharmaceutical synthesis, possesses a molecular structure—incorporating both an aniline and a morpholine moiety—that necessitates careful handling and disposal. Aniline and its derivatives are recognized for their potential toxicity, including effects on the blood and classification as probable human carcinogens by agencies like the U.S. Environmental Protection Agency (EPA)[1][2]. Morpholine, while less hazardous, can cause skin and eye irritation[3][4]. Therefore, the disposal strategy for this compound is centered on two core principles: preventing environmental release and neutralizing its hazardous characteristics.

Disposal procedures are not arbitrary; they are dictated by the chemical's reactivity, toxicity, and environmental fate. Improper disposal, such as drain discharge, can lead to the contamination of aquatic ecosystems, where aniline compounds are known to be very toxic[5][6]. The methods outlined below are designed to mitigate these risks through controlled chemical destruction or secure containment.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, a thorough risk assessment is paramount. The primary routes of exposure to aniline compounds are inhalation, skin contact, and ingestion[7][8][9].

Table 1: Hazard Profile and Required PPE

Hazard CategoryDescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled[7][8][10].Gloves: Nitrile or butyl rubber gloves, inspected before use. Use proper glove removal technique[7][11]. Eye Protection: Safety glasses with side-shields or chemical goggles[7]. Respiratory: Use in a well-ventilated area. For potential aerosol or dust generation, a NIOSH-approved respirator is necessary[7][11]. Lab Coat: A standard lab coat is required. For significant quantities, a chemically resistant apron or suit may be appropriate.
Skin/Eye Irritation Causes skin and serious eye irritation[7][12][13].As above. An eyewash station and safety shower must be readily accessible.
Environmental Hazard Very toxic to aquatic life with long-lasting effects[5][8].Procedures must be in place to prevent any release to drains or waterways[3][4][7][14].
Step-by-Step Disposal Protocols

The appropriate disposal method for this compound depends on the quantity and nature of the waste (e.g., pure compound, contaminated materials, or dilute solutions).

This is the preferred method for disposing of expired products, unused bulk material, and concentrated residues.

  • Segregation and Labeling:

    • Isolate waste this compound from other waste streams.

    • Store in a designated, well-ventilated, and secured area.

    • Use a chemically compatible, tightly sealed container. The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.

  • Licensed Disposal Vendor:

    • Arrange for collection by a licensed hazardous waste disposal company. This is a mandatory step. These companies have the specialized facilities to handle and destroy chemical waste in compliance with federal and local regulations[4][7].

    • Provide the vendor with a Safety Data Sheet (SDS) for a closely related compound, such as 4-Morpholinoaniline, and any other relevant hazard information.

  • Recommended Destruction Method:

    • The standard and most effective method for the final destruction of this compound is controlled incineration . The material is typically dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like nitrogen oxides (NOx)[3][7].

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure:

    • Alert personnel in the immediate vicinity.

    • If the spill is significant or in a poorly ventilated area, evacuate the lab and follow your institution's emergency procedures.

    • Eliminate all sources of ignition[4][15].

  • Don Appropriate PPE:

    • At a minimum, wear double nitrile gloves, a lab coat, and chemical safety goggles. If there is a risk of aerosolization, a respirator is required.

  • Containment and Absorption:

    • Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth[4][9]. Do not use combustible materials like paper towels as the primary absorbent.

    • Work from the outside of the spill inward to prevent spreading.

  • Collection and Packaging:

    • Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste[7][11].

    • Avoid creating dust[7][11].

  • Decontamination:

    • Clean the spill area thoroughly with soap and water, followed by a final rinse.

    • Collect all cleaning materials (e.g., contaminated wipes, gloves) in the same hazardous waste container.

  • Disposal:

    • Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through your institution's hazardous waste program[12][16].

Items such as pipette tips, gloves, and empty containers that have come into contact with this compound must be treated as hazardous waste.

  • Segregation:

    • Establish a dedicated, labeled waste container in the work area for all solid waste contaminated with the compound.

  • Decontamination of "Empty" Containers:

    • An "empty" container that held this substance should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

    • The rinsate is considered hazardous waste and must be collected for disposal, typically via incineration.

    • After proper decontamination, the container can be disposed of as non-hazardous waste, though institutional policies may vary. If not decontaminated, the container must be disposed of as hazardous waste[7].

  • Disposal:

    • Contaminated solid waste should be placed in a sealed, labeled hazardous waste bag or container and disposed of through a licensed vendor[16][17].

Logical Framework for Disposal Decisions

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Pathways cluster_3 Action Protocols cluster_4 Final Disposition Start Waste Containing This compound Generated Decision What is the nature of the waste? Start->Decision Bulk Bulk/Concentrated Liquid or Solid Decision->Bulk Bulk/Concentrated Spill Accidental Spill Decision->Spill Spill Contaminated Contaminated Labware (Gloves, Tips, etc.) Decision->Contaminated Contaminated Solids ActionBulk 1. Segregate & Label 2. Contact Licensed Vendor 3. Incineration is Preferred Bulk->ActionBulk ActionSpill 1. Absorb with Inert Material 2. Collect in Sealed Container 3. Decontaminate Area Spill->ActionSpill ActionContaminated 1. Collect in Designated Bin 2. Triple-Rinse Empty Containers 3. Dispose via Hazardous Waste Stream Contaminated->ActionContaminated End Dispose via Licensed Hazardous Waste Facility ActionBulk->End ActionSpill->End ActionContaminated->End

Caption: Disposal decision workflow for this compound.

Chemical Incompatibilities in Disposal

When preparing for disposal, avoid mixing this compound waste with incompatible materials, which could lead to dangerous reactions.

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides) Can cause violent reactions, leading to fire or explosion[3][4].

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid) Can cause vigorous, exothermic reactions[3][12].

  • Acid Anhydrides and Acid Chlorides: Incompatible, may react violently[12].

Always store waste in separate, dedicated containers to prevent accidental mixing.

References

  • MSDS of 4-(2-Morpholinoethoxy)aniline. Capot Chemical. [Link]

  • Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG. [Link]

  • Hazardous Substance Fact Sheet: Morpholine. New Jersey Department of Health. [Link]

  • 4-(2-Morpholinoethoxy)aniline | C12H18N2O2 | CID 6484711. PubChem - NIH. [Link]

  • This compound | C12H18N2O | CID 21955025. PubChem. [Link]

  • Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022. Redox. [Link]

  • Documents Related to the Hazardous Waste Listing of Dyes and Pigments. US EPA. [Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Aniline. EPA. [Link]

  • Aniline - Registration Dossier. ECHA. [Link]

  • Aniline. Vermont Department of Health. [Link]

  • Safety Data Sheet: Aniline. Carl ROTH. [Link]

  • EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. [Link]

  • INCOMPATIBILITIES. CUTM Courseware. [Link]

  • (PDF) PHARMACEUTICAL INCOMPATIBILITES: A REVIEW. ResearchGate. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. CDC. [Link]

  • Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. Pharmaguideline. [Link]

Sources

Mastering Safety: A Guide to Personal Protective Equipment for Handling 4-(2-Morpholinoethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For the Modern Researcher: A Proactive Approach to Laboratory Safety

In the fast-paced world of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel chemical entities like 4-(2-Morpholinoethyl)aniline, a versatile morpholine derivative used in the synthesis of biologically active molecules, demands a meticulous and informed approach to personal protection.[1] This guide moves beyond mere compliance, offering a Senior Application Scientist’s perspective on not just what personal protective equipment (PPE) to wear, but why it is critical for safeguarding your health and ensuring the validity of your experimental outcomes.

Immediate Safety Profile: this compound

Before handling this compound, it is crucial to understand its primary hazards. While comprehensive toxicological data is not always available for research chemicals, the known risks associated with its structural class—aromatic amines—necessitate a high degree of caution.[2][3][4]

Hazard ClassificationPotential Effects & RationaleSource
Skin Irritation Causes skin irritation upon contact. Aromatic amines can be absorbed through the skin, leading to systemic effects.[3]
Serious Eye Irritation Direct contact can cause significant eye irritation or damage.[3]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[3][3]
Harmful if Swallowed/Inhaled/Absorbed Classified as potentially harmful by multiple routes of exposure. Systemic toxicity is a known risk with this class of compounds.[5][6]
Unknown Long-Term Effects As with many research chemicals, the carcinogenic, mutagenic, and reproductive hazards have not been fully investigated. Prudent practice dictates treating it as potentially hazardous.[2][3][2][3]

The Core Principle: Engineering Controls First

The most effective safety measure is to minimize exposure at its source. Therefore, all handling of this compound solid or its solutions must be conducted within a certified chemical fume hood. [7][8] This primary engineering control is non-negotiable as it protects you from inhaling dusts or vapors that may be generated during weighing, transfer, or reaction workups.

A Multi-Layered Defense: Your PPE Protocol

Personal protective equipment is your last line of defense. It is not a substitute for safe work practices and effective engineering controls. The following PPE is mandatory when handling this compound.

Dermal Protection: Beyond the Basic Glove

Your skin is a primary route of exposure. The choice of gloves and lab coat is critical.

  • Gloves: Standard lightweight latex gloves are insufficient. You must use gloves that provide adequate chemical resistance.

    • Primary Recommendation: Nitrile gloves are the standard for most laboratory operations. Always use powder-free gloves to prevent aerosolization of contaminants.[9]

    • Best Practice: Double-gloving is highly recommended. This provides a significant barrier and allows for the safe removal of the outer glove immediately upon known or suspected contact, minimizing the risk of cross-contamination.

    • Inspection and Disposal: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[2][3] Do not reuse disposable gloves. After your work is complete, remove gloves using the proper technique (without touching the outer surface with your bare skin) and dispose of them in the designated hazardous waste container.[2][3]

  • Lab Coat: A clean, long-sleeved lab coat is required. Ensure it is fully buttoned to protect your street clothes and skin. Cuffs should be snug to prevent accidental contact with contaminated surfaces. For procedures with a higher risk of splashes, consider a chemically resistant apron worn over the lab coat.

Eye and Face Protection: An Impenetrable Barrier
  • Mandatory Equipment: Safety glasses with integrated side shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards are the absolute minimum requirement.[2][3]

  • Enhanced Protection: When handling larger quantities, working with heated solutions, or performing any operation with a risk of splashing, upgrade your protection to chemical splash goggles.[9][10] For maximum safety, a full-face shield worn over safety goggles provides the most comprehensive protection for your eyes and face.[9]

Respiratory Protection: When Engineering Controls Need Backup

While a fume hood is the primary method for respiratory protection, there are situations where a respirator may be necessary, such as during a large spill cleanup or if engineering controls are temporarily unavailable or insufficient.

  • Standard Operations: For routine handling of small quantities inside a functioning fume hood, no respirator is typically required.

  • For Nuisance Dust: If weighing out the solid material creates dust, a NIOSH-approved N95 (or EU FFP1) particulate respirator may be used to prevent inhalation.[2]

  • For Higher-Level Protection: In situations with potential for significant aerosol or vapor generation outside of a fume hood, a higher level of protection is warranted. An air-purifying respirator equipped with combination organic vapor/acid gas/particulate (OV/AG/P99 or ABEK-P2) cartridges is recommended.[2] Important: Use of such a respirator requires enrollment in your institution's respiratory protection program, which includes medical clearance and fit-testing.[11]

Procedural Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for safely handling this compound, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal prep 1. Conduct Risk Assessment & Review SDS ppe_check 2. Don Full PPE (Double Gloves, Goggles, Lab Coat) prep->ppe_check hood_check 3. Verify Fume Hood Function ppe_check->hood_check weigh 4. Weigh/Transfer Chemical hood_check->weigh Proceed to Handling reaction 5. Perform Experiment weigh->reaction decontaminate 6. Decontaminate Surfaces reaction->decontaminate Experiment Complete waste 7. Segregate Waste (Solid, Liquid, Sharps, Gloves) decontaminate->waste remove_ppe 8. Remove PPE (Outer Gloves First) waste->remove_ppe wash 9. Wash Hands Thoroughly remove_ppe->wash

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.